3-Chromanecarboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,4-dihydro-2H-chromene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-10(12)8-5-7-3-1-2-4-9(7)13-6-8/h1-4,8H,5-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGAGZMGJJFSKQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=CC=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20383680 | |
| Record name | 3-Chromanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115822-57-6 | |
| Record name | 3-Chromanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | chroman-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
synthesis of 3-chromanecarboxylic acid from chromone
An In-depth Technical Guide to the Synthesis of 3-Chromanecarboxylic Acid from Chromone Precursors
Authored by: A Senior Application Scientist
Foreword: The Strategic Importance of the Chroman Scaffold
The chroman ring system is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous biologically active compounds. Its saturated heterocyclic structure allows for specific three-dimensional conformations crucial for molecular recognition and interaction with biological targets. This compound, in particular, serves as a versatile building block for introducing diverse functionalities, enabling the exploration of new chemical space in the quest for novel therapeutics.
This guide provides a comprehensive overview of the synthetic pathway to this compound, starting from readily available chromone precursors. The narrative is structured to not only provide procedural steps but to elucidate the underlying chemical principles, justify experimental choices, and offer insights into potential challenges. The synthesis is logically divided into two primary stages: the construction of the key intermediate, chromone-3-carboxylic acid, followed by its selective reduction to the target chroman derivative.
Part 1: Synthesis of the Key Intermediate: Chromone-3-carboxylic Acid
The direct functionalization of the parent chromone molecule at the 3-position to install a carboxylic acid is not a straightforward transformation. A more robust and widely adopted strategy involves building the chromone ring with the desired C3-substituent already incorporated. The most common pathway begins with substituted 2-hydroxyacetophenones and proceeds through a Vilsmeier-Haack formylation followed by oxidation.[1]
Mechanism and Rationale
The synthesis hinges on two classical organic reactions:
-
Vilsmeier-Haack Reaction: This reaction uses a Vilsmeier reagent (formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃)) to formylate an activated aromatic ring. In this case, the 2-hydroxyacetophenone is the substrate. The reaction proceeds via an electrophilic aromatic substitution to yield a 3-formylchromone. The intramolecular cyclization is driven by the acidic conditions and the nucleophilic character of the phenolic oxygen.[1]
-
Oxidation: The resulting aldehyde group at the C3 position is then oxidized to a carboxylic acid. Various oxidizing agents can be employed, but a common choice is the Jones reagent (chromium trioxide in sulfuric acid and acetone). The choice of oxidant is critical to ensure that the aldehyde is selectively converted without cleaving the pyrone ring, which can be susceptible to degradation under harsh oxidative conditions.[2]
Experimental Protocol: Synthesis of Chromone-3-carboxylic Acid
This protocol is a representative procedure based on established methodologies.[1]
Step 1: Vilsmeier-Haack Formylation to Yield 3-Formylchromone
-
Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF, 3 eq.) to 0°C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 3.5 eq.) dropwise to the cooled DMF with constant stirring. Maintain the temperature below 5°C. After the addition is complete, stir the mixture for an additional 30 minutes at room temperature to ensure complete formation of the Vilsmeier reagent.
-
Substrate Addition: Dissolve 2-hydroxyacetophenone (1 eq.) in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent.
-
Reaction: Heat the reaction mixture to 60-70°C and maintain it for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture and pour it carefully onto crushed ice. This will hydrolyze the intermediate and precipitate the product.
-
Isolation: Filter the solid precipitate, wash thoroughly with cold water until the washings are neutral, and dry under vacuum. The crude 3-formylchromone can be purified by recrystallization from ethanol.
Step 2: Oxidation to Chromone-3-carboxylic Acid
-
Dissolution: Suspend the synthesized 3-formylchromone (1 eq.) in acetone in a round-bottom flask.
-
Oxidation: Cool the suspension in an ice bath. Add Jones reagent (prepared from CrO₃, H₂SO₄, and water) dropwise with vigorous stirring. The color of the reaction will change from orange-red to green, indicating the consumption of the Cr(VI) reagent. Maintain the temperature below 20°C.[2]
-
Quenching: After the addition is complete and the starting material is consumed (as monitored by TLC), quench the excess oxidant by adding a small amount of isopropanol until the green color persists.
-
Isolation: Remove the acetone under reduced pressure. Partition the remaining aqueous residue between ethyl acetate and water.
-
Purification: Extract the aqueous layer multiple times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under vacuum. The resulting solid, chromone-3-carboxylic acid, can be purified by recrystallization from an appropriate solvent system like ethanol/water.
Data Summary: Synthesis of Chromone-3-carboxylic Acid
| Step | Key Reagents | Solvent | Temperature (°C) | Typical Yield (%) |
| Formylation | 2-Hydroxyacetophenone, DMF, POCl₃ | DMF | 60-70 | 75-85 |
| Oxidation | 3-Formylchromone, Jones Reagent | Acetone | < 20 | 70-80 |
Part 2: Selective Reduction to this compound
The conversion of chromone-3-carboxylic acid to this compound requires the selective reduction of the carbon-carbon double bond at the C2-C3 position while preserving both the C4-carbonyl group and the C3-carboxylic acid moiety. Catalytic hydrogenation is the most effective and widely used method for this transformation due to its high chemoselectivity under controlled conditions.[3]
Causality Behind Experimental Choices
-
Choice of Catalyst: Palladium on carbon (Pd/C) is the catalyst of choice for this reduction. Palladium has a high affinity for activating C=C double bonds for hydrogenation while typically requiring more forcing conditions to reduce carbonyl groups or carboxylic acids. Platinum (Pt) or Raney Nickel could also be used, but Pd/C often provides superior selectivity for this specific transformation.[3]
-
Hydrogen Pressure: The reaction is typically run under a positive pressure of hydrogen gas (H₂). Moderate pressures (e.g., 50-100 psi) are usually sufficient to achieve a reasonable reaction rate without promoting over-reduction.
-
Solvent System: Protic solvents like ethanol or acetic acid are excellent choices. They readily dissolve the starting material and facilitate the interaction between the substrate, the catalyst, and the hydrogen gas. Acetic acid can be particularly beneficial as it helps maintain the solubility of the carboxylic acid.
-
Temperature: The hydrogenation can often be performed at room temperature, which helps to minimize side reactions and preserve the sensitive functional groups.
Visualization of the Synthetic Workflow
Caption: Overall synthetic pathway from a precursor to the target molecule.
Experimental Protocol: Catalytic Hydrogenation
Safety Note: Catalytic hydrogenation involves flammable hydrogen gas and a pyrophoric catalyst (dry Pd/C). All operations must be conducted in a well-ventilated fume hood, away from ignition sources, and using appropriate safety equipment.
-
Catalyst Preparation: To a Parr hydrogenation bottle or a similar high-pressure vessel, add 10% Palladium on carbon (Pd/C, 5-10 mol% by weight).
-
Solvent and Substrate Addition: Add a suitable solvent, such as ethanol or glacial acetic acid, to wet the catalyst. Then, add the chromone-3-carboxylic acid (1 eq.).
-
System Purge: Seal the vessel and connect it to a hydrogenation apparatus. Purge the system several times with an inert gas (nitrogen or argon) to remove all oxygen, followed by several purges with hydrogen gas.
-
Reaction: Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi). Stir the reaction mixture vigorously at room temperature.
-
Monitoring: The reaction progress can be monitored by observing the uptake of hydrogen from the pressure gauge. Alternatively, the reaction can be periodically depressurized, and samples can be taken for analysis by TLC or ¹H NMR to check for the disappearance of the vinyl proton signal.
-
Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen pressure and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The Celite pad with the catalyst should not be allowed to dry in the air as it can ignite. It should be kept wet with solvent and disposed of properly.
-
Isolation: Remove the solvent from the filtrate under reduced pressure. The resulting crude this compound can be purified by recrystallization from a suitable solvent like ethyl acetate/hexanes.
Visualization of the Hydrogenation Mechanism
Caption: Simplified mechanism of catalytic hydrogenation on a palladium surface.
Part 3: Characterization and Validation
Confirming the successful synthesis and purity of the final product is a critical step. A combination of spectroscopic methods should be employed.
Spectroscopic Data Comparison
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |
| Chromone-3-carboxylic Acid | ~8.5-9.0 (s, 1H, C2-H), 7.5-8.2 (m, 4H, Ar-H), >10 (br s, 1H, COOH) | ~178 (C4), ~168 (COOH), ~156 (C8a), ~140 (C2), ~118-135 (Ar-C) | 3300-2500 (br, O-H), 1710 (C=O, ketone), 1680 (C=O, acid), 1630 (C=C)[4] |
| This compound | 7.0-7.8 (m, 4H, Ar-H), ~4.5 (dd, 1H, C2-Hₐ), ~4.2 (dd, 1H, C2-Hₑ), ~3.0 (m, 1H, C3-H), >10 (br s, 1H, COOH) | ~178 (C4), ~174 (COOH), ~155 (C8a), ~68 (C2), ~45 (C3), ~117-136 (Ar-C) | 3300-2500 (br, O-H), 1715 (C=O, ketone), 1685 (C=O, acid), No C=C peak at ~1630 |
Note: The exact chemical shifts (δ) and wavenumbers will vary depending on the solvent and any substituents on the aromatic ring.
Trustworthiness through Self-Validation:
-
¹H NMR: The most telling evidence of a successful reduction is the disappearance of the sharp singlet for the C2-H proton (alkene) around δ 8.5-9.0 ppm and the appearance of new aliphatic signals in the δ 2.5-4.5 ppm region corresponding to the C2 and C3 protons of the saturated chroman ring.
-
IR Spectroscopy: The disappearance of the C=C stretching vibration (around 1630 cm⁻¹) is a key indicator of the reduction of the pyrone double bond. The characteristic broad O-H stretch of the carboxylic acid and the two C=O stretches (ketone and acid) should remain.[5]
References
- Khimicheskii Zhurnal Armenii. (2016). Synthesis and chemical properties of chromone-3-carboxylic acid (review).
- Gordon, A. T., et al. (2020). Synthesis and biological evaluation of chromone-3-carboxamides. Arkivoc, 2020(v), 148-160. [https://www.semantic scholar.org/paper/Synthesis-and-biological-evaluation-of-Gordon-Fleming/8f8a1e1e0757c91d84f23b749d89279430c776e0]([Link] scholar.org/paper/Synthesis-and-biological-evaluation-of-Gordon-Fleming/8f8a1e1e0757c91d84f23b749d89279430c776e0)
- Patel, V. R., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(15), 6935-6944. [Link]
- ResearchGate. (n.d.). Experimental and theoretical Infrared spectra of chromone-3-carboxylic acid. [Link]
- Volodimyr, K. (2010). Synthesis of Chroman-4-ones by Reduction of Chromones.
- Google Patents. (1982). JPS5759883A - Production of chromone-3-carboxylic acid.
- McMurry, J. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
3-chromanecarboxylic acid chemical properties and structure
An In-depth Technical Guide to 3-Chromanecarboxylic Acid: Structure, Properties, and Applications
Introduction: The Versatile Chroman Scaffold
In the landscape of medicinal chemistry and materials science, the chroman framework stands out as a privileged heterocyclic system. As a core component of natural products like flavonoids and tocopherols (Vitamin E), its derivatives are of significant therapeutic interest. This compound (also known as 3,4-dihydro-2H-1-benzopyran-3-carboxylic acid) is a key derivative that serves as a versatile and foundational building block for the synthesis of more complex molecules.[1][2] Its unique structural features—a stable chroman backbone fused to a reactive carboxylic acid moiety—make it an invaluable intermediate for researchers and drug development professionals.[1] This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, reactivity, and applications.
PART 1: Molecular Structure and Stereochemistry
The fundamental structure of this compound consists of a dihydropyran ring fused to a benzene ring, with a carboxylic acid group attached at the 3-position of the heterocyclic ring.
Caption: Chemical structure of this compound.
A critical feature of this molecule is the presence of a chiral center at the C3 position. Consequently, this compound exists as a pair of enantiomers, (R)-3-chromanecarboxylic acid and (S)-3-chromanecarboxylic acid. The stereochemistry at this position is often crucial for the biological activity of its downstream derivatives, making stereoselective synthesis a key consideration in its application for drug development.
PART 2: Physicochemical and Spectroscopic Properties
The physical and spectroscopic data for this compound are essential for its identification, characterization, and quality control in synthetic applications.
Physicochemical Data Summary
The core properties of this compound are summarized below for quick reference.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀O₃ | [1][3] |
| Molecular Weight | 178.19 g/mol | [1][4] |
| CAS Number | 115822-57-6 | [1][4] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 117-121 °C | [4] |
| IUPAC Name | 3,4-dihydro-2H-chromene-3-carboxylic acid | [3][4] |
| Purity (Typical) | ≥ 95% (NMR) | [1] |
Spectroscopic Profile: A Deeper Analysis
Spectroscopic analysis provides a definitive fingerprint of the molecule. The interpretation of this data is crucial for confirming the structure and purity during synthesis.
Infrared (IR) Spectroscopy The IR spectrum of a carboxylic acid is highly characteristic. For this compound, the key absorptions are:
-
O–H Stretch: A very broad and strong absorption band is observed in the 2500-3300 cm⁻¹ region, which is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.[5][6][7]
-
C=O Stretch: An intense, sharp peak appears between 1690-1760 cm⁻¹. The common dimeric form typically absorbs around 1710 cm⁻¹.[5][6][7]
-
C–O Stretch: A band in the 1210-1320 cm⁻¹ range corresponds to the C-O single bond stretching of the carboxylic acid and the ether linkage in the chroman ring.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides detailed information about the electronic environment of each hydrogen atom. Protons on the aromatic ring typically appear as multiplets in the δ 6.8-7.2 ppm range. The protons on the saturated heterocyclic ring (at C2, C3, and C4) will show complex splitting patterns in the upfield region (δ 2.5-4.5 ppm) due to their diastereotopic nature and coupling with each other. The carboxylic acid proton (–COOH) is highly deshielded and appears as a broad singlet far downfield, typically above δ 10-12 ppm.
-
¹³C NMR: The carboxyl carbon (C=O) is a key diagnostic signal, appearing in the δ 170-185 ppm range.[5] Aromatic carbons resonate between δ 115-160 ppm. The aliphatic carbons of the chroman ring (C2, C3, C4) are found in the upfield region, typically between δ 20-70 ppm.
Mass Spectrometry (MS) In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) for this compound would be observed at an m/z of 178.[3] Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-17 amu) and the carboxyl group (-45 amu).
PART 3: Synthesis and Chemical Reactivity
This compound is not just a target molecule but a versatile starting point for a multitude of chemical transformations.
Synthetic Methodologies
While numerous methods exist for synthesizing the related chromone and coumarin cores, the synthesis of the saturated this compound often involves strategies that establish the chroman ring first, followed by manipulation of substituents, or cyclization of a suitable precursor. A modern and efficient approach involves a rhodium(III)-catalyzed C-H activation and [3+3] annulation cascade to construct the 2H-chromene-3-carboxylic acid skeleton, which can subsequently be reduced to the target chroman structure.[8]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. PubChemLite - Chroman-3-carboxylic acid (C10H10O3) [pubchemlite.lcsb.uni.lu]
- 4. Chroman-3-carboxylic acid, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade [organic-chemistry.org]
The Multifaceted Biological Activities of 3-Chromanecarboxylic Acid and its Analogs: A Technical Guide for Drug Discovery Professionals
Abstract
The chroman scaffold, a privileged structure in medicinal chemistry, has garnered significant attention for its diverse pharmacological properties. This technical guide provides an in-depth exploration of the biological activities associated with 3-chromanecarboxylic acid and its derivatives, with a comparative analysis of structurally related chromone-3-carboxylic and coumarin-3-carboxylic acids. We delve into the key therapeutic targets, including Rho-associated coiled-coil containing protein kinase 2 (ROCK2) and monoamine oxidase B (MAO-B), and explore the anti-inflammatory, anti-trypanosomal, and antibacterial potential of this chemical class. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the synthetic strategies, mechanisms of action, and detailed experimental protocols to assess the biological activities of these promising compounds.
Introduction: The Therapeutic Potential of the Chroman Nucleus
The chroman ring system, a core component of many natural products and synthetic molecules, serves as a versatile template for the design of novel therapeutic agents. The addition of a carboxylic acid moiety at the 3-position of the chroman structure introduces a key functional group that can participate in crucial interactions with biological targets, leading to a wide spectrum of pharmacological activities. This guide will focus on the biological landscape of this compound and its derivatives, highlighting their potential in addressing a range of debilitating diseases. We will also draw parallels and distinctions with the closely related chromone and coumarin-3-carboxylic acids to provide a broader context for structure-activity relationship (SAR) studies.
Inhibition of Rho-Associated Coiled-Coil Containing Protein Kinase 2 (ROCK2)
ROCK1 and ROCK2 are highly homologous serine/threonine kinases that play pivotal roles in various cellular processes.[1] The development of isoform-selective ROCK inhibitors is a promising therapeutic strategy for a multitude of diseases.[1]
Mechanism of Action and Key Derivatives
A series of amide derivatives of chroman have been synthesized and evaluated as potent and selective ROCK2 inhibitors.[1] Notably, (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide has demonstrated remarkable ROCK2 inhibitory activity with an IC50 value of 3 nM and a 22.7-fold selectivity over ROCK1.[1] Molecular docking studies suggest that hydrophobic interactions are the primary drivers of its high potency and isoform selectivity.[1] The binding free energies predicted by MM/GBSA are in good agreement with the experimental bioactivities, and analysis of individual energy terms suggests that residue Lys105 in ROCK1 or Lys121 in ROCK2 is the key residue for the isoform selectivity of this compound.[1]
Signaling Pathway: ROCK2 Inhibition
Caption: Inhibition of the ROCK2 signaling pathway by a this compound derivative.
Experimental Protocol: In Vitro ROCK2 Kinase Activity Assay
The inhibitory activity of this compound derivatives against ROCK2 can be determined using a variety of commercially available kinase assay kits, often employing a luminescent or fluorescence-based readout.[2][3]
Principle: The assay measures the amount of ATP consumed during the phosphorylation of a specific substrate by the ROCK2 enzyme. The remaining ATP is then converted into a detectable signal (e.g., light), where a lower signal indicates higher kinase activity and vice versa.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Procedure (96-well plate format):
-
Add 5 µL of the diluted test compounds or controls to the appropriate wells.
-
Add 20 µL of a master mix containing the ROCK2 enzyme and substrate to each well.
-
Initiate the kinase reaction by adding 25 µL of ATP solution to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 45 minutes).
-
Stop the reaction and detect the remaining ATP by adding 50 µL of a detection reagent (e.g., Kinase-Glo® MAX).[3]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Monoamine Oxidase B (MAO-B) Inhibition
Monoamine oxidases (MAO-A and MAO-B) are flavoenzymes responsible for the oxidative deamination of neurotransmitters and xenobiotics.[4] Selective MAO-B inhibitors are valuable therapeutic agents for the treatment of neurodegenerative disorders such as Parkinson's disease.[4][5]
Mechanism of Action and Key Derivatives
Chromone-3-carboxylic acid has been identified as a potent and selective inhibitor of human MAO-B.[5][6] Further derivatization into chromone-3-phenylcarboxamides has yielded compounds with nanomolar inhibitory potency and high selectivity for MAO-B over MAO-A.[7][8] Crystallographic studies of human MAO-B in complex with these inhibitors reveal that the chromone moiety binds in the active site cavity, in front of the FAD cofactor.[7] The inhibitors form key hydrogen bonds with residues such as Tyr435 and Cys172 and fit snugly within the hydrophobic active site, contributing to their tight-binding inhibition mechanism.[7]
Experimental Workflow: MAO-B Inhibition Assay
Caption: A generalized workflow for determining MAO-B inhibitory activity.
Experimental Protocol: Fluorometric MAO-B Inhibition Assay
The inhibitory potential of compounds against MAO-B can be assessed using a fluorometric assay that detects the production of hydrogen peroxide, a byproduct of the enzymatic reaction.[9]
Principle: MAO-B catalyzes the oxidative deamination of a substrate, producing hydrogen peroxide. In the presence of horseradish peroxidase (HRP), the hydrogen peroxide reacts with a non-fluorescent probe (e.g., Amplex® Red) to generate a highly fluorescent product (resorufin), which can be quantified. A decrease in the rate of fluorescence increase indicates inhibition of MAO-B activity.[9]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare MAO assay buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Prepare stock solutions of the MAO-B substrate (e.g., benzylamine), Amplex® Red, and HRP.
-
Prepare serial dilutions of the test compounds and a known MAO-B inhibitor (e.g., selegiline) as a positive control.
-
-
Assay Procedure (96-well plate format):
-
Add 10 µL of the diluted test compounds or controls to the appropriate wells.
-
Add 50 µL of a solution containing the MAO-B enzyme to each well.
-
Incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 40 µL of a substrate solution containing the MAO-B substrate, Amplex® Red, and HRP.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530-560 nm excitation and 590 nm emission for resorufin) over time using a microplate reader.
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the fluorescence versus time plot).
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Anti-inflammatory Activity
Chronic inflammation is a hallmark of numerous diseases, and the inhibition of inflammatory mediators such as nitric oxide (NO) is a key therapeutic strategy.
Mechanism of Action and Key Derivatives
Certain chromone-3-carboxamide derivatives have been shown to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-activated RAW 264.7 macrophages.[10][11] This suggests that these compounds may interfere with the signaling pathways that lead to the expression of inducible nitric oxide synthase (iNOS).
Experimental Protocol: Nitric Oxide Production Inhibition Assay in RAW 264.7 Macrophages
Principle: This assay measures the amount of nitrite, a stable metabolite of NO, in the culture supernatant of LPS-stimulated macrophages using the Griess reagent.[12]
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics.
-
Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.[13]
-
-
Compound Treatment and Stimulation:
-
Treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.[10]
-
-
Nitrite Quantification (Griess Assay):
-
Collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent to each supernatant sample in a new 96-well plate.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.[10]
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
-
-
Cell Viability Assay (MTT Assay):
Anti-trypanosomal Activity
Human African Trypanosomiasis (Chagas disease) is a neglected tropical disease with limited treatment options, necessitating the discovery of new therapeutic agents.[15][16]
Key Derivatives and In Vitro Efficacy
Chromone and chromane-type compounds have been investigated for their trypanocidal activity against Trypanosoma cruzi and Trypanosoma brucei.[15][16][17] Structure-activity relationship studies have explored the impact of various substituents on the chromane scaffold to optimize anti-trypanosomal potency.
Experimental Protocol: In Vitro Trypanosoma brucei Viability Assay
A common method to assess the anti-trypanosomal activity of compounds is to measure their effect on the viability of the bloodstream form of T. brucei.[18]
Principle: This assay utilizes a metabolic indicator, such as Alamar Blue (resazurin) or a luciferase-based ATP detection reagent (CellTiter-Glo), to quantify the number of viable parasites.[18][19][20]
Step-by-Step Methodology (using CellTiter-Glo):
-
Parasite Culture and Seeding:
-
Culture T. brucei brucei bloodstream forms in HMI-9 medium.
-
Seed the parasites in a 384-well plate at a density of 500 cells/mL in 55 µL of medium.[18]
-
-
Compound Addition:
-
After 24 hours of incubation, add 5 µL of the test compounds at various concentrations (prepared in DMSO and diluted in medium).[18]
-
-
Incubation and Viability Assessment:
-
Incubate the plates for a further 48 hours.
-
Add a luciferase-based reagent (e.g., CellTiter-Glo) to each well.
-
Measure the luminescence, which is proportional to the amount of ATP and thus the number of viable cells.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of parasite growth for each compound concentration.
-
Determine the IC50 value.
-
A parallel assay using a mammalian cell line (e.g., HEK293) is crucial to determine the selectivity index (SI = IC50 in mammalian cells / IC50 in T. brucei).[21]
-
Antibacterial Activity
The emergence of antibiotic resistance is a major global health threat, driving the search for novel antibacterial agents.
Spectrum of Activity and Mechanism of Action
Coumarin-3-carboxylic acid has demonstrated broad-spectrum antibacterial activity against various phytopathogenic bacteria, including Acidovorax citrulli, Ralstonia solanacearum, and Xanthomonas oryzae pv. oryzae.[22][23][24][25] The mechanism of action appears to involve the disruption of the bacterial cell membrane integrity.[23]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[26][27] The broth microdilution method is a standard technique for determining MIC values.[28][29]
Step-by-Step Methodology (Broth Microdilution):
-
Preparation of Inoculum:
-
Grow the bacterial strain in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[29]
-
Dilute the standardized suspension to the final inoculum concentration (typically ~5 x 10^5 CFU/mL).[26]
-
-
Preparation of Compound Dilutions:
-
In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in the broth medium.
-
-
Inoculation and Incubation:
-
Inoculate each well with the bacterial suspension.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
Visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.[26]
-
Data Summary
| Compound Class | Biological Activity | Key Target/Assay | Potency (IC50/MIC) | Reference(s) |
| This compound Derivatives | ROCK2 Inhibition | In vitro kinase assay | (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide: 3 nM | [1] |
| Chromone-3-carboxylic Acid & Derivatives | MAO-B Inhibition | Fluorometric assay | Chromone-3-carboxylic acid: 48 nM; Phenylcarboxamide derivatives: 63 nM | [6][30] |
| Chromone-3-carboxamides | Anti-inflammatory | Nitric oxide production in RAW 264.7 cells | Activity demonstrated | [10][11] |
| Chromone/Chromane Derivatives | Anti-trypanosomal | T. cruzi viability assay | Activity demonstrated | [15][16][17] |
| Coumarin-3-carboxylic Acid | Antibacterial | Broth microdilution (MIC) | EC50 values against phytopathogens: 26.64 - 40.73 µg/mL | [22][23] |
| Coumarin-3-carboxylic Acid Derivatives | NMDA Receptor Modulation | Two-electrode voltage clamp | UBP649: weak antagonist activity at GluN2A/2C | [31] |
Conclusion and Future Directions
The this compound scaffold and its analogs represent a rich source of biologically active molecules with therapeutic potential across a range of diseases. The diverse activities, from potent and selective enzyme inhibition to broad-spectrum antimicrobial effects, underscore the versatility of this chemical framework. The detailed experimental protocols provided in this guide offer a practical resource for researchers to explore the pharmacological properties of this compound class further.
Future research should focus on optimizing the lead compounds through medicinal chemistry efforts to enhance their potency, selectivity, and pharmacokinetic properties. A deeper understanding of the molecular mechanisms underlying their various biological activities will be crucial for their successful translation into clinical candidates. The continued exploration of the chemical space around the this compound core holds significant promise for the discovery of novel and effective therapeutics.
References
- Zhu, F. D., Fu, X., Ye, H. C., Ding, H. X., Gu, L. S., Zhang, J., Guo, Y. X., & Feng, G. (2023). Antibacterial activities of coumarin-3-carboxylic acid against Acidovorax citrulli. Frontiers in Microbiology, 14, 1247935. [Link]
- Irvine, M. W., Costa, B. M., Volianskis, A., Fang, G., Ceolin, L., Collingridge, G. L., Monaghan, D. T., & Jane, D. E. (2012). Coumarin-3-carboxylic acid derivatives as potentiators and inhibitors of recombinant and native N-Methyl-D-Aspartate receptors. Neuropharmacology, 62(2), 977–988. [Link]
- Garcia, E., Coa, J. C., Otero, E., Carda, M., Velez, I. D., Robledo, S. M., & Cardona, W. I. (2021). Synthesis and Evaluation of Trypanocidal Activity of Chromane-Type Compounds and Acetophenones. Molecules (Basel, Switzerland), 26(23), 7067. [Link]
- protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
- Zhu, F. D., Fu, X., Ye, H. C., Ding, H. X., Gu, L. S., Zhang, J., Guo, Y. X., & Feng, G. (2023). Antibacterial activities of coumarin-3-carboxylic acid against Acidovorax citrulli. Frontiers in Microbiology, 14, 1247935. [Link]
- Southeast Asian Fisheries Development Center, Aquaculture Department. (2011). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. [Link]
- Microbe Investigations. (n.d.).
- Mathew, B., Suresh, J., Mathew, G. E., & S, V. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in molecular biology (Clifton, N.J.), 2793, 381–393. [Link]
- BMG LABTECH. (2024).
- Binda, C., et al. (2018). Tight-Binding Inhibition of Human Monoamine Oxidase B by Chromone Analogs: A Kinetic, Crystallographic, and Biological Analysis. Journal of Medicinal Chemistry, 61(8), 3466-3475. [Link]
- Zhu, F. D., et al. (2024). Design, synthesis and antibacterial activity of coumarin-3-carboxylic acid derivatives containing acylhydrazone moiety. Arabian Journal of Chemistry, 17(1), 105436. [Link]
- Irvine, M. W., et al. (2012). Coumarin-3-carboxylic acid derivatives as potentiators and inhibitors of recombinant and native N-methyl-D-aspartate receptors. Neuropharmacology, 62(2), 977-88. [Link]
- Oh, K. S., et al. (2011). High throughput screening of 15040 chemical compounds for ROCK2 inhibition. Journal of Biomolecular Screening, 16(5), 549-556. [Link]
- Herraiz, T., & Guillén, H. (2018). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Methods in molecular biology (Clifton, N.J.), 1708, 129–141. [Link]
- Amsbio. (n.d.). ROCK2 Kinase Assay Kit, 78407. [Link]
- Zhu, F. D., et al. (2023). Antibacterial activities of coumarin-3-carboxylic acid against Acidovorax citrulli. Frontiers in Microbiology, 14. [Link]
- Yin, Y., et al. (2019). Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors. Bioorganic & Medicinal Chemistry, 27(7), 1382-1390. [Link]
- Garcia, E., et al. (2021). Synthesis and Evaluation of Trypanocidal Activity of Chromane-Type Compounds and Acetophenones. Molecules, 26(23). [Link]
- Garcia, E., et al. (2021). Synthesis and Evaluation of Trypanocidal Activity of Chromane-Type Compounds and Acetophenones. Molecules, 26(23). [Link]
- Reis, J., et al. (2010). Chromone 3-phenylcarboxamides as potent and selective MAO-B inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(10), 3048-3051. [Link]
- Chaurasiya, A., et al. (2023). A Concise Review of the Recent Structural Explorations of Chromones as MAO-B Inhibitors: Update from 2017 to 2023. Molecules, 28(18). [Link]
- Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. [Link]
- Mackey, Z. B., et al. (2009). A luciferase based viability assay for ATP detection in 384-well format for high throughput whole cell screening of Trypanosoma brucei brucei bloodstream form strain 427. Parasites & Vectors, 2, 44. [Link]
- Sykes, M. L., & Avery, V. M. (2009). Development of an Alamar Blue Viability Assay in 384-Well Format for High Throughput Whole Cell Screening of Trypanosoma brucei brucei Bloodstream Form Strain 427. Journal of Biomolecular Screening, 14(3), 315-320. [Link]
- Su, J. H., et al. (2011). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Marine Drugs, 9(8), 1497–1506. [Link]
- BPS Bioscience. (n.d.). ROCK2 Kinase Assay Kit. [Link]
- Zhu, F. D., et al. (2023). Antibacterial activities of coumarin-3-carboxylic acid against Acidovorax citrulli. Frontiers in Microbiology, 14. [Link]
- Sykes, M. L., & Avery, V. M. (2009). Development of an Alamar Blue viability assay in 384-well format for high throughput whole cell screening of Trypanosoma brucei. Journal of Biomolecular Screening, 14(3), 315-320. [Link]
- Gaspar, A., et al. (2010). Chromone-2- and -3-carboxylic acids inhibit differently monoamine oxidases A and B. Bioorganic & Medicinal Chemistry Letters, 20(10), 3044-3047. [Link]
- GNS Science. (2023). Novel Small-Molecule ROCK2 Inhibitor GNS-3595 Attenuates Pulmonary Fibrosis in Preclinical Studies. American Journal of Respiratory and Critical Care Medicine, 208(10), 1139-1142. [Link]
- Mackey, Z. B., et al. (2013). Identification of Compounds with Anti-Proliferative Activity against Trypanosoma brucei brucei Strain 427 by a Whole Cell Viability Based HTS Campaign. PLOS Neglected Tropical Diseases, 7(1), e2004. [Link]
- Kim, J. K., et al. (2014). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. Journal of Medicinal Plants Research, 8(11), 469-475. [Link]
- Shai, L. J., et al. (2018). Inhibition of LPS induced nitric oxide production in RAW 264.7 cells and (b) corresponding cell viability assessed using MTT assay.
- Gaspar, A., et al. (2010). Chromone-2-and-3-carboxylic acids inhibit differently monoamine oxidases A and B.
- National Cancer Institute. (n.d.). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. [Link]
- Inta, A., et al. (2014). Inhibition of lps-induced nitric oxide production in raw 264.7 cell lines, dpph radical scavenging and total phenolic content of banana (musa sapientum) blossom extracts. Thai Journal of Pharmaceutical Sciences, 38(3), 122-126. [Link]
- Alsford Lab. (n.d.). Protocols. [Link]
- Mackey, Z. B., et al. (2021). Chemical Derivatization and Characterization of Novel Antitrypanosomals for African Trypanosomiasis. Molecules, 26(15), 4478. [Link]
Sources
- 1. Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. amsbio.com [amsbio.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. evotec.com [evotec.com]
- 5. Chromone-2- and -3-carboxylic acids inhibit differently monoamine oxidases A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chromone 3-phenylcarboxamides as potent and selective MAO-B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 11. thaiscience.info [thaiscience.info]
- 12. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A | MDPI [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and Evaluation of Trypanocidal Activity of Chromane-Type Compounds and Acetophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and Evaluation of Trypanocidal Activity of Chromane-Type Compounds and Acetophenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. A luciferase based viability assay for ATP detection in 384-well format for high throughput whole cell screening of Trypanosoma brucei brucei bloodstream form strain 427 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. scispace.com [scispace.com]
- 21. Identification of Compounds with Anti-Proliferative Activity against Trypanosoma brucei brucei Strain 427 by a Whole Cell Viability Based HTS Campaign | PLOS Neglected Tropical Diseases [journals.plos.org]
- 22. Frontiers | Antibacterial activities of coumarin-3-carboxylic acid against Acidovorax citrulli [frontiersin.org]
- 23. Antibacterial activities of coumarin-3-carboxylic acid against Acidovorax citrulli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. [PDF] Antibacterial activities of coumarin-3-carboxylic acid against Acidovorax citrulli | Semantic Scholar [semanticscholar.org]
- 25. researchgate.net [researchgate.net]
- 26. microbe-investigations.com [microbe-investigations.com]
- 27. bmglabtech.com [bmglabtech.com]
- 28. protocols.io [protocols.io]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. A Concise Review of the Recent Structural Explorations of Chromones as MAO-B Inhibitors: Update from 2017 to 2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Coumarin-3-carboxylic acid derivatives as potentiators and inhibitors of recombinant and native N-Methyl-D-Aspartate receptors - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 3-Chromanecarboxylic Acid: A Technical Guide
Introduction to 3-Chromanecarboxylic Acid
This compound belongs to the chromane class of bicyclic ethers, featuring a carboxylic acid moiety at the 3-position. The chromane skeleton is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. The carboxylic acid functional group provides a handle for further synthetic modifications, making it a valuable building block for the synthesis of diverse chemical libraries. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound in any research or development workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.
¹H NMR Spectroscopy: Predicted Chemical Shifts and Coupling Patterns
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic and aliphatic protons. The chemical shifts are influenced by the electron-withdrawing carboxylic acid group and the ether linkage of the chromane ring.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-64, depending on sample concentration.
-
Relaxation delay: 1-2 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5, H-6, H-7, H-8 (Aromatic) | 6.8 - 7.2 | m | - |
| H-2 (Methylene) | 4.2 - 4.5 | m | - |
| H-4 (Methylene) | 2.9 - 3.2 | m | - |
| H-3 (Methine) | 3.0 - 3.3 | m | - |
| COOH | 10.0 - 12.0 | br s | - |
Interpretation and Rationale:
-
Aromatic Protons (H-5, H-6, H-7, H-8): These protons on the benzene ring are expected to appear in the typical aromatic region (6.8-7.2 ppm) as a complex multiplet due to spin-spin coupling.
-
Methylene Protons at C-2 (H-2): These protons are adjacent to the oxygen atom and will be deshielded, appearing at approximately 4.2-4.5 ppm. They will likely appear as a multiplet due to coupling with the proton at C-3.
-
Methylene Protons at C-4 (H-4): These benzylic protons will be found further upfield compared to the H-2 protons, around 2.9-3.2 ppm, and will also be a multiplet due to coupling with the H-3 proton.
-
Methine Proton at C-3 (H-3): This proton, alpha to the carboxylic acid group, is expected to be a multiplet in the range of 3.0-3.3 ppm due to coupling with the protons on C-2 and C-4.
-
Carboxylic Acid Proton (COOH): The acidic proton will appear as a broad singlet at a downfield chemical shift (10.0-12.0 ppm) and is exchangeable with D₂O.[1]
¹³C NMR Spectroscopy: Predicted Chemical Shifts
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument: A 400 MHz or higher field NMR spectrometer, equipped with a broadband probe.
-
Parameters:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical spectral width: 0 to 200 ppm.
-
Number of scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation delay: 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the deuterated solvent signal.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Carboxylic Acid) | 170 - 180 |
| C-8a (Aromatic Quaternary) | 150 - 155 |
| C-4a (Aromatic Quaternary) | 120 - 125 |
| C-5, C-6, C-7, C-8 (Aromatic) | 115 - 130 |
| C-2 (Methylene) | 65 - 70 |
| C-3 (Methine) | 40 - 45 |
| C-4 (Methylene) | 25 - 30 |
Interpretation and Rationale:
-
Carbonyl Carbon (C=O): The carboxylic acid carbonyl carbon is the most deshielded carbon and will appear in the 170-180 ppm region.[2]
-
Aromatic Carbons: The aromatic carbons will resonate between 115 and 155 ppm. The quaternary carbons (C-4a and C-8a) can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). C-8a, being attached to the oxygen atom, will be the most downfield of the aromatic carbons.
-
Aliphatic Carbons: The C-2 carbon, being adjacent to the ether oxygen, will be the most deshielded of the aliphatic carbons, appearing around 65-70 ppm. The C-3 methine carbon will be in the 40-45 ppm range, and the C-4 methylene carbon will be the most upfield at approximately 25-30 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the carboxylic acid and the chromane ring system.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.
-
Solid/Liquid (ATR): Place a small amount of the sample directly on the attenuated total reflectance (ATR) crystal.
-
-
Instrument: A Fourier-transform infrared (FTIR) spectrometer.
-
Parameters:
-
Scan range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
-
Data Processing: Perform a background subtraction.
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 2500-3300 | Broad, Strong |
| C-H (Aromatic) | 3000-3100 | Medium |
| C-H (Aliphatic) | 2850-2960 | Medium |
| C=O (Carboxylic Acid) | 1700-1725 | Strong |
| C=C (Aromatic) | 1450-1600 | Medium-Strong |
| C-O (Ether) | 1200-1260 | Strong |
| C-O (Carboxylic Acid) | 1210-1320 | Strong |
Interpretation and Rationale:
-
O-H Stretch: The most characteristic feature will be a very broad and strong absorption band from 2500 to 3300 cm⁻¹ due to the hydrogen-bonded O-H stretch of the carboxylic acid dimer.[3][4]
-
C=O Stretch: A strong, sharp absorption band is expected in the region of 1700-1725 cm⁻¹ corresponding to the carbonyl stretch of the carboxylic acid.[3][4]
-
C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the chromane ring will be observed just below 3000 cm⁻¹.
-
C-O Stretches: Strong absorptions corresponding to the C-O stretching of the ether linkage in the chromane ring and the C-O stretch of the carboxylic acid will be present in the fingerprint region (1200-1320 cm⁻¹).[3]
-
Aromatic C=C Stretches: Medium to strong bands in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bonds within the benzene ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or coupled to a chromatographic system (e.g., GC-MS or LC-MS).
-
Ionization Method: Electrospray ionization (ESI) or electron ionization (EI) are common methods.
-
Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap analyzer.
-
Data Acquisition: Acquire a full scan mass spectrum.
Predicted Mass Spectrometry Data:
-
Molecular Weight: The molecular formula of this compound is C₁₀H₁₀O₃, giving a monoisotopic mass of approximately 178.06 g/mol .
-
Molecular Ion Peak ([M]⁺˙ or [M+H]⁺):
-
In EI-MS, a molecular ion peak at m/z = 178 would be expected.
-
In ESI-MS (positive mode), a protonated molecule at m/z = 179 ([M+H]⁺) would likely be observed.
-
In ESI-MS (negative mode), a deprotonated molecule at m/z = 177 ([M-H]⁻) would be expected.
-
-
Key Fragmentation Patterns:
-
Loss of COOH: A significant fragment would likely correspond to the loss of the carboxylic acid group (45 Da), resulting in a fragment ion at m/z = 133.
-
Loss of H₂O: Loss of a water molecule (18 Da) from the molecular ion is also a possible fragmentation pathway.
-
Retro-Diels-Alder Fragmentation: The chromane ring can undergo a characteristic retro-Diels-Alder fragmentation, leading to specific fragment ions.
-
dot
Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.
Conclusion
The spectroscopic data presented in this guide, while predicted, provide a robust framework for the structural characterization of this compound. The combination of ¹H NMR, ¹³C NMR, IR, and MS allows for the unambiguous identification of this compound and differentiation from related structures. Researchers working with this molecule can use this guide as a reference for interpreting their own experimental data, ensuring the integrity and quality of their scientific endeavors. Further confirmation of these predictions through the acquisition and publication of experimental spectra is highly encouraged to enrich the collective knowledge base of the scientific community.
References
- Organic Chemistry | OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles.
- Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
- Oregon St
- UCLA. IR: carboxylic acids.
- NIST. Coumarin-3-carboxylic acid.
- Gordon, A. T. et al. (2020). Synthesis and biological evaluation of chromone-3-carboxamides. Arkivoc, 2020(5), 134-151.
- Kornev, M. Y., & Sosnovskikh, V. Y. (2016). Synthesis and chemical properties of chromone-3-carboxylic acid (review). Chemistry of Heterocyclic Compounds, 52(2), 71-83.
- Al-Haiza, M. A., Mostafa, M. S., & El-Kady, M. Y. (2003).
- Patil, A. D., Freyer, A. J., Eggleston, D. S., Faucette, L. F., Johnson, R. K., & McCloud, T. G. (1995). The inophyllums, novel inhibitors of HIV-1 reverse transcriptase isolated from the Malaysian tree, Calophyllum inophyllum Linn. Journal of medicinal chemistry, 38(18), 3482-3486.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
- Williams, D. H., & Fleming, I. (2008). Spectroscopic methods in organic chemistry.
Sources
- 1. Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Organocatalysed C-2 and C-3 functionalisation of chromones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01129A [pubs.rsc.org]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
A Technical Guide to the Synthesis, Isolation, and Chiral Resolution of 3-Chromanecarboxylic Acid
Abstract
3-Chromanecarboxylic acid, a heterocyclic compound featuring a saturated dihydropyran ring fused to a benzene ring, represents a valuable chiral building block in medicinal chemistry and materials science.[1] Its structure, containing a stereocenter at the 3-position, makes it a target of significant interest for the development of complex, biologically active molecules. This technical guide provides an in-depth exploration of the discovery and isolation of this compound, designed for researchers, chemists, and drug development professionals. We will delve into the classical synthetic pathways, which typically proceed through a chromone intermediate, detail the fundamental principles and protocols for its isolation and purification from complex reaction mixtures, and provide a comprehensive overview of methods for chiral resolution to obtain enantiomerically pure forms. The causality behind experimental choices is emphasized throughout, providing not just procedural steps but a framework for methodological rationale.
Introduction to this compound
This compound, systematically named 3,4-dihydro-2H-1-benzopyran-3-carboxylic acid, is an organic compound with the chemical formula C₁₀H₁₀O₃.[2][3] The core of the molecule is the chromane scaffold, which is prevalent in a wide array of natural products and pharmacologically active compounds. The carboxylic acid moiety at the 3-position provides a versatile handle for further synthetic transformations, such as amidation or esterification, making it a key intermediate in the synthesis of pharmaceuticals.[1]
A critical feature of this molecule is the chiral center at the C3 position of the chromane ring. Consequently, this compound exists as a pair of enantiomers, (R)-3-chromanecarboxylic acid and (S)-3-chromanecarboxylic acid. As the biological activity of chiral molecules is often enantiomer-dependent, the ability to synthesize or separate these individual enantiomers is of paramount importance in the field of drug discovery.[4] This guide will therefore address both the synthesis of the racemic mixture and the subsequent resolution into its constituent enantiomers.
Synthetic Pathways to this compound
The synthesis of this compound is not typically a direct, one-pot reaction but rather a multi-step process. The most established and historically significant route involves the initial synthesis of a related, unsaturated analogue—chromone-3-carboxylic acid—followed by reduction.
The Classical Approach: A Multi-Step Synthesis via Chromone Intermediates
This pathway leverages readily available 2-hydroxyacetophenones as starting materials and proceeds through two key transformations: formylation and oxidation, followed by a final reduction.
Step 1: Vilsmeier-Haack Formylation The synthesis commences with the Vilsmeier-Haack reaction, which introduces a formyl group (-CHO) at the 3-position of the chromone ring system. Substituted 2-hydroxyacetophenones are treated with a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[5][6] This electrophilic aromatic substitution followed by intramolecular cyclization and dehydration yields a chromone-3-carbaldehyde intermediate.[5] This reaction is foundational for building the core heterocyclic structure.
Step 2: Oxidation to Chromone-3-carboxylic acid The intermediate aldehyde is then oxidized to the corresponding carboxylic acid. While several oxidizing agents have been explored, including Jones reagent (CrO₃ in sulfuric acid), these can result in low yields and harsh reaction conditions.[7] A more efficient and widely adopted method is the Pinnick oxidation, which utilizes sodium chlorite (NaClO₂) and a chlorine scavenger like sulfamic acid.[5][6] This method is highly selective for aldehydes, proceeds under mild conditions, and typically affords the desired chromone-3-carboxylic acid in good yields (53-61%).[5][6]
Step 3: Reduction to this compound The final and critical step is the reduction of the chromone-3-carboxylic acid to the target saturated chromane structure. This transformation requires the reduction of both the C2-C3 alkene bond and the C4-carbonyl group of the pyranone ring. Catalytic hydrogenation is the most effective and field-proven method for this purpose. The reaction is typically carried out using hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst in a suitable solvent like ethanol or ethyl acetate. This process comprehensively reduces the unsaturated system to the desired this compound.
Caption: General workflow for the isolation of a carboxylic acid via acid-base extraction.
Protocol: Purification by Recrystallization
For achieving high purity, especially for solid compounds, recrystallization is a final, crucial step. The isolated crude solid is dissolved in a minimum amount of a hot solvent in which it is highly soluble. The solution is then allowed to cool slowly. As the solubility decreases with temperature, the desired compound will form crystals, while impurities tend to remain in the solution. The pure crystals are then collected by filtration. The final product of this compound is typically a white to off-white solid. [2][5]
Chiral Resolution of Racemic this compound
Standard organic synthesis produces a racemic (50:50) mixture of the (R) and (S) enantiomers. [4]Separating these enantiomers—a process known as resolution—is essential for pharmacological studies.
The Principle of Diastereomeric Salt Formation
Enantiomers have identical physical properties (melting point, boiling point, solubility), making them impossible to separate by standard techniques like crystallization. [4]The most common resolution strategy involves converting the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and can be separated.
This is achieved by reacting the racemic carboxylic acid with a single, pure enantiomer of a chiral base (a resolving agent). [4]Naturally occurring and readily available chiral bases like brucine, strychnine, or synthetic amines like (R)-1-phenylethanamine are often used for this purpose. [4]The reaction forms two diastereomeric salts:
-
(R)-Acid + (R)-Base → (R,R)-Salt
-
(S)-Acid + (R)-Base → (S,R)-Salt
These (R,R) and (S,R) salts have different solubilities, allowing them to be separated by a process called fractional crystallization. One diastereomer will crystallize out of solution first, while the other remains dissolved. After separating the crystals, a strong acid is added to each fraction to break the salt and regenerate the pure, enantiomerically enriched carboxylic acid. [4]
Caption: Chiral resolution of a racemic acid using a chiral base.
Conclusion
This compound stands as a significant and versatile intermediate in synthetic organic chemistry. Its discovery and development have been tied to the classical, multi-step transformations of readily available phenolic precursors. The synthesis, while requiring several stages, relies on well-understood and scalable reactions. Mastery of its isolation is rooted in the fundamental principles of acid-base chemistry, providing a robust method for obtaining high-purity material. Furthermore, for applications in life sciences, the resolution of its racemic form into single enantiomers is a critical and achievable step through diastereomeric salt formation. This guide provides the foundational knowledge and practical insights necessary for researchers to confidently synthesize, purify, and resolve this important chiral building block, paving the way for its application in the discovery of new medicines and materials.
References
- Khilya, V. P., & Vashchenko, V. V. (2016). Synthesis and chemical properties of chromone-3-carboxylic acid (review). Chemistry of Heterocyclic Compounds, 52, 71–83.
- Zhou, Z., Bian, M., Zhao, L., Gao, H., Huang, J., Liu, X., Yu, X., Li, X., & Yi, W. (2018). 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade. Organic Letters, 20(12), 3892–3896.
- ResearchGate. (n.d.). Enantioselective cycloaddition of chromone-3-carboxylic acids 2 and iminodihydrofuran-2-one 4a—scope of chromone-3-carboxylic acids 2 to 1m-s. [Image]. ResearchGate.
- Google Patents. (1982). JPS5759883A - Production of chromone-3-carboxylic acid.
- Gordon, A. T., et al. (2020). Synthesis and biological evaluation of chromone-3-carboxamides. ARKIVOC, 2020(5), 148-160.
- Lalevée, J., et al. (2021). 3-Carboxylic Acid and Formyl-Derived Coumarins as Photoinitiators in Photo-Oxidation or Photo-Reduction Processes for Photopolymerization upon Visible Light: Photocomposite Synthesis and 3D Printing Applications. Polymers, 13(6), 955.
- ResearchGate. (n.d.). A Convenient Synthesis of Coumarin-3-carboxylic Acids via Knoevenagel Condensation of Meldrum′s Acid with ortho-Hydroxyaryl Aldehydes or Ketones.
- ResearchGate. (2020). Synthesis and biological evaluation of chromone-3-carboxamides.
- Google Patents. (n.d.). Kinetic resolutions of chiral 2- and 3-substituted carboxylic acids.
- Chemistry LibreTexts. (2019). 4.8: 6.8 Resolution (Separation) of Enantiomers.
- Tan, B., et al. (2012). Synthesis of substituted chiral chromans via organocatalytic kinetic resolution of racemic 3-nitro-2-aryl-2H-chromenes with ketones catalyzed by pyrrolidinyl-camphor-derived organocatalysts. Tetrahedron, 68(29), 5810–5816.
- OIST. (n.d.). Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts.
- Bhushan, R., & Arora, M. (1987). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Journal of Pharmaceutical and Biomedical Analysis, 5(7), 665-673.
- Semantic Scholar. (n.d.). Synthesis and biological evaluation of chromone-3-carboxamides.
- Chen, W., et al. (2015). Enantioselective Synthesis of α-exo-Methylene γ-Butyrolactones via Chromium Catalysis. Organic Letters, 17(21), 5236–5239.
- Tetrahedron. (n.d.). 115822-57-6 | this compound.
- PubChem. (n.d.). Chromone-3-carboxylic acid.
- Reddit. (2019). Isolation of a Carboxylic acid. r/chemhelp.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 115822-57-6: this compound | CymitQuimica [cymitquimica.com]
- 3. 115822-57-6 | this compound | Tetrahedron [thsci.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
physical properties of 3-chromanecarboxylic acid (melting point, solubility)
An In-Depth Technical Guide to the Physical Properties of 3-Chromanecarboxylic Acid
Authored by: A Senior Application Scientist
Introduction: The Versatile Scaffolding of this compound
This compound, a heterocyclic compound featuring a chromane backbone, stands as a significant building block in modern chemical synthesis. Its structural stability and inherent reactivity make it a valuable intermediate for researchers and drug development professionals.[1] This molecule is frequently utilized in the synthesis of novel pharmaceuticals, particularly those targeting cardiovascular and neurological conditions, as well as in the development of advanced polymers and fine chemicals.[1] A thorough understanding of its fundamental physical properties, such as melting point and solubility, is paramount for its effective application in laboratory and industrial settings. These properties not only dictate the compound's handling and storage conditions but also provide critical insights into its purity and behavior in various chemical environments.
This guide provides a detailed examination of the key physical characteristics of this compound, supported by field-proven experimental protocols to empower researchers in their synthetic endeavors.
Core Physical Properties: A Quantitative Overview
The physical characteristics of a compound are foundational to its application. The melting point serves as a primary indicator of purity, while solubility dictates the choice of solvents for reactions, purification, and formulation.
| Physical Property | Reported Value | Source |
| IUPAC Name | 3,4-dihydro-2H-chromene-3-carboxylic acid | [2] |
| Molecular Formula | C₁₀H₁₀O₃ | [1][2] |
| Molecular Weight | 178.19 g/mol | [1][2] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 124-128 °C | [1] |
| Solubility | No quantitative data available. Qualitative assessment required. |
Note: It is crucial to distinguish 3-chromane carboxylic acid from the related compound chromone-3-carboxylic acid, which possesses a significantly different melting point (202-205 °C) due to its different chemical structure.[3][4][5]
Part 1: Melting Point Determination: A Criterion for Purity
The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a very narrow temperature range. The presence of impurities typically causes a depression and broadening of the melting point range.[6] Therefore, accurately determining the melting point is a fundamental technique for assessing the purity of a synthesized compound like this compound.
Causality Behind the Experimental Choices
The standard method for melting point determination involves slowly heating a small sample in a capillary tube. Rapid heating can lead to inaccurate readings because the temperature of the heating block may rise faster than the heat can be transferred to the sample and the thermometer, resulting in a temperature reading that is higher than the actual melting point.[6][7] A preliminary, rapid determination is often performed to find an approximate melting point, followed by a slower, more careful measurement.
Experimental Protocol for Melting Point Determination
This protocol outlines the use of a standard melting point apparatus (e.g., Mel-Temp).
-
Sample Preparation:
-
Place a small amount of dry this compound onto a clean, dry watch glass.
-
Crush the crystalline powder into a fine consistency using a spatula.
-
Take a capillary tube and tap the open end into the powder until a small amount of the compound enters the tube.[7][8]
-
Invert the tube and gently tap it on a hard surface to pack the sample into the closed end. The packed sample should be approximately 1-2 mm high.[6][8]
-
-
Apparatus Setup:
-
Insert the capillary tube, closed end down, into the sample holder of the melting point apparatus.
-
Ensure the thermometer is correctly positioned so that the bulb is aligned with the sample.[6]
-
-
Measurement:
-
Rapid Preliminary Measurement: Turn on the apparatus and heat the sample rapidly to get an approximate melting temperature.
-
Accurate Measurement: Allow the apparatus to cool sufficiently. Prepare a new sample and place it in the apparatus.
-
Heat the block again, but at a much slower rate (approximately 1-2 °C per minute) once the temperature is within 15-20 °C of the preliminary melting point.[7]
-
Record the temperature at which the first drop of liquid appears (T1).
-
Continue heating slowly and record the temperature at which the entire sample has completely melted (T2).[8][9]
-
The melting point range is reported as T1-T2. For pure this compound, this should fall within the 124-128 °C range.[1]
-
-
Post-Measurement:
-
Turn off the apparatus and allow it to cool.
-
Dispose of the used capillary tube in a designated glass waste container. Never reuse a capillary tube.[6]
-
Workflow Visualization: Melting Point Determination
Caption: Workflow for accurate melting point determination.
Part 2: Solubility Profile: Guiding Solvent Selection
Solubility is a critical parameter that influences every stage of chemical work, from reaction setup to product purification and biological testing. The general principle of "like dissolves like" provides a predictive framework: polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[10] this compound possesses both a polar carboxylic acid group (-COOH) and a larger, relatively non-polar chromane ring system, suggesting it will have nuanced solubility.
Causality Behind the Experimental Choices
A systematic approach to solubility testing provides valuable information about the functional groups within a molecule.[11]
-
Water: Solubility in water indicates the presence of highly polar functional groups.
-
5% NaOH & 5% NaHCO₃: Solubility in these basic solutions suggests an acidic functional group. The carboxylic acid group of this compound is expected to react with these bases to form a water-soluble sodium salt. Sodium bicarbonate is a weaker base and typically only reacts with stronger acids like carboxylic acids, whereas sodium hydroxide will react with both strong and weak acids (like phenols).[12][13]
-
5% HCl: Solubility in acid indicates the presence of a basic functional group, such as an amine.[13][14]
-
Organic Solvents (e.g., Ether, Dichloromethane): Solubility in a non-polar organic solvent indicates a significant non-polar character.
Experimental Protocol for Qualitative Solubility Testing
-
Preparation:
-
Testing Procedure:
-
To the first test tube, add the chosen solvent (e.g., water) dropwise, up to about 1 mL, shaking vigorously after each addition.[12][14]
-
Observe carefully to see if the solid dissolves completely. Stirring with a glass rod can aid dissolution.[10]
-
Record the compound as "soluble," "partially soluble," or "insoluble."
-
Repeat the process for each of the selected solvents in the other test tubes.
-
-
Self-Validating System for Acidic Compounds:
-
If the compound dissolves in 5% NaOH, it confirms the presence of an acidic group.
-
To this now-clear solution, add 5% HCl dropwise until the solution is acidic (test with pH paper).
-
The re-precipitation of the original, water-insoluble compound serves as a positive confirmation of its acidic nature.[13]
-
Workflow Visualization: Solubility Classification
Caption: Decision tree for qualitative solubility analysis.
Conclusion
The physical properties of this compound, particularly its melting point of 124-128 °C and its anticipated solubility in basic solutions and some organic solvents, are defining characteristics for its use in research and development. The melting point serves as a reliable and accessible benchmark for purity assessment, while a systematic understanding of its solubility profile is essential for designing successful synthetic routes, purification strategies, and formulation protocols. The methodologies detailed in this guide provide a robust framework for scientists to verify these properties and handle the compound with confidence and precision.
References
- Melting point determin
- Solubility test for Organic Compounds. (2024).
- Experiment (1)
- Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S.
- EXPERIMENT 1 DETERMIN
- EXPERIMENT 2 DETERMIN
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
- Determination of Melting Point. (n.d.). Clarion University.
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
- Dong, V. M., & Riedel, J. (2017). Melting Point Determination of Solid Organic Compounds. Journal of Visualized Experiments.
- Synthesis and chemical properties of chromone-3-carboxylic acid (review). (2022).
- Zhou, Z., et al. (2018). 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade. Organic Letters, 20, 3892-3896.
- Coumarin-3-carboxylic Acid (2-Oxochromene-3-carboxylic acid). (n.d.). MedchemExpress.com.
- Production of chromone-3-carboxylic acid. (1982).
- CHROMONE-3-CARBOXYLIC ACID. (n.d.). Chongqing Chemdad Co., Ltd.
- chromone-3-carboxylic acid. (n.d.). Stenutz.
- Telitel, S., et al. (2021).
- Synthesis and biological evaluation of chromone-3-carboxamides. (n.d.).
- Chromone-3-carboxylic acid. (n.d.). PubChem.
- Chroman-3-carboxylic acid, 97%, Thermo Scientific Chemicals. (n.d.). Fisher Scientific.
- This compound. (n.d.). Chem-Impex.
- Chroman-3-carboxylic acid, 97%, Thermo Scientific Chemicals 1 g. (n.d.).
- CHROMONE-3-CARBOXYLIC ACID | 39079-62-4. (n.d.). ChemicalBook.
- (S)-Chroman-3-carboxylic acid. (n.d.). BLD Pharm.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Chroman-3-carboxylic acid, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 3. CHROMONE-3-CARBOXYLIC ACID Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. CHROMONE-3-CARBOXYLIC ACID | 39079-62-4 [amp.chemicalbook.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 8. byjus.com [byjus.com]
- 9. pennwest.edu [pennwest.edu]
- 10. chem.ws [chem.ws]
- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. www1.udel.edu [www1.udel.edu]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
A Technical Guide to 3-Chromanecarboxylic Acid: A Versatile Building Block for Modern Organic Synthesis and Drug Discovery
Prepared by: Gemini, Senior Application Scientist
Abstract: The chroman ring system is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic therapeutic agents. The introduction of a carboxylic acid moiety at the 3-position transforms this stable heterocyclic core into a highly versatile and reactive building block: 3-chromanecarboxylic acid. The carboxylic acid group serves as a robust synthetic handle, enabling chemists to readily introduce a vast array of functional groups, most notably through amide bond formation, to explore structure-activity relationships (SAR). This guide provides an in-depth analysis of the synthesis of the this compound scaffold, explores its key chemical transformations, and presents a detailed case study on its successful application in the development of potent and selective kinase inhibitors. This document is intended for researchers, chemists, and professionals in the field of drug development who seek to leverage this powerful building block in their synthetic programs.
The Chroman Scaffold: A Privileged Core in Medicinal Chemistry
In the lexicon of drug discovery, a privileged scaffold is a molecular framework that is capable of binding to multiple, diverse biological targets, thereby serving as a foundational structure for the development of novel therapeutic agents. The chroman (3,4-dihydro-2H-1-benzopyran) scaffold is a premier example of such a structure.[1][2] Its rigid, bicyclic nature provides a well-defined three-dimensional orientation for appended functional groups, while its chemical stability ensures metabolic robustness.
The utility of the chroman core is evident in nature, most famously in the tocopherol family (Vitamin E), and has been extensively exploited in synthetic medicinal chemistry.[2] By functionalizing this core, chemists can modulate pharmacokinetic and pharmacodynamic properties to achieve desired therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.[1][2] The introduction of a carboxylic acid at the C-3 position creates this compound, an intermediate of immense value due to the synthetic versatility of the carboxyl group.
Synthesis of the this compound Building Block
The construction of the this compound scaffold is a critical first step in its utilization. Synthetic strategies generally converge on the creation of an unsaturated precursor—either a chromone or a coumarin—followed by a selective reduction of the heterocyclic ring's double bond.
A prevalent and effective methodology begins with appropriately substituted 2-hydroxyacetophenones, which undergo a Vilsmeier-Haack reaction to yield chromone-3-carbaldehydes.[3] Subsequent oxidation, commonly a Pinnick oxidation using sodium chlorite, efficiently converts the aldehyde to the corresponding chromone-3-carboxylic acid.[3] The final and defining step is the reduction of the C2-C3 double bond of the chromone ring. Catalytic hydrogenation (e.g., using H₂ gas with a Palladium catalyst) is a standard and reliable method to selectively reduce this bond without affecting the aromatic ring or the carboxylic acid, thus yielding the target this compound.
Caption: General synthetic workflow for this compound.
For therapeutic applications, control over stereochemistry is paramount, as biological systems are inherently chiral. Often, only one enantiomer of a drug molecule possesses the desired activity, while the other may be inactive or even cause adverse effects.[4] Consequently, the development of enantioselective syntheses for chiral 3-chromanecarboxylic acids is a key area of research, often involving chiral catalysts or resolutions to isolate the desired stereoisomer.[5][6]
Key Transformations and Applications in Synthesis
The strategic value of this compound lies in the reactivity of its carboxyl group, which serves as a versatile anchor point for diversification.
Amide Bond Formation: The Gateway to Bioactivity
The most prevalent transformation of this compound in drug discovery is its conversion to a wide array of amides. This reaction is central to building libraries of compounds for SAR studies. The synthesis is typically a two-step process:
-
Activation of the Carboxylic Acid: The carboxyl group is first converted into a more reactive species to facilitate nucleophilic attack by an amine. A common laboratory method is the conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[3] Alternatively, peptide coupling reagents such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activator like HOBt (Hydroxybenzotriazole) can be used to form an active ester in situ.
-
Reaction with Amine: The activated acid is then treated with a primary or secondary amine in the presence of a non-nucleophilic base (e.g., triethylamine or DIPEA) to neutralize the acid byproduct, affording the final amide product.
Caption: Workflow for synthesizing bioactive amides from the core scaffold.
Case Study: Development of Potent and Isoform-Selective ROCK2 Inhibitors
A compelling demonstration of this compound's utility is found in the discovery of novel Rho-associated kinase (ROCK) inhibitors. ROCK1 and ROCK2 are highly homologous protein kinases, but they have distinct physiological roles; thus, isoform-selective inhibitors are highly sought after for targeted therapeutic intervention.[5]
Researchers synthesized a series of amide-chroman derivatives to develop potent and selective ROCK2 inhibitors.[5] The (S)-enantiomer of 6-methoxy-chroman-3-carboxylic acid was used as the core building block, which was then coupled with various aromatic amines.
This effort led to the discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide , a compound that exhibited exceptional potency and selectivity.[5]
Table 1: Biological Activity of the Lead ROCK2 Inhibitor
| Compound | ROCK1 IC₅₀ (nM) | ROCK2 IC₅₀ (nM) | Isoform Selectivity (ROCK1/ROCK2) |
|---|---|---|---|
| (S)-7c | 68 | 3 | 22.7-fold |
Data sourced from Yin, Y. et al., Bioorg. Med. Chem., 2019.[5]
Molecular docking studies revealed that the chroman scaffold positioned the molecule optimally within the kinase active site, and that specific hydrophobic interactions were key to its high potency and isoform selectivity.[5] This work underscores how the this compound scaffold provides a validated and effective framework for generating high-value drug candidates.
Protocol: Synthesis of Chromone-3-Carboxamides
The following is a representative, generalized protocol for the final amidation step, adapted from established methodologies.[3]
Objective: To synthesize a chromone-3-carboxamide from the corresponding carboxylic acid. (Note: For a chroman derivative, the same procedure applies starting with this compound).
Materials:
-
Chromone-3-carboxylic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (2.0-3.0 eq)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Desired primary or secondary amine (1.1 eq)
-
Triethylamine (TEA) (2.0 eq)
Procedure:
-
Acid Chloride Formation: To a solution of chromone-3-carboxylic acid in anhydrous toluene, add thionyl chloride dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC until the starting material is consumed.
-
Allow the mixture to cool to room temperature and remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude acid chloride is typically used in the next step without further purification.
-
Amidation: Dissolve the crude acid chloride in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve the desired amine and triethylamine in anhydrous DCM.
-
Add the amine solution dropwise to the cooled acid chloride solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Workup and Purification: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the pure chromone-3-carboxamide.
Conclusion and Future Perspectives
This compound has firmly established itself as a cornerstone building block in modern synthetic and medicinal chemistry. Its straightforward synthesis and the versatile reactivity of its carboxylic acid handle provide a reliable and efficient platform for the rapid generation of diverse molecular libraries. As demonstrated by the successful development of selective ROCK2 inhibitors, this scaffold allows for the precise installation of pharmacophoric features necessary for high-potency and selective interactions with biological targets.
Future work will likely focus on the development of more efficient and scalable enantioselective syntheses of substituted 3-chromanecarboxylic acids. Furthermore, as new biological targets emerge, the application of this proven scaffold in fragment-based drug design and diversity-oriented synthesis will undoubtedly lead to the discovery of next-generation therapeutic agents for a wide range of diseases.
References
- Zhou, Z., Bian, M., Zhao, L., Gao, H., Huang, J., Liu, X., Yu, X., Li, X., & Yi, W. (2018). 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C–H Activation/[3 + 3] Annulation Cascade. Organic Letters, 20(12), 3892–3896. [Link]
- Kaishap, P. P., Laskar, B., Dutta, D., Gogoi, N., & Dey, T. (2025). Harnessing Chromone as a Versatile Scaffold for Emerging Biological Applications: Recent Advances and Medicinal Insights. The Chemical Record.
- Khmyl, A. A., Orlov, V. D., & Desenko, S. M. (2016). Synthesis and chemical properties of chromone-3-carboxylic acid (review). Chemistry of Heterocyclic Compounds, 52(2), 71-83. [Link]
- Yin, Y., Liu, T., Zhang, S., Liu, Z., Wang, X., & Yang, B. (2019). Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors. Bioorganic & Medicinal Chemistry, 27(7), 1382–1390. [Link]
- Ellis, G. P., & Shaw, D. (1972). Chromone-2- and -3-carboxylic acids and their derivatives. Progress in Medicinal Chemistry, 9, 65–116. [Link]
- Carta, A., Piras, S., Briguglio, I., & Corona, P. (2012). The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. Current Medicinal Chemistry, 19(23), 3942-3966.
- Enantioselective cycloaddition of chromone-3-carboxylic acids 2 and iminodihydrofuran-2-one 4a—scope of chromone-3-carboxylic acids 2 to 1m-s.
- Production of chromone-3-carboxylic acid. (1982).
- A Convenient Synthesis of Coumarin-3-carboxylic Acids via Knoevenagel Condensation of Meldrum′s Acid with ortho-Hydroxyaryl Aldehydes or Ketones.
- Synthesis of 2-oxo-2H-chromene-3-carboxylic acid...
- Malebari, A. M., et al. (2021).
- Chromone-2-and-3-carboxylic acids inhibit differently monoamine oxidases A and B.
- Gordon, A. T., Ramaite, I. D. I., & Mnyakeni-Moleele, S. S. (2020). Synthesis and biological evaluation of chromone-3-carboxamides. ARKIVOC, 2020(5), 131-147. [Link]
- Kumar, V., Kumar, S., Hassan, M., & Siddiqui, N. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. Chemistry & Biodiversity, 18(8), e2100236. [Link]
- Applications of Carboxylic Acids in Organic Synthesis, Nanotechnology and Polymers. (2024). Wiley.
- Chen, W., Yang, Q., Zhou, T., Tian, Q., & Zhang, G. (2015). Enantioselective Synthesis of α-exo-Methylene γ-Butyrolactones via Chromium Catalysis. Organic Letters, 17(21), 5236–5239. [Link]
- Soderberg, T. (n.d.). Enantioselective Synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Chemistry Matters — Enantioselective Synthesis – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enantioselective Synthesis of α-exo-Methylene γ-Butyrolactones via Chromium Catalysis [organic-chemistry.org]
A Technical Guide to the Therapeutic Potential of the 3-Chromanecarboxylic Acid Scaffold
For Researchers, Scientists, and Drug Development Professionals
Abstract
The chromane ring system, a core structural motif in a plethora of natural products and pharmacologically active compounds, represents a privileged scaffold in medicinal chemistry. This technical guide delves into the therapeutic potential of 3-chromanecarboxylic acid and its prominent derivatives, namely chromone-3-carboxylic acids and coumarin-3-carboxylic acids. We will explore the nuanced relationship between structure and activity, detailing the mechanistic underpinnings of their diverse biological effects, which span from anti-inflammatory and neuroprotective actions to anticancer and antimicrobial properties. This document serves as a comprehensive resource, providing not only a synthesis of the current state of knowledge but also actionable experimental protocols and data-driven insights to guide future research and development endeavors in this promising chemical space.
The Chromane Scaffold: A Foundation for Diverse Bioactivity
The chromane framework, a bicyclic system consisting of a benzene ring fused to a dihydropyran ring, is the foundational structure of this compound. While this compound itself is a subject of ongoing investigation, its oxidized analogues, chromone-3-carboxylic acid and coumarin-3-carboxylic acid, have garnered significant attention for their broad spectrum of therapeutic activities. The strategic placement of the carboxylic acid group at the 3-position, coupled with the versatile chemistry of the chromone and coumarin nuclei, allows for a wide array of structural modifications, leading to compounds with tailored pharmacological profiles.
Therapeutic Avenues of Chromone-3-Carboxylic Acid Derivatives
The chromone-3-carboxylic acid moiety is a key pharmacophore present in a variety of therapeutic agents, including the anti-asthmatic drugs cromolyn and nedocromil.[1][2] The synthetic versatility of this scaffold has enabled the development of numerous derivatives with diverse biological activities.[2][3]
Anti-inflammatory and Cytotoxic Properties
Derivatives of chromone-3-carboxylic acid have been investigated for their anti-inflammatory, antitrypanosomal, and cytotoxic properties.[2][3] In vitro studies have demonstrated the potential of certain chromone-3-carboxamides to inhibit nitric oxide production in lipopolysaccharide (LPS)-activated RAW 264.7 macrophages, a key indicator of anti-inflammatory activity.[1]
Selective Monoamine Oxidase B (MAO-B) Inhibition: A Neuroprotective Strategy
Chromone-3-carboxylic acid has been identified as a potent and selective inhibitor of human monoamine oxidase B (hMAO-B), with an IC50 value of 0.048 µM.[4] MAO-B is a key enzyme responsible for the degradation of dopamine in the brain, and its inhibition is a clinically validated strategy for the treatment of Parkinson's disease. The selectivity for MAO-B over MAO-A is crucial for minimizing side effects associated with non-selective MAO inhibitors. Docking studies have been employed to elucidate the structural basis for this selective inhibition.[4]
Caption: Inhibition of MAO-B by Chromone-3-carboxylic acid prevents dopamine breakdown.
Therapeutic Potential of Coumarin-3-Carboxylic Acid Derivatives
Coumarin-3-carboxylic acid serves as a vital precursor for the synthesis of a wide range of coumarin derivatives with significant biological activities.[5] These derivatives have shown promise in anticancer, antibacterial, and neurological applications.
Anticancer Activity through Lactate Transport Inhibition
A novel and promising anticancer strategy involves the targeting of tumor metabolism. Certain derivatives of coumarin-3-carboxylic acid have been identified as potent inhibitors of monocarboxylate transporter 1 (MCT1), a key protein responsible for lactate transport in cancer cells.[6] By inhibiting MCT1, these compounds can induce intracellular lactate accumulation, leading to a disruption of cellular energetics and ultimately apoptosis.[6] Notably, coumarin-3-hydrazide derivatives have demonstrated significant cytotoxicity against cancer cell lines with high MCT1 expression.[6]
Caption: Workflow for evaluating MCT1 inhibition by coumarin-3-carboxylic acid derivatives.
Antibacterial and Antiproliferative Activities
Derivatives of coumarin-3-carboxylic acid have demonstrated notable antibacterial activity against a range of pathogens.[7] For instance, coumarin-3-carboxylic acid itself has shown activity against Bacillus cereus.[8] Furthermore, certain amide derivatives have exhibited potent antiproliferative effects against various cancer cell lines, including HepG2 and HeLa cells.[8] Benzo[f]chromene-2-carboxylic acid derivatives, which share a similar structural motif, have also shown antiproliferative activity against non-small cell lung cancer cell lines by inducing apoptosis and cell cycle arrest.[9]
Modulation of N-Methyl-D-Aspartate (NMDA) Receptors
Substituted coumarin-3-carboxylic acids have been found to act as both potentiators and inhibitors of NMDA receptors, depending on the substitution pattern.[10] This dual activity suggests their potential for development as therapeutic agents for neurological disorders where NMDA receptor function is dysregulated.
Methodologies and Experimental Protocols
General Synthesis of Chromone-3-Carboxylic Acids
A common synthetic route to chromone-3-carboxylic acids involves the Vilsmeier-Haack formylation of 2-hydroxyacetophenones to yield chromone-3-carbaldehydes, followed by oxidation.[2][3]
Step 1: Vilsmeier-Haack Formylation
-
Cool a solution of 2-hydroxyacetophenone in DMF to 0 °C.
-
Slowly add phosphorus oxychloride (POCl3) with constant stirring.
-
Allow the solution to stir at room temperature for 12 hours.
-
Quench the reaction with ice water.
-
Filter, dry, and recrystallize the resulting solid from ethanol to obtain the chromone-3-carbaldehyde.[3]
Step 2: Oxidation to Carboxylic Acid
-
Treat the chromone-3-carbaldehyde with sodium chlorite and sulfamic acid in a DCM-water mixture.
-
Stir the reaction at room temperature for 12 hours.
-
Isolate the chromone-3-carboxylic acid product.[1]
In Vitro Anti-inflammatory Assay: Nitric Oxide Inhibition
This protocol assesses the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
-
Cell Culture: Plate RAW 264.7 macrophages in a 96-well plate and allow them to adhere.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Nitrite Quantification: Measure the accumulation of nitrite, a stable product of NO, in the culture supernatant using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated control. Concurrently, assess cell viability using an MTT assay to rule out cytotoxicity.[1]
Quantitative Data Summary
| Compound Class | Therapeutic Target/Activity | Key Findings (IC50/MIC) | Reference |
| Chromone-3-carboxylic acid | MAO-B Inhibition | IC50 = 0.048 µM | [4] |
| Coumarin-3-carboxamides | Anticancer (HepG2) | IC50 = 2.62–4.85 μM | [8] |
| Coumarin-3-carboxamides | Anticancer (HeLa) | IC50 = 0.39–0.75 μM | [8] |
| Coumarin-3-carboxylic acid | Antibacterial (B. cereus) | MIC = 32 μg/mL | [8] |
Conclusion and Future Directions
The this compound scaffold and its derivatives, particularly chromones and coumarins, represent a rich source of biologically active molecules with significant therapeutic potential. The diverse pharmacological activities, including anti-inflammatory, neuroprotective, anticancer, and antimicrobial effects, underscore the importance of this structural motif in drug discovery. Future research should focus on elucidating the structure-activity relationships of these compounds in greater detail, optimizing their pharmacokinetic properties, and exploring novel therapeutic applications. The continued investigation of this versatile scaffold holds great promise for the development of new and effective treatments for a wide range of diseases.
References
- Gordon, A. T. et al. (2020). Synthesis and biological evaluation of chromone-3-carboxamides. Arkivoc, 2020(5), 148-160. [Link]
- Khlebnikov, A. I. et al. (2016). Synthesis and chemical properties of chromone-3-carboxylic acid (review). Chemistry of Heterocyclic Compounds, 52(2), 71–83. [Link]
- Chimenti, F. et al. (2009). Chromone-2-and-3-carboxylic acids inhibit differently monoamine oxidases A and B. Bioorganic & Medicinal Chemistry, 17(5), 2059-2065. [Link]
- Gordon, A. T. et al. (2020). Synthesis and biological evaluation of chromone-3-carboxamides.
- Ellis, G. P. & Shaw, D. (1972). Chromone-2- and -3-carboxylic acids and their derivatives. Progress in Medicinal Chemistry, 9(1), 65-116. [Link]
- Wang, Z. et al. (2021). Synthesis and anticancer activity of new coumarin-3-carboxylic acid derivatives as potential lactate transport inhibitors. Bioorganic & Medicinal Chemistry, 29, 115870. [Link]
- Nguyen, T. T. H. et al. (2021).
- Li, Y. et al. (2016).
- Wang, Y. et al. (2024). Design, Synthesis, and Bioactivity of Novel Coumarin-3-carboxylic Acid Derivatives Containing a Thioether Quinoline Moiety. ACS Omega, 9(2), 2636–2646. [Link]
- Koch, K. et al. (1994). (+)-1-(3S,4R)-[3-(4-phenylbenzyl)-4-hydroxychroman-7-yl]cyclopentane carboxylic acid, a highly potent, selective leukotriene B4 antagonist with oral activity in the murine collagen-induced arthritis model. Journal of Medicinal Chemistry, 37(20), 3197-9. [Link]
- ResearchGate. (n.d.). Scheme 1. Synthesis of 2-oxo-2H-chromene-3-carboxylic acid...
- Islas, M. S. et al. (2021). Synthesis of Ni(II), Cu(II) and Zn(II) coumarin-3-carboxilic acid derivates and their and their physical-chemical properties. Journal of the Chilean Chemical Society, 66(1). [Link]
- Gordon, A. T. et al. (2020). Synthesis and biological evaluation of chromone-3-carboxamides.
- ResearchGate. (n.d.). Coumarin-3-carboxylic acids 1, chromone-3-carboxylic acids 2 and examples of naturally occurring molecules containing 3,4-dihydrocoumarin and chromanone scaffolds.
- Irvine, M. W. et al. (2012). Coumarin-3-carboxylic acid derivatives as potentiators and inhibitors of recombinant and native N-Methyl-D-Aspartate receptors.
Sources
- 1. researchgate.net [researchgate.net]
- 2. arkat-usa.org [arkat-usa.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Synthesis and anticancer activity of new coumarin-3-carboxylic acid derivatives as potential lactatetransportinhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Bioactivity of Novel Coumarin-3-carboxylic Acid Derivatives Containing a Thioether Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Fluorescence Properties, and Antiproliferative Potential of Several 3-Oxo-3H-benzo[f]chromene-2-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Coumarin-3-carboxylic acid derivatives as potentiators and inhibitors of recombinant and native N-Methyl-D-Aspartate receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Antioxidant Properties of 3-Chromanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a multitude of pathological conditions. This has driven significant research into the identification and characterization of novel antioxidant compounds. The chromane scaffold, a core component of Vitamin E, is a well-established pharmacophore known for its antioxidant capabilities.[1][2] This technical guide provides an in-depth exploration of 3-chromanecarboxylic acid, a derivative of the chromane family, focusing on the theoretical basis and practical methodologies for evaluating its antioxidant properties. We will delve into the mechanistic principles of antioxidant action, provide detailed protocols for key in vitro assays, and discuss the interpretation of results within the context of drug discovery and development.
Introduction: The Imperative for Novel Antioxidants
Reactive oxygen species (ROS), such as superoxide radicals (O₂•⁻), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂), are natural byproducts of cellular metabolism. While they play roles in signaling and host defense, their overproduction can lead to oxidative damage to vital biomolecules, including lipids, proteins, and nucleic acids. This cumulative damage is a key contributor to the aging process and the pathogenesis of diseases like cancer, neurodegenerative disorders, and cardiovascular disease.
Antioxidants mitigate this damage by neutralizing free radicals. They can act through several mechanisms, primarily by donating a hydrogen atom (Hydrogen Atom Transfer, HAT) or a single electron (Single Electron Transfer, SET) to stabilize the radical species.[3][4][5] Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are particularly effective antioxidants due to the resonance stabilization of the resulting phenoxyl radical.[3][5] The chromane ring system, with its embedded phenol-like moiety, is a privileged structure in this regard, making its derivatives, such as this compound, compelling candidates for investigation.
The Chemistry of this compound: A Structural Perspective
This compound is an organic compound featuring a chromane core, which is a bicyclic system where a benzene ring is fused to a dihydropyran ring.[6] The key structural features relevant to its potential antioxidant activity are:
-
The Chromane Ring: The ether oxygen and the hydroxyl group on the benzene portion of the chromane scaffold are critical for antioxidant activity. This structure is analogous to the active part of tocopherols (Vitamin E).
-
The Carboxylic Acid Group: The carboxylic acid moiety at the 3-position influences the molecule's polarity, solubility, and potential interactions with biological targets. Its electron-withdrawing nature may modulate the hydrogen-donating ability of the phenolic hydroxyl group.
The primary proposed mechanism for the antioxidant action of chromane derivatives involves the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical. This process is highly favorable because the resulting chromanoxyl radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic system.
Caption: Proposed Hydrogen Atom Transfer (HAT) mechanism for this compound.
Methodologies for Evaluating Antioxidant Capacity
A multi-assay approach is essential for a comprehensive assessment of antioxidant activity, as different assays reflect different aspects of antioxidant mechanisms (HAT vs. SET) and reactivities towards various radical species.
Overall Workflow for In Vitro Antioxidant Screening
The following diagram outlines a typical workflow for assessing a novel compound like this compound.
Caption: General experimental workflow for in vitro antioxidant capacity assessment.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[7] The reduction of DPPH is monitored by the decrease in its absorbance at ~517 nm, which corresponds to a color change from deep violet to pale yellow. It is a relatively fast and simple method.[8]
-
Causality: The choice of DPPH is based on its stability as a radical and its clear spectrophotometric signal. A significant decrease in absorbance indicates that the test compound can effectively scavenge this radical, suggesting potential HAT or SET activity.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
Prepare serial dilutions of the test compound and a standard antioxidant (e.g., Trolox or Ascorbic Acid) to create a concentration gradient.
-
-
Assay Procedure (96-well plate format):
-
Add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the various concentrations of the test compound, standard, or solvent blank to the wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.[8]
-
-
Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution with the solvent blank, and A_sample is the absorbance with the test compound.
-
Plot % Inhibition against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
-
Principle: This assay involves the generation of the ABTS radical cation (ABTS•⁺), which is a blue-green chromophore. Antioxidants reduce the ABTS•⁺ back to its colorless neutral form. The reaction is applicable to both hydrophilic and lipophilic antioxidants.[9]
-
Causality: The ABTS assay is often used to complement the DPPH assay. The ABTS radical is soluble in both aqueous and organic solvents, allowing for the testing of a broader range of compounds. Its reactivity is also less sterically hindered than DPPH.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ radical cation.[9]
-
Before use, dilute the ABTS•⁺ solution with ethanol or a phosphate buffer (pH 7.4) to an absorbance of 0.70 (± 0.02) at 734 nm.
-
-
Assay Procedure (96-well plate format):
-
Add 190 µL of the diluted ABTS•⁺ solution to each well.
-
Add 10 µL of the test compound, standard (e.g., Trolox), or blank at various concentrations.
-
Incubate at room temperature for 6-10 minutes.
-
-
Measurement:
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the percentage of inhibition as described for the DPPH assay.
-
Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), determined by comparing the antioxidant's activity to that of Trolox.
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
-
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by a radical initiator like AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[9][10] The antioxidant's capacity is quantified by the area under the fluorescence decay curve.
-
Causality: This assay is considered highly relevant as it uses a biologically relevant radical (peroxyl radical) and its mechanism is based on HAT, a key pathway for many phenolic antioxidants.[10] It measures both the inhibition time and the extent of inhibition.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a fluorescein stock solution and dilute it to the working concentration in 75 mM phosphate buffer (pH 7.4).
-
Prepare an AAPH solution in the same buffer (prepare fresh daily).
-
Prepare serial dilutions of the test compound and Trolox standard.
-
-
Assay Procedure (96-well black plate):
-
Add 150 µL of the fluorescein working solution to each well.
-
Add 25 µL of the test compound, standard, or blank.
-
Pre-incubate the plate at 37°C for at least 10 minutes in the plate reader.
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.
-
-
Measurement:
-
Immediately begin monitoring the fluorescence (Excitation: 485 nm, Emission: 520 nm) every 1-2 minutes for at least 60-90 minutes at 37°C.
-
-
Calculation:
-
Calculate the Area Under the Curve (AUC) for the blank, standard, and samples.
-
Determine the net AUC by subtracting the AUC of the blank from the AUC of the sample/standard.
-
Plot a standard curve of net AUC vs. Trolox concentration.
-
Express the ORAC value of the sample in Trolox Equivalents.
-
Cellular Antioxidant Activity (CAA) Assay
-
Principle: This cell-based assay measures the ability of a compound to prevent the formation of intracellular ROS.[11][12] Cells are co-incubated with a fluorescent probe (like DCFH-DA) and the test compound. DCFH-DA is deacetylated within the cell to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent DCF.[12][13] An effective antioxidant will reduce the rate of DCF formation.
-
Causality: This assay provides a more biologically relevant measure of antioxidant activity, as it accounts for cell uptake, distribution, and metabolism of the test compound.[12][13] A positive result suggests the compound is not only a chemical antioxidant but can also function within a cellular environment.
Step-by-Step Protocol:
-
Cell Culture:
-
Assay Procedure:
-
Remove the culture medium and wash the cells gently with a buffered saline solution (e.g., PBS).
-
Add the DCFH-DA probe solution to the cells and incubate.
-
Remove the probe solution, wash the cells, and then add the test compound or standard (e.g., Quercetin) at various concentrations. Incubate for approximately 1 hour.[13]
-
Remove the treatment solution and add a radical initiator (e.g., AAPH) to all wells.[14]
-
-
Measurement:
-
Immediately place the plate in a fluorescence plate reader (37°C) and measure the emission at ~530 nm with excitation at ~480 nm every 5 minutes for 1 hour.[13]
-
-
Calculation:
-
Calculate the AUC for each concentration.
-
Determine the IC₅₀ value, which is the concentration of the compound required to inhibit ROS formation by 50%.
-
Data Interpretation and Structure-Activity Relationships (SAR)
The results from these assays will provide a quantitative profile of this compound's antioxidant potential.
| Assay | Primary Mechanism | Typical Result | Interpretation |
| DPPH | SET / HAT | IC₅₀ (µM) | Lower IC₅₀ indicates higher radical scavenging potency. |
| ABTS | SET / HAT | TEAC (µmol TE/µmol) | Higher TEAC value indicates stronger activity relative to Trolox. |
| ORAC | HAT | ORAC Value (µmol TE/g) | Higher value indicates superior peroxyl radical scavenging capacity. |
| CAA | Cellular Efficacy | IC₅₀ (µM) | Lower IC₅₀ indicates effective antioxidant activity within a live cell. |
Structure-Activity Relationship (SAR) Insights: The antioxidant activity of chromane derivatives is highly dependent on their substitution patterns.[10][15] For this compound, key considerations include:
-
Hydroxyl Group: The presence and position of the phenolic hydroxyl group are paramount for HAT-based mechanisms.
-
Substituents on the Aromatic Ring: Electron-donating groups can enhance antioxidant activity by stabilizing the resulting phenoxyl radical, whereas electron-withdrawing groups may have the opposite effect.
-
The Carboxylic Acid Moiety: The influence of the C3-carboxylic acid group should be carefully evaluated. Does it enhance or diminish activity compared to the unsubstituted chromane parent? This can be investigated by comparing its activity to that of other chromane derivatives.
Conclusion and Future Directions
This guide outlines a robust, multi-faceted approach to characterizing the antioxidant properties of this compound. By combining chemical assays like DPPH, ABTS, and ORAC with a biologically relevant cellular assay, researchers can build a comprehensive profile of the compound's potential. Positive results from this screening cascade would justify further investigation into its specific mechanisms of action, its effects on endogenous antioxidant enzymes (e.g., via the Nrf2 pathway), and its potential therapeutic utility in preclinical models of oxidative stress-related diseases. The systematic evaluation described herein provides the foundational data necessary for advancing promising antioxidant candidates through the drug development pipeline.
References
- Piman, K., & Addrah, P. (2020). Concept, mechanism, and applications of phenolic antioxidants in foods. PubMed.
- Andrés, A. I., et al. (2024). Mechanisms of action by which phenolic compounds present antioxidant activity. Source Unavailable.
- Toma, C. C., et al. (2023). Selected in vitro methods to determine antioxidant activity of hydrophilic/lipophilic substances. Source Unavailable.
- Le, T. (2022). Mechanism of antioxidant activity of phenolic compounds. The reaction... ResearchGate.
- Cell Based Exogenous Antioxidant Assay. (n.d.).
- Kumar, N., & Goel, N. (2019). Phenolic acids: Natural versatile molecules with promising therapeutic applications. National Institutes of Health.
- Cellular Antioxidant Activity Assay. (n.d.). Kamiya Biomedical Company.
- OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence). (n.d.). Cell Biolabs, Inc.
- Kelkel, M., et al. (2022). Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. National Institutes of Health.
- Glisic, S. B., et al. (2019). In Vitro Antioxidant Activity of Selected 4-Hydroxy-chromene-2-one Derivatives—SAR, QSAR and DFT Studies. National Institutes of Health.
- Cell-Based Antioxidant Assays. (n.d.). BioIVT.
- Jaouad, E. M., et al. (2021). Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. MDPI.
- PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIVATIVES: AN OVERVIEW. (n.d.).
- Schaich, K. M., et al. (2015). Hurdles and pitfalls in measuring antioxidant efficacy: A critical evaluation of ABTS, DPPH, and ORAC assays. ResearchGate.
- Pulido, R., et al. (2000). Comparative Study of Antioxidant Properties and Total Phenolic Content of 30 Plant Extracts of Industrial Interest Using DPPH, ABTS, FRAP, SOD, and ORAC Assays. ACS Publications.
- In vitro antioxidant activities (DPPH (a), ABTS (b), FRAP (c), and ORAC (d)) of RBOs from different japonica rice (Oryza sativa L.) varieties.... (n.d.). ResearchGate.
- Chemical structures with antioxidant activity incorporating chroman.... (n.d.). ResearchGate.
- Gregor, W., et al. (2004). Antioxidant properties of chromanols derived from vitamin E and ubiquinone. PubMed.
- Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.. (n.d.). E3S Web of Conferences.
- Antioxidant activity of 2H-chromen-2-one derivatives. (2022). ResearchGate.
- Synthesis and biological evaluation of chromone-3-carboxamides. (2020). ResearchGate.
- Al-Amiery, A. A., et al. (2012). The Antioxidant Activity of New Coumarin Derivatives. MDPI.
- Pérez-González, M. Z., et al. (2013). Remarkable antioxidant properties of a series of hydroxy-3-arylcoumarins. PubMed.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Antioxidant properties of chromanols derived from vitamin E and ubiquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Concept, mechanism, and applications of phenolic antioxidants in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phenolic acids: Natural versatile molecules with promising therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CAS 115822-57-6: this compound | CymitQuimica [cymitquimica.com]
- 7. e3s-conferences.org [e3s-conferences.org]
- 8. acs.fchpt.stuba.sk [acs.fchpt.stuba.sk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bioivt.com [bioivt.com]
- 12. mdpi.com [mdpi.com]
- 13. cellbiolabs.com [cellbiolabs.com]
- 14. kamiyabiomedical.com [kamiyabiomedical.com]
- 15. In Vitro Antioxidant Activity of Selected 4-Hydroxy-chromene-2-one Derivatives—SAR, QSAR and DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of 3-Chromanecarboxylic Acid in Natural Product Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The chromane scaffold is a privileged heterocyclic motif found in a wide array of biologically active natural products. Its presence is often correlated with significant therapeutic properties, ranging from antiviral to antioxidant activities. Within this structural class, 3-chromanecarboxylic acid and its derivatives represent versatile and strategically important building blocks for the stereocontrolled synthesis of complex natural products. This technical guide provides an in-depth analysis of the role of this compound in the synthesis of notable natural products, with a focus on the causal relationships behind synthetic strategies, detailed experimental protocols, and the establishment of key stereocenters. We will explore its application through case studies of seminal total syntheses, offering field-proven insights for researchers in organic synthesis and medicinal chemistry.
Introduction: The Significance of the Chromane Scaffold
The chromane (3,4-dihydro-2H-1-benzopyran) ring system is a recurring structural feature in a multitude of natural products, lending them unique conformational properties and biological activities.[1][2] Prominent examples include the potent anti-HIV agent Calanolide A and the essential antioxidant Vitamin E (α-tocopherol).[2][3][4] The strategic derivatization of the chromane core, particularly with a carboxylic acid group at the C3 position, provides a powerful handle for synthetic chemists to elaborate complex carbon skeletons and introduce critical stereochemistry. The carboxylic acid moiety can be transformed into a wide range of functional groups, enabling diverse coupling strategies and ring-forming reactions essential for reaching the final natural product target.
Core Synthetic Strategies for this compound
The efficient construction of the this compound core is a critical first step in many total synthesis campaigns. Several robust methodologies have been developed, often tailored to introduce specific substitution patterns and stereochemistry required for the target natural product.
Organocatalytic Asymmetric Synthesis
A prevalent strategy for the enantioselective synthesis of chromane derivatives involves organocatalysis. These methods offer a metal-free approach to constructing the chiral chromane nucleus with high levels of stereocontrol. A common approach is the domino Michael/Michael/aldol condensation reaction, which can rapidly build molecular complexity.
Experimental Protocol: Organocatalytic Synthesis of a Functionalized Tricyclic Chromane
This protocol is adapted from a highly stereoselective triple domino reaction for the synthesis of functionalized tricyclic chromane scaffolds.
-
Step 1: Reaction Setup To a solution of nitro-chromene (0.1 mmol) and α,β-unsaturated aldehyde (0.2 mmol) in toluene (1.0 mL) is added a secondary amine catalyst (e.g., diphenylprolinol silyl ether, 20 mol%).
-
Step 2: Addition of the Aldehyde The aliphatic aldehyde (0.5 mmol) is added to the mixture at room temperature.
-
Step 3: Reaction Monitoring The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Step 4: Work-up and Purification The reaction mixture is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the tricyclic chromane product. This method typically yields products with excellent diastereoselectivity (>20:1 dr) and enantioselectivity (>99% ee).[4]
Case Study: The Total Synthesis of (±)-Calanolide A
Calanolide A, a dipyranocoumarin isolated from the tree Calophyllum lanigerum, exhibits potent inhibitory activity against HIV-1 reverse transcriptase.[5][6] Its total synthesis has been a subject of significant interest, and various routes have been developed to construct its complex tetracyclic framework.
Retrosynthetic Analysis and the Strategic Role of the Chromane Moiety
The synthesis of Calanolide A hinges on the effective construction of the chromane ring system. A common retrosynthetic approach is outlined below.
Caption: Retrosynthetic analysis of Calanolide A.
Key Synthetic Steps
The synthesis of (±)-Calanolide A often commences from phloroglucinol and involves a sequence of reactions to build the coumarin and then the chromane ring systems.[2][5]
-
Pechmann Reaction: Formation of a coumarin core from phloroglucinol.
-
Friedel-Crafts Acylation: Introduction of an acyl group, which is a precursor to the second pyran ring.
-
Chromenylation: Construction of the chromene ring.
-
Cyclization: Formation of the chromanone intermediate.
-
Luche Reduction: Diastereoselective reduction of the chromanone to afford the desired alcohol stereocenter in Calanolide A.
While these syntheses do not directly employ a pre-formed this compound, the strategic functionalization at positions that would be equivalent to C3 in a simpler chromane system is crucial for the successful completion of the synthesis.
Case Study: The Synthesis of Vitamin E (α-Tocopherol)
Vitamin E is a group of lipid-soluble antioxidants, with α-tocopherol being the most biologically active form. Its structure features a chiral chromane ring connected to a phytyl tail. The stereoselective synthesis of the chromane core is a key challenge in the total synthesis of Vitamin E.
Importance of Stereochemistry in the Chromane Core
The biological activity of Vitamin E is highly dependent on the stereochemistry of the chromane ring. The naturally occurring, most active form is (2R,4'R,8'R)-α-tocopherol. Therefore, synthetic strategies must address the stereocontrolled formation of the C2 stereocenter.
Synthetic Approaches to the Chiral Chromane Core
Various enantioselective methods have been developed to synthesize the chiral chromane core of Vitamin E. These include enzymatic resolutions and asymmetric catalysis.
Experimental Protocol: Synthesis of the (2R)-Chroman Core via Sulfoxide-Directed Allylation
This protocol highlights a diastereoselective approach to establish the C2 stereocenter.
-
Step 1: Preparation of the Ketene Acetal A ketene acetal precursor is prepared from a suitable starting material.
-
Step 2: Sulfoxide-Directed Allylation A TiCl₄-promoted allylation of the ketene acetal with allyl trimethyl silane is performed. The presence of a chiral (S)-sulfoxide group directs the diastereoselective formation of the C2 stereocenter.
-
Step 3: Cross-Metathesis The resulting chromane derivative is then coupled with the phytyl tail via a cross-metathesis reaction to complete the carbon skeleton of α-tocopherol.[3]
The strategic placement of a functional group that can be considered a precursor to a carboxylic acid at the C3 position (or its synthetic equivalent) is often a key design element in these syntheses, allowing for the necessary bond formations to construct the chromane ring.
Data Summary
| Natural Product | Key Synthetic Strategy for Chromane Core | Stereochemical Control | Reference |
| (±)-Calanolide A | Pechmann reaction, Friedel-Crafts acylation, chromenylation, cyclization, Luche reduction | Diastereoselective reduction | [2][5] |
| (2R,4’R,8’R)-α-Tocopherol | Enzymatic resolution of (±)-chroman-2-methanol | Enzymatic acetylation | [1] |
| (2R,4’RS,8’RS)-α-Tocopherol | Diastereoselective TiCl₄-promoted (S)-sulfoxide-directed allylation | Chiral sulfoxide auxiliary | [3] |
Conclusion and Future Outlook
This compound and its synthetic equivalents are indispensable tools in the arsenal of the synthetic organic chemist for the construction of complex, chromane-containing natural products. The strategic insights gained from the total syntheses of Calanolide A and Vitamin E demonstrate the versatility of the chromane scaffold and the importance of precise functionalization to achieve stereochemical control. Future developments in this field will likely focus on the discovery of more efficient and highly stereoselective catalytic methods for the synthesis of functionalized chromane building blocks, further enabling the synthesis of novel natural products and their analogues for drug discovery and development.
References
- Enantioselective synthesis of (2R,4'R,8'R)-alpha-tocopherol (vitamin E) based on enzymatic function.Chemical & Pharmaceutical Bulletin, 2000. URL
- Total Synthesis of (±)-Calanolide A and Its Anti-HIV Activity.Chinese Chemical Letters, 1998. URL
- Stereocontrolled Generation of the (2R) Chroman Core of Vitamin E: Total Synthesis of (2R,4′RS,8′RS)-α-Tocopherol.Organic Letters, 2004. URL
- Asymmetric Synthesis of Functionalized Tricyclic Chromanes via an Organocatalytic Triple Domino Reaction.Organic Letters, 2017. URL
- Synthesis, Chromatographic Resolution, and Anti-Human Immunodeficiency Virus Activity of (±)-Calanolide A and Its Enantiomers.Journal of Medicinal Chemistry, 1998. URL
- Total synthesis of (.+-.)-calanolide A, a non-nucleoside inhibitor of HIV-1 reverse transcriptase.The Journal of Organic Chemistry, 1993. URL
- Calanolide A.Wikipedia. URL
Sources
- 1. Enantioselective synthesis of (2R,4'R,8'R)-alpha-tocopherol (vitamin E) based on enzymatic function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Total Synthesis of (±)-Calanolide A and Its Anti-HIV Activity [ccspublishing.org.cn]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Total Synthesis of (+/-)-Calanolide A. | RTI [rti.org]
A Technical Guide to the Stability and Storage of 3-Chromanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comprehensive technical overview of the stability, storage, and handling of 3-chromanecarboxylic acid. As a valuable heterocyclic building block in medicinal chemistry and materials science, maintaining its chemical integrity is paramount for reproducible and reliable research outcomes. This document outlines the compound's intrinsic chemical stability, predictable degradation pathways, and the critical environmental factors that influence its shelf-life. We present detailed protocols for optimal storage and handling, alongside a systematic workflow for assessing stability through forced degradation studies, as mandated by regulatory bodies for pharmaceutical development. The methodologies and insights herein are designed to equip researchers with the necessary knowledge to preserve the quality and purity of this compound in a laboratory setting.
Introduction
This compound is a heterocyclic compound featuring a chromane (3,4-dihydro-2H-1-benzopyran) core functionalized with a carboxylic acid group. The chromane scaffold is a privileged structure found in a variety of natural products, most notably Vitamin E (tocopherols), and serves as a key pharmacophore in medicinal chemistry.[1][2] Its derivatives have been investigated for a range of biological activities, making the parent acid a crucial starting material for the synthesis of novel therapeutic agents and complex molecules.[2][3][4]
The purity and stability of such a foundational chemical are critical. Undetected degradation can lead to inconsistent experimental results, the formation of potentially toxic impurities, and the failure of complex synthetic campaigns. Therefore, a thorough understanding of the molecule's stability profile is not merely a matter of good laboratory practice but a fundamental requirement for ensuring the validity, safety, and success of research and development projects. This guide will delve into the chemical properties that govern its stability and provide actionable protocols for its preservation and assessment.
Physicochemical Profile
A foundational understanding of this compound's physical and chemical properties is essential before exploring its stability. These characteristics influence its handling, solubility, and reactivity.
| Property | Value | Reference |
| Chemical Name | 3,4-dihydro-2H-chromene-3-carboxylic acid | [5] |
| Synonyms | (S)-Chroman-3-carboxylic acid; (3S)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid | [6] |
| CAS Number | 115822-57-6 (for S-enantiomer) | [6] |
| Molecular Formula | C₁₀H₁₀O₃ | [5][6] |
| Molecular Weight | 178.18 g/mol | [6] |
| Appearance | White to light beige crystalline powder | |
| Melting Point | Not specified, though related chromone derivative melts at 202-205 °C | [7] |
| Solubility | Data not widely available; likely soluble in organic solvents like DMSO, Methanol, Chloroform |
Core Stability & Degradation Profile
This compound is generally stable under recommended storage conditions.[6] However, its structure, containing a carboxylic acid, a benzyl ether linkage, and an aromatic ring, presents several potential pathways for chemical degradation under stress conditions.
Predicted Degradation Pathways
The primary modes of degradation for this compound can be predicted based on its functional groups. These pathways must be experimentally confirmed through forced degradation studies.
-
Hydrolysis: The ether linkage within the chromane ring could be susceptible to cleavage under harsh acidic conditions, leading to ring-opening. The carboxylic acid itself is stable to hydrolysis but can participate in acid-base reactions.
-
Oxidation: The benzylic C-4 position is a potential site for oxidation, which could lead to the formation of a chromanone (ketone) derivative. Strong oxidizing agents are known to be incompatible with the compound.[6]
-
Thermal Degradation: Like many carboxylic acids, this compound may undergo decarboxylation (loss of CO₂) at elevated temperatures. The primary hazardous decomposition products upon combustion are carbon oxides.[6]
-
Photodegradation: The benzopyran moiety contains a chromophore that can absorb UV light, potentially leading to photolytic degradation through free-radical mechanisms.[8]
Caption: Predicted degradation pathways for this compound under various stress conditions.
Recommended Storage and Handling Protocols
To ensure the long-term stability and integrity of this compound, adherence to strict storage and handling protocols is essential.
Optimal Storage Conditions
The following conditions are recommended for maximizing the shelf-life of the compound.
| Parameter | Recommendation | Rationale |
| Temperature | Refrigerate (2–8 °C) | Low temperatures slow down the rate of all potential chemical degradation reactions. |
| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen) | Minimizes the risk of oxidative degradation from atmospheric oxygen. |
| Container | Use a tightly-sealed, opaque glass container | Prevents exposure to moisture and light, which can initiate hydrolytic and photolytic degradation.[6][9] Glass is preferred over metal to avoid potential corrosion by the carboxylic acid. |
| Environment | Store in a cool, dry, and well-ventilated area | Prevents moisture uptake and accumulation of any potential off-gassing.[6] |
Handling Procedures
Safe and effective handling preserves both the compound's purity and the researcher's safety.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6]
-
Ventilation: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust particles.[6][10]
-
Dispensing: Minimize dust generation and accumulation during weighing and transfer.[6]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory area.
Incompatibility Management
To prevent hazardous reactions and accelerated degradation, this compound must be stored separately from incompatible materials.
-
Strong Oxidizing Agents: Avoid contact with strong oxidizers, as this can lead to vigorous and potentially hazardous reactions.[6]
-
Strong Bases: Store away from strong bases to prevent exothermic acid-base reactions and potential salt formation that may alter the compound's properties.[10]
-
Reactive Metals: Do not store in containers made of reactive metals that can be corroded by acids.
Experimental Workflow: Stability Assessment via Forced Degradation
Forced degradation, or stress testing, is a critical study in pharmaceutical development.[11] It involves subjecting the compound to harsh conditions to accelerate its decomposition. The objectives are to identify likely degradation products, understand degradation pathways, and develop a stability-indicating analytical method —typically an HPLC method—capable of separating the intact compound from all its degradants.[12][13][14] The ICH Q1A(R2) guideline recommends targeting 5-20% degradation for meaningful results.[15][16]
Caption: A systematic workflow for conducting forced degradation studies on this compound.
Detailed Protocols for Stress Testing
The following are generalized protocols. The specific concentrations, temperatures, and durations should be adjusted to achieve the target degradation of 5-20%.[15]
A. Acidic Hydrolysis
-
Preparation: Dissolve a known concentration (e.g., 1 mg/mL) of this compound in a suitable solvent and add an equal volume of 0.1 M to 1.0 M hydrochloric acid.[16]
-
Incubation: Heat the solution in a water bath (e.g., 40-80°C) for a predetermined time (e.g., 24-48 hours), sampling at intervals.[17]
-
Termination: Cool the sample and neutralize it with an equivalent amount of base (e.g., 0.1 M NaOH) before dilution for analysis.
-
Rationale: This protocol tests for susceptibility to acid-catalyzed reactions, primarily ether cleavage in the chromane ring.[17]
B. Basic Hydrolysis
-
Preparation: Dissolve the compound (e.g., 1 mg/mL) and add an equal volume of 0.1 M to 1.0 M sodium hydroxide.[16]
-
Incubation: Store at room temperature or slightly elevated temperature (e.g., 40-80°C), monitoring over time.[17]
-
Termination: Neutralize the sample with an equivalent amount of acid (e.g., 0.1 M HCl) before analysis.
-
Rationale: This tests for susceptibility to base-catalyzed reactions. While the carboxylic acid will be deprotonated, other functional groups may react.
C. Oxidative Degradation
-
Preparation: Dissolve the compound (e.g., 1 mg/mL) in a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).[17]
-
Incubation: Keep the solution at room temperature for a set period (e.g., up to 7 days), protected from light.[16]
-
Termination: The reaction is often self-terminating as the peroxide is consumed. Samples can be diluted directly for analysis.
-
Rationale: Hydrogen peroxide is used to simulate oxidative stress and identify potential oxidation products, such as at the benzylic position.[16]
D. Thermal Stress
-
Solid State: Place a known amount of the solid compound in an oven at an elevated temperature (e.g., 40-80°C).[16]
-
Solution State: Heat a solution of the compound under reflux or in a sealed vial at a similar temperature.
-
Incubation: Expose for a defined period (e.g., several days), sampling periodically.
-
Rationale: This tests for thermally induced degradation, such as decarboxylation, and helps establish temperature limits for storage and handling.
E. Photolytic Stress
-
Preparation: Expose both solid and solution samples of the compound to a light source that meets ICH Q1B guidelines (a combination of cool white fluorescent and near-UV lamps).[16]
-
Incubation: The total illumination should be not less than 1.2 million lux hours and the integrated near-UV energy not less than 200 watt-hours/m².[16]
-
Control: A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.
-
Rationale: This study is essential for determining light sensitivity and informing packaging requirements (e.g., the need for amber or opaque containers).
Analytical Methodologies
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the primary technique for stability testing.[18][19] A stability-indicating method must demonstrate specificity by resolving the main compound peak from all process impurities and degradation products formed during stress testing.[12][13]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): When forced degradation yields unknown impurity peaks, hyphenated techniques like LC-MS/MS are invaluable for structural elucidation, providing mass-to-charge ratio data to help identify the degradants.[17]
Conclusion
This compound is a chemically stable compound under controlled conditions, but it is susceptible to degradation via hydrolysis, oxidation, heat, and light. The integrity of this crucial research chemical is best maintained by storing it in a tightly sealed, opaque container, under an inert atmosphere, at refrigerated temperatures (2-8°C), and segregated from incompatible materials like strong oxidizers and bases. For applications in drug development, a comprehensive understanding of its degradation profile must be established through systematic forced degradation studies. The implementation of a validated, stability-indicating HPLC method is a non-negotiable step to ensure the quality, safety, and efficacy of any downstream applications.
References
- Kendre, K., Veer, V., & Pinjari, P. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 26(3).
- Shah, B. P., Jain, S., Prajapati, K. K., & Mansuri, N. Y. (2012). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical Sciences and Research.
- Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development - A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259.
- Saimalakondaiah, D., et al. (2014). Stability Indicating HPLC Method Development and Validation. International Journal of Pharma Research & Review, 3(10), 46-57.
- Dong, M. W., & Hu, G. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- Moreton, S., & Tauk, J. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Quotient Sciences.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: (S)-Chroman-3-carboxylic acid.
- ResolveMass Laboratories. (2025).
- Pharmaguideline. (n.d.).
- Jensen, G. (2014). Forced Degradation Studies for Biopharmaceuticals.
- MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability.
- Raposo, C., et al. (2022). Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. Bioorganic & Medicinal Chemistry.
- Wikipedia. (n.d.). Chromane.
- Sigma-Aldrich. (2025).
- TCI Chemicals. (2025).
- ResearchGate. (n.d.). Reactions of chromone-3-carboxylic acid and chromone-3-carboxamides with cyanoacetic acid hydrazide.
- PubChemLite. (n.d.). Chroman-3-carboxylic acid (C10H10O3).
- ResearchGate. (2023).
- Ferreira, M., et al. (2022).
- Sosnovskikh, V. (2022). Synthesis and chemical properties of chromone-3-carboxylic acid (review).
- Fisher Scientific. (2025). Safety Data Sheet: 2H-Chromene-3-carboxylic acid.
- PubChem. (n.d.). Chromone-3-carboxylic acid.
- Sigma-Aldrich. (2025).
- Frontiers in Microbiology. (2018).
- Organic Chemistry Portal. (2018). 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)
- Taylor & Francis. (2017). Chromatographic Techniques in the Forensic Analysis of Designer Drugs.
- Mai, A., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry.
- PubMed. (2017). New insights into the degradation mechanism of metal-organic frameworks drug carriers.
- National Institutes of Health. (n.d.). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors.
Sources
- 1. Chromane - Wikipedia [en.wikipedia.org]
- 2. dspace.uevora.pt [dspace.uevora.pt]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. PubChemLite - Chroman-3-carboxylic acid (C10H10O3) [pubchemlite.lcsb.uni.lu]
- 6. aksci.com [aksci.com]
- 7. Chromone-3-carboxylic acid | C10H6O4 | CID 181620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. biopharminternational.com [biopharminternational.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 13. ijtsrd.com [ijtsrd.com]
- 14. scispace.com [scispace.com]
- 15. resolvemass.ca [resolvemass.ca]
- 16. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 17. onyxipca.com [onyxipca.com]
- 18. ijpsr.com [ijpsr.com]
- 19. chromatographyonline.com [chromatographyonline.com]
An In-depth Technical Guide to 3-Chromanecarboxylic Acid for Researchers and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
3-Chromanecarboxylic acid, a heterocyclic compound featuring a chromane backbone, is a versatile building block in medicinal chemistry and materials science. Its unique structural and chemical properties make it a valuable scaffold for the synthesis of a wide range of biologically active molecules and functional materials. This guide provides an in-depth overview of this compound, including its chemical identity, physicochemical properties, synthesis, spectroscopic characterization, chemical reactivity, and applications, with a focus on its utility for researchers and professionals in drug development.
Core Chemical Identity
This compound, also known as 3,4-dihydro-2H-1-benzopyran-3-carboxylic acid, is a carboxylic acid derivative of chromane.[1] Its fundamental chemical identifiers are crucial for accurate sourcing and regulatory compliance.
| Identifier | Value |
| CAS Number | 115822-57-6[1][2] |
| Molecular Formula | C10H10O3[1][2][3] |
| Molecular Weight | 178.19 g/mol [2] |
| IUPAC Name | 3,4-dihydro-2H-chromene-3-carboxylic acid[1] |
| Synonyms | Chroman-3-carboxylic acid, 3,4-dihydro-2H-benzopyran-3-carboxylic acid[1] |
| PubChem CID | 2795458[1][2] |
Physicochemical Properties
The physical and chemical properties of this compound are essential for its handling, storage, and application in chemical synthesis.
| Property | Value |
| Appearance | White crystalline powder[2] |
| Melting Point | 124-128 °C[2] |
| Purity | ≥ 95% (NMR)[2] |
| Storage Conditions | Store at 0-8 °C[2] |
Synthesis and Purification
A common synthetic route to this compound involves the intramolecular cyclization of a suitably substituted phenolic precursor. A representative laboratory-scale synthesis is outlined below.
Experimental Protocol: Synthesis of this compound
Materials:
-
Salicylaldehyde
-
Diethyl malonate
-
Piperidine
-
Ethanol
-
Sodium borohydride
-
Sodium hydroxide
-
Hydrochloric acid
-
Diethyl ether
Procedure:
-
Knoevenagel Condensation: In a round-bottom flask, dissolve salicylaldehyde and diethyl malonate in ethanol. Add a catalytic amount of piperidine and reflux the mixture for 4-6 hours. Monitor the reaction by thin-layer chromatography (TLC).
-
Reduction: Cool the reaction mixture to 0 °C and add sodium borohydride portion-wise. Stir for 2 hours at room temperature.
-
Saponification: Add a solution of sodium hydroxide and reflux for 3 hours to hydrolyze the ester.
-
Cyclization and Acidification: Cool the mixture and acidify with concentrated hydrochloric acid to pH 1-2. The product will precipitate.
-
Purification: Filter the crude product, wash with cold water, and recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.
Workflow Diagram: Synthesis of this compound
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
| Technique | Key Features |
| ¹H NMR | Aromatic protons (approx. 6.8-7.2 ppm), benzylic protons (approx. 4.0-4.5 ppm), and aliphatic protons of the pyran ring. |
| ¹³C NMR | Carbonyl carbon (approx. 170-180 ppm), aromatic carbons, and aliphatic carbons of the chromane ring. |
| FT-IR | Broad O-H stretch (carboxylic acid) around 2500-3300 cm⁻¹, C=O stretch (carbonyl) around 1700 cm⁻¹, and C-O stretches. |
| Mass Spec | Molecular ion peak corresponding to the molecular weight (178.19 g/mol ). |
Chemical Reactivity and Synthetic Utility
This compound is a valuable intermediate due to its reactive carboxylic acid group and the potential for modification of the chromane ring.
-
Esterification and Amidation: The carboxylic acid moiety can be readily converted to esters, amides, and other derivatives, allowing for the introduction of diverse functional groups.
-
Ring Functionalization: The aromatic ring of the chromane nucleus can undergo electrophilic substitution reactions, enabling further structural diversification.
-
Chiral Resolution: The chiral center at the 3-position allows for the separation of enantiomers, which is of significant interest in the development of stereospecific drugs. The (S)-enantiomer is available under CAS number 1260611-90-2.[4]
Reaction Pathway Diagram: Derivatization of this compound
Caption: Key derivatization pathways for this compound.
Applications in Research and Drug Development
The chromane scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. This compound serves as a key starting material for the synthesis of compounds with a wide range of biological activities.
-
Anticancer Agents: Derivatives of this compound have been explored for their potential as anticancer agents.
-
Cardiovascular Drugs: The chromane nucleus is a core component of several cardiovascular drugs, and this compound provides a versatile entry point for the synthesis of novel analogs.
-
Central Nervous System (CNS) Agents: The structural features of this compound make it an attractive scaffold for the development of agents targeting CNS disorders.
Safety and Handling
This compound is classified with the following GHS hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a foundational building block for the synthesis of a diverse array of complex molecules. Its well-defined chemical properties, coupled with its synthetic versatility, make it an indispensable tool for researchers and professionals in drug discovery and materials science. This guide provides a comprehensive overview to support the effective utilization of this valuable compound in research and development endeavors.
References
- PubChem. Chroman-3-carboxylic acid (C10H10O3). [Link]
- Fisher Scientific. Chroman-3-carboxylic acid, 97%, Thermo Scientific Chemicals 1 g | Buy Online. [Link]
- PubChem. Chromone-3-carboxylic acid | C10H6O4 | CID 181620. [Link]
- Stenutz. chromone-3-carboxylic acid. [Link]
Sources
- 1. Chroman-3-carboxylic acid, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 2. chemimpex.com [chemimpex.com]
- 3. PubChemLite - Chroman-3-carboxylic acid (C10H10O3) [pubchemlite.lcsb.uni.lu]
- 4. 1260611-90-2|(S)-Chroman-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 5. Chroman-3-carboxylic acid, 97%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]
A Technical Guide to the Fundamental Reactivity of the Chromane Backbone in 3-Chromanecarboxylic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The chromane scaffold is a privileged heterocyclic motif prevalent in a vast array of natural products and pharmacologically active molecules.[1][2] Its unique structural and electronic properties confer a diverse range of biological activities, including antineoplastic, antiherpetic, and protein kinase inhibitory effects.[1] This guide provides an in-depth analysis of the fundamental reactivity of the chromane backbone, with a specific focus on 3-chromanecarboxylic acid. We will explore the electronic influences of the fused benzene ring, the ether oxygen, and the C3-carboxylic acid substituent, which collectively govern the scaffold's susceptibility to electrophilic aromatic substitution, nucleophilic attack, oxidation, and ring-opening reactions. By elucidating the underlying mechanisms and providing practical experimental frameworks, this document aims to equip researchers with the foundational knowledge required to strategically modify and functionalize this versatile backbone for applications in medicinal chemistry and materials science.
Introduction: The Chromane Scaffold
The chromane (3,4-dihydro-2H-1-benzopyran) framework represents a core structural unit in numerous bioactive compounds. The fusion of a dihydropyran ring with a benzene ring creates a system with distinct regions of reactivity. The introduction of a carboxylic acid group at the C3 position further modulates this reactivity, adding a versatile handle for synthetic transformations while also influencing the electronic nature of the heterocyclic ring. Understanding the interplay between the aromatic system, the ether linkage, and the electron-withdrawing carboxyl group is paramount for predicting and controlling chemical transformations.
Caption: Structure of this compound with atom numbering.
Synthesis of the this compound Core
The reactivity of a scaffold can only be explored once it is synthesized. The preparation of chromone-3-carboxylic acids, which can be subsequently reduced to the target chromane, is well-established. A common route involves the Vilsmeier-Haack formylation of 2-hydroxyacetophenones to yield chromone-3-carbaldehydes, followed by oxidation.[3]
Causality Behind Experimental Choices: The Vilsmeier-Haack reaction is effective because the electron-donating hydroxyl group of the acetophenone activates the aromatic ring for electrophilic substitution by the Vilsmeier reagent (a chloroiminium ion). The subsequent Pinnick oxidation using sodium chlorite is a mild and selective method for converting aldehydes to carboxylic acids without affecting other sensitive functional groups.[3]
Alternatively, modern transition-metal-catalyzed methods, such as the Rhodium(III)-catalyzed C-H activation and [3+3] annulation, offer efficient, redox-neutral pathways to related chromene structures, which can then be reduced.[4] This approach is advantageous for its atom economy and broad substrate scope.[4]
Reactivity of the Aromatic Ring: Electrophilic Aromatic Substitution (EAS)
The benzene portion of the chromane backbone is subject to electrophilic aromatic substitution (EAS), a cornerstone of aromatic chemistry.[5][6] The regiochemical outcome of these reactions is dictated by the existing substituents: the activating, ortho-, para-directing ether oxygen (at position 1) and the deactivating alkyl portion of the heterocyclic ring.
The ether oxygen is a powerful activating group due to its ability to donate a lone pair of electrons into the aromatic ring via resonance, stabilizing the positively charged intermediate (the arenium ion) formed during the attack by an electrophile.[5][7] This stabilization is most effective when the electrophile adds to the ortho (C8) or para (C6) positions relative to the oxygen. Consequently, these positions are the most reactive.
Caption: General workflow for Electrophilic Aromatic Substitution on the chromane ring.
Table 1: Predicted Outcomes of EAS Reactions on this compound
| Reaction Type | Reagents & Conditions | Expected Major Products | Rationale |
| Nitration | HNO₃, H₂SO₄ | 6-Nitro-3-chromanecarboxylic acid | The nitronium ion (NO₂⁺) is the electrophile. The reaction is strongly directed to the C6 (para) position.[5] |
| Halogenation | Br₂, FeBr₃ | 6-Bromo-3-chromanecarboxylic acid | The Lewis acid polarizes the Br-Br bond, generating the electrophile. The C6 position is electronically favored.[6] |
| Sulfonation | Fuming H₂SO₄ (SO₃) | 6-Sulfo-3-chromanecarboxylic acid | SO₃ is a strong electrophile. The reaction is typically reversible.[5] |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 6-Acyl-3-chromanecarboxylic acid | Forms a C-C bond. Less prone to rearrangement than alkylation. The acyl group is deactivating, preventing poly-acylation.[8] |
Reactivity of the Dihydropyran Ring
The heterocyclic portion of the scaffold presents several sites for chemical modification, distinct from the aromatic ring. The key positions are the C2 ether carbon, the C3 carbon bearing the carboxylic acid, and the C4 benzylic carbon.
Nucleophilic Attack and Ring-Opening at C2
A defining characteristic of the chromane system is the susceptibility of the C2 position to nucleophilic attack, leading to the opening of the dihydropyran ring. This reactivity is particularly pronounced in the related chromone-3-carboxylic acid systems, where the C2 position is highly electrophilic.[9][10][11] While the saturated chromane ring is less electrophilic, strong nucleophiles can still induce ring-opening, typically under basic or heated conditions.
Mechanism of Ring-Opening: The reaction is initiated by the attack of a nucleophile (e.g., amines, hydrazines, active methylene compounds) at the C2 carbon.[11] This attack is followed by the cleavage of the C2-O1 bond, opening the ring to form a substituted 2-hydroxyphenyl intermediate. This intermediate can then undergo further reactions or exist as the final product.
Caption: Simplified mechanism for nucleophilic ring-opening of the chromane scaffold.
Functionalization at C3
The carboxylic acid at the C3 position is a highly versatile functional handle. Standard organic transformations can be applied to generate a diverse library of derivatives.
-
Amide Formation: Reaction with various primary or secondary amines in the presence of a coupling agent (e.g., HATU, EDC) or via an acyl chloride intermediate yields the corresponding chromone-3-carboxamides.[3] This is a crucial reaction in drug development for modulating solubility and biological interactions.
-
Esterification: Standard Fischer esterification (acid catalysis with an alcohol) or reaction with an alcohol under coupling conditions produces esters.
-
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, (chroman-3-yl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).[12]
Experimental Protocol: Synthesis of a 3-Chromanecarboxamide
This protocol describes a general procedure for converting this compound into an amide derivative, a common step in medicinal chemistry.
-
Acid Chloride Formation (In Situ):
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) under a nitrogen atmosphere, add oxalyl chloride (1.5 eq) followed by a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).
-
Stir the reaction mixture at room temperature for 2 hours. The progress can be monitored by the cessation of gas evolution.
-
Causality: Oxalyl chloride is an effective reagent for converting carboxylic acids to highly reactive acid chlorides. DMF catalyzes the reaction by forming the Vilsmeier reagent in situ.
-
-
Amide Coupling:
-
In a separate flask, dissolve the desired amine (1.2 eq) and triethylamine (a non-nucleophilic base, 2.0 eq) in anhydrous DCM.
-
Cool the amine solution to 0 °C in an ice bath.
-
Slowly add the in situ generated acid chloride solution to the cooled amine solution dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Causality: The reaction is performed at 0 °C to control the exothermicity of the acylation. Triethylamine is crucial to neutralize the HCl gas produced during both the acid chloride formation and the final coupling step, driving the reaction to completion.
-
-
Workup and Purification:
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure chromone-3-carboxamide.
-
Oxidation and Reduction of the Backbone
The chromane backbone can undergo oxidative and reductive transformations beyond the C3-substituent.
-
Oxidative Dehydrogenation: The dihydropyran ring can be oxidized to the corresponding chromene. This aromatization can be achieved using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), effectively converting the chromane to a chromene.[12]
-
Benzylic Oxidation: The C4 position is a benzylic carbon, making it susceptible to oxidation under certain conditions (e.g., with KMnO₄ or CrO₃) to form a chromanone. This reaction introduces a ketone functionality, which is a valuable synthon for further elaboration.[13]
Conclusion
The reactivity of the this compound backbone is a rich and multifaceted subject. The scaffold possesses three distinct reactive zones: the electron-rich aromatic ring, the versatile C3-carboxylic acid handle, and the dihydropyran ring, which is susceptible to nucleophilic ring-opening and oxidation. The ortho-, para-directing influence of the ether oxygen dominates electrophilic aromatic substitution, predictably guiding functionalization to the C6 and C8 positions. The C2 position serves as a key site for ring-opening reactions, offering a pathway to linear phenolic structures. Finally, the C3 and C4 positions provide handles for derivatization and oxidation, respectively. A thorough understanding of these fundamental reactivity patterns is essential for any scientist aiming to leverage the chromane scaffold in the design and synthesis of novel chemical entities.
References
- Stereoselective synthesis of chromane derivatives via a domino reaction catalyzed by modularly designed organocatalysts. (2018). Organic & Biomolecular Chemistry.
- Ibrahim, M., & Ali, T. (2015). Ring opening and ring closure reactions of chromone-3-carboxylic acid: unexpected routes to synthesize functionalized benzoxocinones. TÜBİTAK Academic Journals.
- Ibrahim, M., & Ali, T. (2015).
- Stereoselective synthesis of chromane derivatives via a domino reaction catalyzed by modularly designed organocatalysts.
- Zhou, Z., et al. (2018). 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)
- Synthesis and chemical properties of chromone-3-carboxylic acid (review). (2016).
- Synthesis of Chromanes by Triflimide-Catalyzed Annulations of Benzylic Alcohols and Alkenes. (2025). The Journal of Organic Chemistry.
- Reactions of chromone-3-carboxylic acid and chromone-3-carboxamides with cyanoacetic acid hydrazide.
- Ring transformation of chromone-3-carboxylic acid under nucleophilic conditions. (2008). ARKIVOC.
- Selective radical cascade (4+2) annulation with olefins towards the synthesis of chroman derivatives via organo-photoredox catalysis.
- Gordon, A. T., et al. (2020). Synthesis and biological evaluation of chromone-3-carboxamides. ARKIVOC.
- Electrophilic arom
- Electrophilic Aromatic Substitution: The Six Key Reactions. (2025). Master Organic Chemistry.
- Electrophilic Substitution Reaction Mechanism. BYJU'S.
- Electrophilic Aromatic Substitution Mechanism. (2017). Master Organic Chemistry.
- Preparing Carboxylic Acids. (2025). Chemistry LibreTexts.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Stereoselective synthesis of chromane derivatives via a domino reaction catalyzed by modularly designed organocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade [organic-chemistry.org]
- 5. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. byjus.com [byjus.com]
- 9. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Selective radical cascade (4+2) annulation with olefins towards the synthesis of chroman derivatives via organo-photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
Theoretical Framework for Elucidating the Electronic Structure of 3-Chromanecarboxylic Acid: A Computational Chemistry Approach
An In-depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
The chromane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds. Understanding the intricate electronic characteristics of its derivatives, such as 3-chromanecarboxylic acid, is paramount for rational drug design and the prediction of chemical reactivity. This guide presents a comprehensive theoretical framework for investigating the electronic structure of this compound using state-of-the-art computational methods. We will detail the application of Density Functional Theory (DFT) to determine key electronic properties, including frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and atomic charge distribution. By establishing a robust, step-by-step computational protocol, this document serves as a practical guide for researchers seeking to model and interpret the electronic behavior of this important molecular class, thereby accelerating drug discovery and development efforts.
Introduction: The Significance of Electronic Structure in Drug Design
The chromane ring system is a foundational element in a wide array of pharmacologically active agents, recognized for its presence in compounds with anticancer, anti-inflammatory, and antiviral properties.[1][2][3] this compound, a derivative of this core, represents a molecule of significant interest for probing structure-activity relationships (SAR). The biological activity of a molecule is intrinsically linked to its electronic structure, which governs its stability, reactivity, and capacity for intermolecular interactions with biological targets.[4][5]
A thorough analysis of the electronic landscape provides critical insights into:
-
Chemical Reactivity: Identifying which parts of the molecule are prone to electrophilic or nucleophilic attack.
-
Molecular Recognition: Understanding the non-covalent interactions, such as hydrogen bonds and electrostatic contacts, that dictate how the molecule binds to a receptor.
-
Pharmacokinetics: Predicting metabolic stability and potential sites of metabolism.
This guide provides a detailed technical workflow for conducting a theoretical analysis of this compound's electronic structure. While direct computational studies on this specific molecule are not extensively published, the methodologies outlined here are rigorously established and have been successfully applied to the closely related and well-studied chromone-3-carboxylic acid and other chromane derivatives.[6][7][8] We will leverage these proven techniques to build a predictive and insightful computational model.
Theoretical Foundations and Computational Strategy
The cornerstone of modern electronic structure calculation for molecules of this size is Density Functional Theory (DFT) . DFT offers an optimal balance between computational accuracy and resource efficiency, making it the workhorse for computational chemistry.[1][9] It is founded on the principle that the energy of a molecule can be determined from its electron density.
The DFT Approach: Functionals and Basis Sets
The accuracy of a DFT calculation depends on two key choices:
-
The Exchange-Correlation Functional: This is an approximation of the complex quantum mechanical interactions between electrons. For organic molecules like this compound, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are widely used and have demonstrated high accuracy in predicting geometries and electronic properties.[6][8]
-
The Basis Set: This is a set of mathematical functions used to construct the molecular orbitals. Pople-style basis sets, such as 6-311++G(d,p) , are a common and robust choice, providing sufficient flexibility to accurately describe the electron distribution, including diffuse functions (++) for non-covalent interactions and polarization functions (d,p) for atoms other than hydrogen.[6][7][10]
Overall Computational Workflow
The investigation follows a logical progression from initial structure definition to in-depth analysis of its electronic properties. This workflow ensures that all subsequent calculations are based on a physically realistic and stable molecular conformation.
Caption: High-level workflow for the theoretical analysis of electronic structure.
Detailed Computational Protocol
This section provides a step-by-step methodology for executing the theoretical analysis.
Step 1: Molecular Geometry Optimization
The first and most critical step is to find the most stable three-dimensional conformation of this compound, which corresponds to the global minimum on the potential energy surface.
Protocol:
-
Structure Generation: Draw the 3D structure of this compound using molecular modeling software (e.g., Avogadro, GaussView, ChemDraw).
-
Software and Input: Use a quantum chemistry package like Gaussian, ORCA, or Spartan. The input file must specify the atomic coordinates, the total charge (0 for the neutral molecule), and the spin multiplicity (1 for a singlet ground state).
-
Calculation Setup:
-
Execution and Verification: Run the calculation. Upon completion, verify that the optimization converged successfully. Critically, inspect the output of the frequency calculation. A true energy minimum is confirmed by the absence of any imaginary frequencies.
Step 2: Analysis of Key Electronic Properties
With the optimized geometry, we can now calculate and analyze the electronic properties that govern the molecule's behavior.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.
-
HOMO: Represents the ability to donate an electron (nucleophilicity). Regions with a high HOMO density are sites prone to electrophilic attack.
-
LUMO: Represents the ability to accept an electron (electrophilicity). Regions with a high LUMO density are sites prone to nucleophilic attack.
-
HOMO-LUMO Gap (ΔE): The energy difference between these orbitals is a crucial indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.[4][5][11]
Protocol:
-
Use the optimized coordinates from Step 1 as the input for a single-point energy calculation.
-
The energies of the HOMO, LUMO, and the resulting energy gap are standard outputs of this calculation.
-
Visualize the 3D plots of the HOMO and LUMO orbitals to identify their spatial distribution across the molecule.
Table 1: Predicted Electronic Properties of this compound
| Parameter | Predicted Value (eV) | Significance |
| EHOMO | -7.15 | Electron-donating capability (Nucleophilicity) |
| ELUMO | -1.20 | Electron-accepting capability (Electrophilicity) |
| HOMO-LUMO Gap (ΔE) | 5.95 | High kinetic stability, moderate reactivity |
Note: Values are illustrative, based on typical results for similar structures, and should be calculated specifically for the optimized geometry.
The MEP is a 3D map of the electrostatic potential on the molecule's surface, providing a powerful visual guide to its charge distribution and reactive sites.[12] It is invaluable for predicting non-covalent interactions.
-
Red Regions: Indicate negative electrostatic potential, rich in electrons. These are sites for electrophilic attack and are favorable for interacting with positive charges (e.g., metal ions, hydrogen bond donors).[12][13]
-
Blue Regions: Indicate positive electrostatic potential, electron-deficient. These are sites for nucleophilic attack and are favorable for interacting with negative charges (e.g., hydrogen bond acceptors).[12][13]
-
Green Regions: Indicate neutral potential.
Protocol:
-
Generate the MEP surface from the results of the single-point energy calculation.
-
Map the potential values onto the electron density surface.
-
Analyze the map to identify the most negative potential (likely around the carboxylic acid oxygens) and the most positive potential (likely around the acidic hydrogen).
While MEP provides a surface view, calculating partial atomic charges quantifies the electron distribution at the atomic level. The Natural Bond Orbital (NBO) method is preferred over Mulliken analysis as it provides a more chemically intuitive and robust description of charge distribution.[1][6][14] This analysis reveals which atoms are electron-rich or electron-poor, complementing the insights from HOMO/LUMO and MEP analyses.
Application to Drug Discovery
The theoretical data derived from these computational studies directly inform several stages of the drug discovery pipeline. Understanding the electronic properties allows for a more rational approach to lead optimization and SAR analysis.
Caption: Integration of electronic structure data into the drug discovery process.
-
Predicting Drug-Receptor Interactions: The MEP and atomic charges are crucial for predicting how this compound will interact with a protein's active site. Regions of negative potential on the molecule will favorably interact with positively charged or hydrogen-bond-donating residues in the receptor, a key principle used in molecular docking simulations.[6][9][12]
-
Guiding Synthesis: FMO and MEP analyses can predict the most reactive sites on the molecule, helping medicinal chemists anticipate potential side reactions or design synthetic routes to modify specific positions on the chromane scaffold.
Conclusion
The theoretical investigation of this compound's electronic structure via DFT provides indispensable insights for researchers in chemistry and drug development. By systematically applying the protocols for geometry optimization, FMO analysis, MEP mapping, and charge distribution, scientists can build a comprehensive, predictive model of the molecule's behavior. This knowledge facilitates a more rational, hypothesis-driven approach to drug design, ultimately accelerating the development of novel therapeutics based on the privileged chromane scaffold.
References
- Dlala, N. A., Bouazizi, Y., Ghalla, H., & Hamdi, N. (2021). DFT Calculations and Molecular Docking Studies on a Chromene Derivative. Journal of Chemistry, 2021, 6653383. [Link]
- SciSpace. (2021).
- ResearchGate. (2021).
- ResearchGate. (n.d.). Molecular electrostatic potential map of chromone-3-carboxylic acid. [Link]
- Mary, Y. S., et al. (2020). Conformational & spectroscopic characterization, charge analysis and molecular docking profiles of chromone-3-carboxylic acid using a quantum hybrid computational method. Heliyon, 6(10), e04775. [Link]
- Ali, A., et al. (2022). Synthesis, spectroscopic, SC-XRD/DFT and non-linear optical (NLO) properties of chromene derivatives. RSC Advances, 12(55), 35857-35871. [Link]
- Wawer, I., et al. (2022).
- Mary, Y. S., et al. (2020). Conformational & spectroscopic characterization, charge analysis and molecular docking profiles of chromone-3-carboxylic acid using a quantum hybrid computational method. Heliyon, 6(10), e04775. [Link]
- ResearchGate. (2016). Synthesis and chemical properties of chromone-3-carboxylic acid (review). [Link]
- ResearchGate. (n.d.).
- Ewies, F. E., et al. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry, 4(4), 1046-1085. [Link]
- Omixium. (2023). HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties! YouTube. [Link]
- Gordon, A. T., et al. (2020). Synthesis and biological evaluation of chromone-3-carboxamides.
- Kumer, A., et al. (2019). The theoretical investigation of HOMO, LUMO, thermophysical properties and QSAR study of some aromatic carboxylic acids using HyperChem programming. International Journal of Chemical Technology. [Link]
- ResearchGate. (2019). The theoretical investigation of HOMO, LUMO, thermophysical properties and QSAR study of some aromatic carboxylic acids using HyperChem programming. [Link]
- University of Delaware. (n.d.). Electrostatic Interactions Between Molecules. [Link]
- Sciforum. (2024).
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. ijrpc.com [ijrpc.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 6. Conformational & spectroscopic characterization, charge analysis and molecular docking profiles of chromone-3-carboxylic acid using a quantum hybrid computational method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Conformational & spectroscopic characterization, charge analysis and molecular docking profiles of chromone-3-carboxylic acid using a quantum hybrid computational method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] DFT Calculations and Molecular Docking Studies on a Chromene Derivative | Semantic Scholar [semanticscholar.org]
- 10. scispace.com [scispace.com]
- 11. sciforum.net [sciforum.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mysite.science.uottawa.ca [mysite.science.uottawa.ca]
Methodological & Application
Application Note: High-Throughput Quantification of 3-Chromanecarboxylic Acid
Abstract
This application note provides a comprehensive guide to the quantitative analysis of 3-Chromanecarboxylic Acid, a key intermediate in pharmaceutical synthesis.[1] We present detailed protocols for two robust and validated analytical methods: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine quality control and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity bioanalytical applications. This document is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of methodological choices, step-by-step protocols, and comparative data to ensure scientific integrity and reproducibility.
Introduction: The Significance of this compound Quantification
This compound is a versatile heterocyclic compound featuring a chromane backbone. This structure is a key building block in the synthesis of a wide range of pharmaceuticals, particularly those targeting neurological and cardiovascular conditions.[1] Its unique structural features also lend it to applications in the flavor and fragrance industry.[1] Given its importance, the ability to accurately and precisely quantify this compound in various matrices, from bulk drug substance to biological fluids, is paramount for quality control, pharmacokinetic studies, and metabolic research.
The analytical challenge lies in the molecule's polarity, conferred by the carboxylic acid group, which can influence its chromatographic behavior and ionization efficiency. This guide addresses these challenges by providing optimized and validated methodologies that ensure high-quality, reproducible data.
Foundational Analytical Principles
The selection of an analytical technique is governed by the specific requirements of the assay, such as sensitivity, selectivity, and sample matrix complexity. For this compound, both chromatography-based methods are highly suitable.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone of pharmaceutical analysis, separating compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.[2] For this compound, reversed-phase HPLC is the method of choice, utilizing a non-polar stationary phase and a polar mobile phase. Detection via Ultraviolet (UV) absorbance is effective due to the aromatic chromophore in the molecule's structure.
-
Gas Chromatography-Mass Spectrometry (GC-MS): While a powerful technique, direct GC-MS analysis of carboxylic acids like this compound is often hindered by their low volatility.[3] This necessitates a derivatization step to convert the polar carboxylic acid group into a more volatile ester or silyl ester, adding complexity to the sample preparation.[3]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry.[2][4] This technique is ideal for quantifying low concentrations of this compound in complex biological matrices, as it minimizes interference from other components.[2]
This application note will focus on HPLC-UV and LC-MS/MS as the most direct and widely applicable methods for the quantification of this compound.
Method 1: HPLC-UV for Quality Control and Purity Assessment
This method is designed for the routine analysis of this compound in bulk material or formulated products, where concentration levels are relatively high.
Rationale for Methodological Choices
-
Reversed-Phase Chromatography: A C18 column is selected for its excellent retention and separation of moderately polar compounds like this compound.
-
Acidified Mobile Phase: The addition of a small amount of acid (e.g., phosphoric acid or formic acid) to the mobile phase suppresses the ionization of the carboxylic acid group. This results in a more retained and symmetrically shaped chromatographic peak.
-
UV Detection: The chromane ring system exhibits UV absorbance, allowing for straightforward detection. A wavelength of 220 nm is chosen to maximize sensitivity.[1]
Experimental Workflow
Caption: HPLC-UV Experimental Workflow.
Detailed Protocol
3.3.1. Reagents and Materials
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (85%)
-
Methanol (HPLC grade)
3.3.2. Instrumentation
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
3.3.3. Preparation of Solutions
-
Mobile Phase: Prepare a solution of acetonitrile and water (e.g., 50:50 v/v) containing 0.1% phosphoric acid. Degas before use.
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).
3.3.4. Sample Preparation
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in the mobile phase to achieve a concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.[5]
3.3.5. Chromatographic Conditions
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (50:50 v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
3.3.6. Method Validation
The method should be validated according to ICH guidelines, including an assessment of:
-
Linearity: A linear relationship between concentration and peak area should be established (r² > 0.999).
-
Accuracy and Precision: Determined by analyzing replicate samples at different concentrations.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration that can be reliably detected and quantified.
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
Method 2: LC-MS/MS for High-Sensitivity Bioanalysis
This method is tailored for the quantification of this compound in complex biological matrices such as plasma or urine, where high sensitivity and selectivity are required.
Rationale for Methodological Choices
-
LC-MS/MS: Provides superior sensitivity and selectivity compared to HPLC-UV, which is crucial for bioanalysis.
-
Electrospray Ionization (ESI): ESI is a soft ionization technique suitable for polar molecules like this compound. Negative ion mode is typically preferred for carboxylic acids.
-
Multiple Reaction Monitoring (MRM): MRM enhances selectivity by monitoring a specific precursor-to-product ion transition, minimizing matrix effects.
-
Sample Preparation: A protein precipitation step is included to remove high-molecular-weight interferences from biological samples.
Experimental Workflow
Caption: LC-MS/MS Experimental Workflow.
Detailed Protocol
4.3.1. Reagents and Materials
-
This compound reference standard
-
Stable isotope-labeled internal standard (e.g., D4-3-chromanecarboxylic acid)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Methanol (LC-MS grade)
-
Control biological matrix (e.g., human plasma)
4.3.2. Instrumentation
-
LC-MS/MS system (e.g., triple quadrupole) with an ESI source
-
UPLC/HPLC system
-
C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
Microcentrifuge
-
Nitrogen evaporator
4.3.3. Preparation of Solutions
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Standard and Internal Standard Stock Solutions: Prepare in methanol.
-
Calibration and Quality Control (QC) Samples: Spike appropriate amounts of the standard solution into the control biological matrix.
4.3.4. Sample Preparation
-
To 100 µL of plasma sample, add the internal standard solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase A.
4.3.5. LC-MS/MS Conditions
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Negative |
| MRM Transition | To be determined by infusion of the standard. For C10H10O3 (MW: 178.19), a possible transition would be m/z 177.1 -> [fragment ion] |
4.3.6. Method Validation
A full validation according to regulatory guidelines (e.g., FDA/EMA) is required for bioanalytical methods. This includes:
-
Selectivity and Matrix Effects: Assessed by analyzing blank matrix samples from multiple sources.
-
Linearity, Accuracy, and Precision: Evaluated over the expected concentration range.
-
Recovery and Stability: Extraction recovery and stability of the analyte under various conditions (e.g., freeze-thaw, bench-top) must be determined.
Comparative Analysis of Methods
| Feature | HPLC-UV | LC-MS/MS |
| Principle | UV Absorbance | Mass-to-charge ratio |
| Sensitivity | µg/mL range | ng/mL to pg/mL range |
| Selectivity | Moderate | High |
| Application | Quality control, purity | Bioanalysis, trace analysis |
| Sample Prep | Simple dissolution/filtration | More complex (e.g., protein precipitation) |
| Cost | Lower | Higher |
| Throughput | High | Moderate to High |
Conclusion
The accurate quantification of this compound is essential for its application in the pharmaceutical and other industries. This application note provides two distinct, validated methods to achieve this. The HPLC-UV method offers a simple, robust, and cost-effective solution for routine quality control. For applications requiring higher sensitivity and selectivity, particularly in complex biological matrices, the LC-MS/MS method is the superior choice. The selection of the appropriate method should be based on the specific analytical requirements, including the sample matrix, required sensitivity, and available instrumentation.
References
- Mtoz Biolabs. (n.d.). How to Prepare Sample for HPLC?
- Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.
- Organomation. (n.d.). HPLC Sample Preparation.
- Greyhound Chromatography. (2023, April 27). How to Prepare a Sample for HPLC Analysis.
- Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC. Retrieved from University of Southern Mississippi website.
- Souri, E., Jalalizadeh, H., Kebriaee-Zadeh, A., Shekarchi, M., & Dalvandi, A. (2006). Validated HPLC method for determination of carboxylic acid metabolite of clopidogrel in human plasma and its application to a pharmacokinetic study.
- BenchChem. (n.d.). Validation of analytical methods for 4-methyloxolane-2-carboxylic acid.
- Yoshida, T., Kaneshiro, S., & Imai, K. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4844. [Link]
- Jung, M., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(15), 6772-6785. [Link]
- Tzin, V., & Galili, G. (2016). Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis.
- Diodiu, R., & Dogeanu, A. (2016). Development and Validation of an Analytical Method for Quantitative Determination of Carboxylic Acids in Air Samplers. Energy Procedia, 85, 201-205. [Link]
- Scribd. (n.d.). Derivatives in HPLC Analysis Techniques.
- Al-Ghannam, S. M., & Al-Olyan, A. M. (2017). DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR QUANTIFICATION OF ACETIC ACID CONTENT IN AMLODIPINE BESYLATE. International Journal of Pharmaceutical Sciences and Research, 8(10), 4239-4243.
- Egbu, R. O., et al. (2021). Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio-Active Compounds and Phytochemical Analyses in Three Species of Asclepiadaceae. Journal of Advances in Medical and Pharmaceutical Sciences, 23(1), 1-13.
- BenchChem. (n.d.). Application Notes and Protocols for the Derivatization of Quinoline-2-Carboxylic Acid for GC-MS Analysis.
- Kicel, A., et al. (2019).
- Lee, S., et al. (2014). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of visualized experiments : JoVE, (89), 51717. [Link]
- Warnke, S., et al. (2019). Studying the Intrinsic Reactivity of Chromanes by Gas-Phase Infrared Spectroscopy. The Journal of Physical Chemistry A, 123(14), 3245-3252. [Link]
- LGC. (n.d.). Guide to achieving reliable quantitative LC-MS measurements.
- Moutayakine, A., et al. (2022). Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. Bioorganic & Medicinal Chemistry, 68, 116807. [Link]
- Abdel-Aziz, M., et al. (2016). Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. Drug Design, Development and Therapy, 10, 2929-2943. [Link]
- Ping, Z. (2023). Quantitative Analysis with Liquid Chromatography-Mass Spectrometry: Methods and Applications.
- Chemistry For Everyone. (2025, June 14).
- Kim, M., et al. (2022). Simple HPLC-PDA Analysis to Determine Illegal Synthetic Dyes in Herbal Medicines. Foods, 11(13), 1934. [Link]
- Genta-Jouve, G., et al. (2020). A Method for LC-MS/MS Profiling of Coumarins in Zanthoxylum zanthoxyloides (Lam.) B. Zepernich and Timler Extracts and Essential Oils. Molecules, 25(11), 2533. [Link]
Sources
- 1. Validated HPLC method for determination of carboxylic acid metabolite of clopidogrel in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. longdom.org [longdom.org]
- 5. How to Prepare Sample for HPLC? | MtoZ Biolabs [mtoz-biolabs.com]
Application and Protocol for the HPLC Analysis of 3-Chromanecarboxylic Acid and Its Derivatives
Abstract
This comprehensive application note provides a detailed framework for the analysis of 3-chromanecarboxylic acid and its pharmaceutically relevant derivatives using High-Performance Liquid Chromatography (HPLC). Recognizing the growing importance of the chroman scaffold in drug discovery, particularly in the development of neuroprotective and anticoagulant agents, robust and reliable analytical methods are paramount for ensuring product quality, purity, and stability. This guide offers field-proven protocols for both achiral (reversed-phase) and chiral HPLC analysis, complete with explanations for methodological choices, data presentation, and troubleshooting. The protocols are designed to be self-validating and are grounded in established chromatographic principles, providing researchers, scientists, and drug development professionals with a practical and authoritative resource.
Introduction: The Significance of this compound Derivatives
The chroman ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. This compound, in particular, serves as a key building block for a variety of derivatives with significant therapeutic potential. For instance, certain derivatives have shown promise as neuroprotective agents, mitigating neuronal damage implicated in conditions like cerebral ischemia[1]. Furthermore, the structural similarity of the chroman nucleus to the coumarin core, found in anticoagulants like warfarin, has spurred the investigation of chroman-3-carboxylic acid derivatives as potential modulators of coagulation[2][3][4]. The synthesis of amide derivatives of the related chromone-3-carboxylic acid has also been explored for anti-inflammatory and other biological activities[5][6][7].
Given the therapeutic interest in these compounds, the ability to accurately and precisely quantify the parent acid and its derivatives, as well as to resolve stereoisomers, is critical throughout the drug development lifecycle. HPLC stands as the premier analytical technique for this purpose, offering high resolution, sensitivity, and reproducibility. This application note details robust HPLC methodologies for both purity assessment (achiral analysis) and enantiomeric separation (chiral analysis) of this compound and its derivatives.
Foundational Principles: Chromatographic Strategy
The analytical approach for this compound and its derivatives is dictated by their physicochemical properties. As a carboxylic acid, the polarity and ionization state of the analyte are key considerations.
-
Achiral Analysis: A reversed-phase HPLC (RP-HPLC) method is the workhorse for purity and content analysis. The nonpolar stationary phase (typically C18) retains the relatively nonpolar chroman structure, while a polar mobile phase elutes the compounds. The inclusion of an acidic modifier in the mobile phase is crucial to suppress the ionization of the carboxylic acid group, leading to improved peak shape and retention time reproducibility.
-
Chiral Analysis: Since the 3-position of the chroman ring is a stereocenter, enantiomeric separation is often a regulatory requirement for chiral drugs[7]. Two primary strategies are employed:
-
Direct Method: Utilizes a chiral stationary phase (CSP) that selectively interacts with one enantiomer more strongly than the other, leading to their separation. Polysaccharide-based CSPs are often effective for a wide range of compounds, including carboxylic acids.
-
Indirect Method: Involves derivatizing the racemic analyte with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral column.
-
Experimental Protocols
Achiral Analysis by Reversed-Phase HPLC
This protocol is optimized for the quantitative analysis of this compound and its derivatives, as well as for monitoring reaction progress and assessing purity. The method is adapted from established protocols for structurally similar carboxylic acids[1].
3.1.1. Materials and Reagents
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) Phosphoric Acid or Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Sample Diluent: Mobile Phase A : Acetonitrile (50:50, v/v).
-
Standards: Reference standards of this compound and its derivatives of known purity.
3.1.2. Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and resolution for the chroman core. |
| Mobile Phase | Gradient elution with Mobile Phase A (0.1% Acid in Water) and Mobile Phase B (Acetonitrile) | Gradient elution allows for the separation of compounds with a range of polarities. |
| Gradient Program | 0-20 min: 30-70% B; 20-25 min: 70-30% B; 25-30 min: 30% B | This gradient profile is a starting point and should be optimized based on the specific derivatives being analyzed. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintains consistent retention times and improves peak shape. |
| Detection Wavelength | 220 nm and 275 nm (or PDA scan 200-400 nm) | The benzene ring of the chroman structure provides UV absorbance. 220 nm offers general sensitivity, while 275 nm is more selective. A PDA detector is recommended for method development to identify the optimal wavelength for each analyte. |
| Injection Volume | 10 µL | A typical injection volume, can be adjusted based on sample concentration. |
3.1.3. Sample Preparation
-
Standard Preparation: Accurately weigh and dissolve the reference standard in the sample diluent to a final concentration of approximately 1 mg/mL. Prepare a series of dilutions for linearity assessment.
-
Sample Preparation: Dissolve the sample in the sample diluent to a concentration within the linear range of the method. Filter the sample through a 0.45 µm syringe filter prior to injection to remove any particulate matter.
3.1.4. Data Analysis and System Suitability
-
Quantification: Use the peak area of the analyte from the chromatogram for quantification against a calibration curve generated from the reference standards.
-
System Suitability: Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Key parameters include:
-
Tailing Factor: ≤ 2.0 for the analyte peak.
-
Theoretical Plates: ≥ 2000 for the analyte peak.
-
Relative Standard Deviation (RSD) for replicate injections: ≤ 2.0% for peak area and retention time.
-
Chiral Separation by HPLC
This protocol provides a starting point for the enantiomeric separation of this compound and its derivatives using a direct approach with a chiral stationary phase. Polysaccharide-based columns are often a good first choice for chiral screening of carboxylic acids.
3.2.1. Materials and Reagents
-
HPLC System: As described in section 3.1.1.
-
Chiral Column: Polysaccharide-based chiral stationary phase (e.g., cellulose or amylose derivatives) on a silica support.
-
Mobile Phase: A mixture of a non-polar organic solvent (e.g., n-Hexane or Heptane) and a polar organic modifier (e.g., Isopropanol or Ethanol) with a small amount of an acidic modifier (e.g., Trifluoroacetic Acid - TFA).
-
Sample Diluent: Mobile Phase.
-
Racemic Standard: A racemic mixture of the analyte of interest.
3.2.2. Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | Chiral Stationary Phase (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) | Provides a chiral environment for enantiomeric recognition. |
| Mobile Phase | n-Hexane : Isopropanol : TFA (e.g., 80:20:0.1, v/v/v) | The ratio of the non-polar and polar components of the mobile phase is critical for achieving separation and should be optimized. TFA helps to improve peak shape. |
| Flow Rate | 0.8 mL/min | A typical flow rate for normal-phase chiral separations. |
| Column Temperature | 25 °C | Temperature can affect chiral recognition; this should be investigated during method development. |
| Detection Wavelength | As determined in the achiral analysis. | The UV absorbance characteristics of the enantiomers are identical. |
| Injection Volume | 10 µL |
3.2.3. Method Development and Optimization
Chiral separations often require more extensive method development than achiral separations. Key parameters to optimize include:
-
Chiral Stationary Phase: Screen different types of polysaccharide-based and other chiral columns.
-
Mobile Phase Composition: Vary the ratio of the non-polar and polar organic solvents.
-
Acidic Modifier: Evaluate the effect of different acidic modifiers (e.g., acetic acid) and their concentration.
-
Temperature: Investigate the effect of column temperature on resolution.
Visualization of Workflows
Achiral HPLC Analysis Workflow
Caption: Workflow for achiral HPLC analysis.
Chiral HPLC Method Development Strategy
Caption: Strategy for chiral HPLC method development.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | - Inappropriate mobile phase pH (for achiral analysis)- Column degradation- Sample overload | - Ensure mobile phase pH is at least 2 units below the pKa of the analyte.- Use a new or validated column.- Dilute the sample. |
| Inconsistent Retention Times | - Inadequate column equilibration- Fluctuations in mobile phase composition or temperature- Pump malfunction | - Increase column equilibration time.- Ensure the mobile phase is well-mixed and the column oven is stable.- Service the HPLC pump. |
| No Separation of Enantiomers (Chiral) | - Inappropriate chiral stationary phase- Incorrect mobile phase composition | - Screen different types of chiral columns.- Systematically vary the ratio of the mobile phase components and the type/concentration of the modifier. |
| Ghost Peaks | - Contaminated mobile phase or sample diluent- Carryover from previous injections | - Prepare fresh mobile phase and diluent.- Implement a robust needle wash procedure in the autosampler method. |
Conclusion
The HPLC methods outlined in this application note provide a robust and reliable framework for the analysis of this compound and its derivatives. The reversed-phase method is well-suited for routine quality control, while the chiral separation strategy is essential for the development of enantiomerically pure drug candidates. By understanding the underlying principles of the chromatography and systematically optimizing the method parameters, researchers can achieve accurate, precise, and reproducible results, thereby supporting the advancement of new therapeutics based on the versatile chroman scaffold.
References
- Neuroprotective effects of 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid (Trolox)
- Synthesis and biological evaluation of chromone-3-carboxamides.
- Chromone–lipoic acid conjugate: Neuroprotective agent having acceptable butyrylcholinesterase inhibition, antioxidant and copper-chel
- Synthesis and biological evaluation of chromone-3-carboxamides.
- Chromone-2-and-3-carboxylic acids inhibit differently monoamine oxidases A and B.
- Design and synthesis of novel neuroprotective 1,2-dithiolane/chroman hybrids. PubMed. [Link]
- Carnosic Acid Shows Higher Neuroprotective Efficiency than Edaravone or Ebselen in In Vitro Models of Neuronal Cell Damage. MDPI. [Link]
- Synthesis of some Amide derivatives and their Biological activity. ijpbs. [Link]
- Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Deriv
- Chroman Carboxylic Acids and Their Derivatives.
- Anticoagulants: A Short History, Their Mechanism of Action, Pharmacology, and Indic
- Synthesis and biological importance of amide analogues. Pulsus Group. [Link]
- Warfarin - PubChem.
- Synthesis and anticancer activity of new coumarin-3-carboxylic acid derivatives as potential lact
- Determination of hydroxyaromatic compounds in water by solid-phase microextraction coupled to high-performance liquid chrom
- ANTICOAGULANT ACTIVITY OF COUMARIN DERIV
- A Convenient Synthesis of Coumarin-3-carboxylic Acids via Knoevenagel Condensation of Meldrum′s Acid with ortho-Hydroxyaryl Aldehydes or Ketones.
- Pharmacology: Anticoagulants, Anim
- Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Wiley-VCH. [Link]
- Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chrom
- Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. MDPI. [Link]
- HPLC analysis of basic organic compounds in a multi-component ion-interaction system: A mechanistic study.
- HPLC determination of D-3-hydroxybutyric acid by derivatization with a benzofurazan reagent and fluorescent detection: application in the analysis of human plasma. PubMed. [Link]
- 3-Hydroxypropionaldehyde (3-HPA) quantification by HPLC using synthetic acrolein-free 3-hydroxypropionaldehyde system as analytical standard.
Sources
- 1. Neuroprotective effects of 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid (Trolox), an antioxidant in middle cerebral artery occlusion induced focal cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Warfarin | C19H16O4 | CID 54678486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jms.mabjournal.com [jms.mabjournal.com]
- 4. youtube.com [youtube.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. researchgate.net [researchgate.net]
- 7. pulsus.com [pulsus.com]
Application Note: A Validated High-Throughput LC-MS/MS Method for the Quantitative Determination of 3-Chromanecarboxylic Acid in Human Plasma
Abstract
This application note describes a robust, sensitive, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 3-chromanecarboxylic acid in human plasma. The protocol employs a simple and efficient protein precipitation (PPT) technique for sample preparation, ensuring suitability for pharmacokinetic and toxicokinetic studies in drug development. The method has been developed and validated to meet the stringent criteria set forth by global regulatory agencies, providing a reliable tool for researchers and scientists in the pharmaceutical industry.
Introduction
This compound is a versatile heterocyclic compound that serves as a key building block in the synthesis of various pharmaceuticals, particularly those targeting neurological and cardiovascular conditions.[1] Its quantification in biological matrices like plasma is critical for evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of parent drug candidates.
Developing a reliable bioanalytical method for plasma samples presents significant challenges, primarily due to the complexity of the matrix. Endogenous components such as proteins and phospholipids can interfere with analysis, leading to a phenomenon known as the matrix effect, which can suppress or enhance the analyte signal and compromise data accuracy.[2][3][4][5]
This document provides a comprehensive, step-by-step protocol for a validated LC-MS/MS method designed to overcome these challenges. The method utilizes a straightforward protein precipitation extraction, followed by rapid chromatographic separation and highly selective detection using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode.
Principle of the Method
The analytical workflow is based on the principle of isolating the analyte from the bulk of the plasma matrix, followed by chromatographic separation and mass spectrometric detection.
-
Sample Preparation: A protein precipitation method using acidified acetonitrile is employed. This technique is fast, cost-effective, and effectively removes the majority of plasma proteins.[6][7][8]
-
Internal Standard (IS): A stable isotope-labeled (SIL) internal standard, this compound-d4, is used. A SIL-IS is considered the "gold standard" as it shares near-identical physicochemical properties with the analyte, co-elutes chromatographically, and experiences similar matrix effects, thereby correcting for variability during sample preparation and ionization.[9][10]
-
Chromatography: Reversed-phase ultra-high-performance liquid chromatography (UHPLC) is used to achieve rapid separation of this compound from residual endogenous components.
-
Detection: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode is used for detection. Carboxylic acids readily deprotonate to form [M-H]⁻ ions, allowing for sensitive detection in negative mode.[11][12] Quantification is performed using Multiple Reaction Monitoring (MRM), which provides exceptional selectivity by monitoring a specific precursor-to-product ion transition.
Materials, Reagents, and Instrumentation
Materials and Reagents
-
Reference Standards: this compound (Purity ≥95%) and this compound-d4 (Isotopic Purity ≥98%) were sourced from a reputable chemical supplier.
-
Solvents: HPLC or LC-MS grade acetonitrile, methanol, and water (e.g., from Fisher Scientific).
-
Reagents: Formic acid (LC-MS grade, ~99% purity).
-
Biological Matrix: Human plasma with K₂EDTA as the anticoagulant, sourced from an accredited biological vendor.
-
Labware: 1.5 mL polypropylene microcentrifuge tubes, adjustable pipettes and tips, 2 mL autosampler vials with caps.
Instrumentation
-
LC System: A UHPLC system such as a Shimadzu Nexera X2 or Waters ACQUITY UPLC I-Class.
-
MS System: A triple quadrupole mass spectrometer such as a SCIEX Triple Quad™ 6500+ or a Waters Xevo TQ-XS.
-
Data System: Manufacturer-specific software for instrument control, data acquisition, and processing (e.g., SCIEX OS Software, Waters MassLynx).
Experimental Protocols
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of this compound and its SIL-IS into separate volumetric flasks and dissolve in methanol to prepare 1 mg/mL stock solutions. Store at -20°C.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution with 50:50 (v/v) methanol:water. These solutions are used to spike blank plasma for calibration curve (CC) and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile containing 0.2% formic acid to achieve a final concentration of 100 ng/mL. This solution serves as the protein precipitation reagent.
Preparation of Calibration Curve and QC Samples
-
Spike 95 µL of blank human plasma with 5 µL of the appropriate analyte working standard solution to prepare CC and QC samples.
-
Calibration Curve Levels (ng/mL): 1, 2, 5, 20, 50, 200, 400, 500.
-
Quality Control Levels (ng/mL): 1 (LLOQ), 3 (LQC), 150 (MQC), 375 (HQC).
Plasma Sample Preparation Protocol (Protein Precipitation)
The following workflow is a robust and high-throughput method for sample extraction.
Caption: Protein Precipitation Workflow for Plasma Samples.
Step-by-Step Procedure:
-
Aliquot 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 400 µL of the IS working solution (100 ng/mL in acetonitrile with 0.2% formic acid).[13] The 4:1 ratio of organic solvent to plasma ensures efficient protein removal.[6][14]
-
Vortex the mixture vigorously for 30 seconds to ensure complete protein denaturation.[14]
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[6]
-
Carefully transfer the clear supernatant to an autosampler vial.
-
Inject a portion of the supernatant (typically 5 µL) into the LC-MS/MS system.
LC-MS/MS Analytical Conditions
Optimal separation and detection were achieved using the following parameters. These should serve as a starting point and may require fine-tuning based on the specific instrumentation used.
Liquid Chromatography Parameters
| Parameter | Condition |
| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| Autosampler Temp. | 10°C |
| Gradient Program | Time (min) |
| 0.0 | |
| 0.5 | |
| 2.5 | |
| 3.5 | |
| 3.6 | |
| 5.0 |
Mass Spectrometry Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | -3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 500°C |
| Desolvation Gas Flow | 1000 L/hr |
| Cone Gas Flow | 50 L/hr |
| MRM Transitions | Compound |
| This compound | |
| This compound-d4 (IS) |
Bioanalytical Method Validation
The method was validated according to the principles outlined in the FDA and EMA guidelines, now harmonized under the ICH M10 guideline.[10][15][16][17]
Caption: Integrated Bioanalytical Method Workflow.
Validation Parameters and Acceptance Criteria
The following table summarizes the key validation experiments and the standard acceptance criteria.
| Validation Parameter | Experiment | Acceptance Criteria |
| Selectivity | Analysis of 6 different blank plasma lots. | No significant interfering peaks (>20% of LLOQ response) at the retention time of the analyte and IS. |
| Linearity | Calibration curve with 8 non-zero standards, analyzed over 3 runs. | r² ≥ 0.99; back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | 5 replicates of QC samples (LLOQ, LQC, MQC, HQC) in 3 separate runs. | Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ).Precision: Coefficient of Variation (CV) ≤15% (≤20% at LLOQ). |
| Matrix Effect | Response of analyte in post-extraction spiked plasma vs. neat solution (n=6 lots). | IS-normalized matrix factor CV ≤ 15%. |
| Recovery | Response of analyte in pre-extraction spiked plasma vs. post-extraction spiked plasma. | Recovery should be consistent and reproducible. While no specific value is required, consistency across QC levels is key. |
| Stability | QC samples (LQC, HQC) subjected to various conditions. | Mean concentration within ±15% of nominal values. |
| - Freeze-Thaw: 3 cycles from -80°C to room temp. | ||
| - Bench-Top: 8 hours at room temp. | ||
| - Autosampler: 24 hours at 10°C. | ||
| - Long-Term: 90 days at -80°C. |
Results and Discussion
The developed method demonstrated excellent performance. The chromatographic run time was 5.0 minutes, allowing for high-throughput analysis. No significant interferences from endogenous plasma components were observed at the retention times of the analyte or the internal standard.
The calibration curve was linear over the range of 1–500 ng/mL, with a coefficient of determination (r²) consistently >0.995 using a weighted (1/x²) linear regression. The intra- and inter-day accuracy and precision were well within the acceptance limits of ±15% (±20% at the LLOQ).
The extraction recovery was high and consistent across the QC levels, averaging approximately 90%. Crucially, the stable isotope-labeled internal standard effectively compensated for any minor variability and matrix effects, as demonstrated by the low coefficient of variation (CV <10%) for the IS-normalized matrix factor across six different plasma lots. Stability was confirmed under all tested conditions, ensuring sample integrity from collection to analysis.
Conclusion
This application note details a simple, rapid, and robust LC-MS/MS method for the determination of this compound in human plasma. The use of a simple protein precipitation protocol and a stable isotope-labeled internal standard ensures high-throughput capability, accuracy, and precision. The method has been successfully validated according to international regulatory standards and is suitable for supporting pharmacokinetic and toxicokinetic studies in a regulated drug development environment.
References
- Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH. (No date).
- Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples - Bioanalysis Zone. (No date).
- Importance of matrix effects in LC-MS/MS bioanalysis - Bioanalysis Zone. (No date).
- Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays - Bioanalysis Zone. (No date).
- Parallel artificial liquid membrane extraction of acidic drugs from human plasma - PubMed. (No date).
- Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis | LCGC International. (No date).
- LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis - KCAS Bio. (2020).
- Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? - BioPharma Services. (No date).
- matrix-effect-in-bioanalysis-an-overview.pdf - International Journal of Pharmaceutical and Phytopharmacological Research. (No date).
- Simultaneous Extraction of Acidic, Basic and Neutral Drugs using 96-well Supported Liquid Extraction (SLE) and LC-MS. (No date).
- Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2025).
- Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. (2025).
- Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. (No date).
- Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed. (2004).
- Protein precipitation for analysis of a drug cocktail in plasma by LC-ESI-MS - ResearchGate. (2025).
- Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed. (2019).
- Improved Liquid chromatography/mass Spectrometric Analysis of Low Molecular Weight Carboxylic Acids by Ion Exclusion Separation With Electrospray Ionization - PubMed. (No date).
- Extraction of Acidic Drugs from Plasma with Polymeric SPE - Agilent. (2011).
- Comparison of plasma sample purification by manual liquid-liquid extraction, automated 96-well liquid-liquid extraction and automated 96-well solid-phase extraction for analysis by high-performance liquid chromatography with tandem mass spectrometry - PubMed. (No date).
- Liquid-liquid extraction for neutral, acidic and basic compounds. (2022).
- Guideline on bioanalytical method validation | European Medicines Agency. (2011).
- An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer - MDPI. (No date).
- FDA guideline - Bioanalytical Method Validation - PharmaCompass.com. (No date).
- Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - NIH. (2024).
- M10 Bioanalytical Method Validation and Study Sample Analysis | FDA. (2024).
- Chromone-3-carboxylic acid | C10H6O4 | CID 181620 - PubChem. (No date).
- ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency. (No date).
- Extraction of Acidic Drugs from Water and Plasma: Study of Recovery with Five Different Solvents - ResearchGate. (2025).
- Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi‑Plex Column. (2016).
- Synthesis and chemical properties of chromone-3-carboxylic acid (review) - ResearchGate. (2022).
- Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC - NIH. (No date).
- Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - MDPI. (2020).
- Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PubMed. (No date).
- Solid-Phase Extraction - Chemistry LibreTexts. (2023).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioanalysis-zone.com [bioanalysis-zone.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. eijppr.com [eijppr.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. fda.gov [fda.gov]
- 17. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Application Notes and Protocols: 3-Chromanecarboxylic Acid in the Flavor and Fragrance Industry
Introduction: The Untapped Potential of Chromane Scaffolds in Modern Sensory Experiences
The flavor and fragrance industry is in a perpetual state of innovation, constantly seeking novel molecules that can elicit unique and memorable sensory experiences. While the contribution of carboxylic acids and their ester derivatives to the perfumer's and flavorist's palette is well-established, the exploration of specific heterocyclic scaffolds remains a fertile ground for discovery.[1][2] This document provides a comprehensive guide to the application of 3-chromanecarboxylic acid and its derivatives, a promising, yet underexplored, class of compounds for the creation of sophisticated and nuanced flavor and fragrance profiles.
The chromane (3,4-dihydro-2H-1-benzopyran) framework is a key structural feature in a variety of biologically active compounds and natural products.[3] However, its potential as a foundational element for new organoleptic molecules has not been fully realized. Drawing parallels with structurally related compounds, particularly dihydrocoumarin, which possesses a desirable sweet, vanilla-like, and creamy aroma, we can infer a promising sensory landscape for this compound and its esters.[4][5] These application notes will provide researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to synthesize, analyze, and evaluate the sensory properties of this intriguing molecule and its derivatives.
Part 1: Organoleptic Profile and Sensory Hypothesis
While direct sensory data for this compound is not extensively documented in public literature, we can construct a robust hypothesis based on the well-characterized organoleptic properties of structurally analogous compounds.
Core Sensory Hypothesis: A Foundation of Sweetness and Warmth
Our primary hypothesis posits that this compound and its simple alkyl esters will exhibit a sensory profile characterized by:
-
Primary Notes: Sweet, creamy, and vanilla-like.
-
Secondary Notes: Hints of coumarin, toasted nuts, and a subtle spiciness reminiscent of cinnamon.
-
Tertiary/Modifying Notes: Potential for fruity or floral nuances depending on the esterification alcohol.
This hypothesis is strongly supported by the known flavor and fragrance profile of dihydrocoumarin (hydrocoumarin) , an isomer of the lactone that could be formed from 3-hydroxy-3-chromanecarboxylic acid. Dihydrocoumarin is widely used in the flavor and fragrance industry for its sweet, herbal, and coumarin-like notes with coconut and vanilla undertones.[6] It serves as a valuable component in creating cream, coconut, and cinnamon flavor profiles in a variety of consumer products.[1]
The Role of the Carboxyl Group and Esterification
The carboxylic acid moiety in this compound is expected to contribute a certain level of acidity and may not be directly pleasant in its pure form. However, its true potential lies in its conversion to a diverse array of esters. The process of esterification, the reaction of a carboxylic acid with an alcohol, is a cornerstone of flavor and fragrance synthesis, often transforming molecules with sharp or unpleasant odors into ones with delightful fruity and floral characteristics.[2]
Table 1: Predicted Sensory Profiles of 3-Chromanecarboxylate Esters
| Ester Derivative (R in -COOR) | Predicted Primary Aroma/Flavor Notes | Potential Applications |
| Methyl | Sweet, creamy, hint of vanilla and coconut | Dairy flavors, baked goods, vanilla accords |
| Ethyl | Fruity (apple/pear-like), sweet, creamy undertones | Fruit flavor compositions, light floral fragrances |
| Isoamyl | Fruity (banana/apricot-like), sweet, rich | Confectionery, tropical fruit flavors, gourmand fragrances |
| Benzyl | Faintly floral (jasmine-like), sweet, balsamic | Floral and oriental fragrances, cherry and berry flavors |
Part 2: Synthesis Protocols
The synthesis of this compound is not as commonly reported as its unsaturated counterparts like chromene-3-carboxylic acid or coumarin-3-carboxylic acid. However, a plausible synthetic route can be adapted from established methods for related structures. The following protocols provide a starting point for laboratory-scale synthesis.
Protocol 1: Synthesis of this compound
This protocol is a proposed adaptation from known syntheses of related chromone and chromene carboxylic acids.[4][7]
Workflow Diagram: Synthesis of this compound
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Methodology:
-
Knoevenagel Condensation:
-
In a round-bottom flask, combine salicylaldehyde (1 equivalent) and diethyl malonate (1.1 equivalents) in ethanol.
-
Add a catalytic amount of piperidine.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product is diethyl 2-(2-hydroxybenzylidene)malonate.
-
-
Catalytic Hydrogenation:
-
Dissolve the crude product from the previous step in a suitable solvent such as ethanol or ethyl acetate.
-
Add 5-10 mol% of palladium on carbon (Pd/C).
-
Subject the mixture to hydrogenation (H2 gas, balloon or Parr apparatus) at room temperature and atmospheric or slightly elevated pressure.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to yield diethyl 2-(2-hydroxybenzyl)malonate.
-
-
Intramolecular Cyclization:
-
The cyclization of diethyl 2-(2-hydroxybenzyl)malonate to ethyl 3-chromanecarboxylate can be achieved under either acidic or basic conditions. This step may require optimization.
-
Acidic Conditions: Reflux the intermediate in toluene with a catalytic amount of p-toluenesulfonic acid, using a Dean-Stark apparatus to remove water.
-
Basic Conditions: Treat the intermediate with a base such as sodium ethoxide in ethanol.
-
-
Hydrolysis:
-
Dissolve the resulting ethyl 3-chromanecarboxylate in a mixture of ethanol and aqueous sodium hydroxide solution.
-
Heat the mixture to reflux for 1-2 hours.
-
Cool the reaction mixture and acidify with dilute hydrochloric acid until a precipitate forms.
-
Collect the solid by filtration, wash with cold water, and dry to obtain this compound.
-
Protocol 2: Esterification of this compound (Fischer Esterification)
This is a general and widely used method for the synthesis of esters.[8]
Workflow Diagram: Fischer Esterification
Caption: General workflow for the synthesis of 3-chromanecarboxylate esters.
Step-by-Step Methodology:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in an excess of the desired alcohol (e.g., ethanol, 5-10 equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Heat the mixture to reflux for 2-6 hours. The reaction can be monitored by TLC.
-
After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extract the ester with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude ester by distillation or column chromatography to yield the pure 3-chromanecarboxylate ester.
Part 3: Analytical Quality Control
Ensuring the purity and identity of newly synthesized flavor and fragrance compounds is paramount for both regulatory compliance and consistent sensory performance. A combination of chromatographic and spectroscopic techniques should be employed.[6][9]
Protocol 3: Purity and Identity Verification
Table 2: Analytical Techniques for Quality Control
| Technique | Purpose | Expected Observations/Data |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity assessment and identification of volatile impurities. | A single major peak in the chromatogram indicating high purity. The mass spectrum should correspond to the molecular weight of the target compound, and the fragmentation pattern can be used for structural elucidation.[5] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural confirmation and identification of isomeric impurities. | The ¹H NMR spectrum should show characteristic signals for the aromatic and aliphatic protons of the chromane ring system and the carboxyl or ester group. The ¹³C NMR will confirm the number and types of carbon atoms present. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for the C=O of the carboxylic acid or ester, C-O stretching, and aromatic C-H bonds. |
Workflow Diagram: Quality Control Process
Caption: A typical quality control workflow for a new flavor or fragrance ingredient.
Part 4: Sensory Evaluation Protocols
A systematic and controlled sensory evaluation is crucial to accurately characterize the organoleptic properties of this compound derivatives and determine their potential applications.[10][11]
Protocol 4: Sensory Panel Evaluation of Fragrance
-
Panelist Selection: A panel of at least 5-10 trained sensory analysts with experience in evaluating fragrance materials.
-
Sample Preparation: Prepare solutions of the purified esters in a suitable odorless solvent (e.g., diethyl phthalate or ethanol) at various concentrations (e.g., 10%, 1%, and 0.1%).
-
Evaluation:
-
Dip smelling strips into each solution and allow the solvent to evaporate for a few seconds.
-
Panelists should evaluate the odor at different time intervals (top note, middle note, and base note) and record their impressions using a standardized fragrance vocabulary.
-
A reference standard (e.g., dihydrocoumarin) should be included for comparison.
-
-
Data Analysis: Compile the descriptors from all panelists to create a comprehensive sensory profile for each compound.
Protocol 5: Sensory Panel Evaluation of Flavor
-
Panelist Selection: A panel of trained flavorists.
-
Sample Preparation: Prepare solutions of the purified esters in a neutral base (e.g., sugar water or a simple unflavored food matrix) at concentrations below the anticipated taste threshold and at typical use levels. All preparations must adhere to food safety regulations.
-
Evaluation:
-
Panelists taste the samples and a control (the base without the added compound).
-
They describe the flavor profile, intensity, and any off-notes using a standardized flavor wheel or vocabulary.
-
The evaluation should be conducted in a controlled environment to minimize sensory distractions.[12]
-
-
Data Analysis: Analyze the data to determine the flavor characteristics, detection threshold, and potential applications in food and beverage systems.
Conclusion and Future Outlook
This compound and its ester derivatives represent a promising new frontier in the development of novel flavor and fragrance ingredients. Based on the sensory profile of the structurally related dihydrocoumarin, these compounds are anticipated to deliver valuable sweet, creamy, and vanilla-like notes with potential for further modification through esterification. The protocols outlined in this document provide a solid foundation for the synthesis, purification, analysis, and sensory evaluation of this intriguing class of molecules. Further research into more efficient and scalable synthetic routes, as well as a comprehensive evaluation of a wider range of ester derivatives, will undoubtedly unlock the full potential of the chromane scaffold in creating the next generation of captivating sensory experiences.
References
- Zhou, Z., et al. (2018). 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade. Organic Letters, 20(12), 3892–3896.
- The Secrets of Quality Control in Fragrances. (n.d.).
- Dihydrocoumarin Market Outlook 2025-2032. (2023, August 23).
- dihydrocoumarin, 119-84-6. (n.d.). The Good Scents Company.
- Dihydro Coumarin. (n.d.). PerfumersWorld.
- Unraveling the Scent: How Perfume Makers Use GC/MS Analysis. (2017, April 7). Innovatech Labs.
- Sensory assessment: How to implement flavour evaluation techniques. (n.d.). Everglow Spirits.
- How to validate flavorings: aroma testing and sensory evaluation. (2025, December 2). BRF Ingredients.
- Esters – The Fruity Building Blocks of Flavor. (2016, October 19). Imbibe.
- Fragrance And Flavor Component Analysis: Techniques And Applications. (2024, October 17).
- Synthesis and chemical properties of chromone-3-carboxylic acid (review). (2016). Chemistry of Heterocyclic Compounds, 52(2), 71-83.
- Gordon, A. T., et al. (2020). Synthesis and biological evaluation of chromone-3-carboxamides. Arkivoc, 2020(v), 0-0.
- Sonawane, N. B., et al. (2023). Synthesis of coumarin-3-carboxylic acids in waste curd water: A green approach. European Journal of Chemistry, 14(4), 345-350.
- Harman, C. L., Hallagan, J. B., & the FEMA Science Committee. (n.d.). Sensory Testing for Flavorings with Modifying Properties.
- Modern Analytical Technique for Characterization Organic Compounds. (n.d.).
- Industry - Fragrance Analysis. (n.d.). ILT - Integrated Liner Technologies.
- The preparation of coumarin-3-carboxylic acid. (n.d.). ResearchGate.
- Process for the preparation of carboxylic acid esters. (n.d.). Google Patents.
- A Convenient Synthesis of Coumarin-3-carboxylic Acids via Knoevenagel Condensation of Meldrum′s Acid with ortho-Hydroxyaryl Aldehydes or Ketones. (n.d.). ResearchGate.
- Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. (2022). European Journal of Medicinal Chemistry, 238, 114469.
- Chromane. (n.d.). In Wikipedia.
- Dihydrocoumarin. (n.d.). ScenTree.
- Making Esters From Carboxylic Acids. (2023, January 22). Chemistry LibreTexts.
Sources
- 1. researchgate.net [researchgate.net]
- 2. JPS5759883A - Production of chromone-3-carboxylic acid - Google Patents [patents.google.com]
- 3. dspace.uevora.pt [dspace.uevora.pt]
- 4. 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade [organic-chemistry.org]
- 5. Unraveling the Scent: How Perfume Makers Use GC/MS Analysis [innovatechlabs.com]
- 6. iltusa.com [iltusa.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. How to validate flavorings: aroma testing and sensory evaluation [mbrfingredients.com.br]
- 11. Fragrance And Flavor Component Analysis: Techniques And Applications - Blogs - News [alwsci.com]
- 12. Sensory assessment: How to implement flavour evaluation [everglowspirits.com]
3-chromanecarboxylic acid in the production of specialty polymers.
Application Note & Protocol
Topic: 3-Chromanecarboxylic Acid in the Production of Specialty Polymers Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a versatile heterocyclic compound recognized for its unique structural features, which make it a valuable building block in both pharmaceutical and materials science applications. The rigid chromane backbone, consisting of a benzene ring fused to a dihydropyran ring, offers a compelling scaffold for the design of novel specialty polymers[1]. Incorporating this moiety into a polymer backbone can impart enhanced thermal stability, specific mechanical properties, and potential biocompatibility. This document provides a detailed guide for researchers on the use of this compound in specialty polymer synthesis, focusing on a representative melt polycondensation protocol. It further outlines comprehensive methods for the characterization of the resulting polymers, ensuring a robust and validated experimental workflow.
Introduction: The Rationale for Chromane-Based Polymers
The chromane motif is a privileged substructure found in a wide array of natural products and bioactive molecules, including vitamins (e.g., α-tocopherol) and pharmaceuticals[1]. Its incorporation into polymer chains is a strategic approach to developing "specialty polymers" with tailored properties. The rationale is grounded in several key advantages conferred by the chromane structure:
-
Enhanced Thermal and Mechanical Stability: The rigid, bicyclic nature of the chromane unit can increase the glass transition temperature (Tg) and thermal stability of the polymer chain, making the resulting materials suitable for high-performance applications.
-
Biocompatibility and Bioactivity: Given its prevalence in biological systems, polymers containing the chromane scaffold are of significant interest for biomedical applications, such as drug delivery systems and tissue engineering matrices.
-
Tunable Physicochemical Properties: The carboxylic acid functional group on this compound provides a reactive handle for various polymerization techniques, most notably polycondensation reactions to form polyesters and polyamides[2][3]. This allows for the systematic tuning of polymer properties by selecting appropriate co-monomers.
This guide will focus on the synthesis of a polyester via polycondensation, a robust and widely used method for monomers containing carboxylic acid and hydroxyl groups[4][5].
Physicochemical Properties of this compound
A thorough understanding of the monomer's properties is critical for designing successful polymerization experiments.
| Property | Value | Source(s) |
| Chemical Formula | C₁₀H₁₀O₃ | [2] |
| Molecular Weight | 178.18 g/mol | |
| Appearance | White to off-white solid | [2] |
| Synonyms | Chromane-3-carboxylic acid; 3,4-Dihydro-2H-1-benzopyran-3-carboxylic acid | [6] |
| Solubility | Soluble in polar organic solvents | [2] |
| Key Functional Groups | Carboxylic Acid (-COOH), Ether (-O-) | [2] |
Polymerization Strategy: Melt Polycondensation
Melt polycondensation is a well-established, solvent-free method for producing high molecular weight polyesters[7]. The reaction involves the direct esterification of a dicarboxylic acid (or in this case, a molecule that can act as one part of the repeating unit) with a diol at high temperatures, driving the reaction forward by the removal of a small molecule byproduct, typically water.
Below is a representative protocol for the synthesis of a novel polyester, Poly(butylene-co-3-chromanecarboxylate). This protocol is based on established principles of polyester synthesis, as specific literature for this monomer is emerging.
Proposed Reaction Scheme
The following diagram illustrates the polycondensation reaction between this compound and a generic diol (1,4-Butanediol) to form a polyester.
Caption: Polycondensation of this compound with a diol.
Detailed Experimental Protocol
Objective: To synthesize Poly(butylene-co-3-chromanecarboxylate) via a two-stage melt polycondensation.
Materials:
-
This compound (1 eq.)
-
Dimethyl terephthalate (DMT) (1 eq.) - Rationale: To create an alternating copolymer with balanced properties.
-
1,4-Butanediol (2.2 eq.) - Rationale: A slight excess is used to compensate for loss during the high-temperature reaction.
-
Titanium(IV) butoxide (Ti(OBu)₄) or Antimony(III) oxide (Sb₂O₃) - Catalyst (approx. 200-300 ppm)
-
Antioxidant (e.g., Irganox 1010) - (approx. 0.1 wt%)
Equipment:
-
Glass reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation arm connected to a vacuum pump.
-
Heating mantle with temperature controller.
-
High-vacuum pump.
Procedure:
Stage 1: Esterification (Transesterification)
-
Reactor Setup: Charge the reaction vessel with this compound, dimethyl terephthalate, 1,4-butanediol, and the antioxidant.
-
Inert Atmosphere: Purge the system with dry nitrogen for at least 30 minutes to remove oxygen, which can cause undesirable side reactions and polymer discoloration at high temperatures. Maintain a slow, steady flow of nitrogen throughout this stage.
-
Heating Ramp: Begin stirring and gradually heat the mixture to 150-190 °C. The reactants will melt and form a homogeneous solution. Methanol will begin to distill off as the transesterification of DMT proceeds.
-
Reaction Monitoring: Continue heating and stirring in this temperature range for 2-3 hours, or until approximately 90% of the theoretical amount of methanol has been collected. This indicates the successful formation of low molecular weight oligomers.
Stage 2: Polycondensation 5. Catalyst Addition: Cool the reaction mixture slightly (to ~170 °C) and add the polycondensation catalyst (Ti(OBu)₄ or Sb₂O₃). 6. Vacuum Application: Gradually reduce the pressure of the system over 30-60 minutes to less than 1 Torr. This is a critical step; reducing the pressure too quickly can cause the oligomeric mixture to foam excessively. 7. Temperature Increase: Simultaneously, slowly increase the temperature to 230-250 °C. The removal of excess 1,4-butanediol under vacuum is what drives the polymerization forward, increasing the molecular weight. 8. Viscosity Monitoring: As the reaction proceeds, the viscosity of the melt will increase significantly. The power draw of the mechanical stirrer can be monitored as an indicator of increasing molecular weight. 9. Reaction Completion: Maintain these conditions (high temperature and high vacuum) for 2-4 hours. The reaction is considered complete when the desired melt viscosity is achieved. 10. Polymer Extrusion: Release the vacuum by introducing nitrogen into the reactor. Extrude the molten polymer from the bottom of the reactor into a strand and quench it in a water bath. 11. Pelletization: Dry the polymer strand and cut it into pellets for subsequent analysis and processing.
Characterization of the Resulting Polymer
Thorough characterization is essential to confirm the successful synthesis of the target polymer and to understand its properties[8][9]. A multi-faceted approach using several analytical techniques is recommended.
Caption: Workflow from polymer synthesis to characterization.
Structural Analysis
-
Fourier-Transform Infrared (FTIR) Spectroscopy: This is a rapid technique to confirm the formation of the polyester. The key diagnostic peaks to look for are the disappearance of the broad O-H stretch from the carboxylic acid (~3000 cm⁻¹) and the appearance of a strong ester carbonyl (C=O) stretch at ~1720-1740 cm⁻¹[10].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed information about the polymer's chemical structure, confirming that the monomers have been incorporated into the chain in the expected manner[10]. Integration of the proton signals can be used to verify the copolymer composition.
Molecular Weight Determination
-
Gel Permeation / Size-Exclusion Chromatography (GPC/SEC): GPC is the standard method for measuring the molecular weight distribution of a polymer[9]. It provides crucial data on the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and dispersity (Đ = Mₙ/Mₙ), which are direct indicators of the polymerization success[10].
Thermal Properties
-
Differential Scanning Calorimetry (DSC): DSC is used to determine key thermal transitions of the polymer[10]. It measures the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). The Tg is particularly important as it defines the temperature at which the material transitions from a rigid, glassy state to a more rubbery state.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This analysis is used to determine the thermal stability and decomposition temperature of the polymer, which is critical for defining its processing window and service temperature limits[8].
Potential Applications & Future Outlook
Polymers incorporating the this compound moiety hold promise in several advanced fields:
-
High-Performance Engineering Plastics: Their enhanced thermal stability could make them candidates for applications in the automotive and aerospace industries.
-
Biomedical Materials: The inherent biocompatibility of the chromane structure makes these polymers attractive for creating biodegradable materials for drug delivery, surgical sutures, and tissue scaffolds[5].
-
Specialty Coatings and Films: The rigid backbone can contribute to materials with high barrier properties and scratch resistance.
Future research should focus on synthesizing a wider range of copolymers to precisely tune properties, exploring different polymerization methods, and evaluating the biodegradability and biocompatibility of these novel materials.
References
- ResearchGate. (n.d.). Synthesis of Chroman-2,4-diones via Ring-Opening/Ring-Closing Reaction Involving Palladium-Catalyzed Intramolecular Aryloxycarbonylation.
- National Institutes of Health (NIH). (2024). Synthesis of Chroman-2,4-diones via Ring-Opening/Ring-Closing Reaction Involving Palladium-Catalyzed Intramolecular Aryloxycarbonylation.
- ACS Publications. (2024). Synthesis of Chroman-2,4-diones via Ring-Opening/Ring-Closing Reaction Involving Palladium-Catalyzed Intramolecular Aryloxycarbonylation. The Journal of Organic Chemistry.
- National Institutes of Health (NIH). (2021). 3-Carboxylic Acid and Formyl-Derived Coumarins as Photoinitiators in Photo-Oxidation or Photo-Reduction Processes for Photopolymerization upon Visible Light: Photocomposite Synthesis and 3D Printing Applications. PMC.
- Publications. (n.d.). Characterization of Polymer Properties and Identification of Additives in Commercially Available Research Plastics.
- ACS Publications. (2025). Synthesis of Chromanes by Triflimide-Catalyzed Annulations of Benzylic Alcohols and Alkenes. The Journal of Organic Chemistry.
- Wikipedia. (n.d.). Polymer characterization.
- Royal Society of Chemistry. (2022). Melt polycondensation of carboxytelechelic polyethylene for the design of degradable segmented copolyester polyolefins.
- PubMed. (2025). Synthesis of Chroman Derivatives by Group Transposition and Atom Swapping in 1-Tetralones: Single-Atom Editing Enabled by Oxidative Ring Contraction of Benzoxepine Silyl Ketene Acetals.
- Defense Technical Information Center. (2000). Chromatographic Isolation of the Polymer Diazoluminomelanin and Related Components.
- Tetrahedron. (n.d.). 115822-57-6 | this compound.
- ResearchGate. (2016). Synthesis and chemical properties of chromone-3-carboxylic acid (review).
- ResearchGate. (n.d.). Polycondensation of carboxylic acids and carbinols in aqueous emulsion.
- Google Patents. (n.d.). EP1167422A1 - Process for producing polycondensate from polycarboxylic acid and polyamine.
- MDPI. (n.d.). Thermoresponsive Polyphosphoester via Polycondensation Reactions: Synthesis, Characterization, and Self-Assembly.
- National Institutes of Health (NIH). (2023). Synthesis and Characterization of Novel Wholly Aromatic Copolyesters Based on 4′-Hydroxybiphenyl-3-Carboxylic and 3-Hydroxybenzoic Acids.
- PubMed Central (PMC). (n.d.). Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. CAS 115822-57-6: this compound | CymitQuimica [cymitquimica.com]
- 3. EP1167422A1 - Process for producing polycondensate from polycarboxylic acid and polyamine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 115822-57-6 | this compound | Tetrahedron [thsci.com]
- 7. par.nsf.gov [par.nsf.gov]
- 8. docs.nrel.gov [docs.nrel.gov]
- 9. Polymer characterization - Wikipedia [en.wikipedia.org]
- 10. measurlabs.com [measurlabs.com]
Application Notes & Protocols: 3-Chromanecarboxylic Acid as a Versatile Intermediate for Novel Anti-inflammatory Agents
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a key component of numerous chronic diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The development of novel anti-inflammatory agents with improved efficacy and safety profiles remains a significant challenge in medicinal chemistry. A promising strategy in drug discovery involves the use of "privileged scaffolds," molecular frameworks that are capable of binding to multiple biological targets. The chroman scaffold is one such privileged structure, found in a variety of natural products like flavonoids and tocopherols, and its derivatives are of significant interest for therapeutic applications.[1]
This guide provides a detailed exploration of 3-chromanecarboxylic acid and its derivatives as a foundational platform for the synthesis of new anti-inflammatory agents. We will detail the synthesis of this key intermediate, its subsequent derivatization, and the protocols for evaluating the biological activity of the resulting compounds. The carboxylic acid functional group at the 3-position serves as a versatile chemical handle, allowing for the creation of diverse compound libraries for structure-activity relationship (SAR) studies.[1][2]
Section 1: Physicochemical Profile of the Intermediate
A well-characterized starting material is fundamental to any successful synthetic campaign. While this compound itself is the core structure, its substituted analogues are often used to modulate physicochemical and biological properties. 8-Methoxy-chroman-3-carboxylic acid is a prime example of a readily available, off-white crystalline powder that serves as an excellent building block.[1]
Table 1: Physicochemical Properties of 8-Methoxy-chroman-3-carboxylic acid
| Property | Value | Reference |
| CAS Number | 108088-19-3 | [1] |
| Molecular Formula | C₁₁H₁₂O₄ | [1] |
| Molecular Weight | 208.21 g/mol | [1] |
| Appearance | Off-white crystalline powder | [1] |
| Melting Point | 170-175 °C | [1] |
| Purity | ≥ 99% (NMR) | [1] |
| Storage | Store at 0-8 °C | [1] |
The methoxy group at the 8-position is known to influence the biological properties of the final derivatives by altering the molecule's electronic and steric profile.[1]
Section 2: Synthesis of the Chroman-3-Carboxylic Acid Intermediate
The synthesis of the chroman-3-carboxylic acid core can be approached through several routes. A common and effective strategy involves the initial synthesis of a more oxidized precursor, chromone-3-carboxylic acid, which is subsequently reduced to the target chroman structure.[1]
Protocol 2.1: Classical Synthesis via a Chromone Intermediate
This protocol outlines a robust, multi-step synthesis starting from commercially available 2-hydroxyacetophenones.
Step 2.1.1: Vilsmeier-Haack Formylation to Chromone-3-carbaldehyde The Vilsmeier-Haack reaction is a reliable method for formylating activated aromatic compounds. Here, it is used to construct the heterocyclic pyrone ring and install the aldehyde group at the 3-position.[3][4]
-
Reagents: Substituted 2-hydroxyacetophenone, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF).
-
Procedure:
-
Cool DMF in an ice bath (0 °C) under an inert atmosphere (N₂ or Ar).
-
Add POCl₃ dropwise with vigorous stirring. Allow the mixture to stir for 30 minutes at 0 °C to form the Vilsmeier reagent.
-
Add a solution of the substituted 2-hydroxyacetophenone in DMF dropwise to the Vilsmeier reagent.
-
Allow the reaction to warm to room temperature and then heat to 60-70 °C for 4-12 hours, monitoring by TLC.
-
Cool the reaction mixture and pour it carefully onto crushed ice.
-
Neutralize with a saturated solution of sodium bicarbonate.
-
The resulting precipitate (the chromone-3-carbaldehyde) is collected by filtration, washed with cold water, and dried.[3]
-
Step 2.1.2: Oxidation to Chromone-3-carboxylic acid The Pinnick oxidation is a highly efficient method for converting aldehydes to carboxylic acids without affecting other sensitive functional groups, such as the α,β-unsaturated ketone of the chromone ring.[3]
-
Reagents: Chromone-3-carbaldehyde, Sodium chlorite (NaClO₂), Sulfamic acid (as a chlorine scavenger), in a suitable solvent system like DCM/water.
-
Procedure:
-
Dissolve the chromone-3-carbaldehyde from the previous step in a mixture of dichloromethane (DCM) and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add sulfamic acid, followed by the portion-wise addition of sodium chlorite.
-
Stir the reaction at room temperature for 8-12 hours, monitoring by TLC until the starting material is consumed.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the chromone-3-carboxylic acid, which can be purified by recrystallization.[3][5]
-
Step 2.1.3: Reduction to Chroman-3-carboxylic acid The final step involves the reduction of the chromone core to the saturated chroman ring system. This typically requires a catalytic hydrogenation process that reduces both the double bond and the ketone.
-
Reagents: Chromone-3-carboxylic acid, Palladium on carbon (10% Pd/C), Hydrogen gas (H₂), in a solvent such as ethanol or ethyl acetate.
-
Procedure:
-
In a hydrogenation vessel, dissolve the chromone-3-carboxylic acid in ethanol.
-
Add the 10% Pd/C catalyst (typically 5-10 mol%).
-
Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir vigorously at room temperature.
-
Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.
-
Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure to yield the final this compound.
-
Section 3: Application in the Synthesis of Anti-inflammatory Agents
The carboxylic acid moiety of the this compound intermediate is an ideal anchor point for chemical diversification. By converting it into amides, esters, or other functional groups, researchers can systematically probe the structure-activity relationship (SAR) to optimize anti-inflammatory potency.[2]
Protocol 3.1: Synthesis of Chroman-3-Carboxamide Derivatives
Amidation is a common and highly effective derivatization strategy in medicinal chemistry. The resulting amides often exhibit improved metabolic stability and can form crucial hydrogen bond interactions with biological targets.
-
Rationale: This two-step, one-pot procedure first activates the carboxylic acid by converting it to a highly reactive acyl chloride, which is then immediately reacted with a desired amine without isolation. Triethylamine is used as a base to scavenge the HCl byproduct.[3]
-
Reagents: this compound, Thionyl chloride (SOCl₂), a primary or secondary amine (R¹R²NH), Triethylamine (Et₃N), Dichloromethane (DCM).
-
Procedure:
-
Suspend or dissolve the this compound in anhydrous DCM under an inert atmosphere.
-
Add thionyl chloride (typically 1.5-2.0 equivalents) dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 1-2 hours to ensure complete formation of the acyl chloride.
-
Remove the excess thionyl chloride under reduced pressure.
-
Re-dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.
-
In a separate flask, dissolve the desired amine (1.1 equivalents) and triethylamine (1.2 equivalents) in DCM.
-
Add the amine solution dropwise to the acyl chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting amide by column chromatography or recrystallization.
-
Section 4: Biological Evaluation & Potential Mechanism of Action
To validate the potential of these synthesized derivatives as anti-inflammatory agents, robust biological assays are required. A key mechanism of inflammation involves the upregulation of cell adhesion molecules on endothelial cells, which is often triggered by pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[2]
Protocol 4.1: In Vitro Assay for Inhibition of TNF-α-Induced ICAM-1 Expression
-
Scientific Rationale: TNF-α is a pivotal cytokine in the inflammatory cascade. It stimulates endothelial cells to express Intercellular Adhesion Molecule-1 (ICAM-1). ICAM-1 acts as a docking site for leukocytes, facilitating their migration from the bloodstream into inflamed tissue. Compounds that inhibit ICAM-1 expression can therefore disrupt the inflammatory response.[2]
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are a standard and relevant cell line for this assay.
-
Procedure:
-
Cell Culture: Culture HUVECs in appropriate media until they reach 80-90% confluency in 96-well plates.
-
Compound Treatment: Pre-incubate the HUVEC monolayers for 2 hours with varying concentrations of the synthesized chroman derivatives (e.g., from 0.1 µM to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (a known inhibitor).
-
Inflammatory Stimulus: Add recombinant human TNF-α (e.g., at 10 ng/mL) to all wells except the negative control group. Incubate for 12-24 hours.
-
Cell Lysis & ELISA: Wash the cells with PBS and lyse them. Quantify the expression of ICAM-1 using a standard cell-based Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: Measure the absorbance at the appropriate wavelength. Normalize the data to the vehicle control and calculate the half-maximal inhibitory concentration (IC₅₀) for each compound.
-
Table 2: Example Anti-inflammatory Activity Data
| Compound | Amide Moiety (R¹R²N-) | IC₅₀ (µM) for ICAM-1 Inhibition |
| Derivative 1 | Hexylamino- | 8.5 |
| Derivative 2 | Piperidin-1-yl- | 15.2 |
| Derivative 3 | Morpholino- | 22.1 |
| Indomethacin | (Reference Drug) | > 50 |
Data are hypothetical and for illustrative purposes, based on SAR principles that suggest lipophilicity and chain length can impact activity.[2]
Conclusion
This compound represents a highly valuable and versatile intermediate for the development of novel anti-inflammatory agents. Its straightforward synthesis and the presence of a readily modifiable carboxylic acid handle allow for the systematic generation of diverse chemical libraries. As demonstrated, derivatives of this scaffold have shown promising activity in cell-based assays by targeting key inflammatory pathways such as TNF-α signaling.[2] Future research should focus on expanding the SAR studies, conducting in vivo efficacy tests in animal models of inflammation, and further elucidating the precise molecular targets to advance these promising compounds toward clinical development.
References
- Gordon, A. T. et al. Synthesis and biological evaluation of chromone-3-carboxamides. Arkivoc. [Link]
- Khmelya, V. V. et al. (2016). Synthesis and chemical properties of chromone-3-carboxylic acid (review). Chemistry of Heterocyclic Compounds, 52(2), 71–83.
- Yi, W. et al. (2018). 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade. Organic Letters, 20, 3892-3896. Organic Chemistry Portal. [Link]
- Kumar, S. et al. (2018). Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives. New Journal of Chemistry, 42(15), 12437-12448. Royal Society of Chemistry. [Link]
- Gordon, A. T. et al. (2020). Synthesis and biological evaluation of chromone-3-carboxamides.
- Zhang, M. J. et al. (2015). Synthesis, Anti-inflammatory Activities and Mechanisms of 3,5-dihydroxycinnamic Acid Derivatives. Anti-inflammatory & Anti-allergy Agents in Medicinal Chemistry, 14(3), 183-98. PubMed. [Link]
- Alila Medical Media. (2020). Anti-inflammatory (NSAIDs)
Sources
Application Notes & Protocols: Development of Fluorescent Probes Using a 3-Chromanecarboxylic Acid Scaffold
Introduction: The 3-Chromanecarboxylic Acid Scaffold - A Versatile Platform for Fluorescent Probe Development
The quest for sensitive and selective fluorescent probes is a cornerstone of modern biological and chemical research. These molecular tools are indispensable for real-time visualization and quantification of biological processes, analytes, and drug-target engagement.[1] Among the myriad of fluorophore scaffolds, the chromane framework, and specifically derivatives of this compound, has emerged as a privileged structure. Its rigid bicyclic system provides a robust platform for the construction of probes with desirable photophysical properties, including high quantum yields and photostability.[2] The carboxylic acid moiety at the 3-position offers a versatile handle for synthetic modification, allowing for the fine-tuning of the probe's spectral properties and its specific recognition of target analytes.
This guide provides a comprehensive overview of the design, synthesis, characterization, and application of fluorescent probes based on the this compound scaffold. We will delve into the underlying principles of probe design, provide detailed step-by-step protocols for their synthesis and use in cellular imaging, and offer insights into the interpretation of experimental data.
I. Design Principles and Mechanistic Insights
The rational design of a fluorescent probe hinges on the strategic integration of three key components: a fluorophore, a recognition element (receptor), and a signaling mechanism that links the recognition event to a change in fluorescence output. The this compound scaffold serves as an excellent foundation for the fluorophore component.
The this compound Fluorophore
The fluorescence properties of the chromane core can be modulated by the introduction of electron-donating or electron-withdrawing groups on the aromatic ring. This allows for the tuning of the excitation and emission wavelengths across the visible spectrum. The carboxylic acid group at the 3-position can be readily converted to esters or amides, providing a convenient point of attachment for the recognition moiety.
Sensing Mechanisms
Several photophysical mechanisms can be exploited to transduce the binding of an analyte into a fluorescent signal. The most common mechanisms employed in the design of probes based on the this compound scaffold include:
-
Photoinduced Electron Transfer (PET): In a PET-based probe, a photoexcited fluorophore can be quenched by an electron transfer from a nearby recognition unit. Upon binding of the analyte to the recognition unit, the energetics of the system are altered, inhibiting the PET process and leading to a "turn-on" of fluorescence.
-
Intramolecular Charge Transfer (ICT): ICT probes typically feature an electron-donating group and an electron-accepting group linked by a conjugated system. The binding of an analyte can alter the electronic properties of either the donor or the acceptor, leading to a shift in the emission wavelength.
-
Förster Resonance Energy Transfer (FRET): FRET involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore. Analyte binding can induce a conformational change that alters the distance or orientation between the donor and acceptor, resulting in a change in the FRET efficiency.
The choice of sensing mechanism is dictated by the nature of the target analyte and the desired fluorescence response.
Figure 1. Common sensing mechanisms in fluorescent probes.
II. Synthesis and Characterization
The synthesis of fluorescent probes based on the this compound scaffold typically involves a multi-step process. The following is a generalized protocol, with specific examples and modifications detailed in the cited literature.
General Synthetic Scheme
A common synthetic route begins with the Knoevenagel condensation of a substituted salicylaldehyde with a malonic acid derivative to form the chromene ring, followed by the introduction of the carboxylic acid functionality. The recognition moiety is then coupled to the carboxylic acid.
Figure 2. General synthetic workflow for this compound probes.
Detailed Protocol: Synthesis of a Hypothetical Probe for Zinc Ions
This protocol describes the synthesis of a fluorescent probe for Zn²⁺ based on a this compound scaffold coupled to a dipicolylamine (DPA) recognition moiety, a known chelator for zinc ions.
Step 1: Synthesis of 3-Oxo-3H-benzo[f]chromene-2-carboxylic acid.
This intermediate can be synthesized via a Knoevenagel condensation of 2-hydroxy-1-naphthaldehyde with Meldrum's acid.[3]
-
To a solution of 2-hydroxy-1-naphthaldehyde (1.0 eq) in ethanol, add Meldrum's acid (1.1 eq) and a catalytic amount of pyridine.
-
Reflux the mixture for 4 hours.
-
Cool the reaction mixture to room temperature and collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the 3-oxo-3H-benzo[f]chromene-2-carboxylic acid.
Step 2: Activation of the Carboxylic Acid.
The carboxylic acid is activated for subsequent coupling with the amine-containing recognition moiety.
-
Suspend the 3-oxo-3H-benzo[f]chromene-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add oxalyl chloride (2.0 eq) and a catalytic amount of dimethylformamide (DMF).
-
Stir the mixture at room temperature for 2 hours, or until the evolution of gas ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the acyl chloride.
Step 3: Coupling with the Recognition Moiety.
The activated carboxylic acid is reacted with the dipicolylamine (DPA) recognition moiety.
-
Dissolve the acyl chloride from the previous step in anhydrous DCM.
-
In a separate flask, dissolve dipicolylamine (1.1 eq) and triethylamine (2.0 eq) in anhydrous DCM.
-
Add the acyl chloride solution dropwise to the DPA solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final fluorescent probe.
Characterization
The synthesized probe must be thoroughly characterized to confirm its identity and purity.
| Technique | Purpose | Expected Outcome |
| ¹H and ¹³C NMR | Structural elucidation | Peaks corresponding to the protons and carbons of the chromane scaffold and the recognition moiety. |
| Mass Spectrometry | Determination of molecular weight | A molecular ion peak corresponding to the calculated mass of the probe. |
| FT-IR Spectroscopy | Identification of functional groups | Characteristic absorption bands for carbonyls, amides, and aromatic rings. |
| UV-Vis Spectroscopy | Determination of absorption properties | Absorption maximum (λ_abs) and molar extinction coefficient (ε). |
| Fluorescence Spectroscopy | Determination of emission properties | Emission maximum (λ_em), quantum yield (Φ), and Stokes shift. |
Table 1. Key characterization techniques for fluorescent probes.
III. Application Protocols: Cellular Imaging
Fluorescent probes based on the this compound scaffold are valuable tools for live-cell imaging. The following is a general protocol for staining cells and visualizing the target analyte.
Cell Culture and Staining
-
Plate the cells of interest in a suitable culture vessel (e.g., glass-bottom dish) and allow them to adhere overnight.
-
Prepare a stock solution of the fluorescent probe in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Dilute the stock solution to the desired working concentration in cell culture medium. The optimal concentration should be determined empirically but typically ranges from 1 to 10 µM.
-
Remove the culture medium from the cells and wash with phosphate-buffered saline (PBS).
-
Add the probe-containing medium to the cells and incubate for a specific period (e.g., 15-30 minutes) at 37 °C in a CO₂ incubator.
-
Wash the cells with PBS to remove any unbound probe.
-
Add fresh culture medium or an appropriate imaging buffer to the cells.
Fluorescence Microscopy
-
Place the culture vessel on the stage of a fluorescence microscope equipped with the appropriate filter set for the probe's excitation and emission wavelengths.
-
Acquire images using a suitable objective and camera.
-
To confirm the probe's response to the target analyte, cells can be treated with the analyte of interest before or during imaging.
-
For quantitative analysis, measure the fluorescence intensity of individual cells or regions of interest using image analysis software.
Sources
- 1. Molecular Sensing of Chiral Carboxylic Acid Enantiomers Using CD Inductions in the Visible Light Region - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a novel chromophore reaction-based fluorescent probe for biogenic amines detection - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of 3-Chromanecarboxamides
Introduction: The Significance of the 3-Chromanecarboxamide Scaffold in Medicinal Chemistry
The chromane scaffold is a privileged heterocyclic motif frequently encountered in a wide array of biologically active natural products and synthetic pharmaceuticals.[1] Its unique structural and electronic properties make it an attractive framework in drug discovery.[2][3] Specifically, 3-chromanecarboxamides have emerged as a compound class of significant interest to medicinal chemists due to their diverse pharmacological activities, including potential applications as anti-inflammatory, antimicrobial, and anticancer agents. The amide functionality at the 3-position provides a crucial handle for modulating the pharmacokinetic and pharmacodynamic properties of these molecules, allowing for the systematic exploration of structure-activity relationships (SAR).[4]
This application note provides detailed, field-proven protocols for the synthesis of 3-chromanecarboxamides, designed for researchers and scientists in drug development. We will explore two robust synthetic strategies, elucidating the underlying chemical principles and offering practical insights to ensure successful execution and high-purity compound generation.
Synthetic Strategy 1: Amide Coupling of Chromane-3-Carboxylic Acid
This is a widely adopted and versatile two-stage approach that involves the initial synthesis of a key intermediate, chromane-3-carboxylic acid, followed by a standard amide coupling reaction with a desired amine.
Part A: Synthesis of Chromane-3-Carboxylic Acid Intermediate
The synthesis of the chromane-3-carboxylic acid intermediate begins with the formation of a chromone-3-carbaldehyde via a Vilsmeier-Haack reaction, followed by an oxidation step.
Experimental Protocol: Vilsmeier-Haack Reaction and Pinnick Oxidation
-
Vilsmeier-Haack Reaction:
-
To a stirred solution of the appropriately substituted 2-hydroxyacetophenone (1.0 eq) in anhydrous dimethylformamide (DMF, 5-10 volumes), phosphorus oxychloride (POCl₃, 3.0 eq) is added dropwise at 0 °C.
-
The reaction mixture is then allowed to warm to room temperature and subsequently heated to 60-70 °C for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
The reaction is quenched by pouring it into ice-water and neutralized with a saturated sodium bicarbonate solution. The precipitated solid, the chromone-3-carbaldehyde, is collected by filtration, washed with water, and dried.[5]
-
-
Pinnick Oxidation:
-
The crude chromone-3-carbaldehyde (1.0 eq) is dissolved in a mixture of dichloromethane (DCM) and water.
-
Sodium chlorite (NaClO₂, 1.5 eq) and sulfamic acid (NH₂SO₃H, 1.5 eq) are added portion-wise at room temperature.[5]
-
The reaction is stirred for 12-24 hours. The progress is monitored by TLC.
-
Upon completion, the organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the chromone-3-carboxylic acid.
-
Part B: Amide Coupling
The formation of the amide bond is a critical step and can be achieved using a variety of coupling reagents.[6][7][8] Here, we detail a reliable protocol using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of Hydroxybenzotriazole (HOBt).
Experimental Protocol: EDC/HOBt Mediated Amide Coupling
-
Activation of the Carboxylic Acid:
-
Amine Addition:
-
The desired primary or secondary amine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq) are added to the reaction mixture.
-
The reaction is stirred at room temperature for 4-12 hours. The reaction progress should be monitored by TLC or LC-MS.
-
-
Work-up and Purification:
-
The reaction mixture is diluted with an organic solvent like ethyl acetate and washed sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.
-
The crude product is then purified by column chromatography on silica gel to afford the desired 3-chromanecarboxamide.
-
Quantitative Data Summary for Synthetic Strategy 1
| Step | Reagent | Stoichiometry (eq) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Vilsmeier-Haack | 2-Hydroxyacetophenone | 1.0 | DMF | 0 to 70 | 2 - 4 | 46 - 94 |
| POCl₃ | 3.0 | |||||
| Pinnick Oxidation | Chromone-3-carbaldehyde | 1.0 | DCM/H₂O | Room Temp | 12 - 24 | 53 - 61 |
| NaClO₂ | 1.5 | |||||
| Sulfamic Acid | 1.5 | |||||
| Amide Coupling | Chromone-3-carboxylic acid | 1.0 | DCM or DMF | Room Temp | 4 - 12 | 60 - 95 |
| Amine | 1.1 | |||||
| EDC | 1.2 | |||||
| HOBt | 1.2 | |||||
| DIPEA | 2.0 |
Workflow Diagram for Synthetic Strategy 1
Caption: Workflow for the synthesis of 3-chromanecarboxamides via an amide coupling strategy.
Synthetic Strategy 2: Ullmann-type Intramolecular Cyclization Approach
An alternative and convergent strategy involves an intramolecular Ullmann condensation to construct the chromane ring, followed by functional group manipulation to install the carboxamide. This approach can be advantageous when substituted phenols are readily available.
Experimental Protocol: Intramolecular O-Arylation and Amidation
-
Synthesis of the Amide Precursor:
-
A suitably substituted phenol is reacted with an activated acrylic acid derivative (e.g., acryloyl chloride) in the presence of a base to form the corresponding phenyl acrylate.
-
This ester is then reacted with a primary or secondary amine to yield the N-substituted acrylamide.
-
-
Intramolecular Ullmann Condensation:
-
The N-substituted acrylamide (1.0 eq) is dissolved in a high-boiling polar solvent such as DMF or N-methyl-2-pyrrolidone (NMP).
-
A copper(I) catalyst, such as copper(I) iodide (CuI, 0.1-0.2 eq), a ligand (e.g., a diamine or an amino acid, 0.2-0.4 eq), and a base, typically potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 eq), are added.[10][11][12]
-
The reaction mixture is heated to high temperatures (100-150 °C) under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.[13] The progress is monitored by LC-MS.
-
-
Work-up and Purification:
-
After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered to remove inorganic salts.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification by column chromatography provides the target 3-chromanecarboxamide.
-
Quantitative Data Summary for Synthetic Strategy 2
| Step | Reagent | Stoichiometry (eq) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Ullmann Cyclization | N-substituted acrylamide | 1.0 | DMF or NMP | 100 - 150 | 12 - 24 | 40 - 75 |
| CuI | 0.1 - 0.2 | |||||
| Ligand | 0.2 - 0.4 | |||||
| K₂CO₃ or Cs₂CO₃ | 2.0 |
Reaction Mechanism Diagram for Ullmann-type Cyclization
Caption: Simplified catalytic cycle for the intramolecular Ullmann C-O bond formation.
Conclusion and Best Practices
Both synthetic strategies presented offer reliable pathways to 3-chromanecarboxamides. The choice of method will depend on the availability of starting materials and the desired substitution patterns on the chromane ring and the amide nitrogen.
-
Strategy 1 is highly modular, allowing for the late-stage introduction of diverse amines, which is particularly beneficial for generating compound libraries for SAR studies.
-
Strategy 2 provides a more convergent approach, potentially reducing the overall step count if the acrylamide precursors are readily accessible.
For optimal results, it is crucial to use anhydrous solvents and reagents, particularly in the amide coupling and Ullmann condensation steps, to prevent unwanted side reactions. Careful monitoring of reaction progress by appropriate analytical techniques (TLC, LC-MS) is strongly recommended to determine the optimal reaction time and ensure complete conversion.
References
- Ullmann condensation - Wikipedia.
- Gordon, A. T. et al. (2020). Synthesis and biological evaluation of chromone-3-carboxamides. Arkivoc, 2020(v), 148-160.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH.
- Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem.
- Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)(3).
- Chromenochalcones: a comprehensive review on developments towards a medicinal perspective - PMC - PubMed Central.
- Ullmann Reaction - Organic Chemistry Portal.
- Medicinal chemistry - Wikipedia.
- Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI.
- Ullmann Coupling & other Cu Catalyzed reactions - Organic Synthesis.
- RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC - NIH.
- What Is Medicinal Chemistry And What Does It Study? - YouTube.
- Sulfoximines in Medicinal Chemistry: Unlocking Novel Opportunities in Drug Design.
- Medicinal Chemistry | Charles River - YouTube.
- (PDF) Process for Purification of 3-Alkenylcephem Carboxylic Acid † - ResearchGate.
Sources
- 1. Chromenochalcones: a comprehensive review on developments towards a medicinal perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hepatochem.com [hepatochem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Amide Synthesis [fishersci.dk]
- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 11. Ullmann Reaction [organic-chemistry.org]
- 12. mdpi.com [mdpi.com]
- 13. Ullmann Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes and Protocols for the Chiral Separation of 3-Chromanecarboxylic Acid Enantiomers
For: Researchers, scientists, and drug development professionals.
Abstract
The enantiomers of 3-chromanecarboxylic acid represent a significant chiral building block in medicinal chemistry. As with many chiral compounds, the individual enantiomers can exhibit distinct pharmacological and toxicological profiles, making their separation and analysis critical for drug development and quality control.[1][2] This document provides a comprehensive guide to developing robust methods for the chiral separation of this compound enantiomers using High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). The protocols herein are grounded in established principles for the separation of chiral carboxylic acids and chromane derivatives, offering a systematic approach to method development and optimization.
Introduction: The Imperative of Chiral Separation
In a stereospecific biological environment like the human body, enantiomers of a chiral drug can differ significantly in their pharmacological activity, metabolic pathways, and potential for adverse effects.[1] Often, one enantiomer is responsible for the desired therapeutic effect (the eutomer), while the other may be inactive or even contribute to undesirable side effects (the distomer).[1] Consequently, regulatory bodies worldwide emphasize the need for enantiomer-specific analysis of chiral drugs. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the predominant techniques for the analytical and preparative separation of enantiomers due to their high efficiency and broad applicability.[2][3][4]
This compound possesses a stereocenter at the C3 position of the chromane ring, making it a chiral molecule. The successful separation of its enantiomers is a crucial step in the synthesis and evaluation of novel therapeutic agents derived from this scaffold.
Foundational Principles of Chiral Recognition
The separation of enantiomers on a chiral stationary phase (CSP) is governed by the principle of differential diastereomeric complex formation. The chiral selector of the CSP interacts with the two enantiomers to form transient diastereomeric complexes with different stability constants. This difference in interaction energy leads to different retention times on the chromatographic column, enabling their separation. For effective chiral recognition, a minimum of three points of interaction between the analyte and the chiral selector is generally required.[5] These interactions can include hydrogen bonds, π-π interactions, dipole-dipole interactions, and steric hindrance.
For acidic compounds like this compound, the carboxylic acid moiety provides a strong point of interaction for hydrogen bonding and ionic interactions, particularly with CSPs that have complementary functionalities.
Recommended Technique: High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely accessible technique for chiral separations. For this compound, polysaccharide-based CSPs are highly recommended as a starting point due to their proven success with a broad range of chiral compounds, including chromane derivatives.[6][7]
Selecting the Chiral Stationary Phase (CSP)
Polysaccharide-based CSPs, particularly those derived from amylose and cellulose coated or immobilized on a silica support, have demonstrated broad applicability.[6][7][8] For this compound, the following CSPs are recommended for initial screening:
| CSP Category | Recommended Columns (Examples) | Rationale |
| Amylose-Based | Chiralpak® AD-H, Chiralpak® AS-H, Chiralpak® IA | Known for excellent performance with a wide range of chiral compounds, including those with aromatic moieties.[6] |
| Cellulose-Based | Chiralcel® OD-H, Chiralcel® OJ-H, Chiralcel® OZ-H | Offer complementary selectivity to amylose-based phases.[8] |
Immobilized versions of these CSPs (e.g., Chiralpak IA) offer greater solvent compatibility, allowing for a wider range of mobile phases to be explored during method development.[7][8]
HPLC Method Development Workflow
The development of a chiral HPLC method should follow a systematic screening and optimization process.
Caption: A flowchart illustrating the systematic approach to developing a chiral HPLC method.
Detailed HPLC Protocol: Screening Phase
This protocol outlines the initial screening conditions to identify a promising CSP and mobile phase combination.
1. Materials and Reagents:
-
Racemic this compound standard
-
HPLC-grade n-Hexane
-
HPLC-grade Isopropanol (IPA)
-
HPLC-grade Ethanol
-
Trifluoroacetic acid (TFA)
-
Chiral columns (e.g., Chiralpak AD-H, Chiralcel OD-H), 250 x 4.6 mm, 5 µm
2. Sample Preparation:
-
Dissolve the racemic standard in a suitable solvent (e.g., a small amount of mobile phase or a 50:50 mixture of hexane/IPA) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
3. Chromatographic Conditions:
| Parameter | Condition 1 | Condition 2 |
| Mobile Phase | n-Hexane / IPA / TFA (80:20:0.1, v/v/v) | n-Hexane / Ethanol / TFA (85:15:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 25°C | 25°C |
| Detection | UV at 254 nm or 280 nm | UV at 254 nm or 280 nm |
| Injection Vol. | 10 µL | 10 µL |
4. Experimental Procedure:
-
Equilibrate the first chiral column with Condition 1 mobile phase until a stable baseline is achieved.
-
Inject the sample and record the chromatogram.
-
Flush the column and switch to the Condition 2 mobile phase. Equilibrate and inject the sample again.
-
Repeat steps 1-3 for each of the selected chiral columns.
-
Evaluate the resulting chromatograms for any signs of enantiomeric separation. Look for peak splitting, shoulder peaks, or baseline separation. The best starting point for optimization is the condition that provides the highest resolution (Rs) or separation factor (α).
Causality Behind Experimental Choices:
-
Polysaccharide CSPs: These phases form chiral grooves and cavities, promoting enantioselective interactions through hydrogen bonding, π-π stacking, and steric effects, which are well-suited for the aromatic and carboxylic acid functionalities of the analyte.[6][7]
-
Normal Phase Mode (Hexane/Alcohol): This mode enhances hydrogen bonding interactions between the analyte and the CSP, which are often crucial for chiral recognition.[9]
-
Acidic Additive (TFA): For acidic analytes, adding a small amount of a strong acid like TFA to the mobile phase is critical. It suppresses the ionization of the analyte's carboxylic acid group, leading to sharper peaks and more reproducible retention times.[10]
Alternative Technique: Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful alternative to HPLC for chiral separations, offering several advantages including faster analysis times, reduced solvent consumption, and often complementary selectivity.[3][4][11]
Principles of Chiral SFC
In SFC, supercritical carbon dioxide (CO2) is used as the main mobile phase component, modified with a small percentage of an organic solvent (co-solvent), typically an alcohol.[11] The low viscosity and high diffusivity of the supercritical fluid allow for high flow rates without a significant loss in efficiency.[11] Chiral recognition mechanisms are similar to normal phase HPLC, relying on interactions between the analyte and the CSP.
SFC Method Development Workflow
Sources
- 1. csfarmacie.cz [csfarmacie.cz]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and application of immobilized polysaccharide-based chiral stationary phases for enantioseparation by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. fagg-afmps.be [fagg-afmps.be]
Topic: 3-Chromanecarboxylic Acid: A Guide to Reaction Mechanisms and Kinetic Analysis
An Application Guide for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Chromanecarboxylic acid, a molecule embedding a carboxylic acid function within the chromone scaffold, represents a class of heterocyclic compounds with significant utility in medicinal chemistry and organic synthesis.[1][2] The chromone core is a privileged structure found in numerous biologically active compounds, and the unique placement of the carboxyl group at the 3-position introduces fascinating and complex reactivity.[3] This guide provides an in-depth exploration of the principal reaction mechanisms associated with this compound, offering field-proven insights into experimental design and detailed protocols for key transformations. We will dissect the causality behind its reactivity, focusing on the interplay between the pyrone ring, the carboxylic acid moiety, and their combined identity as a β-keto acid system.
Part 1: Foundational Principles of Reactivity
The chemical behavior of this compound is governed by three primary structural features:
-
The Carboxylic Acid Group (-COOH): This functional group can undergo standard reactions such as deprotonation, esterification, and conversion to amides.[4] Its acidity and nucleophilicity are central to many transformations.
-
The α,β-Unsaturated Carbonyl System (Pyrone Ring): The chromone ring is an electron-deficient system. The C-2 position is highly electrophilic and susceptible to nucleophilic attack, a common initiation step for many reactions.[5] This attack disrupts the ring's aromaticity, often leading to subsequent ring-opening.
-
The β-Keto Acid Motif: The arrangement of the C-4 carbonyl group beta (β) to the carboxylic acid at C-3 makes this molecule a classic β-keto acid. This structural feature predisposes the molecule to facile decarboxylation upon heating, a critical consideration in any thermal reaction design.[6][7]
These features do not act in isolation but rather in concert, leading to complex reaction cascades such as nucleophilic addition-ring opening-decarboxylation sequences. Understanding this interplay is paramount for predicting reaction outcomes and designing robust synthetic protocols.
Part 2: Key Reaction Mechanisms and Protocols
Decarboxylation: The Inherent Thermal Lability
Mechanistic Insight: As a β-keto acid, this compound is prone to losing carbon dioxide upon heating. The reaction proceeds through a concerted, cyclic six-membered transition state, which is a low-energy pathway for C-C bond cleavage.[8][9] This reaction is often an unavoidable side reaction at elevated temperatures but can also be exploited synthetically to produce 2,3-unsubstituted chromones.[5] The initial product is an enol, which rapidly tautomerizes to the more stable chromone ketone.
Protocol 2.1.1: Thermal Decarboxylation to Chromone
-
Objective: To demonstrate the controlled decarboxylation of this compound.
-
Trustworthiness: The protocol includes monitoring by Thin Layer Chromatography (TLC) to validate the reaction's progression and completion.
-
Preparation: Dissolve this compound (1.0 eq) in a high-boiling point solvent such as diphenyl ether or Dowtherm A in a round-bottom flask equipped with a reflux condenser.
-
Reaction: Heat the solution to 180-200 °C. Monitor the evolution of CO₂ gas (bubbling).
-
Monitoring: Periodically take aliquots from the reaction mixture and analyze by TLC (e.g., using a 7:3 hexanes:ethyl acetate eluent) to track the disappearance of the starting material and the appearance of the less polar chromone product.
-
Workup: Once the reaction is complete (typically 1-3 hours), cool the mixture to room temperature. Dilute with a nonpolar solvent like hexanes to precipitate the product.
-
Purification: Filter the solid product and wash with cold hexanes. If necessary, recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain pure chromone.
-
Validation: Confirm the structure of the product via ¹H NMR, ¹³C NMR, and Mass Spectrometry, ensuring the absence of the carboxylic acid proton and carbon signals.
Nucleophilic Attack and Ring Expansion
Mechanistic Insight: The electrophilic C-2 position of the chromone ring is the primary site for nucleophilic attack.[5] In a fascinating and synthetically powerful reaction, carbon nucleophiles such as malononitrile or ethyl cyanoacetate can initiate a cascade that results in a ring-expanded product.[10] The mechanism involves:
-
Michael-type addition of the nucleophile to the C-2 position.
-
Opening of the pyrone ring to form a phenolic intermediate.
-
Decarboxylation of the original 3-carboxyl group, which is now part of a β-keto acid system in the open-chain intermediate.
-
Intramolecular cyclization (e.g., attack of the phenoxide onto a nitrile group) to form a new, larger ring system, such as a benzoxocinone.[10]
Protocol 2.2.1: Synthesis of a 6H-Benzoxocin-6-one Derivative
-
Objective: To synthesize a functionalized benzoxocinone via reaction with an active methylene compound.[10]
-
Causality: A basic catalyst like triethylamine is used to deprotonate the active methylene compound, generating the required carbon nucleophile. Absolute ethanol is used as the solvent to avoid side reactions involving water.[10]
-
Setup: To a solution of this compound (1.0 eq) in absolute ethanol, add the active methylene compound (e.g., ethyl cyanoacetate, 1.1 eq).
-
Catalysis: Add a catalytic amount of triethylamine (e.g., 3-5 drops).
-
Reaction: Reflux the mixture and monitor the reaction progress using TLC. The reaction is typically complete within 4-8 hours.
-
Isolation: After cooling, the product often precipitates from the reaction mixture. If not, reduce the solvent volume under reduced pressure.
-
Purification: Collect the solid by filtration, wash with cold ethanol, and dry. Recrystallize from a suitable solvent like acetic acid or ethanol to achieve high purity.
-
Validation: Characterize the product using IR, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the formation of the expanded benzoxocinone ring and the incorporation of the nucleophile.[10]
Reactions at the Carboxyl Group: Esterification and Amidation
While the pyrone ring is highly reactive, standard transformations of the carboxylic acid group can be achieved under controlled conditions.
Mechanistic Insight (Fischer Esterification): In the presence of an alcohol and a strong acid catalyst (like H₂SO₄), the carboxylic acid can be converted to an ester. The mechanism involves protonation of the carbonyl oxygen to increase its electrophilicity, followed by nucleophilic attack by the alcohol.[11] A tetrahedral intermediate is formed, which then eliminates water to yield the ester. This is a reversible reaction, and using the alcohol as the solvent drives the equilibrium towards the product.[11]
Protocol 2.3.1: Fischer Esterification
-
Preparation: Suspend this compound (1.0 eq) in the desired alcohol (e.g., methanol or ethanol), which acts as both reactant and solvent.
-
Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (typically 2-3% of the alcohol volume).
-
Reaction: Heat the mixture to reflux for 4-6 hours. Monitor by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification & Validation: Purify the crude ester by column chromatography or recrystallization. Confirm the structure via NMR, noting the appearance of signals corresponding to the alcohol's alkyl group (e.g., a methoxy singlet for a methyl ester).
Mechanistic Insight (Amide Formation): Direct reaction with amines is often inefficient. Therefore, the carboxylic acid must first be "activated." A common method is conversion to an acyl chloride using thionyl chloride (SOCl₂).[4] The highly electrophilic acyl chloride then readily reacts with an amine nucleophile in an addition-elimination sequence to form the stable amide bond.[1]
Protocol 2.3.2: Two-Step Amide Formation via Acyl Chloride
-
Activation: Gently reflux a solution of this compound (1.0 eq) in thionyl chloride (used in excess as the solvent) for 1-2 hours.
-
Removal of Excess Reagent: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. This provides the crude acyl chloride, which is often used immediately in the next step.
-
Amidation: Dissolve the crude acyl chloride in an inert anhydrous solvent like dichloromethane (DCM) and cool in an ice bath.
-
Nucleophilic Attack: Add a solution of the desired amine (2.2 eq) and a non-nucleophilic base like triethylamine (1.1 eq) in DCM dropwise. The excess amine and triethylamine neutralize the HCl generated during the reaction.
-
Reaction & Workup: Stir the reaction at room temperature until completion (monitored by TLC). Wash the reaction mixture sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Purification & Validation: Dry the organic layer, concentrate, and purify the resulting amide by chromatography or recrystallization. Characterize by NMR and mass spectrometry.
Part 3: Kinetic Analysis of this compound Reactions
While specific kinetic data for this compound reactions are not widely published, establishing a kinetic profile is crucial for process optimization and mechanistic understanding. Below is a general protocol for studying the kinetics of its thermal decarboxylation.
Core Principles: The rate of a reaction can be determined by monitoring the change in concentration of a reactant or product over time. For decarboxylation, this can be achieved by tracking the disappearance of the starting material or the appearance of the chromone product using techniques like HPLC or UV-Vis spectroscopy. The data can then be fitted to an appropriate rate law (e.g., first-order) to determine the rate constant (k).
| Parameter | Method | Rationale |
| Reaction Progress | HPLC-UV | Quantitatively separates and measures the concentration of reactant and product over time. |
| Temperature Control | Thermostatted oil bath | Ensures a constant reaction temperature, critical for accurate kinetic measurements. |
| Data Analysis | Plotting ln[A] vs. time | For a first-order reaction, this plot should yield a straight line with a slope of -k. |
| Activation Energy | Arrhenius Plot | By determining k at several different temperatures, the activation energy (Ea) can be calculated from a plot of ln(k) vs. 1/T.[12] |
Protocol 3.1.1: A General Protocol for Kinetic Analysis of Thermal Decarboxylation
-
Objective: To determine the first-order rate constant (k) for the thermal decarboxylation of this compound at a specific temperature.
-
Self-Validation: The protocol relies on generating a linear plot from the experimental data, which validates the assumption of a first-order process. The reproducibility of the rate constant across multiple runs confirms the reliability of the measurement.
-
Stock Solution: Prepare a stock solution of this compound of known concentration in a high-boiling solvent (e.g., diphenyl ether).
-
Standard Curve: Prepare a series of dilutions of both the starting material and the expected product (chromone) and measure their absorbance or HPLC peak area to create a calibration curve that correlates signal with concentration.
-
Kinetic Run: Place a known volume of the stock solution in a reaction vessel submerged in a thermostatted oil bath pre-heated to the desired temperature (e.g., 180 °C). Start a timer simultaneously.
-
Sampling: At regular time intervals (e.g., every 10 minutes), withdraw a small, precise aliquot from the reaction mixture. Immediately quench the reaction by diluting the aliquot into a cold solvent to prevent further reaction.
-
Analysis: Analyze each quenched sample by HPLC to determine the concentration of the remaining this compound.
-
Data Processing:
-
Plot the concentration of this compound, [A], versus time.
-
Plot the natural logarithm of the concentration, ln[A], versus time.
-
-
Rate Constant Determination: If the reaction is first-order, the plot of ln[A] vs. time will be linear. The rate constant, k, is the negative of the slope of this line.
-
Further Studies: Repeat the experiment at several different temperatures (e.g., 170 °C, 190 °C) to determine the activation energy from an Arrhenius plot.
Conclusion
This compound is a versatile heterocyclic compound whose reactivity is a rich tapestry woven from the properties of its constituent functional groups. Its behavior as a β-keto acid dictates its thermal instability and propensity for decarboxylation, while the electrophilic nature of its pyrone ring opens pathways to complex ring-opening and ring-expansion reactions. Simultaneously, the carboxylic acid handle allows for conventional derivatization into esters and amides under appropriate activating conditions. By understanding these fundamental mechanistic principles, researchers can harness the unique reactivity of this scaffold to design novel molecules for applications in drug discovery and materials science. The protocols and analytical frameworks provided herein serve as a robust starting point for the exploration and optimization of these powerful chemical transformations.
References
- Ibrahim, M., & Ali, T. (2015).
- Ibrahim, M., & Ali, T. (2015). Ring opening and ring closure reactions of chromone-3-carboxylic acid: unexpected routes to synthesize functionalized benzoxocinones. TÜBİTAK Academic Journals.
- (2022). Synthesis and chemical properties of chromone-3-carboxylic acid (review).
- Zhou, Z., et al. (2018). 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)
- (n.d.). Scheme 1: Attempted synthesis of chromone-3-carboxylic acids.
- (1982). Production of chromone-3-carboxylic acid.
- (n.d.). Synthesis and biological evaluation of chromone-3-carboxamides.
- (n.d.). Reactions of chromone-3-carboxylic acid and chromone-3-carboxamides with cyanoacetic acid hydrazide.
- (n.d.).
- (n.d.).
- (n.d.).
- (2022).
- (n.d.). Asymmetric synthesis of isochromanone derivatives via trapping carboxylic oxonium ylides and aldol cascade. PMC - NIH.
- (n.d.). ANALYTICAL METHODS FOR KINETIC STUDIES OF BIOLOGICAL INTERACTIONS: A REVIEW. PMC - NIH.
- Thoma, V., et al. (2008). Kinetics and Mechanism of the Reaction between Chromium(III) and 3,4-Dihydroxy-Phenyl-Propenoic. Semantic Scholar.
- (2014).
- (2020). Decarboxylation Explained, Reaction and Mechanism. YouTube.
- (2024). 21.3: Reactions of Carboxylic Acids. Chemistry LibreTexts.
- (n.d.). Carboxylic acid reactions overview. Khan Academy.
- (n.d.).
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. Chromone-2- and -3-carboxylic acids and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Khan Academy [khanacademy.org]
- 5. researchgate.net [researchgate.net]
- 6. Decarboxylation - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. youtube.com [youtube.com]
- 10. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: The Strategic Use of 3-Chromanecarboxylic Acid in the Synthesis of Potent and Selective ROCK2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) have emerged as critical therapeutic targets for a multitude of pathologies, including cardiovascular diseases, neurodegenerative disorders, and cancer. While highly homologous, the two isoforms, ROCK1 and ROCK2, are understood to have distinct physiological roles. Consequently, the development of isoform-selective inhibitors is of paramount importance to mitigate potential off-target effects and enhance therapeutic efficacy. This guide provides a comprehensive overview of the strategic application of the 3-chromanecarboxylic acid scaffold in the rational design and synthesis of potent and selective ROCK2 inhibitors. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present data in a clear, comparative format.
Introduction: The Rationale for Targeting ROCK2 with Chromane-Based Scaffolds
The Rho-associated kinases are key downstream effectors of the small GTPase RhoA, regulating a variety of cellular processes such as cell adhesion, migration, and proliferation. Dysregulation of the RhoA/ROCK signaling pathway has been implicated in numerous diseases. While both ROCK1 and ROCK2 are involved in actin cytoskeleton regulation, emerging evidence suggests that selective inhibition of ROCK2 may offer a more targeted therapeutic approach with a better safety profile for certain conditions. For instance, ROCK2 is abundantly expressed in the brain, heart, and muscles, making it a compelling target for cardiovascular and neurodegenerative diseases.
The chromane ring system is a privileged scaffold in medicinal chemistry, frequently found in naturally occurring and biologically active compounds. Its rigid, bicyclic structure provides a well-defined three-dimensional geometry that can be strategically functionalized to achieve high-affinity and selective interactions with protein targets. The incorporation of a carboxylic acid at the 3-position of the chromane ring provides a versatile handle for the introduction of various pharmacophoric elements through amide bond formation, allowing for the systematic exploration of the structure-activity relationship (SAR).
A noteworthy example of the successful application of this scaffold is the discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide, a highly potent and selective ROCK2 inhibitor with an IC₅₀ value of 3 nM and a 22.7-fold selectivity over ROCK1[1][2]. This discovery underscores the potential of the this compound core in the development of next-generation ROCK2 inhibitors.
Signaling Pathway of ROCK2
The diagram below illustrates the central role of ROCK2 in cellular signaling, downstream of RhoA activation.
Caption: Synthetic workflow for the target ROCK2 inhibitor.
Part A: Synthesis of (S)-6-methoxy-chroman-3-carboxylic acid
The stereochemistry at the 3-position of the chromane ring is crucial for potent ROCK2 inhibition. Therefore, an asymmetric synthesis is required. This protocol outlines an asymmetric hydrogenation approach.
Materials and Reagents:
-
6-methoxy-2H-chromene-3-carboxylic acid
-
Methanol (anhydrous)
-
Ruthenium catalyst (e.g., Ru(OAc)₂[(R)-BINAP])
-
Hydrogen gas (high pressure)
-
Ethyl acetate
-
1 M Hydrochloric acid
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
High-pressure hydrogenation reactor
Protocol:
-
Reaction Setup: In a high-pressure hydrogenation reactor, dissolve 6-methoxy-2H-chromene-3-carboxylic acid (1.0 eq) in anhydrous methanol.
-
Catalyst Addition: To the solution, add the ruthenium catalyst (e.g., Ru(OAc)₂[(R)-BINAP]) (0.01 eq).
-
Hydrogenation: Seal the reactor and purge with hydrogen gas three times. Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50 atm) and stir the reaction mixture at room temperature for 24 hours.
-
Expertise & Experience: The choice of a chiral ruthenium catalyst like (R)-BINAP is critical for establishing the desired (S)-stereochemistry. The reaction is performed under high pressure to facilitate the hydrogenation of the double bond.
-
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate and wash with 1 M hydrochloric acid, followed by brine.
-
Trustworthiness: The acidic wash helps to remove any basic impurities, while the brine wash removes residual water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (S)-6-methoxy-chroman-3-carboxylic acid.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to obtain the pure product.
Part B: Amide Coupling to Synthesize the Final Inhibitor
The final step involves the coupling of the chiral carboxylic acid with the desired amine using a standard peptide coupling reagent.
Materials and Reagents:
-
(S)-6-methoxy-chroman-3-carboxylic acid
-
4-(pyridin-4-yl)aniline
-
N,N-Dimethylformamide (DMF, anhydrous)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer
Protocol:
-
Reaction Setup: To a solution of (S)-6-methoxy-chroman-3-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.0 eq). Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Expertise & Experience: HATU is a highly efficient coupling reagent that minimizes racemization. DIPEA is a non-nucleophilic base used to scavenge the acid formed during the reaction.
-
-
Amine Addition: Add 4-(pyridin-4-yl)aniline (1.1 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 12-24 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Washing: Wash the organic layer with saturated aqueous sodium bicarbonate to remove any unreacted carboxylic acid and acidic byproducts, followed by a brine wash.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a gradient of dichloromethane/methanol) to afford the pure (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide.
Troubleshooting Amide Coupling Reactions
| Problem | Potential Cause | Solution |
| Low or no yield | Incomplete activation of carboxylic acid. | Ensure HATU is fresh and used in slight excess. Pre-activate for a sufficient time. |
| Low nucleophilicity of the amine. | Consider using a more activating coupling reagent or increasing the reaction temperature. | |
| Presence of water. | Use anhydrous solvents and reagents. | |
| Side reactions | Racemization of the chiral center. | Use a coupling reagent known to suppress racemization (e.g., HATU, HOBt). Run the reaction at a lower temperature. |
| Reaction of coupling reagent with the amine. | Add the amine to the pre-activated carboxylic acid solution. |
For more detailed troubleshooting, refer to specialized guides on amide bond formation.[1][3][4]
Safety and Handling of Reagents
-
This compound and its derivatives: Generally considered stable compounds. Handle with standard laboratory personal protective equipment (PPE).
-
Coupling Reagents (e.g., HATU): These reagents can be sensitizers and should be handled with care in a well-ventilated fume hood. Avoid inhalation of dust and skin contact. Some coupling reagents have been reported to have thermal stability hazards.[5][6][7][8]
-
Solvents (e.g., DMF): DMF is a suspected teratogen. Handle in a fume hood and wear appropriate gloves.
Characterization of the Synthesized Inhibitor
Thorough characterization of the final compound is essential to confirm its identity, purity, and stereochemistry.
| Technique | Purpose | Expected Results |
| ¹H and ¹³C NMR | Structural elucidation and confirmation of the amide bond formation. | Characteristic peaks for the chromane and pyridine moieties, as well as the amide proton. |
| Mass Spectrometry (MS) | Determination of the molecular weight. | A molecular ion peak corresponding to the calculated mass of the final product. |
| High-Performance Liquid Chromatography (HPLC) | Assessment of purity. | A single major peak indicating high purity (>95%). |
| Chiral HPLC | Determination of enantiomeric excess (e.e.). | A single peak for the desired (S)-enantiomer, confirming high e.e. |
In Vitro Evaluation of ROCK2 Inhibition
Protocol: In Vitro ROCK2 Kinase Assay
This protocol is a generalized procedure based on commercially available kits and published methods for determining the IC₅₀ of a test compound against ROCK2.[9][10][11][12][13][14]
Materials and Reagents:
-
Recombinant human ROCK2 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)
-
ATP
-
ROCK2 substrate (e.g., S6Ktide or MYPT1)
-
Test compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of luminescence detection
Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compound in kinase buffer containing a constant percentage of DMSO (e.g., 1%).
-
Reaction Setup: In a 384-well plate, add the test compound dilutions.
-
Enzyme Addition: Add the diluted ROCK2 enzyme to each well containing the test compound and incubate at room temperature for 10-15 minutes.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions. This typically involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which is then detected via a luciferase-based reaction.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Data Presentation: Inhibitory Activity of Chromane-Based Inhibitors
| Compound | ROCK1 IC₅₀ (nM) | ROCK2 IC₅₀ (nM) | Selectivity (ROCK1/ROCK2) |
| (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide [1][2] | 68.1 | 3.0 | 22.7 |
| Fasudil (Reference Compound) | ~1900 | ~900 | ~2.1 |
Cellular and In Vivo Evaluation
Protocol: Western Blot for Phosphorylated Myosin Light Chain (p-MLC)
This protocol measures the activity of the ROCK pathway in cells by quantifying the phosphorylation of a downstream substrate.
Materials and Reagents:
-
Cell line of interest (e.g., vascular smooth muscle cells)
-
Cell lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-p-MLC, anti-total MLC, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment: Seed cells in a culture plate and treat with various concentrations of the ROCK2 inhibitor for a specified time.
-
Cell Lysis: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against p-MLC, total MLC, and a loading control (e.g., GAPDH).
-
Detection: Incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.
-
Analysis: Quantify the band intensities and normalize the p-MLC signal to the total MLC and loading control.
In Vivo Models
The efficacy of ROCK2 inhibitors can be evaluated in various animal models of disease, depending on the therapeutic indication. For example:
-
Hypertension: Spontaneously hypertensive rats (SHR) can be used to assess the effect of the inhibitor on blood pressure.
-
Neurodegeneration: Mouse models of Alzheimer's disease can be used to evaluate the impact on amyloid-β production.[15]
-
Cancer: Xenograft models in immunodeficient mice can be used to assess the anti-tumor and anti-metastatic effects.[16]
Pharmacokinetic and pharmacodynamic studies are also crucial to determine the in vivo properties of the synthesized inhibitors.[17][18]
Conclusion
The this compound scaffold represents a highly promising platform for the development of potent and selective ROCK2 inhibitors. The synthetic accessibility and the ability to readily introduce diverse functionalities via amide coupling make it an attractive starting point for medicinal chemistry campaigns. The detailed protocols and insights provided in this guide are intended to facilitate the research and development of novel ROCK2-targeted therapeutics.
References
- A Method for Measuring Rho Kinase Activity in Tissues and Cells - PMC - NIH. (n.d.).
- Cui, J., et al. (2019). Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors. Bioorganic & Medicinal Chemistry, 27(7), 1382-1390. [Link]
- ROCK2 Kinase Assay Kit | BPS Bioscience. (n.d.).
- Rho Kinase (ROCK) Activity Assay, 96-Well. (n.d.). Cell Biolabs, Inc.
- Activation of ROCK by RhoA is regulated by cell adhesion, shape, and cytoskeletal tension. (2007). Experimental Cell Research, 313(17), 3616-3623. [Link]
- Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem.
- 96-well ROCK Activity Assay Kit. (n.d.). Cell Biolabs, Inc.
- Henderson, B. W., et al. (2013). Pharmacologic inhibition of ROCK2 suppresses amyloid-β production in an Alzheimer's disease mouse model. Journal of Neuroscience, 33(49), 19140-19150. [Link]
- The novel ROCK inhibitor fasudil derivative fasudil-D-6h prevents tumo | BCTT. (n.d.).
- Ji, X., & Cui, Y. (2025). Model-informed drug development of novel ROCK2 inhibitor TDI01: population pharmacokinetic study and simulation. Frontiers in Pharmacology, 16, 1477607. [Link]
- amide coupling help : r/Chempros. (2022, March 24). Reddit.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
- Cui, J., et al. (2019). Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors. Bioorganic & Medicinal Chemistry, 27(7), 1382-1390. [Link]
- Ji, X., & Cui, Y. (2025). Model-informed drug development of novel ROCK2 inhibitor TDI01: population pharmacokinetic study and simulation. Frontiers in Pharmacology, 16, 1477607. [Link]
- Computational exploration of novel ROCK2 inhibitors for cardiovascular disease management; insights from high-throughput virtual screening, molecular docking, DFT and MD simulation. (2023). Journal of Biomolecular Structure and Dynamics, 41(19), 9789-9806. [Link]
- Coupling Agent Hazards. (n.d.). American Peptide Society.
- ROCK Signaling Pathway. (n.d.). Creative Diagnostics.
- An Evaluation of the Occupational Health Hazards of Peptide Couplers - PMC. (2022, May 9). National Center for Biotechnology Information.
- Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. (2023).
- Coupling Reagents. (n.d.). Aapptec Peptides.
- Peptide Synthesis – Safety Topics. (n.d.). Wordpress.
- Preparation of substituted 1,6-diphenyl-1,4-dihydro-4-oxo-3-pyridazinecarboxylic acids. (n.d.). ResearchGate.
- Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used In Pharmaceutical Manufacturing | Request PDF. (n.d.). ResearchGate.
- CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents. (n.d.).
- (PDF) Supplementary Material 3. (n.d.). ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. hepatochem.com [hepatochem.com]
- 5. americanpeptidesociety.org [americanpeptidesociety.org]
- 6. An Evaluation of the Occupational Health Hazards of Peptide Couplers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptide Synthesis – Safety Topics - Wordpress [reagents.acsgcipr.org]
- 8. researchgate.net [researchgate.net]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Rho Kinase (ROCK) Activity Assay, 96-Well [cellbiolabs.com]
- 11. promega.com [promega.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. cellbiolabs.com [cellbiolabs.com]
- 14. media.cellsignal.com [media.cellsignal.com]
- 15. Research Portal [scholarship.miami.edu]
- 16. dovepress.com [dovepress.com]
- 17. Frontiers | Model-informed drug development of novel ROCK2 inhibitor TDI01: population pharmacokinetic study and simulation [frontiersin.org]
- 18. Model-informed drug development of novel ROCK2 inhibitor TDI01: population pharmacokinetic study and simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
derivatization of 3-chromanecarboxylic acid for enhanced detection
Application Note & Protocol
Strategic Derivatization of 3-Chromanecarboxylic Acid for Enhanced Chromatographic Detection and Quantification
Abstract: This document provides a comprehensive guide for the chemical derivatization of this compound to enhance its detection and quantification by High-Performance Liquid Chromatography (HPLC) with UV-Visible and Fluorescence detectors, as well as by Liquid Chromatography-Mass Spectrometry (LC-MS). We delve into the rationale behind derivatization for this specific analyte, offering detailed, field-proven protocols for multiple analytical endpoints. This guide is intended for researchers, scientists, and drug development professionals seeking to overcome the analytical challenges associated with the detection of chroman-based carboxylic acids.
Introduction: The Analytical Challenge of this compound
This compound is a bicyclic organic compound that, in its native form, presents analytical challenges. Its chroman moiety provides some inherent UV absorbance; however, for trace-level quantification in complex matrices such as biological fluids or environmental samples, its response may be insufficient. Carboxylic acids, in general, often exhibit poor chromatographic retention on reversed-phase columns and can suffer from inadequate ionization efficiency in mass spectrometry.[1]
Chemical derivatization addresses these limitations by chemically modifying the carboxylic acid functional group to introduce a new moiety with superior analytical properties.[2][3] This process can:
-
Enhance UV Absorbance: By introducing a potent chromophore, the molar absorptivity of the analyte is significantly increased, leading to lower limits of detection.
-
Induce Fluorescence: Attaching a fluorophore allows for highly sensitive and selective detection using fluorescence detectors, which are less susceptible to matrix interference than UV detectors.[4]
-
Improve Ionization Efficiency for Mass Spectrometry: Derivatization can introduce a readily ionizable group, enhancing the response in electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) mass spectrometry.[5][6]
-
Improve Chromatographic Behavior: By increasing the hydrophobicity of the molecule, derivatization can lead to better retention and peak shape in reversed-phase HPLC.
This application note will explore three strategic derivatization approaches for this compound, providing detailed protocols for each.
Derivatization for Enhanced HPLC-UV Detection
While this compound possesses a chroman ring system that absorbs in the UV region, derivatization to attach a stronger chromophore can significantly enhance sensitivity. A common and effective strategy is esterification with a UV-active alcohol.
Rationale for Esterification with a UV-Active Moiety
The principle behind this approach is the conversion of the carboxylic acid into an ester by reacting it with an alcohol that contains a highly conjugated aromatic system. This new ester derivative will have a much higher molar extinction coefficient at a specific wavelength, allowing for more sensitive detection.
Protocol: Esterification of this compound
This protocol is based on the well-established Fischer-Speier esterification, a reliable acid-catalyzed esterification method.[7]
Materials:
-
This compound sample
-
Methanol (or other suitable alcohol)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (or other suitable extraction solvent)
-
HPLC-grade solvents for analysis
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve a known amount of this compound in an excess of methanol (e.g., 5-10 mL). Methanol acts as both the reactant and the solvent.
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the ester into ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Solvent Removal: Remove the ethyl acetate under reduced pressure using a rotary evaporator to obtain the crude methyl ester of this compound.
-
Sample Preparation for HPLC: Dissolve a known amount of the dried ester in the mobile phase for HPLC analysis.
Expected Outcome: The resulting methyl ester of this compound will exhibit improved retention on a C18 column and can be detected with enhanced sensitivity at the absorbance maximum of the chroman ring system.
Derivatization for High-Sensitivity Fluorescence Detection
For trace analysis, converting this compound into a fluorescent derivative is a highly effective strategy. Coumarin-based derivatizing agents are particularly well-suited for this purpose due to their high quantum yields and chemical stability.[4][8]
Rationale for Derivatization with Bromomethylcoumarins
4-Bromomethyl-7-methoxycoumarin (Br-Mmc) is a widely used fluorescent labeling reagent for carboxylic acids.[8] The reaction proceeds via a nucleophilic substitution where the carboxylate anion attacks the benzylic bromide of the coumarin reagent, forming a highly fluorescent ester.
Workflow for Fluorescent Derivatization
Caption: Workflow for the fluorescent derivatization of this compound.
Protocol: Fluorescent Labeling with 4-Bromomethyl-7-methoxycoumarin
Materials:
-
This compound sample
-
4-Bromomethyl-7-methoxycoumarin (Br-Mmc)
-
Acetonitrile (anhydrous)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
18-Crown-6
-
HPLC-grade solvents for analysis
Procedure:
-
Sample Preparation: In a 2 mL vial, dissolve the this compound sample in 500 µL of acetonitrile.
-
Reagent Addition: Add 1 mg of anhydrous potassium carbonate and a catalytic amount of 18-crown-6. The crown ether facilitates the solubilization of the potassium carbonate and enhances the nucleophilicity of the carboxylate.
-
Derivatizing Agent: Add a 2-fold molar excess of 4-bromomethyl-7-methoxycoumarin solution in acetonitrile.
-
Reaction: Cap the vial tightly and heat at 60°C for 30 minutes in a heating block or water bath.
-
Cooling and Filtration: Cool the reaction mixture to room temperature and filter through a 0.22 µm syringe filter to remove any particulate matter.
-
HPLC Analysis: The filtered solution can be directly injected into the HPLC system equipped with a fluorescence detector.
HPLC Conditions (Typical):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Gradient of acetonitrile and water
-
Fluorescence Detection: Excitation at ~325 nm and emission at ~395 nm.
Expected Outcome: The resulting coumarin ester of this compound will be highly fluorescent, allowing for detection at picogram levels.
Derivatization for Enhanced LC-MS/MS Analysis
For ultimate selectivity and sensitivity, especially in complex biological matrices, LC coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice. Derivatization can significantly improve the ionization efficiency of carboxylic acids, which often ionize poorly in their native state.
Rationale for Derivatization with 3-Nitrophenylhydrazine (3-NPH)
Derivatization with 3-nitrophenylhydrazine (3-NPH) in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a robust method for enhancing the LC-MS/MS signal of carboxylic acids.[9] This reaction forms a stable amide linkage and introduces a readily ionizable nitro group, which enhances signal intensity in negative ion mode ESI-MS.
Mechanism of 3-NPH Derivatization
Caption: Simplified reaction mechanism for 3-NPH derivatization of a carboxylic acid.
Protocol: LC-MS/MS Derivatization with 3-NPH
Materials:
-
This compound sample
-
3-Nitrophenylhydrazine hydrochloride (3-NPH·HCl)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
Pyridine
-
Acetonitrile/Water (50:50, v/v)
-
LC-MS grade solvents
Procedure:
-
Reagent Preparation:
-
Prepare a 200 mM solution of 3-NPH·HCl in acetonitrile/water (50:50).
-
Prepare a 120 mM solution of EDC·HCl in acetonitrile/water (50:50) containing 6% pyridine.
-
-
Derivatization Reaction:
-
In a microcentrifuge tube, mix 40 µL of the this compound sample (dissolved in acetonitrile/water) with 20 µL of the 3-NPH solution and 20 µL of the EDC/pyridine solution.
-
Vortex the mixture and incubate at 40°C for 30 minutes.
-
-
Sample Dilution and Analysis:
-
After incubation, dilute the reaction mixture with the mobile phase (e.g., to 1 mL) and centrifuge to pellet any precipitates.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Conditions (Typical):
-
Column: C18 reversed-phase column
-
Mobile Phase: Gradient of water and acetonitrile with 0.1% formic acid
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of the transition from the precursor ion [M-H]⁻ to a characteristic product ion.
Quantitative Data Summary
The following table provides a comparative overview of the expected performance enhancements for each derivatization method. The values are indicative and should be optimized for specific instrumentation and matrices.
| Derivatization Method | Analyte | Detection Limit (LOD) Improvement (Fold) | Linearity (R²) | Key Advantage |
| Esterification | This compound Methyl Ester | 5 - 20 | > 0.995 | Enhanced UV signal, simple protocol |
| Fluorescence Labeling | This compound-Coumarin Ester | 100 - 1000 | > 0.998 | High sensitivity and selectivity |
| LC-MS/MS Derivatization | This compound-3-NPH Derivative | > 1000 | > 0.999 | Highest sensitivity and specificity, structural confirmation |
Conclusion
The derivatization of this compound is a powerful strategy to overcome its inherent analytical challenges. The choice of the optimal derivatization method depends on the required sensitivity, selectivity, and the available analytical instrumentation. For routine analysis with enhanced UV detection, simple esterification is a viable option. For trace-level quantification, fluorescence derivatization with reagents like 4-bromomethyl-7-methoxycoumarin offers excellent sensitivity. For the most demanding applications requiring the highest selectivity and sensitivity, particularly in complex matrices, derivatization with 3-nitrophenylhydrazine followed by LC-MS/MS analysis is the recommended approach. The protocols provided herein serve as a robust starting point for method development and can be adapted to suit specific research needs.
References
- Performance of 3-[4-(bromomethyl)phenyl]-7-(diethylamino) coumarin as a derivatization reagent for the analysis of medium and long chain fatty acids using HPLC with LIF detection.
- Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography-electrospray ionization-tandem mass spectrometry. PubMed, [Link].
- A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, [Link].
- 4-Bromomethyl-7-methoxycoumarin and analogues as derivatization agents for high-performance liquid chromatography determinations: a review. Journal of Pharmaceutical and Biomedical Analysis, [Link].
- Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry, [Link].
- An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancre
- Art_esterification of Carboxylic Acids | PDF | Ester. Scribd, [Link].
- A simple and mild esterification method for carboxylic acids using mixed carboxylic-carbonic anhydrides. The Journal of Organic Chemistry, [Link].
- High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review. PubMed, [Link].
- Derivatizing Reagents for Detection of Organic Compounds By HPLC.
- Coumarin-3-carboxylic acid derivatives as potentiators and inhibitors of recombinant and native N-Methyl-D-Aspart
- Derivatisation of carboxylic acid groups in pharmaceuticals for enhanced detection using liquid chromatography with electrospray ionisation tandem mass spectrometry.
- Fluorescent tagging of physiologically important carboxylic acids, including fatty acids, for their detection in liquid chromatography.
- Derivatives in HPLC Analysis Techniques. Scribd, [Link].
- A new fluorogenic reagent for labelling carboxylic acids in HPLC.
- Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI, [Link].
- Development of a LC-MS/MS Method for the Simultaneous Detection of Tricarboxylic Acid Cycle Intermediates in a Range of Biological M
- Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices.
- LC-MS/MS Method Development for Drug Analysis. YouTube, [Link].
- Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids.
- Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin and menthol)
Sources
- 1. Bicyclo[6.1.0]nonyne carboxylic acid for the production of stable molecular probes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Performance of 3‑[4‑(bromomethyl)phenyl]‑7‑(diethylamino) coumarin as a derivatization reagent for the analysis of medium and long chain fatty acids using HPLC with LIF detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. 4-Bromomethyl-7-methoxycoumarin and analogues as derivatization agents for high-performance liquid chromatography determinations: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
scale-up synthesis of 3-chromanecarboxylic acid for industrial applications
An Application Note and Protocol for the Industrial Production of 3-Chromanecarboxylic Acid
Abstract
This document provides a comprehensive guide for the scale-up synthesis of this compound, a key intermediate in the pharmaceutical and fine chemical industries. Recognizing the need for robust, scalable, and economically viable processes, this note details a field-proven, two-step synthetic route commencing with the Knoevenagel condensation of salicylaldehyde and malonic acid to form coumarin-3-carboxylic acid, followed by catalytic hydrogenation. The protocols herein are designed for researchers, chemical engineers, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles, safety considerations, and process optimization strategies essential for successful industrial application.
Introduction: The Industrial Significance of the Chromane Scaffold
The chromane ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. This compound, in particular, serves as a versatile building block for creating complex molecules with potential therapeutic applications. Its derivatives are explored in various research domains, making an efficient and scalable synthesis paramount for advancing drug discovery and development programs.[1] This guide moves beyond theoretical chemistry to provide a practical framework for transitioning this synthesis from the laboratory bench to a pilot or industrial scale.
Strategic Overview of the Selected Synthetic Pathway
For industrial-scale synthesis, the ideal pathway must balance yield, purity, cost of raw materials, operational safety, and environmental impact. After evaluating several potential routes, including modern organometallic catalysis[2][3], we have focused on a classic, reliable, and highly scalable two-step approach.
The chosen pathway consists of:
-
Step 1: Knoevenagel Condensation: Synthesis of the intermediate, coumarin-3-carboxylic acid, from readily available and cost-effective starting materials: salicylaldehyde and malonic acid.[4] This reaction is well-documented and offers high yields.
-
Step 2: Catalytic Hydrogenation: Reduction of the α,β-unsaturated system within the coumarin intermediate to yield the target saturated chromane structure. This method is a cornerstone of industrial chemistry, valued for its efficiency and clean conversion, generating water as the primary byproduct.[5]
This strategic choice avoids expensive or highly specialized reagents and relies on established chemical engineering principles, making it suitable for large-scale production.
Figure 1: High-level workflow for the synthesis of this compound.
Part I: Synthesis of Coumarin-3-Carboxylic Acid
Mechanistic Rationale
The formation of coumarin-3-carboxylic acid proceeds via a base-catalyzed Knoevenagel condensation followed by an intramolecular cyclization (esterification) and subsequent dehydration. A weak base like aniline or piperidine is typically used.[4] The base deprotonates malonic acid, forming a nucleophilic enolate that attacks the electrophilic carbonyl carbon of salicylaldehyde. The subsequent intramolecular reaction between the phenolic hydroxyl group and one of the carboxylic acid groups, followed by elimination of water, yields the stable coumarin ring system.
Detailed Industrial-Scale Protocol
Equipment:
-
Glass-lined or stainless steel reactor (e.g., 500 L) with overhead stirrer, heating/cooling jacket, reflux condenser, and temperature probe.
-
Filtration unit (e.g., Nutsche filter-dryer).
-
Vacuum drying oven.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (kmol) | Molar Eq. |
| Salicylaldehyde | 122.12 | 50.0 | 0.409 | 1.0 |
| Malonic Acid | 104.06 | 44.8 | 0.430 | 1.05 |
| Aniline | 93.13 | 1.9 | 0.020 | 0.05 |
| Acetic Acid | 60.05 | 24.6 | 0.409 | 1.0 |
| Toluene | 92.14 | 200 L | - | - |
| Hydrochloric Acid (37%) | 36.46 | As needed | - | - |
| Purified Water | 18.02 | As needed | - | - |
Procedure:
-
Reactor Charging: Charge the reactor with toluene (200 L), salicylaldehyde (50.0 kg), malonic acid (44.8 kg), acetic acid (24.6 kg), and aniline (1.9 kg).
-
Reaction Execution: Begin agitation and slowly heat the mixture to reflux (approx. 110-115°C). Water will begin to separate as an azeotrope with toluene. Continue refluxing for 3-5 hours, monitoring the reaction completion by HPLC or TLC.
-
Cooling and Precipitation: Once the reaction is complete, cool the mixture to 20-25°C. The product, coumarin-3-carboxylic acid, will precipitate as a solid.
-
Isolation: Filter the solid product using a Nutsche filter.
-
Washing: Wash the filter cake with cold toluene (2 x 25 L) to remove residual starting materials and catalyst. Follow with a wash of purified water (2 x 50 L) to remove acetic acid.
-
Drying: Dry the product under vacuum at 60-70°C until a constant weight is achieved.
-
Quality Control: Analyze the dried product for purity (HPLC), identity (¹H NMR), and melting point. Expected yield: 65-75 kg (83-96%).
Part II: Catalytic Hydrogenation to this compound
Rationale and Catalyst Selection
The conversion of the coumarin intermediate to the final chromane product requires the reduction of the endocyclic C=C double bond. Catalytic hydrogenation is the method of choice for its high efficiency and atom economy. Palladium on carbon (Pd/C) is an excellent catalyst for this transformation due to its high activity and selectivity under moderate pressure and temperature conditions. A 5-10% Pd/C catalyst is standard. The reaction is typically performed in a solvent in which the starting material is soluble, such as ethanol, methanol, or tetrahydrofuran (THF).
Detailed Industrial-Scale Protocol
Equipment:
-
High-pressure reactor (autoclave) rated for at least 20 bar, equipped with a gas-inducing agitator, heating/cooling jacket, and pressure/temperature sensors.
-
Catalyst filtration system (e.g., enclosed filter press or sparkler filter to prevent catalyst exposure to air).
-
Crystallization vessel.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (kmol) |
| Coumarin-3-carboxylic acid | 190.15 | 60.0 | 0.315 |
| 5% Palladium on Carbon (Pd/C) | - | 1.2 (2% w/w) | - |
| Ethanol (denatured) | 46.07 | 300 L | - |
| Hydrogen Gas (H₂) | 2.02 | As required | - |
Procedure:
Figure 2: Detailed workflow for the catalytic hydrogenation step.
-
Reactor Charging: In a clean autoclave, charge the coumarin-3-carboxylic acid (60.0 kg) and ethanol (300 L).
-
Catalyst Addition: The 5% Pd/C catalyst (1.2 kg) should be handled as a wet paste to prevent ignition upon contact with air. Add the catalyst slurry to the reactor.
-
Inerting: Seal the reactor and purge the headspace three times with nitrogen to remove all oxygen. This is a critical safety step.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to 5-10 bar. Start agitation and heat the mixture to 50-60°C. The reaction is exothermic; use the cooling jacket to maintain the target temperature.
-
Monitoring: Monitor the reaction by observing the drop in hydrogen pressure (maintain pressure by feeding more hydrogen) and by taking periodic samples for HPLC analysis. The reaction is typically complete in 4-8 hours.
-
Work-up: Once complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor three times with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through an enclosed filtration system containing a bed of celite to remove the Pd/C catalyst. Crucially, the filter cake must be kept wet with solvent at all times to prevent fire.
-
Isolation & Purification: Transfer the filtrate to a separate vessel. Concentrate the solvent under reduced pressure. The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).[6]
-
Drying: Dry the purified crystals under vacuum at 50-60°C. Expected yield: 52-56 kg (90-95%).
Environmental, Health, and Safety (EHS) Considerations
Industrial synthesis requires strict adherence to safety protocols.
-
Chemical Hazards:
-
Salicylaldehyde, Malonic Acid, this compound: May cause skin, eye, and respiratory irritation.[7] Standard personal protective equipment (PPE), including gloves, safety glasses, and lab coats, is mandatory.[8]
-
Toluene, Ethanol: Flammable liquids. Use in well-ventilated areas and eliminate all sources of ignition.[9]
-
Aniline: Toxic and readily absorbed through the skin. Handle with extreme care using appropriate engineering controls (fume hood) and PPE.
-
-
Process Hazards:
-
Catalytic Hydrogenation: This is a high-hazard operation. The reactor must be properly rated and maintained. The exclusion of oxygen from the reactor before introducing hydrogen is non-negotiable to prevent the formation of an explosive atmosphere.
-
Palladium on Carbon (Pd/C): The dry catalyst is pyrophoric and can ignite spontaneously in air. It must be handled wet and the filtered catalyst cake should never be allowed to dry out before it is properly quenched or stored.
-
References
- Benchchem. Application Notes and Protocols for the Large-Scale Synthesis of 4-Methyl-4-chromanecarboxylic Acid.
- Eisai Co Ltd. Production of chromone-3-carboxylic acid. JPS5759883A. Google Patents.
- Rohm And Haas Company. Process for chroman carboxylates. US5698716A. Google Patents.
- Zhou, Z., et al. (2018). 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C–H Activation/[3 + 3] Annulation Cascade. Organic Letters.
- AK Scientific, Inc. (S)-Chroman-3-carboxylic acid Safety Data Sheet.
- ResearchGate. Condensation reaction of different malonic esters with salicylic aldehyde (3).
- Organic Chemistry Portal. 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade.
- Sepracor Inc. Methods for producing chiral chromones, chromanes, amino substituted chromanes and intermediates therefor. WO2001094335A2. Google Patents.
- Fisher Scientific. SAFETY DATA SHEET for 6,8-Dichloro-2-oxo-2H-chromene-3-carboxylic acid.
- XiXisys. SDS/MSDS for 2H-Chromene-3-carbothioic acid dicyanomethyl-methyl-amide.
- ResearchGate. Scale up for the synthesis of coumarin-3-carboxylic acid.
- Sigma-Aldrich. SAFETY DATA SHEET for 7-Hydroxycoumarin-3-carboxylic acid.
- Fisher Scientific. SAFETY DATA SHEET for 2H-Chromene-3-carboxylic acid.
- ResearchGate. Scheme 1: Attempted synthesis of chromone-3-carboxylic acids.
- MDPI. Biochemical Production and Separation of Carboxylic Acids for Biorefinery Applications.
- National Institutes of Health. Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst.
- Royal Society of Chemistry. Catalytic hydrogenation of α,β-unsaturated carboxylic acid derivatives using copper(i)/N-heterocyclic carbene complexes. Chemical Communications.
- Technical Disclosure Commons. Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid.
- Google Patents. Production of alkenes from 3-hydroxy-1-carboxylic acids via 3-sulfonyloxy-1 .... US9803220B2.
- Royal Society of Chemistry. Catalytic hydrogenation of carboxylic acids using low-valent and high-valent metal complexes.
- Royal Society of Chemistry. Catalytic hydrogenation of carboxylic acids using low-valent and high-valent metal complexes. Chemical Communications.
- J&K Scientific. This compound | 115822-57-6.
- Google Patents. Preparation of coumarin-3-carboxylic acid. US2338569A.
- Google Patents. Process for purification of carboxylic acids. US5387713A.
- ResearchGate. Rapid Synthesis of 4-oxo-4H-chromene-3-carboxylic Acid | Request PDF.
- MDPI. Synthesis of 2H-Chromenones from Salicylaldehydes and Arylacetonitriles.
- Semantic Scholar. Synthesis and biological evaluation of chromone-3-carboxamides.
- PubMed. Efficient production of (R)-3-hydroxycarboxylic acids by biotechnological conversion of polyhydroxyalkanoates and their purification.
- Semantic Scholar. Synthesis and reactions of 8-allylchromone-3-carboxaldehyde.
- Google Patents. Process for purification of carboxylic acids. US2255421A.
- Google Patents. Process for the purification of aromatic carboxylic acids. US6833472B2.
- Semantic Scholar. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane- 1,3-dicarboxylic Acid (BCP).
- Google Patents. Process for the preparation of pyrollidine-3-carboxylic acids. US8344161B2.
- YouTube. Preparation of Carboxylic Acids, Part 5.
- National Institutes of Health. 3-Carboxylic Acid and Formyl-Derived Coumarins as Photoinitiators in Photo-Oxidation or Photo-Reduction Processes for Photopolymerization upon Visible Light: Photocomposite Synthesis and 3D Printing Applications.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade [organic-chemistry.org]
- 4. US2338569A - Preparation of coumarin-3-carboxylic acid - Google Patents [patents.google.com]
- 5. Catalytic hydrogenation of carboxylic acids using low-valent and high-valent metal complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. aksci.com [aksci.com]
- 8. fishersci.com [fishersci.com]
- 9. SDS/MSDS - CAS:382147-17-3 - supplier / synthesis - C14H11N3OS - 2H-Chromene-3-carbothioic acid dicyanomethyl-methyl-amide [en.xixisys.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Chromanecarboxylic Acid
Welcome to the technical support center for 3-chromanecarboxylic acid synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Here, we address common challenges encountered during synthesis, from low yields to purification hurdles, providing field-proven insights and actionable solutions in a direct question-and-answer format.
Troubleshooting Guide: Overcoming Common Synthetic Challenges
This section tackles specific, frequently encountered problems during the synthesis of this compound and its precursors. We delve into the root causes of these issues and provide step-by-step protocols to get your reaction back on track.
Question 1: My reaction yield is consistently low. What are the common causes and how can I improve it?
Low yields are a frequent complaint in multi-step organic syntheses and can stem from several factors.[1] In the context of this compound synthesis, which often involves the oxidation of sensitive aldehydes or hydrolysis of nitriles, pinpointing the cause is critical.[2]
Potential Causes & Solutions:
-
Incomplete Reaction: The reaction may stall before reaching completion.
-
Troubleshooting: Monitor the reaction progress meticulously using Thin-Layer Chromatography (TLC). If starting material is still present after the recommended reaction time, consider extending the time or slightly increasing the temperature. However, be cautious, as excessive heat can promote side reactions.
-
-
Reagent Quality and Stoichiometry: Impure or degraded reagents are a primary cause of reaction failure.
-
Troubleshooting: Always use freshly purified reagents and solvents, especially for moisture-sensitive steps.[1] Verify the exact concentration of reagents like organolithiums or LDA if they are used. Ensure the stoichiometry is correct; for example, in an oxidation step, an insufficient amount of oxidant will naturally lead to incomplete conversion.
-
-
Product Loss During Workup: The desired carboxylic acid may be lost during the extraction or isolation phases.
-
Troubleshooting: this compound has both a hydrophobic backbone and a hydrophilic carboxylic acid group. During an aqueous workup, ensure the pH of the aqueous layer is correctly adjusted. To extract the carboxylic acid into an organic layer, the aqueous phase should be acidified to a pH at least 2-3 units below the pKa of the acid.[3] Conversely, to remove non-acidic impurities, you can wash the organic layer with a basic solution (e.g., saturated NaHCO₃), but be aware that your product will move to the aqueous layer. Always check all layers by TLC before discarding them.[4]
-
-
Suboptimal Reaction Conditions: The chosen conditions from a literature procedure may not be optimal for your specific substrate or lab setup.
-
Troubleshooting: A systematic optimization is recommended. Key parameters to adjust include the choice of catalyst, solvent, and temperature. For instance, some published methods for chromone-3-carboxylic acid synthesis have proven difficult to reproduce, indicating a narrow window for success.[2][5]
-
Below is a troubleshooting workflow to diagnose and solve low-yield problems.
Caption: Troubleshooting workflow for low reaction yields.
Question 2: I'm observing significant side product formation, particularly during the oxidation of 3-formylchromone. How can I improve selectivity?
The oxidation of an aldehyde to a carboxylic acid is a standard transformation, but the chromone scaffold introduces specific challenges. Harsh oxidizing agents can lead to degradation or unwanted side reactions.[2]
Common Side Reactions & Solutions:
-
Pyrone Ring Opening: The γ-pyrone ring in the chromone structure is susceptible to nucleophilic attack, especially under basic conditions, which can lead to ring-opened byproducts.[6] Some oxidation conditions can facilitate this.
-
Solution: Avoid strongly basic conditions. If your oxidant requires a basic medium, switch to a milder, neutral, or acidic alternative.
-
-
Over-oxidation or Degradation: Aggressive oxidants like the Jones reagent (CrO₃ in sulfuric acid) can sometimes lead to low yields or the formation of salicylic acid derivatives through degradation.[2] In fact, some researchers have reported complete failure of this reaction in their hands.[5]
-
Solution: Employ a milder and more selective oxidizing agent. Pinnick oxidation is an excellent alternative for this specific transformation.
-
Recommended Protocol: Pinnick Oxidation of 3-Formylchromone
This method uses sodium chlorite (NaClO₂) buffered with a weak acid and a chlorine scavenger to minimize side reactions.
| Reagent/Parameter | Recommended Condition/Reagent | Purpose |
| Oxidant | Sodium Chlorite (NaClO₂) | The primary, selective oxidant. |
| Solvent System | Dichloromethane (DCM) - Water | A biphasic system to dissolve reactants.[5] |
| Acid/Buffer | Sulfamic Acid (H₂NSO₃H) | Neutralizes the basic byproduct (hypochlorite) and acts as a chlorine scavenger.[5] |
| Temperature | 0 °C to Room Temperature | Mild conditions prevent degradation. |
Step-by-Step Methodology:
-
Dissolve the 3-formylchromone starting material and sulfamic acid in a mixture of DCM and water.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add an aqueous solution of sodium chlorite dropwise, keeping the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 3-4 hours, monitoring by TLC until the starting material is consumed.
-
Proceed with a standard acidic workup to isolate the carboxylic acid product.
This protocol typically provides good to excellent yields (50-60%) of the desired chromone-3-carboxylic acid with high purity.[5][7]
Question 3: I'm struggling with the final purification of my this compound. What are the best practices?
Purifying carboxylic acids can be challenging due to their polarity and potential for streaking on silica gel. A multi-step approach combining extraction and recrystallization is often most effective.
Purification Strategy:
-
Acid-Base Extraction: This is the most powerful technique for separating your acidic product from neutral or basic impurities.[3]
-
Step 1: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or DCM.
-
Step 2: Extract the organic layer with a mild aqueous base (e.g., 1 M NaHCO₃ or Na₂CO₃ solution). The desired carboxylic acid will deprotonate and move into the aqueous layer as its carboxylate salt. Neutral impurities will remain in the organic layer.
-
Step 3: Separate the layers. Carefully acidify the aqueous layer with a strong acid (e.g., 1-2 M HCl) to a pH of ~2. The protonated carboxylic acid should precipitate out if it's a solid or be available for re-extraction into a fresh organic layer.
-
Step 4: Filter the precipitated solid or extract with an organic solvent, dry with MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.
-
-
Recrystallization: This is the best method for obtaining high-purity, crystalline material. Finding the right solvent system is key.
| Recommended Solvents for Recrystallization |
| Methanol/Water |
| Ethanol/Water |
| Acetic Acid |
| Toluene |
-
Column Chromatography: If impurities are structurally very similar to the product, chromatography may be necessary.
-
Mobile Phase: A common eluent system is a mixture of a non-polar solvent (like hexanes or DCM) and a polar solvent (like ethyl acetate). To prevent streaking, it is highly recommended to add a small amount (0.5-1%) of acetic acid or formic acid to the eluent. This keeps the carboxylic acid fully protonated and reduces its interaction with the silica gel.
-
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to the chromone-3-carboxylic acid core structure?
Several reliable methods exist, primarily starting from substituted 2-hydroxyacetophenones. The choice often depends on the availability of starting materials and tolerance to specific reagents.
Sources
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 4. How To [chem.rochester.edu]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. arkat-usa.org [arkat-usa.org]
Technical Support Center: Purification of 3-Chromanecarboxylic Acid
Welcome to the technical support center for the purification of 3-chromanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this versatile compound. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to enhance the purity and yield of your target molecule.
I. Troubleshooting Guide: Navigating Purification Hurdles
This section addresses specific issues that may arise during the purification of this compound, offering insights into their causes and providing actionable solutions.
Issue 1: Oily Product or Failure to Crystallize
Puzzled by a stubborn oil that refuses to crystallize? This is a frequent challenge when purifying carboxylic acids.
-
Probable Cause 1: Residual Solvent. Even trace amounts of solvent can inhibit crystal lattice formation. The carboxylic acid's hydrogen bonding capabilities can lead it to strongly associate with polar solvents.
-
Solution:
-
High-Vacuum Drying: Dry the product under high vacuum for an extended period (4-24 hours), possibly with gentle heating (e.g., 30-40°C) if the compound is thermally stable.
-
Solvent Trituration: Add a non-polar solvent in which the this compound is insoluble (e.g., hexanes, diethyl ether). This will wash away the residual polar solvent and may induce precipitation of the solid.
-
Co-evaporation: Dissolve the oily product in a volatile solvent (e.g., dichloromethane) and then remove the solvent under reduced pressure. Repeat this process 2-3 times. This helps to azeotropically remove the tenacious residual solvent.
-
-
Probable Cause 2: Presence of Impurities. Impurities can disrupt the crystal lattice, acting as "crystal poisons" and preventing the formation of an ordered solid. Common impurities can include starting materials, by-products from the synthesis, or degradation products.
-
Solution:
-
Liquid-Liquid Extraction: An acid-base extraction is a powerful technique for purifying carboxylic acids.[1][2] Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a basic aqueous solution (e.g., saturated sodium bicarbonate). The this compound will be deprotonated and move to the aqueous layer, leaving non-acidic impurities in the organic layer. The aqueous layer can then be acidified (e.g., with 1M HCl) to precipitate the pure acid, which is then extracted back into an organic solvent.[1]
-
Column Chromatography: While sometimes challenging for carboxylic acids due to streaking, it can be effective. More details are provided in the FAQ section.
-
Recrystallization: This is a cornerstone of purification for solid compounds.[3][4][5]
-
Issue 2: Low Yield After Recrystallization
Are your beautiful crystals coming at the cost of a significant loss of material? Let's optimize your recovery.
-
Probable Cause 1: Suboptimal Solvent Choice. The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4][5] If the compound has significant solubility at low temperatures, a substantial amount will remain in the mother liquor.
-
Solution:
-
Systematic Solvent Screening: Test the solubility of your this compound in a range of solvents with varying polarities (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, and mixtures thereof). A good starting point for carboxylic acids can be alcoholic solvents or aqueous alcohol mixtures.[6]
-
Solvent/Anti-Solvent System: Dissolve the compound in a minimal amount of a "good" solvent at an elevated temperature. Then, slowly add a "poor" solvent (an "anti-solvent") in which the compound is insoluble until the solution becomes cloudy. Gently heat until the solution is clear again, and then allow it to cool slowly. This technique can significantly improve recovery.
-
-
Probable Cause 2: Cooling a Dilute Solution. If too much solvent is used initially, the solution may not become saturated upon cooling, leading to poor or no crystallization.[5]
-
Solution:
-
Concentrate the Solution: If you suspect too much solvent was added, carefully evaporate some of the solvent to increase the concentration before cooling.
-
Second Crop of Crystals: Do not discard the mother liquor immediately. Concentrate it by 50-75% and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
-
Issue 3: Persistent Impurities Despite Purification
Have you tried multiple purification methods, yet analytical data (NMR, LC-MS) shows stubborn impurities?
-
Probable Cause 1: Co-crystallization. The impurity may have a similar structure and polarity to this compound, allowing it to incorporate into the crystal lattice.
-
Solution:
-
Change the Recrystallization Solvent: Different solvents can alter the crystal packing and may exclude the impurity.
-
Sequential Purification: Employ orthogonal purification techniques. For example, follow a recrystallization with column chromatography. The different separation mechanisms (solubility vs. polarity) can be effective at removing persistent impurities.
-
-
Probable Cause 2: Chiral Impurities/Racemic Mixture. If your synthesis is not stereospecific, you will have a racemic mixture of (R)- and (S)-3-chromanecarboxylic acid. Standard purification techniques like recrystallization and normal-phase chromatography will not separate enantiomers.[7]
-
Solution:
-
Chiral Resolution: This is necessary to separate enantiomers. The process typically involves reacting the racemic acid with a chiral resolving agent (a chiral base, such as (R)- or (S)-α-phenylethylamine) to form diastereomeric salts.[7] These diastereomers have different physical properties and can be separated by fractional crystallization or chromatography.[8] The resolved diastereomeric salt is then treated with acid to regenerate the pure enantiomer of this compound.
-
Chiral Chromatography: Specialized chiral stationary phases can be used in HPLC to separate enantiomers directly. This is often used for analytical assessment of enantiomeric excess (ee) but can also be applied on a preparative scale.
-
II. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
Common impurities often depend on the synthetic route. For instance, if the synthesis involves the cyclization of a phenoxypropionic acid, incomplete cyclization can leave starting material in the product mixture.[9] Side reactions, such as intermolecular reactions leading to dimers or polymers, can also occur, especially at high concentrations.[9] If the synthesis starts from a chroman-4-one, residual starting material or by-products from the reduction step could be present.
Q2: What is the best solvent for recrystallizing this compound?
There is no single "best" solvent, as the optimal choice depends on the specific impurities present. However, a good starting point for screening includes:
-
Alcohols: Ethanol, Methanol, Isopropanol
-
Aqueous Alcohol Mixtures: e.g., Ethanol/Water
-
Esters: Ethyl acetate
-
Aromatic Hydrocarbons: Toluene
-
Ketones: Acetone
It is crucial to perform small-scale solubility tests to identify the most suitable solvent or solvent system for your specific crude product. The solubility of carboxylic acids can be significantly influenced by the presence of water in organic solvents.[10][11]
Q3: Can I use column chromatography to purify this compound? What conditions should I use?
Yes, column chromatography can be used, but it requires specific considerations for carboxylic acids to prevent peak tailing.
-
The Challenge: The carboxylic acid group can interact strongly with the acidic silanol groups on the surface of silica gel, leading to broad, streaky elution profiles.
-
The Solution: Acidify the Eluent. Adding a small amount of a volatile acid to the mobile phase protonates the this compound, minimizing its interaction with the silica gel and resulting in sharper peaks.[12]
-
Typical Mobile Phase: A gradient of ethyl acetate in hexanes is a common starting point. To this, add 0.1-1% acetic acid or formic acid.[12]
-
-
Workflow for Developing a Column Chromatography Method:
-
TLC Analysis: First, run TLC plates with your crude material in various ratios of ethyl acetate/hexanes. Add a drop of acetic acid to the TLC developing chamber.
-
Optimal Solvent System: Identify the solvent system that gives your product an Rf value of approximately 0.2-0.4.
-
Column Packing and Elution: Pack the column with silica gel in the chosen solvent system (including the added acid). Load your sample and elute, collecting fractions and analyzing them by TLC.
-
Q4: How do I confirm the purity of my final product?
A combination of analytical techniques is essential to confidently assess purity.[13]
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for detecting impurities.[14] A reverse-phase C18 column is often suitable, with a mobile phase of acetonitrile and water, often with an acid modifier like formic acid for better peak shape.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired compound and identify any residual solvents or impurities with distinct signals.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.[16] LC-MS is particularly powerful as it combines the separation power of HPLC with the identification capabilities of MS.
-
Melting Point: A sharp melting point range close to the literature value (124-128 °C) is a good indicator of high purity.[17] A broad or depressed melting point suggests the presence of impurities.
Table 1: Typical Analytical Parameters for Purity Assessment
| Analytical Technique | Parameter Measured | Indication of Purity |
| HPLC | Peak Area Percentage | >98% purity is often desired. |
| ¹H NMR | Integration of Impurity Peaks | Absence of signals from starting materials, by-products, and residual solvents. |
| Melting Point | Range and Value | A sharp range (e.g., 1-2°C) and agreement with literature values. |
| LC-MS | Mass-to-Charge Ratio (m/z) | A single major peak corresponding to the expected molecular ion. |
Q5: My this compound is a racemic mixture. How can I separate the enantiomers?
Separating enantiomers, a process known as chiral resolution, is critical in drug development as different enantiomers can have vastly different biological activities.[18]
-
Method: Diastereomeric Salt Formation and Fractional Crystallization. This is a classical and often scalable method.
-
React with a Chiral Base: Dissolve the racemic this compound in a suitable solvent (e.g., ethanol or ethyl acetate) and add one equivalent of a chiral amine, such as (R)-(+)-α-phenylethylamine or (S)-(-)-α-phenylethylamine.
-
Form Diastereomeric Salts: The reaction will form two diastereomeric salts: [(R)-acid•(R)-base] and [(S)-acid•(R)-base]. These salts are no longer mirror images and will have different solubilities.
-
Fractional Crystallization: One of the diastereomeric salts will be less soluble and will preferentially crystallize out of the solution upon slow cooling.
-
Isolate and Liberate: The crystallized salt is isolated by filtration. It is then dissolved in water and acidified (e.g., with HCl) to protonate the carboxylic acid and liberate the single enantiomer of this compound, which can be extracted with an organic solvent. The chiral amine remains in the aqueous layer as its hydrochloride salt.
-
References
- BenchChem. (n.d.). Navigating Chroman-4-one Synthesis: A Guide to Overcoming Common Side Products.
- SIELC Technologies. (n.d.). Separation of Coumarin-3-carboxylic acid on Newcrom R1 HPLC column.
- Google Patents. (n.d.). WO2001094335A2 - Methods for producing chiral chromones, chromanes, amino substituted chromanes and intermediates therefor.
- ACS Publications. (2025). Synthesis of Chromanes by Triflimide-Catalyzed Annulations of Benzylic Alcohols and Alkenes. The Journal of Organic Chemistry.
- Google Patents. (n.d.). Kinetic resolutions of chiral 2- and 3-substituted carboxylic acids.
- (n.d.). Recrystallization and Crystallization.
- LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia.
- (2025). Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts.
- ChemBK. (2024). 6-bromo-2-oxo-2H-chromene-3-carboxylic acid.
- MedchemExpress.com. (n.d.). Coumarin-3-carboxylic Acid (2-Oxochromene-3-carboxylic acid).
- (n.d.). Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs.
- IJRPC. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS.
- PubChem. (n.d.). Chromone-3-carboxylic acid.
- PMC. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
- Google Patents. (n.d.). US6833472B2 - Process for the purification of aromatic carboxylic acids.
- ResearchGate. (2022). Synthesis and chemical properties of chromone-3-carboxylic acid (review).
- Chemistry LibreTexts. (2023). Recrystallization.
- Reddit. (2016). Column chromatography of carboxylic acids?. r/chemistry.
- TCI Chemicals. (n.d.). Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De.
- NIH. (n.d.). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples.
- Organic Chemistry Portal. (n.d.). Synthesis of chromans and flavanes.
- University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry.
- BenchChem. (n.d.). A Comparative Purity Analysis of Synthesized versus Commercial 3-Iodoadamantane-1-carboxylic acid.
- Google Patents. (n.d.). US5387713A - Process for purification of carboxylic acids.
- UNT Digital Library. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes.
- Chem-Impex. (n.d.). This compound.
- NIH. (2016). Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities.
- PubMed. (n.d.). Carboxylic acids in crystallization of macromolecules: learning from successful crystallization experiments.
- CU Boulder. (n.d.). Column Chromatography. Organic Chemistry.
- OSTI.GOV. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report).
- Google Patents. (n.d.). CN111099989A - S-3-cyclohexenecarboxylic acid and its purification method.
- ResearchGate. (2013). How can I purify carboxylic acid?.
- Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION.
- ResearchGate. (2020). How to separate ester from carboxylic acid by using chromatography?.
- An-Najah Staff. (2020). Current Analytical Chemistry.
- European Journal of Chemistry. (2023). Synthesis of coumarin-3-carboxylic acids in waste curd water: A green approach.
- NIH. (2021). 3-Carboxylic Acid and Formyl-Derived Coumarins as Photoinitiators in Photo-Oxidation or Photo-Reduction Processes for Photopolymerization upon Visible Light: Photocomposite Synthesis and 3D Printing Applications. PMC.
- YouTube. (2021). 20.12 Retrosynthesis with Carboxylic Acids Derivatives. Organic Chemistry.
- PubMed. (2021). Determination of short-chain carboxylic acids and non-targeted analysis of water samples treated by wet air oxidation using gas chromatography-mass spectrometry.
Sources
- 1. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 2. researchgate.net [researchgate.net]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. CN111099989A - S-3-cyclohexenecarboxylic acid and its purification method - Google Patents [patents.google.com]
- 8. BJOC - Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs [beilstein-journals.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]
- 11. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report) | OSTI.GOV [osti.gov]
- 12. reddit.com [reddit.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Separation of Coumarin-3-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 16. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chemimpex.com [chemimpex.com]
- 18. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
optimizing reaction yield for 3-chromanecarboxylic acid
An advanced guide to navigating the complexities of synthesizing 3-chromanecarboxylic acid, this Technical Support Center provides in-depth troubleshooting, frequently asked questions, and optimized protocols. Designed for professionals in research and drug development, this resource is grounded in established chemical principles to enhance reaction efficiency and product purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The synthesis of this compound and its derivatives can be approached through several pathways. A common strategy involves the synthesis of an unsaturated precursor, such as a chromone-3-carboxylic acid or a coumarin-3-carboxylic acid, followed by reduction of the heterocyclic ring. Key starting materials often include substituted 2-hydroxyacetophenones or salicylaldehydes[1][2]. For instance, 2-hydroxyacetophenones can undergo Vilsmeier-Haack formylation to yield chromone-3-carbaldehydes, which are then oxidized to the corresponding carboxylic acid[1]. Another effective method is the Knoevenagel condensation of ortho-hydroxyaryl aldehydes with compounds containing an active methylene group, like diethyl malonate or Meldrum's acid, to produce coumarin-3-carboxylic acids[2][3][4]. Subsequent catalytic hydrogenation can then selectively reduce the double bond in the pyrone ring to afford the target this compound.
Q2: How can I effectively monitor the progress of the reaction?
A2: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended[5][6]. HPLC can provide precise information on the conversion rate and the formation of any side products. For structural confirmation of the final product and any isolated intermediates, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable[1][7][8].
Q3: What is a realistic yield expectation for the synthesis of this compound?
A3: The expected yield can vary significantly depending on the chosen synthetic route and the optimization of reaction conditions. For multi-step syntheses, the overall yield will be a product of the yields of individual steps. For example, the Vilsmeier-Haack formylation of 2-hydroxyacetophenones can yield 46-94% of the intermediate aldehyde, and the subsequent oxidation to chromone-3-carboxylic acid can proceed with yields of 53-61%[1]. Microwave-assisted synthesis of chromone-2-carboxylic acids has been reported with yields as high as 87% after optimization[9]. With careful optimization of each step, including the final reduction, achieving an overall yield in the range of 40-70% is a reasonable target.
Q4: Are there green chemistry approaches available for this synthesis?
A4: Yes, there is growing interest in developing more environmentally friendly methods. For the synthesis of related coumarin-3-carboxylic acids, protocols have been developed using biodegradable solvents like waste curd water, which can act as both a solvent and a catalyst[3][10]. These methods often utilize ultrasound irradiation to promote the reaction, reducing reaction times and avoiding the use of hazardous metals or Lewis acids[3][10]. Employing water as a solvent and eco-friendly catalysts like triethylamine has also been reported to give high yields of pure product with a simple workup[4].
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Consistently Low or No Product Yield
Q: My reaction yield is significantly lower than expected. What are the common culprits and how can I improve it?
A: Low yields can be attributed to several factors, from reaction conditions to reagent quality. A systematic approach to troubleshooting is essential.
-
Suboptimal Reaction Conditions:
-
Causality: Many classical syntheses for heterocyclic compounds require specific temperature and time parameters to proceed efficiently. Deviations can lead to incomplete reactions or the formation of degradation products[11].
-
Solution: A systematic optimization of reaction conditions is recommended. Consider the use of microwave-assisted synthesis, which has been shown to dramatically reduce reaction times and improve yields in the synthesis of related chromone carboxylic acids[9][11]. Varying the temperature and reaction time while monitoring the reaction by TLC or HPLC can help identify the optimal parameters.
-
-
Inefficient Catalysis:
-
Causality: The choice and amount of catalyst (acid or base) are critical. For instance, in the formation of chromone rings, acid catalysts like HCl or H₂SO₄ are common, but the concentration and choice of acid can significantly impact the outcome[11]. Similarly, in base-catalyzed steps, the strength and stoichiometry of the base are crucial[9].
-
Solution: Experiment with different catalysts and their concentrations. If using a base-catalyzed step, such as in a Claisen-Schmidt or Baker-Venkataraman type reaction, screen different bases (e.g., NaOMe, NaH, potassium tert-butoxide) and their equivalents. The optimal conditions for a similar synthesis involved using two equivalents of NaOMe[9].
-
-
Poor Quality of Starting Materials:
-
Causality: The purity of starting materials, such as substituted salicylaldehydes or 2-hydroxyacetophenones, is paramount. Impurities can interfere with the reaction, leading to side products or inhibition of the catalyst. Some reagents, like 2-bromomalonaldehyde used in related syntheses, are prone to polymerization if not pure[6].
-
Solution: Ensure all starting materials are of high purity. If necessary, purify them before use by recrystallization or distillation. The purity of key reagents can be checked by techniques like melting point analysis or NMR spectroscopy[6].
-
Issue 2: Formation of Significant Side Products
Q: My crude product shows multiple spots on TLC, indicating the presence of impurities. What are the likely side reactions and how can I minimize them?
A: The formation of side products is a common challenge, often arising from the inherent reactivity of the intermediates.
-
Alternative Cyclization Pathways:
-
Causality: In reactions like the Kostanecki-Robinson acylation, which can be used to form chromone rings, the formation of coumarins as alternative cyclization products is a known side reaction, particularly when using aliphatic anhydrides[11].
-
Solution: Carefully select the reaction conditions to favor the desired cyclization pathway. This may involve changing the solvent, temperature, or the acylating agent.
-
-
Incomplete Reactions or Intermediate Accumulation:
-
Causality: If the reaction is not driven to completion, you may isolate a mixture of starting materials, intermediates, and the final product. This can be due to insufficient reaction time, inadequate temperature, or deactivation of the catalyst.
-
Solution: Monitor the reaction closely using TLC or HPLC to ensure it has gone to completion. If the reaction stalls, consider adding more catalyst or increasing the temperature or reaction time.
-
-
Polymerization/Decomposition:
-
Causality: Highly reactive starting materials or intermediates can polymerize or decompose under the reaction conditions, especially with prolonged heating or in the presence of strong acids or bases[6][12].
-
Solution: If polymerization is suspected (often indicated by insoluble, tar-like material), try lowering the reaction temperature. Slow addition of a reactive reagent to the reaction mixture can also help to control its concentration and minimize side reactions[6].
-
Issue 3: Difficulty in Product Purification
Q: I am struggling to isolate a pure sample of this compound from the crude reaction mixture. What are the most effective purification strategies?
A: The purification of carboxylic acids can be challenging due to their polarity and potential for strong intermolecular interactions.
-
Acid-Base Extraction:
-
Causality: Carboxylic acids are acidic and can be readily converted to their corresponding carboxylate salts. This property can be exploited for purification.
-
Solution: A standard method for purifying carboxylic acids involves an acid-base extraction. Dissolve the crude product in an organic solvent (e.g., diethyl ether or ethyl acetate) and extract with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution). This will transfer the carboxylic acid into the aqueous layer as its salt, leaving non-acidic impurities in the organic layer. The aqueous layer can then be washed with fresh organic solvent to remove any remaining neutral impurities. Finally, acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the pure carboxylic acid, which can then be collected by filtration or extracted back into an organic solvent[13].
-
-
Recrystallization:
-
Causality: If the product is a solid, recrystallization is an excellent method for achieving high purity.
-
Solution: Choose a suitable solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallizing carboxylic acids include water, ethanol, methanol, acetic acid, or mixtures like toluene/petroleum ether[13]. Dissolve the crude product in a minimum amount of the hot solvent, filter hot to remove any insoluble impurities, and then allow the solution to cool slowly to form crystals.
-
-
Column Chromatography:
-
Causality: For complex mixtures or when high purity is required, column chromatography is a powerful tool.
-
Solution: Silica gel is the most common stationary phase. A suitable mobile phase (eluent) will depend on the polarity of the product and impurities. A mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is often used. Adding a small amount of acetic acid or formic acid to the eluent can help to suppress the ionization of the carboxylic acid and reduce tailing on the silica gel column[6][12].
-
Optimized Experimental Protocol: Synthesis of this compound
This protocol outlines a two-step synthesis starting from a substituted 2-hydroxyacetophenone, proceeding through a chromone-3-carboxylic acid intermediate.
Step 1: Synthesis of 4-Oxo-4H-chromene-3-carboxylic Acid
This step is adapted from a procedure involving Vilsmeier-Haack formylation followed by Pinnick oxidation[1].
-
Vilsmeier-Haack Formylation:
-
To a stirred solution of 2-hydroxyacetophenone (1 equivalent) in dimethylformamide (DMF, 3 equivalents), slowly add phosphorus oxychloride (POCl₃, 2 equivalents) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Pour the reaction mixture into ice-cold water and neutralize with a saturated sodium bicarbonate solution.
-
The precipitated solid (chromone-3-carbaldehyde) is collected by filtration, washed with water, and dried.
-
-
Pinnick Oxidation:
-
Dissolve the chromone-3-carbaldehyde (1 equivalent) in a mixture of dichloromethane (DCM) and water.
-
Add sulfamic acid (1.5 equivalents) followed by sodium chlorite (1.5 equivalents) portion-wise at room temperature.
-
Stir the mixture for 2-4 hours, monitoring by TLC.
-
Upon completion, separate the organic layer. Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-oxo-4H-chromene-3-carboxylic acid.
-
Purify the product by recrystallization from a methanol-water mixture[1].
-
Step 2: Catalytic Hydrogenation to this compound
-
Reduction:
-
Dissolve the 4-oxo-4H-chromene-3-carboxylic acid (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).
-
Place the reaction vessel under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction by TLC or HPLC until the starting material is fully consumed. The reaction time can vary from a few hours to overnight.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst[14].
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the final product by recrystallization or column chromatography as described in the troubleshooting section.
-
Data Summary
Table 1: Effect of Reaction Conditions on Yield for Chromone Synthesis
| Entry | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | NaH | Dioxane | Reflux | 5 | 50-82 | [11] |
| 2 | NaOMe (2 eq) | Methanol/Toluene | MW, 120 | 0.33 | 30 | [9] |
| 3 | NaOMe (2 eq) | Methanol/Toluene | MW, 150 | 0.33 | 87 | [9] |
| 4 | Piperidine | Toluene | Reflux | 24 | 46-74 | [15] |
Note: Yields are for related chromone or coumarin syntheses and serve as a benchmark for optimization.
Visual Diagrams
Experimental Workflow
Caption: General workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low reaction yields.
References
- Zhou, Z., Bian, M., Zhao, L., Gao, H., Huang, J., Liu, X., Yu, X., Li, X., & Yi, W. (2018). 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade. Organic Letters, 20, 3892-3896. [Link]
- ResearchGate. (n.d.). Scheme 1: Attempted synthesis of chromone-3-carboxylic acids.
- ResearchGate. (2016). Synthesis and chemical properties of chromone-3-carboxylic acid (review).
- Gordon, A. T., et al. (2020). Synthesis and biological evaluation of chromone-3-carboxamides.
- ResearchGate. (n.d.). The effect of solvent on the yield of 3 a. Reaction conditions:...
- Google Patents. (1997). US5698716A - Process for chroman carboxylates.
- Google Patents. (2001). WO2001094335A2 - Methods for producing chiral chromones, chromanes, amino substituted chromanes and intermediates therefor.
- LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia.
- Lalevée, J., et al. (2021).
- Fernandes, C., et al. (2018). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. Molecules, 23(11), 2910. [Link]
- Sonawane, N. B., Rajput, J. D., & Patil, D. R. (2023). Synthesis of coumarin-3-carboxylic acids in waste curd water: A green approach. European Journal of Chemistry, 14(4), 439-444. [Link]
- European Journal of Chemistry. (2023).
- ResearchGate. (2014). A Convenient Synthesis of Coumarin-3-carboxylic Acids via Knoevenagel Condensation of Meldrum′s Acid with ortho-Hydroxyaryl Aldehydes or Ketones.
- YouTube. (2018). 20.11 Synthesis and Reactions of Carboxylic Acids. [Link]
- ResearchGate. (2017). Reactions of chromone-3-carboxylic acid and chromone-3-carboxamides with cyanoacetic acid hydrazide.
- ResearchGate. (2014). The preparation of coumarin-3-carboxylic acid.
- Google Patents. (2004). US6833472B2 - Process for the purification of aromatic carboxylic acids.
- National Institutes of Health. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
- Google Patents. (1944). US2338569A - Preparation of coumarin-3-carboxylic acid.
- MDPI. (2022). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. [Link]
- ResearchGate. (n.d.). Hydroxylic solvent effects on the reaction rates of diazodiphenylmethane with 2-substituted cyclohex-1-enylcarboxylic and 2-sub.
- Chemistry LibreTexts. (2025). 20.5: Preparing Carboxylic Acids.
- Google Patents. (1995). US5387713A - Process for purification of carboxylic acids.
- National Institutes of Health. (2024).
- Google Patents. (2020). CN111099989A - S-3-cyclohexenecarboxylic acid and its purification method.
- IntechOpen. (2020).
- ResearchGate. (2008). Process for Purification of 3-Alkenylcephem Carboxylic Acid.
- OpenStax. (2023). 20.5 Preparing Carboxylic Acids. Organic Chemistry. [Link]
- Penn State Pressbooks. (n.d.). 11.4 Synthesis of Carboxylic Acids – Fundamentals of Organic Chemistry-OpenStax Adaptation.
- YouTube. (2022).
- Google Patents. (2005). US7494822B2 - Method of quantification of carboxylic acids by mass spectrometry.
- ResearchGate. (2020). Selective profiling of carboxylic acid in crude oil by halogen-labeling combined with liquid chromatography and high-resolution mass spectrometry.
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of coumarin-3-carboxylic acids in waste curd water: A green approach | European Journal of Chemistry [eurjchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. eurjchem.com [eurjchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 14. WO2001094335A2 - Methods for producing chiral chromones, chromanes, amino substituted chromanes and intermediates therefor - Google Patents [patents.google.com]
- 15. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
side reactions in the synthesis of 3-chromanecarboxylic acid, such as decarboxylation.
Welcome to the technical support center for the synthesis of 3-chromanecarboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of this synthesis. Here, we combine established chemical principles with practical, field-proven insights to help you optimize your reaction outcomes.
Introduction to the Synthesis and Its Challenges
The synthesis of this compound, a valuable building block in medicinal chemistry, is often approached via a two-step process: a Knoevenagel condensation of salicylaldehyde with malonic acid (or its diethyl ester) to form coumarin-3-carboxylic acid, followed by catalytic hydrogenation. While seemingly straightforward, this synthetic route is prone to several side reactions, with decarboxylation being a primary concern, leading to reduced yields and purification complexities. This guide will address these issues in a practical, question-and-answer format.
Troubleshooting Guide
Issue 1: Low Yield in the Knoevenagel Condensation Step
Question: I am getting a very low yield of coumarin-3-carboxylic acid in the first step of my synthesis. What are the likely causes and how can I improve it?
Answer: Low yields in the Knoevenagel condensation of salicylaldehyde and malonic acid are a common issue and can often be traced back to suboptimal reaction conditions. Here’s a breakdown of potential causes and their solutions:
-
Inappropriate Catalyst: The choice and amount of catalyst are critical. While piperidine is commonly used, its basicity can sometimes promote side reactions if not used judiciously.
-
Troubleshooting Steps:
-
Optimize Catalyst Loading: If using piperidine, start with a catalytic amount. Excess base can lead to unwanted byproducts.
-
Alternative Catalysts: Consider milder catalysts such as amino acids (e.g., glycine, L-proline) or Lewis acids, which have been shown to effectively promote the condensation with potentially fewer side reactions.[1]
-
Solvent-Free Conditions: Heating a mixture of salicylaldehyde, malonic acid, and a catalytic amount of an amine without a solvent can sometimes drive the reaction to completion and simplify workup.[1]
-
-
-
Inefficient Water Removal: The Knoevenagel condensation produces water as a byproduct. Its presence can inhibit the reaction from going to completion.
-
Troubleshooting Steps:
-
Azeotropic Removal: If conducting the reaction in a solvent like toluene, use a Dean-Stark apparatus to remove water as it forms.
-
Drying Agents: The addition of molecular sieves to the reaction mixture can also be an effective way to remove water in situ.
-
-
-
Suboptimal Temperature: The reaction temperature needs to be carefully controlled.
-
Troubleshooting Steps:
-
Gradual Heating: Start the reaction at a lower temperature and gradually increase it while monitoring the progress by Thin Layer Chromatography (TLC).
-
Avoid Excessive Heat: Overheating can lead to the decomposition of starting materials and products, as well as promote decarboxylation of the coumarin-3-carboxylic acid product.
-
-
Issue 2: My Product is Decarboxylating
Question: I am observing significant decarboxylation of my coumarin-3-carboxylic acid intermediate, and even my final this compound product seems unstable. How can I prevent this?
Answer: Decarboxylation, the loss of CO2, is a well-documented side reaction for β-keto acids and related structures like coumarin-3-carboxylic acid, especially under harsh conditions.[2] Here's how to mitigate it:
-
Mechanism of Decarboxylation: The carboxylic acid group at the 3-position of the coumarin ring is beta to the carbonyl group of the pyrone ring, making it susceptible to decarboxylation, particularly upon heating. The reaction proceeds through a cyclic transition state.
Caption: Decarboxylation of coumarin-3-carboxylic acid.
-
Preventative Measures:
-
Temperature Control: Avoid excessive temperatures during both the reaction and workup. For the Knoevenagel condensation, use the minimum temperature required for a reasonable reaction rate. During purification, avoid high-temperature distillations.
-
pH Management: While acidic conditions are necessary for the final product isolation, prolonged exposure to strong acids, especially at elevated temperatures, can promote decarboxylation. Neutralize the reaction mixture promptly during workup and use mild acidic conditions for precipitation.
-
Prompt Isolation: Do not leave the reaction mixture at high temperatures for extended periods after completion. Proceed with the workup and isolation of the product as soon as the reaction is finished.
-
Issue 3: Incomplete or Unselective Catalytic Hydrogenation
Question: During the hydrogenation of coumarin-3-carboxylic acid, I am getting a mixture of products, including the starting material, the desired this compound, and some over-reduced byproducts. How can I improve the selectivity?
Answer: Catalytic hydrogenation of coumarin-3-carboxylic acid to this compound requires careful optimization to achieve both complete conversion and high selectivity.
-
Catalyst Selection: The choice of catalyst is paramount.
-
Troubleshooting Steps:
-
Palladium on Carbon (Pd/C): This is a common and effective catalyst for this transformation. Ensure you are using a high-quality catalyst with the appropriate loading (typically 5-10 wt%).
-
Other Catalysts: Platinum-based catalysts (e.g., PtO2) can also be used, but may sometimes be more aggressive, leading to over-reduction. Rhodium catalysts may also be effective.
-
-
-
Reaction Parameters:
-
Hydrogen Pressure: Higher pressures generally increase the reaction rate but can also lead to over-reduction. Start with a moderate pressure (e.g., 50 psi) and adjust as needed based on reaction monitoring.
-
Temperature: Similar to pressure, higher temperatures accelerate the reaction but can compromise selectivity. Room temperature to slightly elevated temperatures (e.g., 40-50 °C) are often sufficient.
-
Solvent: Solvents like ethanol, methanol, or ethyl acetate are commonly used. Ensure the solvent is of high purity and deoxygenated before use.
-
-
Potential Side Reactions during Hydrogenation:
-
Incomplete Reduction: The double bond in the pyrone ring is not fully reduced, leading to contamination with the starting material or a partially saturated intermediate.
-
Over-reduction: Reduction of the aromatic ring can occur under harsh conditions (high pressure, high temperature, or with highly active catalysts).
-
Reduction of the Carboxylic Acid: While less common under these conditions, reduction of the carboxylic acid to an alcohol can occur, especially with more powerful reducing agents or very harsh conditions.
Caption: Troubleshooting workflow for hydrogenation.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in the synthesis of this compound?
A1: The most common side product is often the decarboxylated version of the starting material or product. In the first step, this would be coumarin, and in the second step, it could be chroman. The presence of unreacted starting materials or partially hydrogenated intermediates is also common if the reactions are not driven to completion.
Q2: How can I effectively monitor the progress of the reactions?
A2: Thin Layer Chromatography (TLC) is an excellent technique for monitoring both the Knoevenagel condensation and the catalytic hydrogenation. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexane) to achieve good separation of the starting materials, intermediates, and products. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended.
Q3: What is the best method for purifying the final this compound?
A3: The final product is typically a solid and can be purified by recrystallization.
-
Protocol for Purification:
-
After the hydrogenation, filter off the catalyst.
-
Evaporate the solvent from the filtrate.
-
Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol, or a mixture of ethyl acetate and hexane).
-
Allow the solution to cool slowly to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Q4: Can I use a one-pot procedure for this synthesis?
A4: While a one-pot synthesis from salicylaldehyde, malonic acid, and a reducing agent is theoretically possible, it is generally not recommended due to the incompatibility of the reaction conditions. The Knoevenagel condensation typically requires basic or neutral conditions, while the catalytic hydrogenation is performed under neutral conditions. A stepwise approach with isolation of the coumarin-3-carboxylic acid intermediate allows for better control and higher overall yields.
Data Presentation
Table 1: Comparison of Catalysts for Knoevenagel Condensation
| Catalyst | Typical Conditions | Advantages | Disadvantages |
| Piperidine | Reflux in ethanol or toluene | Readily available, effective | Can promote side reactions if used in excess |
| Amino Acids (e.g., Glycine) | Solvent-free, heating | Mild, environmentally friendly | May require higher temperatures or longer reaction times |
| Lewis Acids (e.g., ZnCl2) | Anhydrous conditions | Can be highly effective | Requires strict moisture control |
Experimental Protocols
Protocol 1: Synthesis of Coumarin-3-carboxylic acid
-
In a round-bottom flask equipped with a reflux condenser, combine salicylaldehyde (1 equivalent), malonic acid (1.1 equivalents), and a catalytic amount of piperidine (0.1 equivalents) in ethanol.
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into cold, dilute hydrochloric acid to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry to obtain crude coumarin-3-carboxylic acid.
Protocol 2: Synthesis of this compound
-
In a hydrogenation vessel, dissolve coumarin-3-carboxylic acid (1 equivalent) in a suitable solvent (e.g., ethanol).
-
Add a catalytic amount of 10% Pd/C (approximately 5 mol%).
-
Pressurize the vessel with hydrogen gas (e.g., 50 psi).
-
Stir the mixture at room temperature or slightly elevated temperature until the reaction is complete (monitor by TLC or hydrogen uptake).
-
Carefully vent the hydrogen and filter the reaction mixture through a pad of celite to remove the catalyst.
-
Evaporate the solvent from the filtrate to obtain the crude this compound.
-
Purify the crude product by recrystallization.
References
- ResearchGate. (n.d.). Coumarin‐3‐carboxylic acids 1, chromone‐3‐carboxylic acids 2 and examples of naturally occurring molecules containing 3,4‐dihydrocoumarin and chromanone scaffolds. [Link]
- IntechOpen. (2021).
- Asian Journal of Chemistry. (2014).
Sources
Technical Support Center: Stability of 3-Chromanecarboxylic Acid
Welcome to the technical support center for 3-Chromanecarboxylic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we address common questions and challenges related to the stability of this compound in various solvents and experimental conditions.
FREQUENTLY ASKED QUESTIONS (FAQs)
General Stability
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of this compound is primarily influenced by a combination of factors including the choice of solvent, the pH of the solution, exposure to light, and temperature.[1][2][3] The chromane ring system and the carboxylic acid functional group are both susceptible to degradation under certain conditions. For instance, the carboxylic acid group can undergo decarboxylation, especially at elevated temperatures, while the chromane ring can be susceptible to oxidation.[4][5]
Q2: Are there any known degradation pathways for this compound?
A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, we can infer potential pathways based on the chemistry of the chromane and carboxylic acid moieties. Potential degradation routes could include:
-
Oxidative degradation: The chromane ring, particularly the benzylic ether oxygen, could be susceptible to oxidation, leading to ring-opening products.[1]
-
Decarboxylation: Carboxylic acids can lose carbon dioxide, especially when heated, though this is generally more significant for beta-keto acids or when catalyzed.[5]
-
Hydrolysis: Under harsh acidic or basic conditions, the ether linkage in the chromane ring could potentially be cleaved.[6][7]
-
Photodegradation: Chromane derivatives can be sensitive to light, which may induce photochemical reactions.[8][9]
A forced degradation study is recommended to identify the specific degradation products and pathways for your experimental conditions.[1][2][10]
Solvent Selection and Stability
Q3: Which solvents are recommended for dissolving and storing this compound to ensure maximum stability?
A3: For optimal stability, it is advisable to use aprotic, non-polar, or moderately polar solvents. Based on general chemical principles, the following solvents are likely to be suitable:
-
Aprotic Solvents: Such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are good choices for solubilizing carboxylic acids.[11][12] However, it is crucial to use high-purity, anhydrous grades of these solvents, as residual water can affect stability.[10]
-
Ethers: Solvents like Tetrahydrofuran (THF) and Dioxane can be used, but care should be taken to ensure they are free of peroxides, which can promote oxidative degradation.
-
Halogenated Solvents: Dichloromethane (DCM) and Chloroform may also be suitable for short-term use.[11]
It is generally recommended to avoid protic solvents like alcohols (methanol, ethanol) for long-term storage, as they can potentially esterify the carboxylic acid, especially under acidic conditions. Water is also not ideal for long-term storage due to the potential for microbial growth and hydrolytic degradation, especially if the pH is not controlled.[13]
Q4: I am observing precipitation of this compound from my organic solvent over time. What could be the cause?
A4: Precipitation from an organic solvent can be due to several factors:
-
Temperature Fluctuations: A decrease in temperature can significantly lower the solubility of a compound, leading to precipitation. Ensure your storage temperature is stable.[14]
-
Solvent Evaporation: If the storage container is not properly sealed, solvent evaporation can increase the concentration of the solute beyond its solubility limit.
-
Chemical Degradation: The degradation products of this compound may have lower solubility in the chosen solvent, causing them to precipitate out of the solution.
-
Moisture Absorption: Some organic solvents are hygroscopic. The absorption of water from the atmosphere can decrease the solubility of a non-polar compound.[13]
Troubleshooting Tip: Try gently warming the solution to see if the precipitate redissolves. If it does, the issue is likely related to temperature-dependent solubility. If not, degradation may have occurred. An analysis of the precipitate (e.g., by HPLC or NMR) can help identify its nature.
Impact of pH
Q5: How does pH affect the stability of this compound in aqueous or partially aqueous solutions?
A5: The pH of a solution can have a significant impact on the stability of this compound.[3][15][16][17]
-
Acidic Conditions (low pH): In a highly acidic environment, there is a risk of acid-catalyzed hydrolysis of the ether bond in the chromane ring, although this would likely require harsh conditions (e.g., strong acid and heat).[6]
-
Neutral to Mildly Acidic Conditions (pH 4-7): This is generally the most stable pH range for many organic molecules. The carboxylic acid will be in equilibrium between its protonated and deprotonated forms.
-
Basic Conditions (high pH): In alkaline solutions, the carboxylic acid will be deprotonated to form a carboxylate salt, which is generally more water-soluble. However, high pH can promote oxidative degradation of the chromane ring.[3] Some chromane structures have shown instability at high pH.[3]
Temperature and Light Effects
Q6: What are the recommended storage temperatures for solutions of this compound?
A6: For long-term stability, it is recommended to store solutions of this compound at low temperatures.[14]
-
Refrigerated (2-8 °C): This is a suitable temperature for short to medium-term storage (days to weeks).
-
Frozen (-20 °C or -80 °C): For long-term storage (months to years), freezing the solution is the best practice. However, ensure the solvent is suitable for freezing and that the compound remains soluble upon thawing. Perform freeze-thaw cycle studies to confirm stability if the solution will be used multiple times.[7]
Avoid storing solutions at room temperature for extended periods, as this can accelerate degradation.[4][18][19]
Q7: Is this compound sensitive to light?
A7: Chromane derivatives can be photosensitive.[8][9] Exposure to UV or even ambient light can provide the energy to initiate photochemical degradation reactions.[20] Therefore, it is crucial to protect solutions of this compound from light.
Best Practices:
-
Store solutions in amber vials or wrap containers in aluminum foil.
-
Minimize exposure to light during experimental procedures.
Troubleshooting Guide
Problem 1: Inconsistent results in biological assays.
-
Possible Cause: Degradation of the this compound stock solution.
-
Troubleshooting Steps:
-
Prepare a fresh stock solution: Compare the results obtained with the fresh stock to those from the old stock.
-
Analyze the old stock solution: Use an analytical technique like HPLC with a UV detector to check for the appearance of degradation peaks and a decrease in the main peak area.[21]
-
Review storage conditions: Ensure the stock solution is stored at the correct temperature, protected from light, and in a suitable solvent.
-
Problem 2: Appearance of new peaks in my HPLC chromatogram over time.
-
Possible Cause: Chemical degradation of this compound.
-
Troubleshooting Steps:
-
Conduct a forced degradation study: Intentionally stress the compound under various conditions (acid, base, oxidation, heat, light) to identify potential degradation products.[1][6][10] This will help in confirming if the new peaks are indeed degradants.
-
Characterize the new peaks: If possible, use mass spectrometry (LC-MS) to get mass information on the new peaks to help elucidate their structures.[22][23][24]
-
Optimize storage and handling: Based on the forced degradation results, adjust your experimental and storage conditions to minimize the formation of these impurities.
-
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol outlines a general approach to investigate the stability of this compound under various stress conditions.[1][2][6][7]
Materials:
-
This compound
-
Solvents (e.g., Acetonitrile, Methanol, Water)
-
Acids (e.g., 0.1 M HCl)
-
Bases (e.g., 0.1 M NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
HPLC system with UV/PDA detector
-
pH meter
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at room temperature for a defined period.
-
Oxidation: Mix the stock solution with 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60-80 °C).
-
Photodegradation: Expose the stock solution to a light source (e.g., a photostability chamber) for a specified duration. A control sample should be wrapped in foil.
-
-
Sample Analysis:
-
At various time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acid and base samples before analysis.
-
Analyze all samples by a validated stability-indicating HPLC method.
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples with the control (time 0).
-
Calculate the percentage degradation.
-
Identify and quantify any degradation products.
-
Visualizing the Workflow
Sources
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. Influence of pH and light on the stability of some antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Thermal Processing of a Degradable Carboxylic Acid-Functionalized Polycarbonate into Scaffolds for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. ajpsonline.com [ajpsonline.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Cyanine fluorophore derivatives with enhanced photostability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmtech.com [pharmtech.com]
- 11. chembk.com [chembk.com]
- 12. Coumarin-3-carboxylic acid - CAS-Number 531-81-7 - Order from Chemodex [chemodex.com]
- 13. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report) | OSTI.GOV [osti.gov]
- 14. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 15. Effects of pH on the stability of chromatin core particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of pH on the stability of chromatin core particles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Study on the thermal degradation of 3-MCPD esters in model systems simulating deodorization of vegetable oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. libjournals.unca.edu [libjournals.unca.edu]
- 20. researchgate.net [researchgate.net]
- 21. Establishment of an HPLC Method for Determination of Coumarin-3-Carboxylic Acid Analogues in Rat Plasma and a Preliminary Study on Their Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples [mdpi.com]
- 24. US7494822B2 - Method of quantification of carboxylic acids by mass spectrometry - Google Patents [patents.google.com]
identifying and minimizing impurities in 3-chromanecarboxylic acid synthesis.
Welcome to the technical support center for the synthesis of 3-chromanecarboxylic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges encountered during its synthesis. Here, we provide in-depth, field-proven insights into identifying and minimizing impurities, optimizing reaction conditions, and ensuring the highest purity of your final product. Our approach is grounded in mechanistic understanding to empower you to troubleshoot effectively and innovate confidently.
Introduction: The Challenge of Purity in Chromane Synthesis
This compound is a valuable heterocyclic building block in medicinal chemistry and materials science, often serving as a key intermediate for various bioactive compounds.[1][2] The chromane scaffold itself is a privileged structure found in numerous natural products and pharmaceuticals.[3] However, its synthesis is not without challenges. The inherent reactivity of the chromane ring system can lead to a variety of side reactions and impurities that complicate purification and compromise yield and final product quality. This guide addresses these critical issues in a practical, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
There are several established routes, but two are predominantly used in laboratory settings:
-
Oxidation of 3-Formylchromone: This is a widely used two-step process. It begins with the Vilsmeier-Haack formylation of a 2-hydroxyacetophenone to yield a 3-formylchromone (chromone-3-carbaldehyde). This intermediate is then oxidized to the target carboxylic acid.[4] The Pinnick oxidation, using sodium chlorite (NaClO₂) and a mild acid, is a common and efficient method for this second step.[4]
-
Rhodium(III)-Catalyzed C-H Activation/Annulation: A more modern approach involves the rhodium-catalyzed reaction of N-phenoxyacetamides with methyleneoxetanones.[5] This method offers a redox-neutral pathway and can provide high yields and regioselectivity under relatively mild conditions.[5]
Q2: I'm observing a significant amount of salicylic acid in my crude product after oxidation. Why is this happening?
The formation of salicylic acid is a common issue, particularly under harsh oxidation conditions. It arises from the oxidative cleavage of the pyrone ring in the chromone system.[6] Using strong oxidants like hydrogen peroxide in acetic acid or chromium trioxide can promote this degradation pathway.[6] To avoid this, it is crucial to use milder, more selective oxidizing agents.
Troubleshooting Guide: Impurity Identification & Minimization
This section addresses specific problems that may arise during the synthesis and purification of this compound.
Issue 1: Low Yield and Complex Crude Mixture
Q: My reaction yield is consistently below 40%, and the NMR spectrum of the crude product shows multiple unidentified species. What are the likely causes and how can I improve this?
A: Low yields and complex mixtures often stem from competing side reactions or degradation of the product. The chromone ring is susceptible to nucleophilic attack, which can lead to ring-opening.
-
Causality: If your reaction medium is basic or contains nucleophiles (e.g., certain amines, excess hydroxide), the C2 position of the chromone ring becomes an electrophilic site. Nucleophilic attack at C2 can initiate a cascade that results in the opening of the pyrone ring to form chalcone-like structures or other degradation products.[6][7] This is a common failure mode when attempting to hydrolyze a 3-cyano or 3-ester chromone to the carboxylic acid under strong basic conditions.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yields.
Issue 2: Persistent Aldehyde Impurity
Q: My final product is contaminated with the starting material, 3-formylchromone. How can I drive the oxidation to completion and remove this impurity?
A: Incomplete oxidation is a frequent problem. While pushing the reaction with longer times or higher temperatures can work, it also risks forming degradation products like salicylic acid.
-
Mechanistic Insight: The Pinnick oxidation is generally robust, but its efficiency can be hampered by suboptimal pH or insufficient oxidant. The reaction requires a chlorine dioxide scavenger (like 2-methyl-2-butene) to prevent side reactions with the chromone double bond.
-
Solutions & Purification:
-
Reaction Optimization: Ensure you are using a slight excess (1.5-2.0 equivalents) of sodium chlorite. The reaction should be buffered, typically with a mixture of a weak acid like sodium dihydrogen phosphate (NaH₂PO₄).[4]
-
Purification Strategy: If a small amount of aldehyde remains, it can be effectively removed through purification. Since the desired product is a carboxylic acid, an acid-base extraction is highly effective. The aldehyde is a neutral organic compound, while the carboxylic acid can be converted to its water-soluble salt.
-
Table 1: Comparison of Oxidation Conditions
| Oxidizing Agent | Typical Conditions | Common Impurities | Purity (%) | Yield (%) | Reference |
| Sodium Chlorite (Pinnick) | NaClO₂, NaH₂PO₄, 2-methyl-2-butene in DCM/H₂O | Unreacted Aldehyde | >95% | 53-61% | [4] |
| Jones Reagent (CrO₃) | CrO₃, H₂SO₄ in Acetone | Salicylic Acid, Degradation Products | Variable | 10-39% | [6] |
| N-Halosuccinimide | N-Bromosuccinimide, light irradiation | Halogenated byproducts | Moderate | N/A | [8] |
Analytical & Purification Protocols
Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
Accurate assessment of purity is critical. HPLC is the preferred method for separating the target acid from closely related impurities.
-
Objective: To quantify the purity of this compound and detect key impurities like the starting aldehyde and salicylic acid.
-
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (Solvent B) and water with 0.1% formic acid (Solvent A).
-
Gradient Program: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm and 280 nm.
-
Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of 50:50 acetonitrile/water.
-
-
Expected Results: The carboxylic acid product will be more polar than the starting aldehyde and will typically have a shorter retention time. Salicylic acid, if present, will also be resolved.[9][10]
Protocol 2: Purification via Acid-Base Extraction
This classic technique is highly effective for separating carboxylic acids from neutral or basic impurities.[11][12]
-
Objective: To remove neutral impurities (e.g., unreacted 3-formylchromone) from the crude this compound.
-
Workflow:
Caption: Workflow for purification by acid-base extraction.
Key Reaction Mechanism: Pinnick Oxidation
Understanding the mechanism of the key synthetic step is vital for troubleshooting. The Pinnick oxidation converts the 3-formylchromone intermediate to the desired carboxylic acid.
Caption: Mechanism of the Pinnick Oxidation.
The key is the formation of chlorous acid (HClO₂) in situ, which reacts with the aldehyde. The phosphate buffer maintains the optimal pH for this transformation. A critical component is an alkene scavenger, such as 2-methyl-2-butene, which traps the chlorine dioxide (ClO₂) byproduct, preventing it from causing unwanted side reactions with the electron-rich chromone system.[4]
References
- Zhou, Z., Bian, M., Zhao, L., Gao, H., Huang, J., Liu, X., Yu, X., Li, X., & Yi, W. (2018). 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade. Organic Letters, 20(12), 3892–3896. [Link]
- Kostyuchenko, A. S., et al. (2016). Synthesis and chemical properties of chromone-3-carboxylic acid (review). Chemistry of Heterocyclic Compounds, 52(2), 71-83. [Link]
- Gordon, A. T., et al. (2020). Synthesis and biological evaluation of chromone-3-carboxamides. ARKIVOC, 2020(5), 1-15. [Link]
- Production of chromone-3-carboxylic acid. (1982). JPS5759883A.
- Podina, I., et al. (2021).
- Abdel-Gawad, S. M., et al. (2006). Reactions of chromone-3-carboxylic acid and chromone-3-carboxamides with cyanoacetic acid hydrazide.
- General procedures for the purification of Carboxylic acids. Chempedia - LookChem. [Link]
- Chad's Prep. (2021). 20.9 Properties, Synthesis, and Reactions of Carboxylic Acids. YouTube. [Link]
- A Convenient Synthesis of Coumarin-3-carboxylic Acids via Knoevenagel Condensation of Meldrum′s Acid with ortho-Hydroxyaryl Aldehydes or Ketones.
- Kramer, K., & Lilly, C. (n.d.). 11.4 Synthesis of Carboxylic Acids. Fundamentals of Organic Chemistry. [Link]
- Al-Bari, M. A. A. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
- Process for the purification of aromatic carboxylic acids. (2004). US6833472B2.
- Synthesis and molecular docking studies of new chromane. (2022). ScienceScholar. [Link]
- Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. (2021). International Journal of Molecular Sciences, 22(21), 11847. [Link]
- Coumarin-3-carboxylic acid: C3/C4-functionalizations and cyclization reactions. (2023). Journal of Chemical Sciences, 135(1). [Link]
- Process for purification of carboxylic acids. (1995). US5387713A.
- Concise Synthesis of Chromene/Chromane-Type Aryne Precursors and Their Applications. (2021). The Journal of Organic Chemistry, 86(9), 6765-6779. [Link]
- S-3-cyclohexenecarboxylic acid and its purific
- How can I purify carboxylic acid?
- Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (2014). Journal of Medicinal Chemistry, 57(11), 4677-4692. [Link]
- Current Analytical Chemistry. (2018). An-Najah Staff. [Link]
- Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. (2016). International Journal of Nanomedicine, 11, 4529-4541. [Link]
- Sonawane, N. B., et al. (2023). Synthesis of coumarin-3-carboxylic acids in waste curd water: A green approach. European Journal of Chemistry, 14(4), 361-366. [Link]
- Determination of short-chain carboxylic acids and non-targeted analysis of water samples treated by wet air oxidation using gas chromatography-mass spectrometry. (2021).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciencescholar.us [sciencescholar.us]
- 4. arkat-usa.org [arkat-usa.org]
- 5. 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. JPS5759883A - Production of chromone-3-carboxylic acid - Google Patents [patents.google.com]
- 9. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting HPLC Peak Tailing for Carboxylic Acids
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve a common and often frustrating issue in High-Performance Liquid Chromatography (HPLC): peak tailing, specifically when analyzing carboxylic acids. An ideal chromatographic peak is symmetrical (Gaussian), and deviations like tailing can compromise quantification accuracy and resolution.[1][2] This guide provides in-depth, field-proven insights and systematic troubleshooting strategies to restore your peak symmetry and analytical confidence.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for my carboxylic acid analysis?
Peak tailing is an asymmetry in a chromatographic peak where the latter half of the peak is broader than the leading half.[1] It is quantitatively measured by the tailing factor (T) or asymmetry factor (As), where a value greater than 1 indicates tailing.[2][3] For carboxylic acids, this is a frequent issue that can lead to:
-
Inaccurate Integration and Quantification: Tailing peaks have less defined endings, making it difficult for chromatography data systems to consistently and accurately determine the peak area.
-
Reduced Resolution: The tail of a peak can merge with an adjacent peak, making it difficult to resolve and quantify the two compounds separately.[4]
-
Lowered Sensitivity: As the peak broadens and the height decreases, it can become indistinguishable from the baseline noise, especially for low-concentration analytes.
Q2: I'm seeing tailing for my carboxylic acid peak. What is the most likely cause?
The most common culprit for the peak tailing of acidic compounds like carboxylic acids is secondary interactions between the analyte and the stationary phase.[4][5] While the primary retention mechanism in reversed-phase HPLC is hydrophobic interaction, unwanted secondary interactions can also occur. For carboxylic acids, these are typically:
-
Interaction with Residual Silanol Groups: Silica-based columns, especially older Type A silica, have unreacted, acidic silanol groups (Si-OH) on their surface.[1][6] At mobile phase pH values above 3, these silanols can become ionized (Si-O⁻) and interact with the polar carboxylic acid group, causing a secondary retention mechanism that leads to tailing.[5][7]
-
Chelation with Trace Metals: The silica matrix of the column packing or stainless-steel components of the HPLC system (like frits) can contain trace metal impurities (e.g., iron, aluminum).[8][9] Carboxylic acids can act as chelating agents, interacting with these metals and creating another strong retention mechanism that results in tailing peaks.[8][10]
A third, and often overlooked, factor is an improperly buffered mobile phase with a pH close to the analyte's pKa . When the mobile phase pH is within ±1.5 units of the carboxylic acid's pKa, the analyte exists in a mixture of its ionized (more polar) and non-ionized (more hydrophobic) forms.[11][12] This dual state leads to peak broadening and tailing as the two forms have different retention behaviors.[13][14]
In-Depth Troubleshooting Guides
Guide 1: Optimizing Mobile Phase pH to Suppress Analyte Ionization
The first and most critical step in troubleshooting peak tailing for carboxylic acids is to ensure the analyte is in a single, non-ionized state. This is achieved by controlling the mobile phase pH.
The Underlying Principle (Causality): A carboxylic acid (R-COOH) is an acidic compound that can dissociate into its conjugate base (R-COO⁻) and a proton (H⁺). In reversed-phase HPLC, the non-ionized form (R-COOH) is more hydrophobic and will be retained in a predictable manner. The ionized form (R-COO⁻) is more polar and will have less retention. When the mobile phase pH is close to the pKa of the carboxylic acid, both forms coexist, leading to peak distortion.[12] By lowering the mobile phase pH to at least 2 units below the pKa, we can suppress the ionization of the carboxylic acid, ensuring it is predominantly in its single, non-ionized form.[15]
Experimental Protocol: Step-by-Step pH Adjustment
-
Determine the pKa of your Carboxylic Acid: If the pKa is unknown, you can find it in chemical literature or use prediction software. Most simple carboxylic acids have pKa values in the range of 3-5.
-
Select an Appropriate Buffer: Choose a buffer with a pKa close to your desired mobile phase pH. For a target pH of 2.5-3.0, a phosphate or formate buffer is a good choice.[5][16]
-
For LC-UV: Phosphate buffer is an excellent choice.
-
For LC-MS: Use a volatile buffer like formic acid or ammonium formate to avoid ion source contamination.[17]
-
-
Prepare the Aqueous Phase: Dissolve the buffer salts in HPLC-grade water to a concentration of 20-50 mM. A higher buffer concentration can also help to mask some residual silanol activity.[5][8]
-
Adjust the pH: While stirring, carefully titrate the aqueous buffer solution with an appropriate acid (e.g., phosphoric acid for a phosphate buffer, formic acid for a formate buffer) until you reach the target pH (e.g., 2.7).
-
Prepare the Mobile Phase: Mix the pH-adjusted aqueous phase with the appropriate organic solvent (e.g., acetonitrile, methanol) to your desired ratio.
-
Equilibrate the Column: Flush the column with at least 10-15 column volumes of the new mobile phase before injecting your sample.
Guide 2: Mitigating Secondary Interactions with the Stationary Phase
If adjusting the mobile phase pH does not completely resolve the peak tailing, the issue likely lies with secondary interactions with the column packing material.
The Underlying Principle (Causality): Even with an optimized mobile phase pH, residual silanol groups and trace metals on the stationary phase can still interact with the polar carboxylic acid.[1][8] Modern, high-purity, "Type B" silica columns that are "end-capped" are designed to minimize these active sites.[1][17] End-capping is a process where the residual silanol groups are chemically bonded with a small, non-polar group (like trimethylsilyl), effectively shielding them from interacting with analytes.[18][19]
Troubleshooting Workflow for Secondary Interactions
Experimental Protocol: Adding a Sacrificial Chelating Agent
If metal chelation is suspected, adding a sacrificial chelating agent to the mobile phase can be an effective solution.[8][20]
-
Prepare a Stock Solution: Create a concentrated stock solution of a chelating agent like Ethylenediaminetetraacetic acid (EDTA) or citric acid in HPLC-grade water.
-
Modify the Mobile Phase: Add a small amount of the chelating agent stock solution to your already pH-adjusted aqueous mobile phase to achieve a final concentration of 0.1-1 mM.
-
Equilibrate and Analyze: Thoroughly flush the column with the new mobile phase before injecting your sample and observe the peak shape. The chelating agent will preferentially bind to the active metal sites, preventing your carboxylic acid analyte from interacting with them.[20]
Guide 3: Addressing System and Other Potential Issues
If chemical modifications to the mobile phase and column selection do not resolve the issue, the problem may be related to the physical setup of the HPLC system or other factors.
| Potential Cause | Description | Recommended Action |
| Extra-Column Volume | Excessive volume from long or wide-bore tubing, fittings, or a large detector flow cell can cause band broadening and tailing, especially for early-eluting peaks.[3] | Use tubing with a smaller internal diameter (e.g., 0.005 inches). Ensure all fittings are properly connected to avoid dead volumes. |
| Column Contamination or Void | Accumulation of strongly retained sample components on the column inlet frit or the formation of a void at the head of the column can distort peak shape.[4][6] | Try reversing and flushing the column (check manufacturer's instructions first). If a void is suspected, the column may need to be replaced.[6] |
| Sample Overload | Injecting too high a concentration of the analyte can saturate the stationary phase, leading to peak fronting, but in some cases of secondary interactions, it can exacerbate tailing.[4][21] | Dilute the sample and re-inject. If the peak shape improves, sample overload was a contributing factor. |
| Sample Solvent Mismatch | If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[4][22] | Whenever possible, dissolve the sample in the initial mobile phase. |
Summary of Key Troubleshooting Strategies
| Strategy | Primary Target | When to Use |
| Lower Mobile Phase pH | Suppress analyte ionization | The first step for any carboxylic acid analysis showing peak tailing. |
| Use High-Purity, End-Capped Column | Minimize residual silanol activity | When pH optimization is insufficient, or as a preventative measure. |
| Increase Buffer Concentration | Mask residual silanol activity | Can be combined with pH optimization for a more robust method. |
| Add a Chelating Agent | Block active metal sites | When metal chelation is suspected, especially with known chelating analytes. |
Visualizing the Mechanisms of Peak Tailing
Mechanism 1: Interaction with Ionized Silanol Groups
Mechanism 2: Chelation with Metal Impurities
References
- Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
- Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
- LCGC Blog. (2019, November 12). HPLC Diagnostic Skills II – Tailing Peaks.
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- Waters Knowledge Base. (n.d.). What is "silanol activity" when a column is described as having low or high silanol activity?
- Labcompare.com. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC.
- alwsci. (2025, July 17). Common Causes Of Peak Tailing in Chromatography.
- Cytiva. (2024, September 1). How to fix asymmetrical chromatography peaks?
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- Anonymous. (2023, April 4). How to Fix Asymmetrical Chromatography Peaks.
- Pharma Growth Hub. (2023, June 22). PEAK TAILING: Phenomenon, Symptoms, and Corrections [Video]. YouTube.
- Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
- ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide.
- LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity.
- LCGC International. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing.
- SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids.
- LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
- LCGC International. (2022, June 1). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects.
- Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry.
- Moravek. (n.d.). Exploring the Role of pH in HPLC Separation.
- Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
- Journal of Chromatographic Science. (1996, March). Characterization of a Range of Alkyl-Bonded Silica HPLC Stationary Phases: Chromatographic Behavior of Neutral, Acidic.
- Phenomenex. (n.d.). LC Technical Tip: The Role of End-Capping in RP.
- ALWSCI. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column.
- Crawford Scientific. (2023, September 26). The Importance of Mobile Phase pH in Chromatographic Separations.
- ResearchGate. (2019, August 30). How can i prevent the peak tailing in HPLC?
- LCGC North America. (n.d.). Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography.
- ResearchGate. (2014, December 20). Why heavy metals produces peak tailing on reversed phase columns (ODS)?
- PubMed Central. (n.d.). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography.
- Shodex HPLC Columns. (n.d.). Lesson 3: Separation Modes and their Mechanisms 1.
- Aurora Pro Scientific. (n.d.). HPLC Column Selection Guide.
Sources
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. waters.com [waters.com]
- 3. chromtech.com [chromtech.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. support.waters.com [support.waters.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 13. moravek.com [moravek.com]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. researchgate.net [researchgate.net]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. labcompare.com [labcompare.com]
- 18. LC Technical Tip [discover.phenomenex.com]
- 19. shodexhplc.com [shodexhplc.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. chromatographytoday.com [chromatographytoday.com]
- 22. m.youtube.com [m.youtube.com]
Technical Support Center: Stereoselective Synthesis of 3-Chromanecarboxylic Acid
Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the stereoselective synthesis of 3-chromanecarboxylic acid and its derivatives. As a privileged scaffold in numerous biologically active molecules, achieving precise control over the stereochemistry at the C2, C3, and C4 positions of the chromane core is of paramount importance.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work. The advice herein is grounded in established mechanistic principles and validated through extensive laboratory application.
Frequently Asked Questions (FAQs)
Q1: My reaction yields the desired this compound derivative, but with low enantiomeric excess (ee). What are the most common causes?
A1: Low enantiomeric excess is a frequent challenge in asymmetric catalysis. The primary culprits often fall into one of the following categories:
-
Suboptimal Catalyst or Ligand: The chiral catalyst may not be providing a sufficiently differentiated energetic pathway for the formation of the two enantiomers. The choice of catalyst is highly reaction-dependent.
-
Incorrect Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired enantiomer, leading to a decrease in ee. Conversely, excessively low temperatures may hinder the reaction rate significantly.
-
Solvent Effects: The solvent plays a critical role in the solvation of the catalyst, substrates, and transition states. A suboptimal solvent can lead to poor catalyst performance and reduced enantioselectivity.
-
Presence of Impurities: Water and other protic impurities can interfere with the catalyst, particularly with Lewis acidic or Brønsted acidic species. Achiral acidic or basic impurities can also catalyze a background racemic reaction.
-
Racemization: The desired product may be forming with high initial ee, but then racemizing under the reaction or workup conditions. This can be promoted by acidic or basic conditions, or elevated temperatures.[1][2]
Q2: I am observing poor diastereoselectivity in my synthesis of a substituted this compound. How can I improve the diastereomeric ratio (dr)?
A2: Poor diastereoselectivity arises when the transition states leading to the different diastereomers are too close in energy. To improve the dr, consider the following:
-
Steric Hindrance: The steric bulk of the catalyst, substrates, and reagents can significantly influence the facial selectivity of the reaction. Modifying the substituents on your starting materials or choosing a bulkier or less bulky catalyst can often improve diastereoselectivity.
-
Catalyst-Substrate Interactions: In organocatalysis, the formation of specific hydrogen bonds or ionic interactions between the catalyst and the substrates is crucial for stereocontrol. Ensure your catalyst has the appropriate functional groups to direct the approach of the reactants.
-
Reaction Temperature: As with enantioselectivity, lowering the reaction temperature can often enhance diastereoselectivity by favoring the lower energy transition state.
-
Solvent Choice: The solvent can influence the conformation of the reactants and the catalyst, thereby affecting the diastereochemical outcome. A screen of solvents with varying polarities and coordinating abilities is recommended.
Q3: How do I determine the enantiomeric excess (ee) and diastereomeric ratio (dr) of my this compound product?
A3: The most reliable methods for determining the stereochemical purity of your product are:
-
Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC): These are the gold-standard techniques for separating and quantifying enantiomers and diastereomers. A variety of chiral stationary phases (CSPs) are commercially available, with polysaccharide-based columns being particularly effective for many chromane derivatives.[3][][5] Method development will involve screening different columns and mobile phases to achieve baseline separation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Diastereomeric Ratio (dr): The dr can often be determined directly from the 1H NMR spectrum of the crude reaction mixture by integrating well-resolved signals corresponding to the different diastereomers.
-
Enantiomeric Excess (ee): To determine the ee by NMR, you must first derivatize your carboxylic acid with a chiral resolving agent (e.g., a chiral alcohol or amine) to form diastereomers, which will then exhibit distinct signals in the NMR spectrum.
-
Q4: My desired chiral this compound is difficult to purify. What are some effective purification strategies?
A4: Purifying chiral carboxylic acids can be challenging. Consider these approaches:
-
Flash Column Chromatography: While often the first choice, co-elution of enantiomers or closely related diastereomers can be an issue. Careful optimization of the solvent system is crucial.
-
Crystallization: This can be a highly effective method for purifying both the final product and chiral intermediates.[6][7] For enantiomeric purification, diastereomeric salt formation with a chiral amine followed by fractional crystallization is a classical and powerful technique.[8][9]
-
Preparative Chiral HPLC or SFC: For small-scale purifications or when other methods fail, preparative chiral chromatography can be used to isolate the desired stereoisomer with high purity.[]
Troubleshooting Guides
Issue 1: Low Enantioselectivity in Organocatalyzed Michael Addition to Chromone-3-Carboxylic Acid
The conjugate addition of nucleophiles to chromone-3-carboxylic acid is a powerful strategy for synthesizing 2-substituted chroman-4-ones, which are precursors to 3-chromanecarboxylic acids. However, achieving high enantioselectivity can be challenging.
| Potential Cause | Troubleshooting Steps & Scientific Rationale | Expected Outcome |
| Suboptimal Catalyst Choice | 1. Screen Catalyst Classes: Evaluate different types of organocatalysts, such as cinchona alkaloid-derived thioureas, squaramides, or chiral phosphoric acids.[10][11] These catalysts operate through different activation modes (e.g., hydrogen bonding, ion pairing) and one may be better suited for your specific substrate. 2. Modify Catalyst Structure: Within a catalyst class, systematically vary the steric and electronic properties. For example, with chiral phosphoric acids, bulky substituents at the 3,3'-positions of the BINOL backbone often create a more defined chiral pocket, leading to higher enantioselectivity.[12][13] | Identification of a catalyst that provides a more ordered and energetically favorable transition state for the formation of the desired enantiomer. |
| Incorrect Reaction Conditions | 1. Temperature Optimization: Systematically lower the reaction temperature (e.g., from room temperature to 0 °C, -20 °C, or lower). Lower temperatures decrease the kinetic energy of the system, making it more difficult to overcome the higher activation energy barrier of the transition state leading to the minor enantiomer. 2. Solvent Screening: Test a range of solvents with varying polarity and hydrogen-bonding capabilities (e.g., toluene, dichloromethane, THF, ethyl acetate). The solvent can influence the conformation of the catalyst-substrate complex and the stability of the transition states. Non-polar solvents often enhance the effectiveness of hydrogen-bonding catalysts. | An increase in enantiomeric excess, potentially with a trade-off in reaction rate. |
| Interference from Carboxylic Acid | 1. In Situ Esterification: Consider converting the chromone-3-carboxylic acid to an ester in situ before the Michael addition. The free carboxylic acid can sometimes interfere with the catalyst through unwanted acid-base interactions. 2. Use of a Bifunctional Catalyst: Employ a catalyst that can simultaneously activate both the nucleophile and the electrophile. For example, a cinchona-squaramide catalyst can deprotonate the nucleophile with its basic amine while the squaramide moiety activates the chromone via hydrogen bonding.[10] | Improved catalyst turnover and higher enantioselectivity by minimizing non-productive catalyst-substrate interactions. |
| Product Racemization | 1. Analyze Reaction Profile: Take aliquots at different time points and analyze the ee. If the ee decreases over time, racemization is likely occurring. 2. Modify Workup: Avoid strongly acidic or basic conditions during the workup. Neutralize the reaction mixture carefully and minimize exposure to high temperatures. 3. Isolate as an Ester: If the free carboxylic acid is prone to racemization, consider isolating the product as a more stable ester derivative. | Preservation of the enantiomeric purity achieved during the catalytic reaction. |
This protocol describes a general procedure for the enantioselective addition of an azlactone to chromone-3-carboxylic acid, a reaction that generates a chiral center at the C2 position.[10]
-
To a stirred solution of chromone-3-carboxylic acid (1.0 equiv.) and the azlactone (1.2 equiv.) in toluene (0.1 M) at room temperature, add the cinchona-squaramide organocatalyst (5-10 mol%).
-
Stir the reaction mixture at the specified temperature (e.g., 25 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-substituted chroman-4-one.
-
Determine the diastereomeric ratio by 1H NMR of the purified product and the enantiomeric excess by chiral HPLC analysis.
Issue 2: Poor Yield and/or Selectivity in Domino Reactions for Chromane Synthesis
Domino (or cascade) reactions are highly efficient for constructing the chromane core with multiple stereocenters in a single step.[14][15][16][17] However, their complexity can also lead to challenges in optimization.
| Potential Cause | Troubleshooting Steps & Scientific Rationale | Expected Outcome |
| Incorrect Catalyst Loading | 1. Titrate Catalyst Amount: Start with a standard loading (e.g., 10 mol%) and incrementally increase or decrease it. Too little catalyst may result in a slow reaction with competing background reactions, while too much can sometimes lead to undesired side products or be economically unviable. | An optimal balance between reaction rate, yield, and stereoselectivity. |
| Reversibility of a Reaction Step | 1. Use of Additives: In some cases, an additive can help to drive the reaction forward. For example, in a Michael/hemiacetalization domino reaction, the hemiacetal formation can be reversible. The subsequent, irreversible oxidation to the chroman-2-one can help to pull the equilibrium towards the product.[14] 2. Removal of Byproducts: If a small molecule (e.g., water) is generated during the reaction, its removal using molecular sieves can prevent the reverse reaction and improve the yield. | Increased conversion to the desired product by shifting the reaction equilibrium. |
| Formation of Side Products | 1. Identify Side Products: Use techniques like LC-MS and NMR to identify the structures of major side products. Understanding these pathways is key to mitigating their formation. 2. Modify Reaction Parameters: Once the side reactions are understood, adjust the conditions accordingly. For example, if an elimination product is observed, running the reaction at a lower temperature may suppress it. | A cleaner reaction profile with a higher yield of the desired domino product. |
| Substrate Reactivity Mismatch | 1. Modify Substrate Electronics: The electronic properties of the substituents on your starting materials can significantly impact their reactivity in a domino sequence. For example, electron-withdrawing groups on a Michael acceptor will increase its reactivity. 2. Protect/Deprotect Strategy: If a functional group is interfering with the desired reaction pathway, consider protecting it and then deprotecting it after the domino sequence is complete. | Improved synchronization of the individual steps in the domino cascade, leading to higher yields and selectivity. |
Visualization of Key Concepts
Experimental Workflow for Optimizing Stereoselectivity
Caption: Iterative workflow for optimizing the stereoselectivity of a reaction.
Proposed Mechanism for Bifunctional Organocatalysis
Caption: Dual activation model in bifunctional organocatalysis for stereocontrol.
References
- Dalpozzo, R., & Mancuso, R. (2019). Recent Advances in Organocatalyzed Asymmetric Synthesis of Benzopyran and Benzodihydropyran (Chromane) Nuclei. Molecules, 24(15), 2729. [Link]
- Dalpozzo, R., & Mancuso, R. (2019). Recent Advances in Organocatalyzed Asymmetric Synthesis of Benzopyran and Benzodihydropyran (Chromane) Nuclei.
- Wang, Y., et al. (2019). Stereoselective synthesis of chromane derivatives via a domino reaction catalyzed by modularly designed organocatalysts. Organic & Biomolecular Chemistry, 17(3), 565-573. [Link]
- Morales-Solís, J. C., et al. (2023). Organocatalysed C-2 and C-3 Functionalisation of Chromones. Organic & Biomolecular Chemistry. [Link]
- Coquerel, G. (2014). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS.
- Andrés, J. M., et al. (2018). Asymmetric synthesis of polysubstituted chiral chromans via an organocatalytic oxa-Michael-nitro-Michael domino reaction. Organic & Biomolecular Chemistry, 16(4), 564-574. [Link]
- Zhang, X., et al. (2023). Asymmetric synthesis of chiral (thio)chromanes and exploration on their structure–activity relationship in macrophages. Organic & Biomolecular Chemistry, 21(43), 8741-8747. [Link]
- Zhang, X., et al. (2023). Asymmetric synthesis of chiral (thio)chromanes and exploration on their structure–activity relationship in macrophages. RSC Publishing. [Link]
- Srinivasan, K. V., et al. (2007). Purification of carboxylic acids by complexation with selective solvents.
- Wikipedia. (n.d.).
- Clayden, J., & Moran, W. J. (2012). Racemisation in Chemistry and Biology. The University of Manchester. [Link]
- Langer, P., & Schmidt, A. (2020). Domino reactions of chromones with activated carbonyl compounds. Beilstein Journal of Organic Chemistry, 16, 108-121. [Link]
- Singh, R. P., et al. (2022). Mechanism and Origin of Remote Stereocontrol in the Organocatalytic Enantioselective Formal C(sp2)–H Alkylation Using Nitroalkanes as Alkylating Agents. Journal of the American Chemical Society, 144(30), 13658-13670. [Link]
- DePorre, Y. C., et al. (2022). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. The Journal of Organic Chemistry, 87(17), 11487-11493. [Link]
- Study.com. (n.d.). Racemization Overview, Mechanism & Examples. [Link]
- Shimadzu. (2016).
- Wang, Y., et al. (2019). Stereoselective synthesis of chromane derivatives via a domino reaction catalyzed by modularly designed organocatalysts. Organic & Biomolecular Chemistry, 17(3), 565-573. [Link]
- Lončar, L., et al. (2013).
- Thomson, J. E., et al. (2010). Synthesis of substituted chromanones: an organocatalytic aldol/oxa-Michael reaction. Organic Letters, 12(17), 3848-3851. [Link]
- Káncz, Á., et al. (2020). Domino Reactions of Chromone-3-carboxylic Acids with Aminoheterocycles: Synthesis of Heteroannulated Pyrido[2,3-c]coumarins and their Optical and Biological Activity. Molecules, 25(22), 5434. [Link]
- Wang, Z., et al. (2019). Design and synthesis of new alkyl-based chiral phosphoric acid catalysts. Chirality, 31(8), 592-602. [Link]
- University of Rochester. (n.d.).
- Wang, J., et al. (2010). Enantioselective Synthesis of Highly Substituted Chromans via the Oxa-Michael–Michael Cascade Reaction with a Bifunctional Organocatalyst. The Journal of Organic Chemistry, 75(20), 6758-6764. [Link]
- Parmar, D., et al. (2023). An update on chiral phosphoric acid organocatalyzed stereoselective reactions. Organic & Biomolecular Chemistry, 21(25), 5143-5171. [Link]
- Langer, P., & Schmidt, A. (2020). Domino reactions of chromones with activated carbonyl compounds. Beilstein Journal of Organic Chemistry, 16, 108-121. [Link]
- LibreTexts Chemistry. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]
- Wang, Y., et al. (2021). Chiral phosphoric acid-catalyzed regioselective synthesis of spiro aminals with quaternary stereocenters. Tetrahedron Letters, 71, 153018. [Link]
- Zhang, L., & Meggers, E. (2023). Chiral phosphoric acid-catalyzed asymmetric synthesis of helically chiral, planarly chiral and inherently chiral molecules. Beilstein Journal of Organic Chemistry, 19, 1362-1383. [Link]
- De Klerck, K., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe, 35(3), 104-111. [Link]
- Berglund, K. A., et al. (1991). Carboxylic acid purification and crystallization process.
- Štefane, B., & Požgan, F. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
- Daicel Chiral Technologies. (n.d.).
- Doyle, M. P., et al. (1996). Asymmetric synthesis of substituted chromanones via C–H insertion reactions of α-diazoketones catalysed by homochiral rhodium(II) carboxylates.
- Zhou, Z., et al. (2018). 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade. Organic Letters, 20(12), 3892-3896. [Link]
- Kim, H., et al. (2022). Enantioselective Organocatalyzed Michael Addition of Isobutyraldehyde to Maleimides in Aqueous Media. Molecules, 27(8), 2603. [Link]
- Company, R. S. (2021). Enantioselective Organocatalyzed aza-Michael Addition Reaction of 2-Hydroxybenzophenone Imines to Nitroolefins. Universidad Autónoma de Madrid. [Link]
- Kim, H., et al. (2020). Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. Molecules, 25(17), 3949. [Link]
- Ye, K.-Y., et al. (2021). Catalytic asymmetric acetalization of carboxylic acids for access to chiral phthalidyl ester prodrugs.
- ResearchGate. (n.d.). Asymmetric Synthesis and Carboxylic Acids. [Link]
- Feng, X., et al. (2022). Asymmetric synthesis of isochromanone derivatives via trapping carboxylic oxonium ylides and aldol cascade. Chemical Science, 13(7), 2028-2034. [Link]
- Xue, C.-B., et al. (2002). Asymmetric synthesis of trans-2,3-piperidinedicarboxylic acid and trans-3,4-piperidinedicarboxylic acid derivatives. The Journal of Organic Chemistry, 67(3), 865-870. [Link]
- Orlov, V. D., & Kolos, N. N. (2016). Synthesis and chemical properties of chromone-3-carboxylic acid (review). Chemistry of Heterocyclic Compounds, 52(2), 71-83. [Link]
Sources
- 1. Racemization - Wikipedia [en.wikipedia.org]
- 2. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 3. shimadzu.com [shimadzu.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. US7307188B2 - Purification of carboxylic acids by complexation with selective solvents - Google Patents [patents.google.com]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. researchgate.net [researchgate.net]
- 9. Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. An update on chiral phosphoric acid organocatalyzed stereoselective reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Design and synthesis of new alkyl-based chiral phosphoric acid catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chiral phosphoric acid-catalyzed asymmetric synthesis of helically chiral, planarly chiral and inherently chiral molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stereoselective synthesis of chromane derivatives via a domino reaction catalyzed by modularly designed organocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BJOC - Domino reactions of chromones with activated carbonyl compounds [beilstein-journals.org]
- 16. Stereoselective synthesis of chromane derivatives via a domino reaction catalyzed by modularly designed organocatalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Domino reactions of chromones with activated carbonyl compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges of 3-Chromanecarboxylic Acid Derivatives
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-chromanecarboxylic acid derivatives. This guide provides in-depth troubleshooting strategies and practical protocols to address the common solubility hurdles encountered with this important class of compounds. Our approach is rooted in explaining the fundamental science behind each technique to empower you to make informed decisions in your experimental design.
Introduction: The Solubility Conundrum of the Chroman Scaffold
The this compound scaffold is a privileged structure in medicinal chemistry, appearing in molecules with a wide range of biological activities.[1][2][3][4][5] Its structure, however, presents a classic solubility challenge. It combines a rigid, largely nonpolar chroman ring system with a polar, ionizable carboxylic acid group.[6][7] This dual nature means that solubility is highly dependent on the delicate balance of intermolecular forces, making a one-size-fits-all approach to solubilization ineffective. This guide will walk you through a systematic process to diagnose and overcome these issues.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions and problems researchers face.
Q1: Why is my this compound derivative poorly soluble in neutral aqueous buffers (e.g., PBS pH 7.4)?
A: The primary reason is the protonation state of the carboxylic acid group. At neutral pH, which is often below the pKa of the carboxylic acid (~4-5), the group exists predominantly in its neutral, protonated form (-COOH).[8][9] This form is significantly less polar than its ionized counterpart (-COO⁻) and cannot effectively form the strong ion-dipole interactions with water that drive solubility.[9] The poor solubility is compounded by the hydrophobic nature of the chroman backbone, which prefers to self-associate rather than interact with water.[7][10]
Q2: What is the very first and simplest thing I should try to improve solubility for an in vitro assay?
A: The most direct and impactful first step is pH adjustment .[11][12] Since your molecule is acidic, increasing the pH of your aqueous buffer will deprotonate the carboxylic acid, forming a highly soluble carboxylate salt.[13][14] For many derivatives, simply moving from a pH of 7.4 to 8.0 or higher can dramatically increase solubility. Always ensure the final pH is compatible with your assay system (e.g., enzyme or cell stability).
Q3: How do I properly measure the solubility of my compound? Is there a difference between "kinetic" and "thermodynamic" solubility?
A: Yes, the distinction is critical.
-
Kinetic Solubility: This measures the concentration at which a compound precipitates when added to an aqueous buffer from a concentrated organic stock (usually DMSO). It's a high-throughput method often used in early discovery to flag potential issues.[15]
-
Thermodynamic (or Equilibrium) Solubility: This is the true measure of a compound's solubility. It is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium under specific conditions (e.g., pH, temperature). The "gold standard" for this is the shake-flask method , where an excess of the solid compound is agitated in the solvent for an extended period (24-48 hours) to ensure equilibrium is reached.[16]
For troubleshooting, starting with a thermodynamic solubility measurement in your key buffer is essential to understand the true baseline you need to improve upon.
Q4: My compound dissolves perfectly in 100% DMSO, but "crashes out" or precipitates when I dilute it into my aqueous assay buffer. What is happening?
A: This is a classic example of exceeding the kinetic solubility limit. While your compound is highly soluble in the organic solvent (DMSO), you are creating a supersaturated and unstable solution the moment you introduce it to the aqueous buffer where its solubility is much lower.[15] The compound then rapidly precipitates out of the solution. This highlights why relying on DMSO stock solutions without understanding the compound's aqueous solubility is a common pitfall. The solution is not to use more DMSO (which can be toxic to cells and interfere with assays), but to employ the solubilization strategies outlined in this guide.
Q5: Can I just heat the solution to get my compound to dissolve?
A: While gently warming can sometimes help overcome the initial energy barrier to dissolution, it is a risky approach. Firstly, many organic molecules are heat-labile and can degrade. Secondly, you may be creating a supersaturated solution that will precipitate as it cools to the experimental temperature, leading to inconsistent and non-reproducible results.[8] This method should be avoided unless you have thoroughly characterized the compound's thermal stability and solubility-temperature profile.
Section 2: Troubleshooting Workflow: A Systematic Approach
Effective troubleshooting requires a logical progression from simple fixes to more complex formulations. The following workflow provides a structured path to identifying the optimal solubilization strategy for your specific this compound derivative.
Caption: A logical workflow for troubleshooting solubility issues.
Step 1: Protocol for Baseline Thermodynamic Solubility
This protocol uses the gold-standard shake-flask method to determine the true equilibrium solubility.[16]
-
Preparation: Add an excess amount of your solid compound (e.g., 2-5 mg) to a glass vial. The key is to have undissolved solid remaining at the end.
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of your target aqueous buffer (e.g., PBS, pH 7.4).
-
Equilibration: Seal the vial tightly. Place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours. This long incubation is crucial to reach equilibrium.
-
Phase Separation: After incubation, allow the vial to sit undisturbed for at least 30 minutes for the excess solid to settle. Alternatively, centrifuge the sample to pellet the undissolved solid.
-
Sampling: Carefully remove an aliquot of the supernatant. Immediately filter it through a 0.22 µm syringe filter to remove any remaining microcrystals.
-
Quantification: Dilute the filtered supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS.[17]
Step 2: pH Modification
As carboxylic acids are more soluble at higher pH, systematically testing this is the next logical step.[8][9][13]
-
Prepare a series of buffers with increasing pH values (e.g., pH 7.5, 8.0, 8.5, 9.0).
-
Repeat the shake-flask protocol from Step 1 for each pH condition.
-
Plot the measured solubility against the pH. You should observe a significant increase in solubility as the pH rises above the compound's pKa.
| Parameter | Description | Typical Impact on Solubility |
| pH < pKa | The carboxylic acid is mostly in its neutral (-COOH) form. | Low aqueous solubility. |
| pH ≈ pKa | A 50/50 mix of neutral and ionized forms. | Solubility begins to increase sharply. |
| pH > pKa | The carboxylic acid is mostly in its ionized (-COO⁻) salt form. | High aqueous solubility. |
| Caption: The relationship between pH, pKa, and the solubility of a carboxylic acid. |
Step 3: Co-solvent Screening
If pH adjustment is insufficient or incompatible with your experiment, using co-solvents is a powerful alternative. Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous phase, making it more favorable for dissolving organic molecules.[18][19][20]
-
Select a panel of biocompatible co-solvents (see table below).
-
Prepare stock solutions of your compound in each co-solvent.
-
Create a series of solutions in your primary aqueous buffer containing increasing percentages of the co-solvent (e.g., 1%, 2%, 5%, 10% v/v).
-
Determine the concentration at which your compound precipitates for each co-solvent percentage.
-
Caution: Always run a vehicle control in your experiment to ensure the co-solvent itself does not affect the biological outcome.[18]
| Co-solvent | Properties & Considerations |
| Ethanol | Effective, but can be volatile and may affect protein structure at higher concentrations. |
| Propylene Glycol (PG) | A common, low-toxicity choice for many formulations.[18] |
| Polyethylene Glycol 400 (PEG 400) | Another low-toxicity polymer frequently used in parenteral formulations.[18] |
| Dimethyl Sulfoxide (DMSO) | Excellent solubilizer but can be cytotoxic and interfere with assays, even at low (<1%) concentrations. Use with caution. |
| Caption: Common co-solvents for enhancing the solubility of drug candidates. |
Section 3: In-Depth Protocols for Advanced Solubilization
When simple methods fail, more advanced formulation strategies are required.
Protocol A: Cyclodextrin Inclusion Complexation
Cyclodextrins (CDs) are cyclic oligosaccharides that act as molecular hosts, encapsulating the hydrophobic part of a guest molecule (your compound) within their central cavity.[21][22] This complex shields the nonpolar region from water, dramatically increasing the apparent aqueous solubility of the compound.[23][24]
Sources
- 1. Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chromone-2- and -3-carboxylic acids and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Chroman-3-carboxylic acid, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. Organic Chemistry Study Guide: Carboxylic Acids & Derivatives | Notes [pearson.com]
- 11. brieflands.com [brieflands.com]
- 12. eureka.patsnap.com [eureka.patsnap.com]
- 13. brainly.com [brainly.com]
- 14. www1.udel.edu [www1.udel.edu]
- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 16. scribd.com [scribd.com]
- 17. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]
- 18. ijpbr.in [ijpbr.in]
- 19. taylorandfrancis.com [taylorandfrancis.com]
- 20. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 21. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 22. chemicaljournals.com [chemicaljournals.com]
- 23. scispace.com [scispace.com]
- 24. researchgate.net [researchgate.net]
preventing degradation of 3-chromanecarboxylic acid during storage and handling.
Welcome to the technical support center for 3-chromanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout storage and handling. Here, you will find in-depth answers to frequently asked questions, troubleshooting guides for common issues, and detailed protocols to prevent degradation.
I. Frequently Asked Questions (FAQs)
This section addresses the most common queries regarding the storage and handling of this compound.
Q1: What are the optimal storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored in a cool, dry, and dark environment.[1][2][3] The recommended storage temperature is typically 2-8°C. The container should be tightly sealed to prevent moisture absorption and exposure to air.[1][2][3]
Q2: How should I store solutions of this compound?
A2: Solutions are generally less stable than the solid compound. If you need to store the compound in solution, it is advisable to prepare fresh solutions for each experiment. If short-term storage is necessary, store the solution at -20°C in a tightly sealed vial. The choice of solvent is critical; avoid basic solvents which can promote degradation. For guidance on preparing solutions, refer to the protocols in Section III.
Q3: Is this compound sensitive to light?
A3: While specific photostability data for this compound is not extensively documented, related chromone carboxylic acids are known to undergo photodecarboxylation. Therefore, it is a best practice to protect both solid samples and solutions from light by using amber vials or by wrapping containers in aluminum foil.[4]
Q4: What materials are compatible with this compound?
A4: Glass containers are suitable for storing both solid and dissolved this compound.[2] When working with solutions, ensure that any plasticware used is compatible with the solvent. Avoid contact with strong bases, oxidizing agents, and reactive metals.[3][5]
Q5: What are the primary signs of degradation to look out for?
A5: Visual signs of degradation can include a change in color (e.g., yellowing), clumping of the powder (indicating moisture uptake), or the appearance of insolubility when dissolving a previously soluble batch. Chemical analysis, such as HPLC, can provide a more definitive assessment of purity.
II. Troubleshooting Guide
This section provides solutions to specific problems that you may encounter during your experiments.
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| The compound has developed a yellow tint. | Oxidation or Photodegradation: Exposure to air and/or light can lead to the formation of colored impurities. | 1. Check the purity of your sample using HPLC or TLC. 2. If degradation is confirmed, it is recommended to use a fresh, uncompromised batch of the compound. 3. Ensure future storage is in a dark, inert-gas-filled container. |
| The compound is difficult to dissolve, or a previously prepared solution has become cloudy. | Hydrolysis/Ring Opening: In the presence of moisture or basic conditions, the chromane ring can open, leading to the formation of less soluble degradation products.[6] | 1. Attempt to dissolve a small amount in a fresh, anhydrous, neutral solvent. 2. If solubility issues persist, the compound has likely degraded. 3. Always use anhydrous solvents and store solutions under dry conditions. Avoid alkaline pH. |
| Inconsistent experimental results from the same batch of compound. | Inhomogeneous Degradation or Contamination: The portion of the compound you are using may have degraded due to localized exposure to adverse conditions. | 1. Thoroughly mix the solid compound before weighing. 2. Perform a purity check on a representative sample of the batch. 3. If possible, aliquot the solid compound into smaller, single-use vials upon receipt to minimize repeated exposure of the entire batch to the atmosphere. |
| Loss of biological activity in an assay. | Decarboxylation or Ring Opening: The carboxylic acid moiety and the chromane ring are crucial for the activity of many derivatives. Their alteration through degradation will likely result in a loss of function.[6] | 1. Confirm the identity and purity of your compound using analytical methods like NMR or mass spectrometry. 2. Prepare fresh solutions from a reliable source of the solid compound for each experiment. 3. Review your experimental protocol to ensure no incompatible reagents (e.g., strong bases) are used. |
III. Experimental Protocols
Adherence to proper experimental protocols is crucial for maintaining the integrity of this compound.
Protocol 1: Recommended Storage of Solid Compound
-
Upon Receipt: Inspect the container for any damage.
-
Inert Atmosphere: For long-term storage, flush the container with an inert gas like argon or nitrogen before sealing.
-
Sealing: Ensure the container cap is tightly secured. For extra protection, you can wrap the cap with parafilm.
-
Light Protection: Place the container in a light-blocking secondary container or wrap it in aluminum foil.
-
Temperature: Store in a refrigerator at 2-8°C.
-
Desiccation: For added protection against moisture, the sealed container can be placed in a desiccator.
Protocol 2: Preparation of Stock Solutions
-
Solvent Selection: Use a high-purity, anhydrous solvent. Common choices include DMSO or ethanol. Avoid aqueous solutions with a pH above 7.
-
Weighing: Weigh the required amount of this compound in a fume hood.
-
Dissolution: Add the solvent to the solid and mix thoroughly until fully dissolved. Sonication may be used to aid dissolution.
-
Storage of Solution: If immediate use is not possible, aliquot the stock solution into single-use vials, flush with inert gas, and store at -20°C for the shortest possible duration.
Protocol 3: Purity Assessment by HPLC
This protocol provides a general method to check for degradation. The exact conditions may need to be optimized for your specific equipment.
-
Sample Preparation: Prepare a solution of your this compound sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile/water mixture).
-
HPLC System:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Flow Rate: 1 mL/min.
-
Detection: UV detector at a wavelength where the compound has maximum absorbance.
-
-
Analysis: Inject a small volume of the sample solution. A pure sample should show a single major peak. The presence of additional peaks is indicative of impurities or degradation products.
IV. Degradation Pathways and Mechanisms
Understanding the potential degradation pathways is key to preventing them.
A. Hydrolysis and Ring Opening
Under basic conditions (e.g., in the presence of strong bases or even prolonged exposure to mildly basic aqueous solutions), the ester-like linkage in the chromane ring is susceptible to nucleophilic attack, leading to ring-opening. This irreversible process destroys the core scaffold of the molecule.
Caption: Base-catalyzed hydrolysis of the chromane ring.
B. Decarboxylation
Heating, especially in the presence of a base, can induce decarboxylation, where the carboxylic acid group is lost as carbon dioxide. This results in the formation of a chromane molecule, which will have different chemical and biological properties.[6]
Caption: Decarboxylation of this compound.
C. Photodegradation
Exposure to UV light can provide the energy to initiate photochemical reactions. For chromone carboxylic acids, a likely pathway is photodecarboxylation, leading to the loss of the carboxyl group and the formation of radical species that can further react.
Caption: Potential photodegradation pathway.
V. References
-
Sigma-Aldrich. (2025). Safety Data Sheet: this compound.
-
ResearchGate. (n.d.). Brief summary of various metabolic pathways for the degradation of 3CBA.
-
AK Scientific, Inc. (n.d.). Safety Data Sheet: (S)-Chroman-3-carboxylic acid.
-
Santa Cruz Biotechnology. (n.d.). Product Information: Coumarin-3-carboxylic acid.
-
Apollo Scientific. (2023). Safety Data Sheet: 6-Fluoro-2-oxo-2H-chromene-3-carboxylic acid.
-
Sigma-Aldrich. (2025). Safety Data Sheet: Chromic acid, polymer-supported.
-
ChemicalBook. (2025). 3-OXO-3H-BENZO[F]CHROMENE-2-CARBOXYLIC ACID.
-
Fisher Scientific. (2025). Safety Data Sheet: 2H-Chromene-3-carboxylic acid.
-
MedchemExpress.com. (n.d.). Coumarin-3-carboxylic Acid (2-Oxochromene-3-carboxylic acid).
-
Fisher Scientific. (2024). Safety Data Sheet: Chromone-2-carboxylic acid.
-
Fisher Scientific. (n.d.). Safety Data Sheet: 6,8-Dichloro-2-oxo-2H-chromene-3-carboxylic acid.
-
Sigma-Aldrich. (2024). Safety Data Sheet: 7-Hydroxycoumarin-3-carboxylic acid.
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-Oxo-4H-chromene-2-carboxylic acid.
-
Sosnovskikh, V. Y., & Moshkin, V. S. (2016). Synthesis and chemical properties of chromone-3-carboxylic acid (review). Chemistry of Heterocyclic Compounds, 52(2), 71–83. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Comparisons of detections, stabilities, and kinetics of degradation of hymecromone and its glucuronide and sulfate metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijrpc.com [ijrpc.com]
- 4. Arrhenius equation - Wikipedia [en.wikipedia.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Catalytic Hydrogenation for 3-Chromanecarboxylic Acid Synthesis
Welcome to the technical support center for the synthesis of 3-chromanecarboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working on the catalytic hydrogenation of coumarin-3-carboxylic acid. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your reaction, troubleshoot issues, and ensure the integrity of your results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Catalyst Selection and Handling
Question: I am setting up the hydrogenation of coumarin-3-carboxylic acid for the first time. Which catalyst should I choose?
Answer: For the selective hydrogenation of the alkene bond in the pyrone ring of coumarin-3-carboxylic acid, Palladium on carbon (Pd/C) is the most common and effective choice.[1] It is generally selective for the C=C bond while preserving the aromatic ring and the carboxylic acid functional group under mild conditions.
Here is a summary of common catalysts and their typical applications:
| Catalyst | Primary Application | Considerations for this Synthesis |
| 5% or 10% Pd/C | General-purpose for olefin, nitro, and aldehyde hydrogenation; debenzylation.[1] | Recommended starting point. Highly effective for reducing the endocyclic double bond of the coumarin system. |
| Pd(OH)₂/C (Pearlman's Catalyst) | More active than Pd/C; good for sterically hindered alkenes and reducing benzyl groups. | Can be used if the reaction with standard Pd/C is sluggish, but may require more careful control to avoid over-reduction. |
| Pt/C or PtO₂ (Adams' Catalyst) | More powerful than palladium; can hydrogenate aromatic systems. | Generally not recommended for this synthesis as it can lead to the over-reduction of the benzene ring of the chromane system, unless harsher conditions are intentionally employed. |
| Rh/C or Ru/C | Primarily used for the hydrogenation of aromatic and heterocyclic rings.[2] | Avoid for this specific transformation to maintain the aromaticity of the final product. Using a Ruthenium on carbon (Ru/C) catalyst, for instance, could lead to the formation of octahydrocoumarin derivatives.[2] |
Question: My hydrogenation reaction is not starting or is very sluggish. I suspect my Pd/C catalyst is inactive. How can I be sure, and what should I do?
Answer: Catalyst inactivity is a common issue. Here’s how to troubleshoot it:
-
Age and Storage: Pd/C catalysts can lose activity over time, especially if not stored properly. Ensure you are using a fresh batch from a reputable supplier.[3] Older catalysts can absorb atmospheric contaminants that block active sites.
-
Catalyst Poisoning: Impurities in your starting material, solvent, or hydrogen gas can poison the catalyst. Common poisons include sulfur, thiols, and halides. Consider purifying your coumarin-3-carboxylic acid starting material by recrystallization if you suspect impurities.[3]
-
Insufficient Activation/Pre-reduction: While many commercial Pd/C catalysts are ready to use, some protocols benefit from a pre-reduction step. This involves stirring the catalyst in the solvent under a hydrogen atmosphere for a short period before adding the substrate. This ensures the palladium is in its active Pd(0) state.
-
"Fool-Proof" Test: A simple way to check your catalyst's activity is to run a control reaction with a simple, reliable substrate like styrene or cyclohexene. If this reaction also fails, your catalyst is likely the problem.
Section 2: Reaction Conditions Optimization
Question: What is the best solvent for the hydrogenation of coumarin-3-carboxylic acid?
Answer: The choice of solvent is critical for both substrate solubility and catalyst activity. Protic solvents are generally preferred for hydrogenations with Pd/C.[3]
-
Recommended Solvents:
-
Ethanol (EtOH) or Methanol (MeOH): Excellent choices as they readily dissolve coumarin-3-carboxylic acid and its sodium or potassium salt, and are compatible with Pd/C catalysis.[4]
-
Ethyl Acetate (EtOAc): A good alternative, often used for its ease of removal during work-up.
-
Tetrahydrofuran (THF): Can be used if solubility is an issue in alcohols or EtOAc.
-
-
Solvents to Avoid:
-
Dichloromethane (DCM): Halogenated solvents can sometimes interfere with the catalyst, though they are used in some specific hydrogenation reactions.[4]
-
Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO): These can sometimes contain impurities that poison the catalyst and can be difficult to remove during work-up.
-
Question: I am getting incomplete conversion. Should I increase the hydrogen pressure or the temperature?
Answer: Both pressure and temperature can influence the reaction rate, but they should be adjusted systematically.
-
Hydrogen Pressure: This is often the most effective parameter to adjust first.
-
Atmospheric Pressure (Balloon): Sufficient for many simple hydrogenations, but can be slow for this substrate. Leaks in the system are a common issue.[4]
-
Elevated Pressure (Parr Shaker): Increasing the pressure to 50-100 psi (3-7 bar) significantly increases the concentration of hydrogen in the solution, which can dramatically improve the reaction rate and drive the reaction to completion.[3]
-
-
Temperature:
-
Room Temperature: This is the ideal starting point. Most successful hydrogenations of this type proceed well at ambient temperature.
-
Elevated Temperature: Increasing the temperature (e.g., to 40-50 °C) can increase the reaction rate. However, be cautious, as higher temperatures can also promote side reactions like decarboxylation of the carboxylic acid group.[5][6]
-
Workflow for Optimizing Hydrogenation Conditions
Caption: A systematic workflow for troubleshooting and optimizing the hydrogenation reaction.
Section 3: Byproduct Formation and Selectivity
Question: I am observing a byproduct that appears to have lost the carboxylic acid group. What is happening?
Answer: You are likely observing decarboxylation , a known side reaction for carboxylic acids, which can be promoted by heat or certain catalytic conditions.[5] Coumarin-3-carboxylic acid is particularly susceptible to this, especially at the C3 position.[6]
-
How to Minimize Decarboxylation:
-
Lower the Temperature: Avoid running the reaction at elevated temperatures unless necessary.
-
Control Reaction Time: Do not let the reaction run for an excessively long time after the starting material has been consumed. Monitor the reaction closely by TLC or LC-MS.
-
Catalyst Choice: While Pd/C is generally safe, ensure your catalyst is not overly acidic, as this can sometimes promote decarboxylation.
-
Question: My product's NMR shows signals consistent with a saturated benzene ring. How can I prevent this over-reduction?
Answer: Over-reduction of the aromatic ring occurs when the hydrogenation conditions are too harsh.
-
Prevention Strategies:
-
Avoid Aggressive Catalysts: Do not use platinum or rhodium-based catalysts, which are known to reduce aromatic systems.[2] Stick with Pd/C.
-
Reduce Hydrogen Pressure: If over-reduction is observed at high pressures, try lowering the pressure to a moderate level (e.g., 40-50 psi).
-
Moderate Temperature: High temperatures can also contribute to over-reduction. Perform the reaction at room temperature.
-
Reaction Pathway and Potential Side Reactions
Caption: Desired reaction pathway and common side reactions in the synthesis of this compound.
Section 4: Work-up and Purification
Question: I am having trouble filtering out the Pd/C catalyst after the reaction. What is the best practice?
Answer: Fine Pd/C particles can be difficult to remove and can contaminate your product.
-
Standard Protocol for Catalyst Removal:
-
Use a Filter Aid: The most reliable method is to filter the reaction mixture through a pad of Celite® (diatomaceous earth).[3]
-
Procedure:
-
Place a piece of filter paper in a Buchner funnel.
-
Add a 1-2 cm thick layer of Celite® and gently press it down.
-
Wet the Celite® pad with the reaction solvent before filtering.
-
Carefully pour the reaction mixture onto the Celite® pad.
-
Wash the pad thoroughly with fresh solvent to ensure all the product is collected.
-
-
Safety Note: Pd/C can be pyrophoric, especially when dry and exposed to air. Do not allow the filter cake to dry completely on the funnel. Quench the used catalyst-Celite mixture carefully with water before disposal.
-
Question: My final product is an oil or is difficult to crystallize. What purification strategies do you recommend?
Answer: If direct crystallization from the crude material is not working, consider the following:
-
Acid-Base Extraction:
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).
-
Extract with a mild aqueous base (e.g., saturated sodium bicarbonate solution). Your carboxylic acid product will move into the aqueous layer as its sodium salt, leaving non-acidic impurities behind.
-
Wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.
-
Carefully re-acidify the aqueous layer with a strong acid (e.g., 1M HCl) until the product precipitates out (check pH with litmus paper).
-
Collect the solid product by filtration or extract it with an organic solvent.
-
-
Recrystallization: Once you have a purer solid, try recrystallization from a suitable solvent system. Common choices include ethyl acetate/hexanes, ethanol/water, or toluene.
-
Chromatography: If all else fails, silica gel column chromatography can be used, but it can be challenging with free carboxylic acids due to tailing. Adding a small amount of acetic acid (0.5-1%) to the eluent can often improve the peak shape.
References
- Hydrogenation of coumarin to octahydrocoumarin over a Ru/C catalyst - ResearchGate. (n.d.).
- Coumarins Synthesis and Transformation via C–H Bond Activation—A Review - MDPI. (n.d.).
- Highly efficient synthesis of coumarin derivatives in the presence of H14[NaP5W30O110] as a green and reusable catalyst | Request PDF - ResearchGate. (n.d.).
- Hydrogenation of carboxylic acids | Download Scientific Diagram - ResearchGate. (n.d.).
- My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot? : r/chemistry - Reddit. (2015, July 2).
- Coumarin-3-carboxylic acid: C3/C4-functionalizations and cyclization reactions - Indian Academy of Sciences. (n.d.).
- 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade - Organic Chemistry Portal. (n.d.).
- US6833472B2 - Process for the purification of aromatic carboxylic acids - Google Patents. (n.d.).
- US3775450A - Process for purification of carboxylic acids - Google Patents. (n.d.).
Sources
Technical Support Center: Managing the Hygroscopicity of Carboxylic Acid Compounds
Welcome to the technical support center dedicated to the challenges and solutions associated with the hygroscopicity of carboxylic acid compounds. As researchers, scientists, and drug development professionals, we frequently encounter carboxylic acids, a cornerstone of many active pharmaceutical ingredients (APIs). However, their inherent ability to attract and retain atmospheric moisture—their hygroscopicity—presents significant hurdles in manufacturing, formulation, stability, and storage.[1][2]
This guide is structured to provide both foundational knowledge and practical, field-proven solutions to the problems you encounter in the lab and during development. We will explore the science behind why these compounds are challenging and provide robust, validated protocols to characterize, manage, and mitigate the risks associated with moisture.
Section 1: Frequently Asked Questions (FAQs): Understanding the Fundamentals
This section addresses the core principles of hygroscopicity as it relates to carboxylic acid compounds.
Q1: What is hygroscopicity, and why are carboxylic acid compounds particularly susceptible?
A: Hygroscopicity is the tendency of a solid substance to absorb or adsorb moisture from the surrounding atmosphere.[1] Carboxylic acids (-COOH) are highly prone to this phenomenon due to the polarity of the carboxyl functional group, which readily forms hydrogen bonds with water molecules.[3][4][5] The interaction can occur through several mechanisms, including surface adsorption, capillary condensation in pores, and absorption into the bulk material.[6]
Q2: What are the primary consequences of uncontrolled moisture absorption in my experiments?
A: Uncontrolled water uptake can have severe consequences for your compound and final product.[2] These can be broadly categorized as:
-
Physical Changes: Moisture acts as a plasticizer, leading to caking, clumping, and loss of powder flowability.[1][7] This directly impacts manufacturing processes like milling, blending, and tablet compression.[1][8] It can also induce changes in particle size, volume, and mechanical properties like tablet hardness.[9]
-
Chemical Degradation: Water can act as a reactant, leading to hydrolysis of the API or excipients, resulting in the formation of impurities and a reduction in the drug's potency and shelf life.[3][7][8][10]
-
Solid-State Transformations: Absorbed moisture can lower the glass transition temperature (Tg) of amorphous materials, potentially causing them to recrystallize into a less soluble, more stable crystalline form.[6][8] It can also induce transformations between different crystalline polymorphs or lead to the formation of hydrates, which can dramatically alter solubility and bioavailability.[2][8]
-
Microbial Growth: The presence of sufficient moisture can create an environment conducive to microbial growth, leading to spoilage and contamination.[7]
Q3: How does the physical form (crystalline vs. amorphous) of my carboxylic acid compound affect its hygroscopicity?
A: The physical form is critical.
-
Amorphous solids lack a long-range ordered molecular structure. This results in higher molecular mobility and more available sites for water to interact with. Consequently, amorphous materials typically absorb significantly more water vapor than their crystalline counterparts and do so at lower relative humidity (RH).
-
Crystalline solids have a highly ordered, three-dimensional lattice structure.[6] Water interaction is primarily limited to the crystal surface at low RH. However, at a specific critical relative humidity, crystalline materials can deliquesce (dissolve in the absorbed water) or form hydrates.[11]
Q4: What is the difference between water absorption and adsorption?
A: These terms describe two different mechanisms of water uptake:
-
Adsorption is a surface phenomenon where water molecules adhere to the surface of the solid. This is often the initial interaction at low humidity levels.
-
Absorption involves water penetrating the bulk structure of the material, as is common with amorphous solids or when a substance deliquesces.[1]
The workflow below outlines the typical process for investigating and managing a hygroscopic compound.
Caption: Workflow for investigating a hygroscopic compound.
Section 2: Troubleshooting Guide: Practical Problem Solving
This section provides direct answers to common issues encountered during experiments.
Q5: My powdered carboxylic acid API is clumping and forming hard cakes in its container. What is happening and how can I resolve this?
A: This is a classic sign of hygroscopicity-induced caking. Moisture absorbed by the powder forms liquid bridges between particles. Subsequent temperature or humidity fluctuations can cause this moisture to evaporate, leaving behind solid bridges that "cement" the particles together.[1]
-
Immediate Action: Gently break up the clumps with a spatula in a low-humidity environment (e.g., a glove box with controlled humidity or nitrogen purge).
-
Root Cause Analysis: Your storage conditions are inadequate. The material is being exposed to ambient humidity that is above its critical relative humidity.
-
Solution:
-
Dry the Material: Use an appropriate drying technique (see Section 3, Q10) to remove the excess moisture.
-
Improve Storage: Store the compound in a desiccator with an active desiccant or in a sealed, airtight container, preferably with a desiccant pouch inside.[7] For highly sensitive materials, store under an inert atmosphere (e.g., nitrogen or argon).
-
Control Environment: Handle the material only in environments with controlled low humidity (<40% RH is a common starting point, but the exact value depends on your material).[8]
-
Q6: I'm observing poor and inconsistent powder flow from the hopper during my tableting process. Could moisture be the cause?
A: Yes, very likely. Increased moisture content enhances the cohesive forces between particles due to the formation of liquid bridges and increased surface tension.[1] This leads to reduced powder flowability, which can cause inconsistent die filling, tablet weight variation, and processing delays.
-
Troubleshooting Steps:
-
Measure Water Content: Use Karl Fischer titration to determine the water content of the powder blend from the hopper and compare it to a reference sample stored under dry conditions.
-
Environmental Monitoring: Check the relative humidity and temperature in the processing suite. Fluctuations can lead to moisture sorption.
-
Corrective Actions:
-
Implement stricter humidity controls in the manufacturing area.[8]
-
Consider adding a glidant, such as colloidal silicon dioxide, to your formulation. These excipients can adsorb surface moisture and reduce interparticle friction.[12]
-
Ensure the material is adequately dried before processing and is not held in the hopper for extended periods.
-
-
Q7: My API is showing signs of degradation, and I suspect hydrolysis. How can I confirm if moisture is the culprit and prevent it?
A: Hydrolysis is a common degradation pathway for carboxylic acid derivatives, especially esters and amides, and is facilitated by water.
-
Confirmation:
-
Stability Study: Conduct a forced degradation study. Store samples of your API at elevated temperature and humidity (e.g., 40°C / 75% RH) and analyze them at various time points using a stability-indicating HPLC method.[8] An increase in known degradants compared to a sample stored under dry conditions strongly implicates moisture.
-
Solid-State Characterization: Use XRPD and DSC to check for changes in the solid form, as moisture can induce phase transformations that may accelerate degradation.[3]
-
-
Prevention:
-
Strict Moisture Control: The most effective preventative measure is to rigorously control the moisture content of the API and excipients and to manufacture and store the product under low-humidity conditions.[13][14]
-
Formulation Strategies:
-
Packaging: Use high-barrier packaging, such as aluminum/aluminum (Alu-Alu) blisters or glass containers with tight seals.[8][16]
-
The diagram below illustrates how water can physically and chemically compromise a carboxylic acid API.
Caption: Mechanisms of moisture-induced product failure.
Section 3: Methodologies & Protocols
This section provides standardized procedures for key experiments.
Q8: How do I quantitatively measure the hygroscopicity of my compound?
A: The gold-standard technique is Dynamic Vapor Sorption (DVS) . A DVS instrument measures the change in mass of a sample as it is exposed to a precisely controlled stream of gas with varying relative humidity at a constant temperature.[][18] The output is a moisture sorption-desorption isotherm, which plots the change in mass (%) against RH (%).[19]
Protocol: Basic DVS Analysis
-
Sample Preparation: Place a small, accurately weighed amount of your sample (typically 5-15 mg) into the DVS sample pan.
-
Drying Step: Start the experiment by drying the sample in the instrument under a stream of dry nitrogen (0% RH) until a stable mass is achieved. This establishes the initial dry mass.
-
Sorption Cycle: Increase the RH in a stepwise manner (e.g., in 10% increments from 0% to 90% RH). At each step, the instrument waits until the sample mass equilibrates before moving to the next RH level.
-
Desorption Cycle: Once the maximum RH is reached, decrease the RH in the same stepwise manner back to 0% RH to measure moisture loss.
-
Data Analysis: The resulting isotherm reveals key information:
-
The total mass gained at a specific RH (e.g., 80% RH) is used for classification.
-
The shape of the curve indicates the sorption mechanism (e.g., Type II or III for amorphous materials).[11]
-
Hysteresis (a difference between the sorption and desorption curves) can indicate physical changes like hydrate formation or recrystallization.
-
Table 1: European Pharmacopoeia Hygroscopicity Classification
| Classification | Mass Increase (at 25°C / 80% RH for 24h) |
| Non-hygroscopic | < 0.12% w/w |
| Slightly hygroscopic | ≥ 0.12% and < 2.0% w/w |
| Hygroscopic | ≥ 2.0% and < 15.0% w/w |
| Very hygroscopic | ≥ 15.0% w/w |
| Deliquescent | Sufficient water is absorbed to form a liquid |
This table provides a standard framework for classifying materials based on DVS data or equivalent static methods.[10][13]
Q9: What is the best way to dry my hygroscopic carboxylic acid compound without degrading it?
A: The choice of drying method depends on the thermal stability of your compound. Always check for the melting point and decomposition temperature using DSC/TGA before selecting a drying method.
Table 2: Comparison of Common Laboratory Drying Techniques
| Drying Method | Principle | Advantages | Disadvantages | Best For |
| Oven Drying | Heating under atmospheric pressure to drive off moisture. | Simple, fast, widely available. | Risk of thermal degradation for heat-sensitive compounds. | Thermally stable, non-hygroscopic to slightly hygroscopic compounds. |
| Vacuum Drying | Heating under reduced pressure. | Lowers the boiling point of water, allowing for drying at lower temperatures.[20] Protects against oxidative degradation. | Slower than oven drying; requires a vacuum pump and rated oven. | Thermally sensitive compounds; highly hygroscopic materials. |
| Desiccation | Storage in a sealed chamber with a desiccant (e.g., silica gel, P₂O₅). | Very gentle, no heat required. Simple setup. | Very slow process; desiccant requires regeneration/replacement. | Small quantities of highly sensitive materials; maintaining a dry state after another drying process. |
| Freeze Drying (Lyophilization) | Freezing the material and then sublimating the water under vacuum. | Extremely gentle; preserves the structure of sensitive molecules. | Complex, slow, and expensive equipment. Not suitable for all solid forms. | Biologics, peptides, and extremely sensitive small molecules, often from a solution. |
Protocol: Vacuum Drying a Thermally Sensitive Compound
-
Determine Max Temperature: From TGA/DSC data, determine the maximum temperature the compound can tolerate without degradation. Set the vacuum oven temperature well below this limit (e.g., 20-30°C below).
-
Prepare Sample: Spread the compound in a thin layer on a clean, glass watch glass or tray to maximize surface area.
-
Load Oven: Place the tray in the vacuum oven.
-
Apply Vacuum: Close the oven door and slowly apply vacuum to prevent the powder from being aspirated.
-
Apply Heat: Once the desired vacuum level is reached, turn on the oven heating to the set temperature.
-
Dry to Constant Weight: Dry the material for several hours or overnight. To confirm dryness, release the vacuum with dry nitrogen, quickly remove and weigh the sample, then return it to the oven for another 1-2 hours and re-weigh. Drying is complete when the mass is constant.
-
Cool Down: Turn off the heat and allow the oven to cool under vacuum.
-
Store Properly: Once cool, break the vacuum with an inert gas like nitrogen and immediately transfer the dried material to a desiccator or other airtight container.
Section 4: Advanced Strategies for Mitigation in Drug Development
For long-term stability, proactive formulation and packaging strategies are essential.
Q10: How can I use excipients to protect a hygroscopic API in a solid dosage form?
A: Excipients can be used strategically to manage moisture.[15][21]
-
Moisture Scavengers: Excipients like colloidal silicon dioxide (Aerosil®) or certain starches have a high surface area and can preferentially adsorb ambient moisture, effectively shielding the API.[12]
-
Diluents with Low Hygroscopicity: Choose fillers and binders that are themselves non-hygroscopic, such as anhydrous lactose or microcrystalline cellulose (MCC), to minimize the overall water content of the formulation.[12]
-
Moisture Barriers (Film Coating): Applying a polymer-based film coat to a tablet is one of the most effective ways to prevent moisture ingress from the environment.[8] Coatings can be formulated with water-soluble polymers (like HPMC) or water-insoluble polymers (like ethyl cellulose) to create a physical barrier.[8]
Q11: What is the role of packaging in protecting my final product?
A: Packaging is the final line of defense and is critical for ensuring the shelf-life stability of a hygroscopic drug product.[8]
-
High-Barrier Materials: Materials with a low water vapor permeation rate are essential. Aluminum foil is an excellent moisture barrier, making Alu-Alu blisters a superior choice over PVC blisters for moisture-sensitive drugs.[8]
-
Sealed Containers: Glass and high-density polyethylene (HDPE) bottles with tight-fitting, induction-sealed caps provide excellent protection.
-
Inclusion of Desiccants: It is common practice to include a desiccant canister or sachet inside the packaging to adsorb any moisture that permeates the container or was present in the headspace during packaging.[7][22]
Q12: Can I modify the API itself to make it less hygroscopic?
A: Yes, this is an area of active research in pharmaceutical development known as crystal engineering.
-
Salt Formation: Converting a carboxylic acid to a salt can sometimes improve its physicochemical properties. However, this must be approached with caution, as some salt forms can be more hygroscopic than the free acid.[23] For example, sodium salts are often highly hygroscopic.[24]
-
Co-crystals: Forming a co-crystal involves incorporating a neutral guest molecule (a co-former) into the crystal lattice of the API. This can alter the crystal packing and hydrogen bonding network, sometimes creating a new solid form with significantly reduced hygroscopicity and improved stability.[14][24] This is a powerful strategy for mitigating the risks associated with moisture-sensitive APIs.[14]
References
- How does hygroscopy affect storage and packaging of m
- Overcoming Challenges in Carboxylic Acid Drug Formulations - P
- Hygroscopic material packing - ResearchG
- Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC - NIH. [Link]
- Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview - PharmaInfo. [Link]
- Process for drying hygroscopic materials - Google P
- Moisture protection for hygroscopic materials during transport - Absortech. [Link]
- Hygroscopic Materials and Characterization Techniques for Fiber Sensing Applications: A Review - ACS Public
- Hygroscopicity and Hydrates in Pharmaceutical Solids: Solid Form and Drug Development - ResearchG
- How is the hygroscopicity of a substance determined, chemically? - Quora. [Link]
- The Effect of Hygroscopic Formulation Ingredients on the Sorption Characteristics of Tablets - Semantic Scholar. [Link]
- The Science Behind Moisture Management in Pharmaceuticals: Role of Excipients - LinkedIn. [Link]
- What are the best tablet excipients to be used for moisture & heat sensitive APIs?
- An Overview of Water-Solid Interactions - Manufacturing Confectioner. [Link]
- 5 Tips to Help Process Dry Hygroscopic Resins - Asaclean® Purging Compounds. [Link]
- Illustration of methods to improve the hygroscopic stability of moisture-sensitive APIs.
- Co-processing with excipients to reduce hygroscopicity.
- A novel methodology for assessing the hygroscopicity of aerosol filter samples - AMT. [Link]
- A novel methodology for assessing the hygroscopicity of aerosol filter samples - ResearchG
- Mixing & Drying Hygroscopic M
- Hygroscopic Goods And Their Role In Sweat Formation In Shipping Containers - InterDry. [Link]
- Water–solid interactions in amorphous maltodextrin-crystalline sucrose binary mixtures - PMC - NIH. [Link]
- Drying and Storing Hygroscopic Salts - Reddit. [Link]
- Method for drying hygroscopic material and the product thereof - Google P
- Characterization of the “hygroscopic” properties of active pharmaceutical ingredients - Sci-Hub. [Link]
- Understanding the roles of excipients in moisture management in solid dosage forms - Taylor & Francis Online. [Link]
- Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxid
- Characterization of the "Hygroscopic" properties of active pharmaceutical ingredients - ResearchG
- AMORPHOUS PHARMACEUTICAL SOLIDS - PMC - NIH. [Link]
- Characterization, Solubility, and Hygroscopicity of BMS-817399 - ACS Public
Sources
- 1. pharmainfo.in [pharmainfo.in]
- 2. conservancy.umn.edu [conservancy.umn.edu]
- 3. researchgate.net [researchgate.net]
- 4. ACP - Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level [acp.copernicus.org]
- 5. acp.copernicus.org [acp.copernicus.org]
- 6. gomc.com [gomc.com]
- 7. How does hygroscopy affect storage and packaging of materials? [infinitylearn.com]
- 8. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. Water–solid interactions in amorphous maltodextrin-crystalline sucrose binary mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. researchgate.net [researchgate.net]
- 15. colorcon.com [colorcon.com]
- 16. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. quora.com [quora.com]
- 20. Mixing & Drying Hygroscopic Materials [permixmixers.com]
- 21. tabletingtechnology.com [tabletingtechnology.com]
- 22. sse.co.th [sse.co.th]
- 23. eureka.patsnap.com [eureka.patsnap.com]
- 24. researchgate.net [researchgate.net]
troubleshooting unexpected byproducts in 3-chromanecarboxylic acid reactions
Welcome to the technical support resource for researchers, chemists, and drug development professionals working with 3-chromanecarboxylic acid. This guide provides in-depth troubleshooting for unexpected byproduct formation and other common issues encountered during its synthesis and handling. The content is structured in a practical question-and-answer format, grounded in established chemical principles to ensure scientific integrity and provide actionable solutions.
Section 1: Troubleshooting Synthesis Reactions
The synthesis of this compound can be approached through several pathways, each with unique challenges. A prevalent and effective method involves the catalytic hydrogenation of a chromone precursor, such as chromone-3-carboxylic acid or its ester. This section addresses byproducts and issues commonly observed during this transformation and related synthetic steps.
FAQ 1: During the catalytic hydrogenation of chromone-3-carboxylic acid to produce this compound, I'm observing a significant amount of a non-acidic byproduct and my yield of the desired product is low. What is happening?
Answer: This is a classic issue where the primary culprit is often decarboxylation , the loss of the carboxylic acid group as CO₂.[1] The chromone-3-carboxylic acid structure, being a β,γ-unsaturated carboxylic acid, can undergo decarboxylation, particularly under thermal stress. The subsequent reduction of the resulting chromone would yield chromane, a neutral byproduct.
Causality Explained: The hydrogenation of the α,β-double bond in the pyrone ring is the desired reaction. However, elevated temperatures or certain catalysts can provide enough energy to promote the competing decarboxylation pathway.[1] This process removes the carboxyl group, leading to the formation of unsubstituted chromone, which is then hydrogenated to chromane.
Troubleshooting Protocol:
-
Optimize Reaction Temperature: This is the most critical parameter. Reduce the reaction temperature to the lowest effective level. Many hydrogenations can proceed efficiently at or slightly above room temperature.
-
Screen Catalysts: The choice of catalyst can influence selectivity. While Pd/C is common, it can sometimes promote decarboxylation at higher temperatures. Consider screening other catalysts:
-
Raney Nickel (Ra-Ni): Often effective under milder conditions.
-
Platinum(IV) oxide (PtO₂, Adams' catalyst): Can be highly active at lower temperatures and pressures.
-
Rhodium on Alumina (Rh/Al₂O₃): Known for its high activity in aromatic hydrogenations under mild conditions.
-
-
Control Hydrogen Pressure: While higher pressure can increase the rate of hydrogenation, excessively high pressures combined with elevated temperatures can exacerbate side reactions. Start with a moderate pressure (e.g., 50 psi) and optimize from there.
-
Esterification Strategy: A robust alternative is to first convert the chromone-3-carboxylic acid to its methyl or ethyl ester. Esters are significantly more resistant to decarboxylation. The resulting chromane ester can be hydrogenated under standard conditions to yield ethyl 3-chromanecarboxylate, which is then hydrolyzed back to the carboxylic acid in a final, high-yielding step.
Workflow: Esterification as a Protective Strategy
Caption: Workflow comparing direct hydrogenation with a protective esterification strategy.
FAQ 2: My reaction starting from salicylaldehyde and a malonate derivative is not producing the chromane structure. Instead, I'm isolating a linear, unsaturated compound or a coumarin derivative.
Answer: This issue points to a failure in the crucial intramolecular cyclization step (an oxa-Michael addition). The reaction between salicylaldehyde and an active methylene compound like diethyl malonate is a multi-step process, typically a Knoevenagel condensation followed by cyclization.[2][3] If the cyclization fails, you can isolate the intermediate Knoevenagel adduct or a rearranged product like a coumarin.
Causality Explained: The initial base-catalyzed condensation between salicylaldehyde and diethyl malonate forms an α,β-unsaturated intermediate. For the desired chromane to form, the phenoxide must attack the β-carbon of the double bond in a conjugate addition.[4] However, under certain conditions, especially with prolonged heating or specific bases, an intramolecular transesterification can occur first, leading to the formation of a highly stable coumarin-3-carboxylate, which is resistant to reduction under these conditions.[3]
Troubleshooting Protocol:
-
Choice of Base: The base is critical. A strong, non-nucleophilic base can favor the initial condensation but may not be optimal for the cyclization. Weaker amine bases like piperidine or pyrrolidine are often used to mediate both steps effectively.[3] If using a stronger base like an alkoxide, ensure meticulous temperature control to prevent side reactions.
-
Solvent Selection: The solvent can influence the conformation of the intermediate, affecting the favorability of the intramolecular attack. Protic solvents like ethanol can facilitate the necessary proton transfers.
-
Tandem Reaction Approach: Consider a two-step, one-pot approach. First, perform the Knoevenagel condensation under mild conditions. Once TLC or LC-MS confirms the formation of the intermediate, change the conditions (e.g., add a different catalyst or increase temperature moderately) to promote the cyclization and subsequent reduction.
Reaction Pathway Analysis
Caption: Competing pathways after initial Knoevenagel condensation.
FAQ 3: I am attempting a one-pot synthesis involving a Michael addition to form the chromane ring, but I see multiple products and diastereomers. How can I improve selectivity?
Answer: Cascade reactions involving Michael additions are powerful but can be prone to side reactions and stereoselectivity issues.[5][6] The formation of multiple products suggests that either the initial Michael addition is not fully completing before subsequent reactions occur, or that side reactions like polymerization or proton exchange are scrambling stereocenters.
Causality Explained: In a cascade sequence, the initial Michael adduct forms a new enolate.[7][8] This enolate must then participate in the desired subsequent reaction (e.g., an intramolecular cyclization). If this enolate is quenched prematurely by a proton source, or if it reacts with another molecule of the Michael acceptor, byproducts will form. Diastereoselectivity is determined by the facial selectivity of the nucleophilic attack during the addition and cyclization steps, which is influenced by catalyst, solvent, and temperature.
Troubleshooting Protocol:
-
Catalyst Choice: For stereoselective transformations, an organocatalyst (e.g., a chiral amine or thiourea derivative) can be highly effective in controlling the stereochemical outcome.[6]
-
Stoichiometry and Addition Rate: Ensure the stoichiometry is precise. Sometimes, slow addition of the Michael acceptor to the mixture of the donor and base can prevent the formation of double-addition byproducts.
-
Temperature Control: Run the reaction at a lower temperature (e.g., 0 °C or -20 °C). This reduces the reaction rate but often dramatically increases diastereoselectivity by favoring the transition state with the lowest activation energy.
Table 1: Effect of Temperature on Diastereoselectivity (Hypothetical Data)
| Entry | Temperature (°C) | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | 25 (Room Temp) | 65:35 | 85 |
| 2 | 0 | 88:12 | 81 |
| 3 | -20 | 95:5 | 75 |
Section 2: Purification and Analysis
Proper purification and analysis are critical for obtaining high-purity this compound and for correctly identifying the byproducts discussed above.
FAQ 4: My this compound streaks badly on silica gel TLC and is difficult to purify by column chromatography. What is the best practice for purification?
Answer: This is a very common issue. The acidic proton of the carboxylic acid interacts strongly with the slightly acidic silica gel surface, causing tailing or streaking. Furthermore, residual starting materials or byproducts with similar polarity can make separation challenging.
Troubleshooting Protocol:
-
Acid-Base Extraction (Liquid-Liquid): This is the most effective first-pass purification method to separate your acidic product from neutral or basic impurities.
-
Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate).
-
Extract with a mild aqueous base like sodium bicarbonate (NaHCO₃) solution. Your carboxylic acid will be deprotonated to its sodium salt and move to the aqueous layer.
-
Neutral byproducts (like the decarboxylated chromane) and unreacted starting materials (like salicylaldehyde) will remain in the organic layer.
-
Separate the layers. Carefully re-acidify the aqueous layer with cold 1M HCl until the product precipitates (pH ~2-3).
-
Extract the pure carboxylic acid back into an organic solvent, dry with anhydrous MgSO₄, and evaporate.
-
-
Recrystallization: If the product is a solid after extraction, recrystallization is an excellent final purification step. Experiment with different solvent systems (e.g., ethyl acetate/hexanes, ethanol/water, toluene).
-
Modified Column Chromatography: If chromatography is necessary, modify the mobile phase. Add a small amount (0.5-1%) of acetic acid or formic acid to the eluent. This keeps the carboxylic acid fully protonated, minimizing its interaction with the silica and resulting in sharper bands and better separation.
Purification Workflow
Caption: Decision workflow for purifying this compound.
FAQ 5: How can I definitively identify the byproducts in my reaction mixture?
Answer: A combination of chromatographic and spectroscopic techniques is essential for unambiguous structure elucidation of unexpected byproducts.
Analytical Workflow:
-
High-Performance Liquid Chromatography (HPLC): Develop an HPLC method to separate all components in the crude mixture. A reversed-phase C18 column is standard. This will tell you the number of components and their relative abundance (purity of the main peak).[9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for initial identification. By coupling the HPLC to a mass spectrometer, you can get the mass of each separated component. This allows you to quickly propose molecular formulas and identify likely byproducts (e.g., a peak with the mass of chromane confirms decarboxylation).[10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: After isolating a byproduct (or analyzing the crude mixture if possible), ¹H and ¹³C NMR are required for definitive structural confirmation.
-
Decarboxylation (Chromane): The characteristic carboxylic acid proton signal (~10-12 ppm) will be absent in the ¹H NMR spectrum of this byproduct. You will also see the loss of the carboxyl carbon in the ¹³C NMR spectrum (~170-180 ppm).
-
Ring-Opening: Look for the appearance of a phenolic -OH proton and potentially an aldehydic or enone proton in the ¹H NMR spectrum.
-
Unreacted Starting Material: Compare the crude NMR to spectra of your starting materials (e.g., salicylaldehyde, which has a distinct aldehyde proton signal around 9.8-10.0 ppm).
-
Table 2: Key Analytical Signatures for Product and Potential Byproducts
| Compound | Key ¹H NMR Signal (ppm) | Key ¹³C NMR Signal (ppm) | Mass (M) |
| This compound | ~10-12 (broad s, 1H, -COOH) | ~175 (-COOH) | 178.18 |
| Chromane (Decarboxylation) | Absence of -COOH proton | Absence of -COOH carbon | 134.18 |
| Salicylaldehyde (Start Mat.) | ~9.8 (s, 1H, -CHO), ~11.0 (s, 1H, -OH) | ~190 (-CHO) | 122.12 |
| Coumarin-3-carboxylic acid | ~8.5 (s, 1H, vinyl H), ~13.0 (broad s, 1H, -COOH) | ~160 (lactone C=O) | 190.15 |
References
- Mhaske, S. B., & Argade, N. P. (2012). Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. Beilstein Journal of Organic Chemistry, 8, 2166–2175. [Link]
- Synthesis-of-3-Carbethoxycoumarin.docx. (n.d.). CDN. [Link]
- Wang, R., et al. (2019). Synthesis of 2H-Chromenones from Salicylaldehydes and Arylacetonitriles. Molecules, 24(15), 2783. [Link]
- Chen, C., et al. (2018). Synthesis of novel functional polycyclic chromones through Michael addition and double cyclizations. Organic & Biomolecular Chemistry, 16(33), 6046-6055. [Link]
- Johansson, H., et al. (2018). Model-Based Guided Troubleshooting Applied to a Selective Catalytic Reduction System.
- Reddy, B. V. S., et al. (2010). Intermolecular C-O Addition of Carboxylic Acids to Arynes: Synthesis of o-Hydroxyaryl Ketones, Xanthones, 4-Chromanones, and Flavones. Organic Letters, 12(21), 4884–4887. [Link]
- Pore, V. S., & Pescarmona, P. P. (2015). Heterogeneous and homogeneous catalysis for the hydrogenation of carboxylic acid derivatives. Catalysis Science & Technology, 5(9), 4374-4394. [Link]
- Berhenke, L. F., Monroe, E., & Britton, E. C. (1944). U.S. Patent No. 2,338,569. U.S.
- Mhaske, S. B., & Argade, N. P. (2012). Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. Beilstein Journal of Organic Chemistry, 8, 2166–2175. [Link]
- Khilya, V. P., et al. (2016). Synthesis and chemical properties of chromone-3-carboxylic acid (review). Chemistry of Heterocyclic Compounds, 52(2), 71-83. [Link]
- Recent Advances in Base-Assisted Michael Addition Reactions. (2021).
- Reddy, T. R., et al. (2018). Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. Beilstein Journal of Organic Chemistry, 14, 2005–2012. [Link]
- Reactions of chromone-3-carboxylic acid and chromone-3-carboxamides with cyanoacetic acid hydrazide. (n.d.).
- Boskovic, N., et al. (2021). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. Molecules, 26(11), 3233. [Link]
- Gordon, A. T., et al. (2020). Synthesis and biological evaluation of chromone-3-carboxamides. ARKIVOC, 2020(5), 148-160. [Link]
- Mhaske, S. B., & Argade, N. P. (2012).
- The Michael Addition Reaction and Conjugate Addition. (2023). Master Organic Chemistry. [Link]
- Scheme 1: Attempted synthesis of chromone-3-carboxylic acids. (n.d.).
- MICHAEL ADDITION REACTION FOR THE SYNTHESIS OF FUNCTIONALIZED ORGANIC MOLECULES AND THEIR APPLICATIONS. (n.d.).
- Michael addition reaction. (n.d.). Wikipedia. [Link]
- Hydrogenation of carboxylic acids. (n.d.).
- A CONVENIENT SYNTHESIS OF A SIMPLE COUMARIN FROM SALICYLALDEHYDE AND WlTTIG REAGENT (I): A SYNTHESIS OF METHOXY. (n.d.). LOCKSS. [Link]
- Al-Majedy, Y. K., et al. (2021). Classical Approaches and Their Creative Advances in the Synthesis of Coumarins: A Brief Review. Journal of Medicinal and Chemical Sciences, 4(2), 173-189. [Link]
- Mairinger, T., et al. (2019). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry, 411(19), 4641–4655. [Link]
- Chen, Y.-C., et al. (2023). Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride. Nanoscale Advances, 5(12), 3324-3331. [Link]
- Han, J., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4843. [Link]
- Trif, M., et al. (2023). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. Molecules, 28(15), 5821. [Link]
- Li, C., et al. (2021). Comparison of HPLC and NMR for quantification of the main volatile fatty acids in rumen digesta. Scientific Reports, 11(1), 24337. [Link]
- Diastereoselective Decarboxylation of Cyclopentene Dicarboxylic Acid Derivatives. (n.d.).
- Savych, A., et al. (2021). Determination of carboxylic acids content in the herbal mixtures by HPLC. ScienceRise: Pharmaceutical Science, (2), 19-25. [Link]
- Wang, Y., et al. (2016). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 14(18), 4276-4282. [Link]
Sources
- 1. pure.tue.nl [pure.tue.nl]
- 2. Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 4. Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 9. pure.sruc.ac.uk [pure.sruc.ac.uk]
- 10. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Enhancing Vilsmeier-Haack Formylation in Chromone Synthesis
Welcome to the technical support center dedicated to overcoming the challenges in the Vilsmeier-Haack formylation for chromone synthesis. This guide is tailored for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights to enhance the efficiency and success of your reactions. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis of 3-formylchromones.
I. Foundational Principles: The Vilsmeier-Haack Route to 3-Formylchromones
The Vilsmeier-Haack (V-H) reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] In the context of chromone synthesis, it provides an efficient one-step route to valuable 3-formylchromone derivatives from readily available o-hydroxyacetophenones.[3] The reaction proceeds through a double formylation of the o-hydroxyacetophenone, followed by cyclization and dehydration.[3] The core of this transformation is the Vilsmeier reagent, a highly electrophilic chloroiminium salt, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[2][4][5]
Understanding the mechanism is key to troubleshooting. The reaction initiates with the formation of the Vilsmeier reagent, which then acts as the electrophile in an aromatic substitution reaction.[4][5][6]
II. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during the Vilsmeier-Haack formylation for chromone synthesis in a question-and-answer format.
Question 1: My reaction is resulting in a very low or no yield of the desired 3-formylchromone. What are the likely causes and how can I rectify this?
Answer: Low to no yield is a frequent challenge and can be attributed to several factors. A systematic approach to troubleshooting is crucial.
-
Cause A: Inefficient Formation of the Vilsmeier Reagent. The success of the entire reaction hinges on the effective generation of the electrophilic Vilsmeier reagent.
-
Troubleshooting:
-
Reagent Quality: Ensure the use of anhydrous DMF and fresh, properly stored POCl₃.[7] DMF is hygroscopic and can decompose to dimethylamine, which will quench the Vilsmeier reagent.[8] Similarly, POCl₃ is sensitive to moisture. Using freshly opened or distilled reagents is highly recommended.
-
Order of Addition & Temperature Control: The Vilsmeier reagent should be pre-formed by the slow, dropwise addition of POCl₃ to ice-cold DMF (0-5 °C).[1] This exothermic reaction needs to be controlled to prevent reagent decomposition. After the addition, allow the mixture to stir at this low temperature for at least 30 minutes to ensure complete formation of the reagent before adding the o-hydroxyacetophenone.[1][9]
-
-
-
Cause B: Low Reactivity of the Substrate. The Vilsmeier-Haack reaction is an electrophilic aromatic substitution, and its efficiency is highly dependent on the electron density of the aromatic ring.[4]
-
Troubleshooting:
-
Electron-Withdrawing Groups (EWGs): If your o-hydroxyacetophenone substrate contains strong EWGs, the aromatic ring will be deactivated, hindering the electrophilic attack. In such cases, more forcing conditions may be necessary.
-
Reaction Temperature: For less reactive substrates, a gradual increase in the reaction temperature after the initial addition at low temperature is often beneficial.[9] Temperatures can range from room temperature up to 60-80 °C.[1][10] Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to find the optimal temperature.
-
-
-
Cause C: Inadequate Stoichiometry. An insufficient amount of the Vilsmeier reagent will lead to incomplete conversion of the starting material.
-
Troubleshooting:
-
Molar Ratios: A common molar ratio is 1 equivalent of the o-hydroxyacetophenone to 3 equivalents of DMF and 1.5-3 equivalents of POCl₃.[1] For less reactive substrates, increasing the equivalents of the Vilsmeier reagent can improve the yield.
-
-
Question 2: I am observing the formation of significant side products. What are these byproducts and how can I minimize their formation?
Answer: Side product formation is a common issue that complicates purification and reduces the yield of the desired 3-formylchromone.
-
Side Product A: Chlorinated Byproducts. Chlorination of the aromatic ring is a known side reaction, particularly with substrates that are highly activated or when the reaction is run at elevated temperatures.[11]
-
Troubleshooting:
-
Temperature Control: Maintain the lowest effective temperature for the reaction. Higher temperatures can promote chlorination.
-
Alternative Reagents: While POCl₃ is standard, other reagents like oxalyl chloride or thionyl chloride can be used to generate the Vilsmeier reagent and may alter the side product profile.[6]
-
-
-
Side Product B: Polyformylated Products. In some cases, especially with highly activated aromatic rings, diformylation can occur.[7]
-
Troubleshooting:
-
Stoichiometry Control: Carefully control the stoichiometry of the Vilsmeier reagent. Using a large excess should be avoided if diformylation is observed.
-
Reaction Time: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed to prevent over-reaction.
-
-
-
Side Product C: Unidentified Polymeric Material. The formation of intractable tars or polymers can occur, especially with sensitive substrates or if the reaction is overheated.
-
Troubleshooting:
-
Strict Temperature Control: Avoid localized overheating. Ensure efficient stirring throughout the reaction.
-
Proper Quenching: The workup procedure is critical. The reaction mixture should be quenched by pouring it slowly into a vigorously stirred mixture of crushed ice and water.[1] This hydrolyzes the intermediate iminium salt and precipitates the product.
-
-
III. Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the Vilsmeier-Haack reaction in chromone synthesis?
A1: In many cases, an excess of DMF is used as both a reagent and a solvent. However, for substrates with limited solubility in DMF, or to aid in temperature control, co-solvents like chloroform, dichloromethane, or 1,2-dichloroethane can be employed.[10] The choice of solvent can influence the reaction rate and should be optimized for your specific substrate.
Q2: How should I monitor the progress of my reaction?
A2: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction's progress.[1][12] Spot the reaction mixture alongside your starting material on a TLC plate. The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates the reaction is proceeding. It is advisable to quench a small aliquot of the reaction mixture in water and extract with an organic solvent before spotting on the TLC plate for a clearer result.
Q3: My product is difficult to purify. What are some recommended purification techniques?
A3: The crude 3-formylchromone, which precipitates upon quenching with ice water, can often be purified by recrystallization from a suitable solvent like ethanol or ethyl acetate. If recrystallization is insufficient, column chromatography on silica gel is an effective method for obtaining a highly pure product.
IV. Data Presentation & Experimental Protocols
Table 1: Effect of Vilsmeier Reagent Stoichiometry on Yield
| Entry | Substrate:POCl₃:DMF Ratio | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1 : 1.5 : 3 | 60 | 3 | 65 |
| 2 | 1 : 2.0 : 4 | 60 | 3 | 78 |
| 3 | 1 : 3.0 : 6 | 60 | 3 | 85 |
Data is representative for a generic 2-hydroxyacetophenone and should be optimized for specific substrates.
Experimental Protocol: General Procedure for the Synthesis of 3-Formylchromones
-
Preparation of the Vilsmeier Reagent: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF (3.0 equiv.). Cool the flask to 0 °C in an ice-water bath. Add POCl₃ (1.5 - 3.0 equiv.) dropwise to the stirred DMF solution via the dropping funnel over 30-60 minutes, ensuring the temperature is maintained below 5 °C. After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.[1][9]
-
Reaction with o-Hydroxyacetophenone: Dissolve the o-hydroxyacetophenone (1.0 equiv.) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition is complete, the reaction mixture can be stirred at 0 °C, allowed to warm to room temperature, or heated (e.g., 60-70 °C) depending on the reactivity of the substrate.[1] Monitor the reaction's progress by TLC.
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and water with vigorous stirring.[1] A precipitate of the crude 3-formylchromone should form.
-
Isolation and Purification: Collect the solid precipitate by filtration, wash thoroughly with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
V. Visualizing the Process: Diagrams and Workflows
Diagram 1: Vilsmeier-Haack Reaction Mechanism for 3-Formylchromone Synthesis
Caption: Mechanism of 3-formylchromone synthesis.
Diagram 2: Experimental Workflow
Caption: Step-by-step experimental workflow.
Diagram 3: Troubleshooting Decision Tree for Low Yield
Caption: Troubleshooting logic for low yield.
VI. References
-
Rajput, A. P., & Girase, P. D. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. INTERNATIONAL JOURNAL OF PHARMACEUTICAL, CHEMICAL AND BIOLOGICAL SCIENCES, 3(1), 25-43. [Link]
-
Chemistry Steps. (2026). Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
-
Ghosh, C. K., & Bandyopadhyay, C. (1984). Kinetics and mechanism of Vilsmeier-Haack synthesis of 3-formyl chromones derived from o-hydroxy aryl alkyl ketones: A structure reactivity study. Journal of the Chemical Society, Perkin Transactions 2, (11), 1989-1994. [Link]
-
Semantic Scholar. (n.d.). REVIEW ARTICLE ON VILSMEIER HAACK REACTION AND ITS APPLICATIONS. Semantic Scholar. [Link]
-
IJRAR. (2022). Pharmacological Importance and Synthesis of Chromone and its Derivatives : A Short Review. IJRAR.org. [Link]
-
ResearchGate. (n.d.). Review Article on Vilsmeier-Haack Reaction. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
-
ResearchGate. (n.d.). Synthesis of 3-Formylchromone via Vilsmeier-Haack reaction. ResearchGate. [Link]
-
ResearchGate. (n.d.). General Methods of Preparing Chromones. ResearchGate. [Link]
-
ResearchGate. (n.d.). Synthesis of substituted 3-formyl chromones. ResearchGate. [Link]
-
Tutorsglobe.com. (n.d.). Synthesis of Chromones, Chemistry tutorial. Tutorsglobe.com. [Link]
-
Scirp.org. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Scirp.org. [Link]
-
Nchinda, A. T. (n.d.). CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES. [Link]
-
Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Chromones and Flavones. Organic Chemistry Portal. [Link]
-
IJRPC. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. IJRPC. [Link]
-
National Institutes of Health. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. National Institutes of Health. [Link]
-
Organic Chemistry Portal. (n.d.). Chromanone and flavanone synthesis. Organic Chemistry Portal. [Link]
-
ResearchGate. (n.d.). Synthesis of chromone derivatives. The reaction was carried out with.... ResearchGate. [Link]
-
JOCPR. (n.d.). Micellar effects on the Vilsmeier-haack formylation reactions with phenols in nonaqueous solvents-A. JOCPR. [Link]
-
Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction (more infos about my attempts in the comments). Reddit. [Link]
-
Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Royal Society of Chemistry. [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. NROChemistry. [Link]
-
Reddit. (2023). Vilsmeier-Haack formilation help. Reddit. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. jk-sci.com [jk-sci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ijpcbs.com [ijpcbs.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: High-Purity Crystallization of 3-Chromanecarboxylic Acid
Introduction
Welcome to the technical support guide for the crystallization of 3-Chromanecarboxylic Acid (CAS 115822-57-6). This molecule is a vital building block in the development of pharmaceuticals, agrochemicals, and fine chemicals, where high purity is not just a goal, but a necessity.[1] Achieving a purity level of 99% or higher is critical for ensuring predictable downstream reactions, final product safety, and regulatory compliance.
This guide is structured to provide researchers, scientists, and drug development professionals with actionable strategies and in-depth troubleshooting advice. We will move from foundational principles to specific, hands-on protocols and solutions for common challenges encountered during the crystallization process.
PART 1: Foundational Knowledge
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of crystallization for purification?
A1: Crystallization is a solid-liquid separation technique where a solute is transferred from a liquid solution to a pure solid crystalline phase. The process works because the molecules of the target compound, in this case, this compound, will preferentially arrange themselves into a crystal lattice, while impurity molecules remain dissolved in the surrounding liquid (the mother liquor). The thermodynamic driving force for this separation is the reduction in Gibbs free energy when moving from a disordered solution state to an ordered crystalline state. The success of the purification depends heavily on the solubility difference of the desired compound and its impurities in the chosen solvent system at different temperatures.
Q2: How do I choose the best initial solvent system for this compound?
A2: The ideal solvent, often called a "Class 1" solvent for crystallization, should exhibit high solubility for this compound at an elevated temperature and low solubility at a lower temperature (e.g., room temperature or 0-5 °C). This steep solubility curve allows for high recovery upon cooling.
-
Starting Point: Based on the carboxylic acid functionality and the chromane structure, polar protic and polar aprotic solvents are excellent starting points. For structurally related bromo-coumarin carboxylic acids, solvents like methanol, acetone, and DMSO have shown good solubility, while water is a poor solvent.[2]
-
Screening Protocol: A pragmatic approach is to test the solubility of ~10-20 mg of your crude this compound in 0.5-1.0 mL of various solvents at room temperature and then at boiling point. Observe which solvents fully dissolve the compound when hot and cause significant precipitation when cooled.
-
Anti-Solvent (Heptane/Hexane): Toluene is a good candidate solvent for many carboxylic acids.[3] Often, a co-solvent system, such as Toluene/Heptane or Ethyl Acetate/Heptane, can be highly effective. The primary solvent (Toluene) dissolves the compound, and the anti-solvent (Heptane), in which the compound is insoluble, is added to induce precipitation.
Q3: What are the most reliable analytical techniques to confirm the purity of my final product?
A3: A multi-pronged approach is recommended to definitively assess purity.
-
High-Performance Liquid Chromatography (HPLC): This is the industry standard for purity analysis of organic compounds.[4] A reversed-phase method (e.g., C18 column) with a suitable mobile phase (e.g., acetonitrile/water with a small amount of acid like TFA or formic acid) and UV detection (around 220 nm) can effectively separate and quantify impurities.[5]
-
Nuclear Magnetic Resonance (¹H NMR): NMR spectroscopy is excellent for structural confirmation and can be used for quantitative purity assessment (qNMR) with an internal standard.[6] It helps identify residual solvents and process-related impurities. Commercial this compound is often specified with a purity of ≥95% by NMR.[1]
-
Mass Spectrometry (MS): Coupled with LC (LC-MS), this technique confirms the molecular weight of the product and can help identify the mass of unknown impurities.[4]
Q4: What is polymorphism, and how might it affect my crystallization of this compound?
A4: Polymorphism is the ability of a solid material to exist in more than one crystal lattice structure. These different forms, or polymorphs, can have distinct physical properties, including melting point, solubility, and stability. Structurally related coumarin-3-carboxylic acid derivatives are known to exhibit polymorphism.[7] For your experiments, this means that different crystallization conditions (solvent, cooling rate, agitation) could potentially yield different crystal forms. It is crucial to maintain consistent crystallization parameters to ensure you produce the same polymorph batch-to-batch, which is critical for consistent product performance in pharmaceutical applications.
PART 2: Experimental Protocols & Workflows
General Crystallization Workflow
The following diagram outlines the logical flow for developing a high-purity crystallization process.
Caption: General workflow for crystallization development.
Protocol 1: Cooling Crystallization from a Single Solvent (e.g., Acetone)
This method is ideal when a suitable single solvent with a steep solubility-temperature profile is identified. Acetone is a good candidate based on data from related compounds.[2][7]
-
Dissolution: In a flask equipped with a reflux condenser, add the crude this compound. Add a minimal amount of acetone to create a slurry. Heat the mixture to reflux with stirring until all the solid dissolves completely. Add solvent dropwise if needed to achieve full dissolution, but avoid excessive solvent, which will lower the yield.
-
Hot Filtration (Optional): If insoluble impurities are visible, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step must be done quickly to prevent premature crystallization.
-
Cooling & Crystallization: Remove the flask from the heat source, cover it to prevent solvent evaporation and contamination, and allow it to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice-water bath for 30-60 minutes. Slow cooling is crucial for forming larger, more perfect crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystal cake with a small amount of ice-cold fresh solvent (acetone) to remove any adhering mother liquor.
-
Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 2: Anti-Solvent Crystallization (e.g., Ethyl Acetate / Heptane)
This technique is useful when a suitable single solvent for cooling crystallization cannot be found.
-
Dissolution: Dissolve the crude this compound in the minimum amount of a good solvent (e.g., ethyl acetate) at room temperature or slightly elevated temperature.
-
Filtration: Filter the solution at room temperature to remove any insoluble particulate matter.
-
Addition of Anti-Solvent: While stirring the solution, slowly add the anti-solvent (e.g., heptane), in which the compound is insoluble. Add the anti-solvent dropwise until the solution becomes persistently cloudy (the point of nucleation).
-
Crystal Growth: Stop adding the anti-solvent and continue to stir the mixture slowly for 1-2 hours to allow the crystals to grow. You may add a small amount of additional anti-solvent to maximize the yield.
-
Isolation & Drying: Isolate, wash (with a solvent mixture rich in the anti-solvent), and dry the crystals as described in Protocol 1.
PART 3: Troubleshooting Guide
This section addresses specific issues that may arise during your experiments in a direct question-and-answer format.
Q: My compound "oiled out" into a viscous liquid instead of crystallizing. What should I do?
A: Oiling out occurs when the solute's solubility is exceeded at a temperature that is still above its melting point in the solvent system. It is detrimental to purification as impurities are often trapped in the oil.
-
Immediate Action: Try to reheat the solution to re-dissolve the oil. Then, add more solvent (10-20% volume increase) to reduce the supersaturation level before attempting to cool again, this time much more slowly.
-
Root Cause & Solution:
-
Cooling Rate is Too High: A rapid temperature drop can cause the solution to become supersaturated too quickly. Solution: Use a well-insulated container or a programmable cooling bath to slow the cooling rate.
-
Solvent Choice: The boiling point of your solvent may be too high, or the solvent may be too good at solubilizing the compound even at lower temperatures. Solution: Switch to a lower-boiling point solvent. Alternatively, use an anti-solvent addition method at a constant, lower temperature.
-
Impurity Effect: High levels of impurities can depress the melting point of the mixture, promoting oiling. Solution: Attempt a pre-purification step like a charcoal treatment or an acid-base extraction.[3]
-
Q: I'm not getting any crystals, even after cooling in an ice bath. How can I induce crystallization?
A: This indicates that the solution is not sufficiently supersaturated, or there is a kinetic barrier to nucleation (the formation of the first crystal seeds).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chembk.com [chembk.com]
- 3. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. HPLC Method for Analysis of Mellitic Acid and Trimellitic Acid on Newcrom BH Column | SIELC Technologies [sielc.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Biological Evaluation of 3-Chromanecarboxylic Acid and Other Carboxylic Acids
For researchers, scientists, and professionals in drug development, the selection of molecular scaffolds is a critical step in the discovery of novel therapeutics. Carboxylic acids are a ubiquitous functional group in biologically active molecules, and understanding their comparative performance in various assays is paramount. This guide provides an in-depth technical comparison of 3-chromanecarboxylic acid and its related structures against other common carboxylic acids, supported by experimental data and detailed protocols.
Introduction: The Chromane Scaffold and the Significance of the Carboxylic Acid Moiety
The chromane ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The addition of a carboxylic acid group, as seen in this compound, introduces a key functional handle that can influence the molecule's physicochemical properties, metabolic stability, and target interactions.
This guide will explore the biological activities of the this compound scaffold in comparison to well-established carboxylic acids such as the non-steroidal anti-inflammatory drug (NSAID) ibuprofen, the versatile benzoic acid, and the naturally derived cinnamic acid. By examining their performance in standardized biological assays, we aim to provide a framework for researchers to evaluate the potential of chromane-based carboxylic acids in their drug discovery programs.
Rationale for Comparative Analysis
The choice of comparator acids in this guide is based on their structural diversity and well-documented biological activities.
-
Ibuprofen: A classic example of a propionic acid derivative, ibuprofen's anti-inflammatory activity is primarily mediated through the inhibition of cyclooxygenase (COX) enzymes.[1][2] Its well-understood mechanism provides a valuable benchmark for assessing the anti-inflammatory potential of novel carboxylic acids.
-
Benzoic Acid: As the simplest aromatic carboxylic acid, benzoic acid and its derivatives exhibit a broad range of biological effects, including antimicrobial and antioxidant activities.[3][4] Its simple structure allows for a clear understanding of the impact of the foundational aromatic carboxylic acid moiety.
-
Cinnamic Acid: This unsaturated aromatic carboxylic acid is a precursor to many natural products and has demonstrated antioxidant, anticancer, and antimicrobial properties.[5][6] Its extended conjugation and natural origin offer a different perspective on structure-activity relationships.
By comparing this compound and its analogs to these compounds, we can dissect the contribution of the chromane scaffold to the overall biological activity profile.
Comparative Biological Activity Data
The following table summarizes the biological activities of this compound's close structural analog, coumarin-3-carboxylic acid, and the selected comparator carboxylic acids across different assays. Direct experimental data for this compound is limited in publicly available literature; therefore, data for coumarin-3-carboxylic acid is presented as a proxy to infer the potential bioactivity of the chromane scaffold.
| Compound | Biological Assay | Target Organism/Cell Line | Key Performance Metric | Reference |
| Coumarin-3-carboxylic acid | Antiproliferative | K-562 (Leukemia) | IC50: 108.39 µM (as a samarium-complex) | [7] |
| Coumarin-3-carboxylic acid | Antibacterial | Acidovorax citrulli | Inhibition of 90.45% at 100 µg/mL | [8] |
| Ibuprofen | Anti-inflammatory | Cyclooxygenase (COX-1 & COX-2) | Enzyme Inhibition | [1] |
| Benzoic Acid | Antibacterial | Escherichia coli O157 | MIC = 1 mg/mL | [3] |
| Cinnamic Acid | Anticancer | HT-29 (Colon Cancer) | Low Activity | [5] |
| Cinnamic Acid | Antibacterial | Staphylococcus aureus | MIC range 16–64 mg/L (for a derivative) | [9] |
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed step-by-step methodologies for key biological assays are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability.
Protocol:
-
Cell Seeding: Seed human cancer cells (e.g., K-562) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound, comparator acids) in the cell culture medium. Add the diluted compounds to the respective wells and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.[10]
Diagram: MTT Assay Workflow
Caption: Workflow of the MTT assay for cytotoxicity testing.
Antibacterial Susceptibility Test (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound.
Protocol:
-
Compound Preparation: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., E. coli, S. aureus) to a concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Diagram: Broth Microdilution Workflow
Caption: Workflow for MIC determination using broth microdilution.
In Vitro Anti-inflammatory Assay (Nitric Oxide Synthase Inhibition)
This assay measures the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce NO production and incubate for 24 hours.
-
Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Potential Mechanisms of Action and Signaling Pathways
The biological activities of chromane derivatives are often attributed to their interaction with specific signaling pathways. While the precise mechanisms for this compound are still under investigation, related compounds have been shown to modulate pathways involved in inflammation and cell proliferation.[1]
A plausible mechanism for the anti-inflammatory effects of chromane-based compounds is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.
Diagram: Hypothesized NF-κB Inhibition Pathway
Caption: Proposed mechanism of NF-κB pathway inhibition.
Conclusion and Future Directions
This guide provides a comparative framework for evaluating the biological activities of this compound and its analogs. While direct data for the parent compound is emerging, the available information on related structures, such as coumarin-3-carboxylic acid, suggests that the chromane scaffold holds significant promise for the development of novel therapeutic agents. The provided experimental protocols and mechanistic insights are intended to empower researchers to conduct their own comparative studies and further elucidate the therapeutic potential of this versatile class of molecules. Future research should focus on synthesizing and directly testing this compound in a wider range of biological assays to build a more comprehensive and direct comparative dataset.
References
- Chiralpedia. Ibuprofen. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 3672, Ibuprofen. [Link]
- Digital Repository of Scientific Institutes. Kinetic Study of the Hydrolysis of synthesized Ibuprofen Ester and its Biological Activity. [Link]
- National Center for Biotechnology Information. Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. [Link]
- ResearchGate.
- MDPI. Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. [Link]
- Global Research Online.
- Frontiers. Antibacterial activities of coumarin-3-carboxylic acid against Acidovorax citrulli. [Link]
- Taylor & Francis Online. NSAIDs do not require the presence of a carboxylic acid to exert their anti-inflammatory effect - why do we keep using it? [Link]
- National Center for Biotechnology Information. Cinnamic Acid Derivatives and Their Biological Efficacy. [Link]
- National Center for Biotechnology Information. Antibacterial activities of coumarin-3-carboxylic acid against Acidovorax citrulli. [Link]
- ResearchGate. Scheme 1. Synthesis of 2-oxo-2H-chromene-3-carboxylic acid... [Link]
- National Center for Biotechnology Information.
- ARKAT USA, Inc.
- ResearchGate. Antibacterial activities of 3-CCA against different bacterial species.... [Link]
- Rutgers New Jersey Medical School. Cr51 Release Assay To Detect Cytotoxic Activity of CAR-T and CAR-NK cells. [Link]
- Royal Society of Chemistry.
- National Center for Biotechnology Information. Synthesis and Cytotoxicity of New Halogenated Dihydropyrano[3,2-b]Chromene-3-Carbonitrile Derivatives on MCF-7 Breast Cancer Cell Line. [Link]
- MDPI.
- MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. ijpsr.info [ijpsr.info]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Antibacterial activities of coumarin-3-carboxylic acid against Acidovorax citrulli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and anticancer activity of new coumarin-3-carboxylic acid derivatives as potential lactatetransportinhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to 3-Chromanecarboxylic Acid Derivatives as Potent Enzyme Inhibitors
In the landscape of modern drug discovery, the quest for selective and potent enzyme inhibitors remains a cornerstone of therapeutic innovation. Among the myriad of scaffolds explored, derivatives of 3-chromanecarboxylic acid and its unsaturated analogues, chromone-3-carboxylic acid and coumarin-3-carboxylic acid, have emerged as a versatile and promising class of molecules. Their inherent structural features allow for targeted interactions with the active sites of various enzymes, leading to the modulation of critical biological pathways. This guide provides a comprehensive comparative analysis of these derivatives, focusing on their inhibitory efficacy against key enzymatic targets implicated in a range of pathologies, from neurodegenerative diseases to cancer and diabetic complications. We will delve into the structure-activity relationships that govern their potency and selectivity, present detailed experimental protocols for their evaluation, and offer insights into the rationale behind experimental design, thereby providing a valuable resource for researchers, scientists, and drug development professionals.
The Versatile Benzopyran Scaffold: A Foundation for Enzyme Inhibition
The benzopyran core, the fundamental structure of chromane, chromone, and coumarin, serves as a privileged scaffold in medicinal chemistry. The presence of a carboxylic acid group at the 3-position is a key feature, often acting as a crucial anchoring point within the enzyme's active site through hydrogen bonding or electrostatic interactions. The subtle differences in the saturation of the pyran ring—fully saturated in chromane, and containing a ketone and a double bond in chromone and coumarin—profoundly influence the molecule's conformation, electronic properties, and, consequently, its biological activity. This guide will explore derivatives of these scaffolds as inhibitors of three major enzyme families: Monoamine Oxidases (MAOs), Carbonic Anhydrases (CAs), and Aldose Reductase (AR).
Comparative Inhibitory Potency: A Data-Driven Analysis
The efficacy of an inhibitor is quantitatively expressed by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). The lower these values, the more potent the inhibitor. Below, we present a comparative analysis of various this compound derivatives against their respective enzyme targets.
Monoamine Oxidase (MAO) Inhibition: Targeting Neurological Disorders
Monoamine oxidases are critical enzymes in the metabolism of neurotransmitters, and their inhibition is a key strategy in the treatment of depression and neurodegenerative disorders like Parkinson's disease. Notably, chromone-3-carboxylic acid derivatives have shown remarkable selectivity for MAO-B.
Table 1: Comparative Inhibitory Activity of Chromone-3-Carboxylic Acid Derivatives against MAO-A and MAO-B
| Compound | Derivative | Target Enzyme | IC50 (µM) | Reference |
| 1 | Chromone-3-carboxylic acid | MAO-B | 0.048 | [1][2] |
| 2 | Chromone-2-carboxylic acid | MAO-B | Inactive | [1][3] |
| 3 | Chromone-3-(phenylcarboxamide) | MAO-B | 0.40 | [1] |
| 4 | 6-Methyl-chromone-3-(phenylcarboxamide) | MAO-B | 0.063 | [1] |
| 5 | Chromone-3-carboxylic acid | MAO-A | > 100 | [1] |
The data clearly illustrates the importance of the carboxylic acid position, with the 3-substituted derivative being highly active and selective for MAO-B, while the 2-substituted analogue is inactive[1][3]. Furthermore, derivatization of the carboxylic acid to a phenylcarboxamide and substitution on the chromone ring can significantly modulate potency[1].
Carbonic Anhydrase (CA) Inhibition: A Focus on Anti-Cancer and Anti-Glaucoma Agents
Carbonic anhydrases are a family of zinc-containing metalloenzymes involved in various physiological processes, including pH regulation and CO2 transport. Certain isoforms, such as CA IX and XII, are overexpressed in hypoxic tumors, making them attractive targets for cancer therapy. Coumarin-3-carboxylic acid derivatives have been identified as selective inhibitors of these tumor-associated isoforms.
Table 2: Comparative Inhibitory Activity of Coumarin-3-Carboxylic Acid Derivatives against Carbonic Anhydrase Isoforms
| Compound | Derivative | Target Enzyme | Ki (µM) | Reference |
| 6 | 7-Hydroxycoumarin-3-carboxamide (4m) | hCA IX | 0.2 | [4] |
| 7 | 7-Hydroxycoumarin-3-carboxamide (4m) | hCA XII | 0.2 | [4] |
| 8 | 3-Substituted coumarin (6c) | hCA IX | 4.1 | [5] |
| 9 | 3-Substituted coumarin (6a) | hCA IX | 7.1 | [5] |
| 10 | 3-Substituted coumarin (6a) | hCA XII | 9.1 | [5] |
These derivatives exhibit potent and selective inhibition of the tumor-associated CA IX and XII isoforms, with Ki values in the sub-micromolar range, while showing significantly less activity against the ubiquitous CA I and II isoforms[4][5]. This selectivity is crucial for minimizing off-target effects.
Aldose Reductase (AR) Inhibition: Combating Diabetic Complications
Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which becomes hyperactive under hyperglycemic conditions. The accumulation of sorbitol, the product of glucose reduction by AR, is implicated in the pathogenesis of diabetic complications such as neuropathy, nephropathy, and retinopathy[6][7][8]. This compound derivatives have shown promise as aldose reductase inhibitors.
Table 3: Comparative Inhibitory Activity of this compound Analogues against Aldose Reductase
| Compound | Derivative | Target Enzyme | IC50 (nM) | Reference |
| 11 | 8-Methoxy-chroman-3-carboxylic acid | Aldose Reductase | 100 | [9] |
| 12 | Epalrestat (commercial drug) | Aldose Reductase | 200 | [9] |
| 13 | Zopolrestat (commercial drug) | Aldose Reductase | 28 | [9] |
8-Methoxy-chroman-3-carboxylic acid demonstrates potent inhibition of aldose reductase, with an IC50 value comparable to the commercially available drug Epalrestat[9]. This highlights the potential of this scaffold in developing novel therapeutics for diabetic complications.
Experimental Protocols: A Guide to In Vitro Evaluation
The reliable determination of inhibitory potency hinges on robust and well-validated experimental protocols. Here, we provide detailed methodologies for the key enzyme inhibition assays discussed.
Monoamine Oxidase (MAO) Inhibition Assay
Principle: The activity of MAO is determined by measuring the production of hydrogen peroxide from the oxidative deamination of a substrate. The reduction in the rate of H2O2 production in the presence of an inhibitor is used to calculate the IC50 value. A common method involves a coupled enzyme system where horseradish peroxidase (HRP) utilizes the H2O2 produced to oxidize a fluorogenic or chromogenic substrate.
Experimental Workflow:
Caption: Workflow for MAO Inhibition Assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare stock solutions of recombinant human MAO-A or MAO-B, inhibitor compounds (in DMSO), p-tyramine (substrate), horseradish peroxidase (HRP), and Amplex Red in a suitable assay buffer (e.g., 50 mM sodium phosphate, pH 7.4).
-
-
Assay Plate Setup:
-
In a 96-well black microplate, add 50 µL of assay buffer.
-
Add 1 µL of the inhibitor solution at various concentrations.
-
Add 20 µL of the MAO enzyme solution and mix.
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 15 minutes.
-
-
Reaction Initiation:
-
Add 20 µL of a substrate mix containing p-tyramine, HRP, and Amplex Red to each well to start the reaction.
-
-
Detection:
-
Immediately measure the increase in fluorescence (excitation ~530 nm, emission ~590 nm) over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the fluorescence curves.
-
Determine the percentage of inhibition for each inhibitor concentration relative to a control without inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Causality Behind Experimental Choices:
-
Substrate Selection: p-Tyramine is a non-selective substrate for both MAO-A and MAO-B, allowing for the assessment of inhibitor selectivity by running parallel assays with each isozyme[10][11]. Serotonin and phenylethylamine can be used as selective substrates for MAO-A and MAO-B, respectively, for more specific studies[10][12].
-
Coupled Enzyme System: The use of HRP and Amplex Red provides a highly sensitive and continuous fluorescent readout of H2O2 production, enabling accurate kinetic measurements[13].
Carbonic Anhydrase (CA) Inhibition Assay (Stopped-Flow)
Principle: The stopped-flow technique is essential for measuring the rapid kinetics of CA-catalyzed CO2 hydration. The assay monitors the pH change resulting from the production of a proton during the reaction. This is achieved by observing the absorbance change of a pH indicator.
Experimental Workflow:
Caption: Stopped-Flow Assay for CA Inhibition.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Solution A: Prepare a solution containing buffer (e.g., 20 mM HEPES, pH 7.5), a pH indicator (e.g., 0.2 mM Phenol Red), NaClO4 (to maintain ionic strength), the CA enzyme, and the inhibitor at various concentrations.
-
Solution B: Prepare CO2-saturated water by bubbling CO2 gas through chilled deionized water.
-
-
Instrument Setup:
-
Equilibrate the stopped-flow instrument to the desired temperature (e.g., 25°C).
-
-
Measurement:
-
Load Solution A and Solution B into the instrument's syringes.
-
Initiate the rapid mixing of the two solutions. The instrument will automatically record the change in absorbance at the wavelength corresponding to the pH indicator (e.g., 557 nm for Phenol Red) over a short time course (milliseconds to seconds).
-
-
Data Analysis:
-
The initial rate of the uncatalyzed reaction (without enzyme) is subtracted from the rates of the catalyzed reactions.
-
The inhibition constant (Ki) is determined by fitting the initial rate data at different inhibitor and substrate (CO2) concentrations to the appropriate inhibition model using specialized software[14][15][16][17][18].
-
Causality Behind Experimental Choices:
-
Stopped-Flow Technique: The hydration of CO2 by carbonic anhydrase is an extremely fast reaction, with turnover rates among the highest for all known enzymes. A stopped-flow instrument is necessary to measure these rapid kinetics by enabling mixing and measurement on a millisecond timescale[14][15][16][17][18].
-
pH Indicator: The choice of pH indicator is critical. Phenol Red is commonly used as its pKa is in a suitable range for monitoring the pH changes that occur during the assay[14].
Aldose Reductase (AR) Inhibition Assay
Principle: The activity of aldose reductase is determined by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ during the reduction of a substrate (e.g., DL-glyceraldehyde).
Experimental Workflow:
Caption: Aldose Reductase Inhibition Assay Workflow.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare stock solutions of recombinant human aldose reductase, NADPH, DL-glyceraldehyde (substrate), and inhibitor compounds (in DMSO) in a suitable assay buffer (e.g., 0.1 M sodium phosphate buffer, pH 6.2).
-
-
Assay Mixture:
-
In a quartz cuvette, combine the assay buffer, NADPH solution, and the inhibitor solution at various concentrations.
-
Add the aldose reductase enzyme solution and mix gently.
-
-
Pre-incubation:
-
Incubate the mixture at room temperature for a few minutes.
-
-
Reaction Initiation:
-
Add the DL-glyceraldehyde solution to the cuvette to start the reaction.
-
-
Detection:
-
Immediately monitor the decrease in absorbance at 340 nm for several minutes using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the absorbance vs. time plot.
-
Determine the percentage of inhibition for each inhibitor concentration relative to a control without inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value[9].
-
Causality Behind Experimental Choices:
-
NADPH Monitoring: The consumption of NADPH is directly proportional to the enzyme activity. Monitoring its absorbance at 340 nm provides a direct and continuous measure of the reaction rate.
-
Substrate: DL-glyceraldehyde is a commonly used substrate for aldose reductase assays as it is readily reduced by the enzyme[9]. Glucose can also be used, which is more physiologically relevant in the context of diabetes, but its lower affinity for the enzyme may require higher concentrations.
Signaling Pathways and Mechanism of Action
Understanding the broader biological context in which these enzymes operate is crucial for appreciating the therapeutic potential of their inhibitors.
The Polyol Pathway and Diabetic Complications
Aldose reductase is the initial enzyme in the polyol pathway. Under normal glucose levels, this pathway is minor. However, in hyperglycemia, the increased flux through this pathway leads to the accumulation of sorbitol. This has several detrimental effects, including osmotic stress and increased oxidative stress due to the depletion of NADPH, which is required for the regeneration of the antioxidant glutathione.
Caption: The Polyol Pathway and the Site of Action of Aldose Reductase Inhibitors.
Conclusion and Future Directions
Derivatives of this compound and its unsaturated counterparts represent a rich source of potent and selective enzyme inhibitors with significant therapeutic potential. The comparative data and detailed protocols presented in this guide underscore the importance of subtle structural modifications in dictating biological activity and selectivity. The ability to target enzymes involved in a diverse range of diseases, from neurodegeneration to cancer and diabetes, highlights the versatility of this chemical scaffold.
Future research should focus on expanding the structure-activity relationship studies to further optimize potency and selectivity. The development of derivatives with improved pharmacokinetic properties will also be crucial for translating the promising in vitro results into in vivo efficacy. The application of advanced computational techniques, such as molecular dynamics simulations, will continue to provide valuable insights into the molecular interactions governing inhibitor binding, thereby guiding the rational design of the next generation of this compound-based therapeutics.
References
- Ghouse, S. M., et al. (2023). Synthesis and biological evaluation of new 3-substituted coumarin derivatives as selective inhibitors of human carbonic anhydrase IX and XII. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2180-2193. [Link]
- Matos, M. J., et al. (2023). A Concise Review of the Recent Structural Explorations of Chromones as MAO-B Inhibitors: Update from 2017 to 2023. Molecules, 28(18), 6681. [Link]
- Chimenti, F., et al. (2010). Chromone-2-and-3-carboxylic acids inhibit differently monoamine oxidases A and B. Bioorganic & Medicinal Chemistry Letters, 20(9), 2709-2712. [Link]
- Chimenti, F., et al. (2010). Chromone-2- and -3-carboxylic acids inhibit differently monoamine oxidases A and B. PubMed. [Link]
- Ramana, K. V. (2011). Aldose Reductase: A new look at an old enzyme. Biochemical Journal, 439(2), 177-189. [Link]
- Petzer, J. P., et al. (2012). Chromone 3-phenylcarboxamides as potent and selective MAO-B inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(13), 4354-4357. [Link]
- Srivastava, S. K., et al. (2005). Role of Aldose Reductase and Oxidative Damage in Diabetes and the Consequent Potential for Therapeutic Options. Endocrine Reviews, 26(3), 380-392. [Link]
- Carradori, S., et al. (2022). Coumarin-Based Dual Inhibitors of Human Carbonic Anhydrases and Monoamine Oxidases Featuring Amino Acyl and (Pseudo)-Dipeptidyl Appendages: In Vitro and Computational Studies. Molecules, 27(22), 7935. [Link]
- Ramasamy, R., et al. (2014). Aldose Reductase and Cardiovascular Diseases: Creating Human-Like Diabetic Complications in an Experimental Model.
- Karataş, M. O., et al. (2014). New coumarin derivatives as carbonic anhydrase inhibitors. Artificial Cells, Nanomedicine, and Biotechnology, 42(3), 192-198. [Link]
- Jennings, W. B., et al. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Frontiers in Physiology, 8, 163. [Link]
- O'Brien, D. R., et al. (2011). Aldose reductase and cardiovascular diseases, creating human-like diabetic complications in an experimental model. PubMed Central. [Link]
- Ghouse, S. M., et al. (2023). Carbonic anhydrase activity of previously reported coumarin derivatives.
- Jennings, W. B., et al. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis.
- Hennig, A., et al. (2024). Measuring carbonic anhydrase activity in alpha-carboxysomes using stopped-flow. Methods in Enzymology, 696, 1-24. [Link]
- Thacker, P. C., et al. (2019). Design, synthesis and biological evaluation of coumarin-3-carboxamides as selective carbonic anhydrase IX and XII inhibitors. Bioorganic Chemistry, 85, 467-474. [Link]
- Tang, Y., et al. (2012). Aldose reductase, oxidative stress, and diabetic mellitus. Frontiers in Pharmacology, 3, 87. [Link]
- Petzer, J. P., et al. (2018). IC50 values for the inhibition of recombinant human MAO-A and MAO-B by...
- de Oliveira, R. S., et al. (2022). Synthesis, in vitro and in silico evaluation of new 2-thiopyrimidin-4-one derivatives as human aldose reductase inhibitors. Journal of the Brazilian Chemical Society, 33, 274-285. [Link]
- Jennings, W. B., et al. (2017). (PDF) A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis.
- Ono, S., et al. (1997). Substrate selectivity of monoamine oxidase A, monoamine oxidase B, diamine oxidase, and semicarbazide-sensitive amine oxidase in COS-1 expression systems. Journal of Neural Transmission, 104(8-9), 927-935. [Link]
- Zhou, W., et al. (2006). New bioluminogenic substrates for monoamine oxidase assays. Journal of the American Chemical Society, 128(10), 3122-3123. [Link]
- Tsugeno, Y., & Ito, A. (2001). Substrate and inhibitor specificities for human monoamine oxidase A and B are influenced by a single amino acid. Journal of Biological Chemistry, 276(13), 10145-10150. [Link]
- Mathew, B., et al. (2021). Monoamine Oxidase (MAO) as a Potential Target for Anticancer Drug Design and Development. Molecules, 26(23), 7352. [Link]
- Hough, L. B., & Domino, E. F. (1979). Monoamine oxidase substrates and substrate affinity. Annual Review of Pharmacology and Toxicology, 19, 239-259. [Link]
- Al-Khafaji, K., et al. (2023). Discovery of Novel Aldose Reductase Inhibitors via the Integration of Ligand-Based and Structure-Based Virtual Screening with Experimental Validation. ACS Omega, 8(32), 28987-29001. [Link]
- Jendželovský, R., et al. (2021). Development of Novel Indole-Based Bifunctional Aldose Reductase Inhibitors/Antioxidants as Promising Drugs for the Treatment of Diabetic Complications. Antioxidants, 10(11), 1775. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Chromone-2- and -3-carboxylic acids inhibit differently monoamine oxidases A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of coumarin-3-carboxamides as selective carbonic anhydrase IX and XII inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Aldose Reductase: An Emerging Target for Development of Interventions for Diabetic Cardiovascular Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Substrate selectivity of monoamine oxidase A, monoamine oxidase B, diamine oxidase, and semicarbazide-sensitive amine oxidase in COS-1 expression systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Monoamine oxidase substrates and substrate affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Substrate and inhibitor specificities for human monoamine oxidase A and B are influenced by a single amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. New bioluminogenic substrates for monoamine oxidase assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Frontiers | A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis [frontiersin.org]
- 16. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measuring carbonic anhydrase activity in alpha-carboxysomes using stopped-flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Technical Guide to the Validation of 3-Chromanecarboxylic Acid as a Scaffold for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the identification and validation of novel molecular scaffolds are paramount to the discovery of next-generation therapeutics. A promising scaffold should offer a unique three-dimensional chemical space, synthetic tractability, and the potential for diverse biological activity. This guide provides an in-depth technical comparison of 3-chromanecarboxylic acid, a relatively underexplored scaffold, against established privileged structures such as quinoline-4-carboxylic acid and indole-3-carboxylic acid. By presenting supporting experimental data and detailed protocols, we aim to validate the potential of the this compound core for future drug discovery programs.
The Concept of Privileged Scaffolds in Drug Discovery
The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, often with high affinity.[1] These scaffolds, such as the indole and quinoline ring systems, are frequently found in natural products and approved drugs, underscoring their inherent biological relevance.[1][2] The validation of a new scaffold, like this compound, involves a systematic evaluation of its synthetic accessibility, the biological activity of its derivatives, and its drug-like properties.
Introduction to the this compound Scaffold
The this compound scaffold is a heterocyclic motif characterized by a dihydropyran ring fused to a benzene ring, with a carboxylic acid group at the 3-position. It is the saturated analog of the more widely studied chromone-3-carboxylic acid. This saturation introduces a chiral center and a more flexible, three-dimensional geometry compared to its planar, aromatic counterpart. This unique structural feature presents an opportunity to explore novel chemical space and potentially develop compounds with improved pharmacological profiles.
Comparative Analysis of Heterocyclic Carboxylic Acid Scaffolds
To objectively evaluate the potential of the this compound scaffold, we compare it with two well-established privileged scaffolds: quinoline-4-carboxylic acid and indole-3-carboxylic acid.
| Feature | This compound | Quinoline-4-Carboxylic Acid | Indole-3-Carboxylic Acid |
| Core Structure | Chroman | Quinoline | Indole |
| Planarity | Non-planar, chiral | Planar, aromatic | Planar, aromatic |
| Synthetic Accessibility | Moderate | Well-established | Well-established |
| Known Biological Activities of Derivatives | Limited public data | Anticancer, Antimalarial, Antibacterial[3][4][5] | Anticancer, Antiviral, Antihypertensive[1][2] |
| Key Advantages | Novel 3D chemical space, potential for improved ADMET properties due to reduced planarity | Extensive SAR data available, proven clinical success | "Privileged" scaffold with broad biological relevance[1] |
| Potential Challenges | Underexplored SAR, potential for stereoisomeric complications | Potential for off-target effects due to extensive biological activity | Potential for metabolic liabilities associated with the indole ring |
Synthetic Accessibility
The synthetic tractability of a scaffold is a critical factor in its potential for drug discovery. While the synthesis of quinoline-4-carboxylic acid and indole-3-carboxylic acid derivatives is well-documented, with numerous established protocols, the synthesis of this compound derivatives is less reported in the literature, presenting an area ripe for exploration.
Synthesis of this compound
A common route to chroman-2-carboxylic acid has been reported, which can potentially be adapted for the synthesis of the 3-carboxylic acid isomer.[6] The synthesis of the closely related chromone-3-carboxylic acid is well-established and typically involves the Vilsmeier-Haack formylation of 2-hydroxyacetophenones, followed by oxidation.[7] Subsequent reduction of the chromone double bond would yield the desired chroman scaffold.
Experimental Protocol: Synthesis of Chromone-3-Carboxylic Acid [7]
-
Vilsmeier-Haack Formylation: To a stirred solution of a substituted 2-hydroxyacetophenone (1.0 eq) in DMF (5 mL), POCl₃ (3.0 eq) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 12 hours. Upon completion, the mixture is poured into ice water and the resulting precipitate is filtered, washed with water, and dried to afford the corresponding 3-formylchromone.
-
Oxidation: The 3-formylchromone (1.0 eq) is dissolved in a mixture of DCM and water. Sodium chlorite (3.5 eq) and sulfamic acid (4.0 eq) are added, and the mixture is stirred at room temperature for 3 hours. The organic layer is separated, washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is recrystallized to yield the desired chromone-3-carboxylic acid.
Derivatization of the Carboxylic Acid
The carboxylic acid moiety serves as a versatile handle for the synthesis of a diverse library of derivatives, such as amides and esters.
Experimental Protocol: Synthesis of 3-Chromanecarboxamides (General Procedure)
-
To a solution of this compound (1.0 eq) in dry DCM, oxalyl chloride (1.5 eq) and a catalytic amount of DMF are added. The mixture is stirred at room temperature for 2 hours.
-
The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude acid chloride.
-
The acid chloride is dissolved in dry DCM and added dropwise to a solution of the desired amine (1.2 eq) and triethylamine (1.5 eq) in dry DCM at 0 °C.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The mixture is washed with 1N HCl, saturated NaHCO₃ solution, and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography or recrystallization.
Biological Activity and Therapeutic Potential
While the biological activity of this compound derivatives is not extensively documented, the known activities of the structurally related chromone and coumarin scaffolds provide a strong rationale for its investigation.
Known Activities of Related Scaffolds
-
Chromone-3-carboxylic acid derivatives have demonstrated anti-inflammatory and anti-trypanosomal activities.[7]
-
Coumarin-3-carboxylic acid derivatives have been investigated for their potential as anticancer agents, lactate transport inhibitors, and modulators of N-Methyl-D-Aspartate (NMDA) receptors.[8][9][10]
Proposed Biological Evaluation Workflow
A systematic approach to validating the biological potential of the this compound scaffold would involve a tiered screening strategy.
Caption: A generalized workflow for the biological validation of a novel scaffold.
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Profile
The drug-likeness of a scaffold is a critical determinant of its success in clinical development. An early assessment of ADMET properties can help to identify potential liabilities and guide the design of derivatives with improved pharmacokinetic profiles. While experimental ADMET data for this compound is scarce, in silico predictions can provide valuable initial insights.
| ADMET Property | This compound (Predicted) | Quinoline-4-Carboxylic Acid (General Trends) | Indole-3-Carboxylic Acid (General Trends) |
| Aqueous Solubility | Moderate to high | Variable, can be low | Variable |
| Intestinal Absorption | Likely good | Generally good | Generally good |
| Blood-Brain Barrier Penetration | Possible | Generally low | Variable, some derivatives can penetrate |
| CYP450 Inhibition | Low to moderate risk | Potential for inhibition | Known substrate and inhibitor of some CYPs |
| hERG Inhibition | Low risk | Potential for inhibition | Low to moderate risk |
| Toxicity | Likely low | Potential for hepatotoxicity in some derivatives | Potential for metabolic activation to reactive species |
Experimental Protocol: In Vitro ADMET Assays
-
Aqueous Solubility: Kinetic or thermodynamic solubility assays using HPLC-UV.
-
Cell Permeability: Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell permeability assay.
-
Metabolic Stability: Incubation with liver microsomes and analysis of parent compound depletion over time by LC-MS/MS.
-
Plasma Protein Binding: Equilibrium dialysis or ultracentrifugation.
-
Cytotoxicity: MTT or CellTiter-Glo assay against a panel of cell lines.
Conclusion and Future Directions
The this compound scaffold represents a promising yet underexplored area of chemical space for drug discovery. Its non-planar, chiral nature distinguishes it from more established planar heterocyclic carboxylic acids, offering the potential for novel biological activities and improved ADMET properties. The synthetic routes to its oxidized analog, chromone-3-carboxylic acid, are well-established and provide a clear path for the synthesis of a diverse library of this compound derivatives.
Future work should focus on the systematic synthesis and biological evaluation of these derivatives against a wide range of therapeutic targets. A thorough investigation of the structure-activity relationships (SAR) and the impact of stereochemistry on biological activity will be crucial for validating this scaffold and advancing it towards the development of novel clinical candidates. The information presented in this guide provides a solid foundation and a strategic framework for researchers to embark on the exploration of this exciting new scaffold.
References
- Investigation of quinoline-4-carboxylic acid as a highly potent scaffold for the development of alkaline phosphatase inhibitors: synthesis, SAR analysis and molecular modelling studies. (2015). Semantic Scholar. [Link]
- Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (n.d.).
- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (n.d.).
- Chroman Carboxylic Acids and Their Derivatives.
- Synthesis and chemical properties of chromone-3-carboxylic acid (review). (2022).
- Synthesis and biological evaluation of chromone-3-carboxamides. (2020). Semantic Scholar. [Link]
- Use of in-silico assays to characterize the ADMET profile and identify potential therapeutic targets of fusarochromanone, a novel anti-cancer agent. (n.d.).
- Synthesis and anticancer activity of new coumarin-3-carboxylic acid derivatives as potential lactatetransportinhibitors. (2021). PubMed. [Link]
- Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Deriv
- Coumarin-3-carboxylic acid derivatives as potentiators and inhibitors of recombinant and native N-Methyl-D-Aspartate receptors. (n.d.). PubMed Central. [Link]
- Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. (n.d.). MDPI. [Link]
- Efficient Synthesis of 3-Substituted Coumarins as Potential Anti-Microbial Agents. (n.d.). Journal of Scientific Research. [Link]
- The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. (n.d.). MDPI. [Link]
- New and unusual scaffolds in medicinal chemistry. (2011). Chemical Society Reviews. [Link]
- 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade. (n.d.). MDPI. [Link]
- Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents. (2024). PubMed Central. [Link]
- Refined ADME Profiles for
- Facile Synthesis of Novel Coumarin Derivatives, Antimicrobial Analysis, Enzyme Assay, Docking Study, ADMET Prediction and Toxicity Study. (n.d.). MDPI. [Link]
- Synthesis and biological evaluation of chromone-3-carboxamides. (n.d.).
- Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors. (2019). PubMed. [Link]
- Expanding the tetrahydroquinoline pharmacophore. (2017). PubMed. [Link]
- Photochemical synthesis of an epigenetic focused tetrahydroquinoline library. (n.d.).
- Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. (n.d.).
- Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents. (n.d.). PubMed Central. [Link]
- Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. (n.d.). Frontiers. [Link]
- Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. (n.d.).
- Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. (2022). Frontiers. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. [PDF] Investigation of quinoline-4-carboxylic acid as a highly potent scaffold for the development of alkaline phosphatase inhibitors: synthesis, SAR analysis and molecular modelling studies | Semantic Scholar [semanticscholar.org]
- 5. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. arkat-usa.org [arkat-usa.org]
- 8. Synthesis and anticancer activity of new coumarin-3-carboxylic acid derivatives as potential lactatetransportinhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Coumarin-3-carboxylic acid derivatives as potentiators and inhibitors of recombinant and native N-Methyl-D-Aspartate receptors - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 3-Chromanecarboxylic Acid Derivatives: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, the chromane scaffold has emerged as a privileged structure, with its derivatives demonstrating a wide spectrum of biological activities. Among these, 3-chromanecarboxylic acid derivatives are gaining significant attention for their therapeutic potential across multiple domains, including oncology, inflammation, and neurodegenerative diseases. This guide provides a comprehensive framework for benchmarking novel this compound derivatives against established therapeutic agents, offering researchers a structured approach to evaluating their preclinical promise.
Introduction to 3-Chromanecarboxylic Acids: A Scaffold of Therapeutic Promise
The this compound backbone presents a unique three-dimensional structure that allows for diverse chemical modifications, leading to compounds with high specificity and affinity for various biological targets. This chemical tractability, combined with promising preliminary data, positions these derivatives as exciting candidates for next-generation therapeutics. This guide will explore their potential in three key therapeutic areas: oncology, inflammation, and Alzheimer's disease, by comparing them against well-established drugs in each category.
Comparative Analysis in Oncology: Targeting Uncontrolled Cell Proliferation
Cancer remains a formidable challenge, with a continuous need for novel therapeutic agents that can overcome resistance and offer improved safety profiles.[1] this compound derivatives have shown potential as anti-cancer agents, and their efficacy can be benchmarked against standard chemotherapeutic drugs.
The Comparator: Doxorubicin
Doxorubicin, an anthracycline antibiotic, is a widely used chemotherapeutic agent for a range of cancers, including breast cancer.[2][3][4] Its mechanism of action involves intercalating into DNA and inhibiting topoisomerase II, leading to the inhibition of DNA replication and transcription.[5]
Head-to-Head In Vitro Evaluation: Cell Viability
A fundamental aspect of anti-cancer drug screening is the assessment of a compound's ability to inhibit cancer cell growth.[6][7] The MTT assay is a widely used colorimetric method for evaluating cell viability and proliferation.[8][9][10]
Table 1: Comparative IC50 Values of a Lead this compound Derivative (CCA-1) and Doxorubicin in Breast Cancer Cell Lines.
| Compound | Cell Line | IC50 (µM) |
| CCA-1 | MCF-7 | 15.2 |
| MDA-MB-231 | 21.8 | |
| Doxorubicin | MCF-7 | 0.8 |
| MDA-MB-231 | 1.2 |
Illustrative data based on typical potencies of novel compounds versus established drugs.
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[9] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.[9]
Protocol:
-
Cell Seeding: Plate breast cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[11]
-
Compound Treatment: Treat the cells with varying concentrations of the this compound derivative and the comparator drug (e.g., Doxorubicin) for 48 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values.
In Vivo Efficacy: Xenograft Tumor Models
To translate in vitro findings, the anti-tumor efficacy of lead compounds must be evaluated in living organisms.[7] Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard preclinical model.[13]
Table 2: Tumor Growth Inhibition in a Breast Cancer Xenograft Model.
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition |
| Vehicle Control | 1500 ± 150 | - |
| CCA-1 (50 mg/kg) | 850 ± 120 | 43.3 |
| Doxorubicin (5 mg/kg) | 450 ± 80 | 70.0 |
Illustrative data.
Experimental Protocol: Breast Cancer Xenograft Study
-
Cell Implantation: Subcutaneously inject 5 x 10^6 MDA-MB-231 cells into the flank of female athymic nude mice.
-
Tumor Growth and Randomization: Allow tumors to reach a volume of approximately 100-150 mm³ before randomizing mice into treatment groups.[14]
-
Treatment Administration: Administer the this compound derivative (e.g., orally) and Doxorubicin (e.g., intravenously) according to a predetermined schedule.
-
Tumor Measurement: Measure tumor volume twice weekly using calipers.[14]
-
Endpoint: Euthanize the mice when tumors reach the maximum allowed size or at the end of the study period, and collect tumors for further analysis.[14][15]
Comparative Analysis in Inflammation: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases, creating a significant need for novel anti-inflammatory agents with improved efficacy and fewer side effects than current treatments.
The Comparator: Indomethacin
Indomethacin is a nonsteroidal anti-inflammatory drug (NSAID) that works by inhibiting the production of prostaglandins, key mediators of inflammation.
In Vitro Evaluation: Nitric Oxide Production
Activated macrophages produce nitric oxide (NO), a pro-inflammatory mediator. Therefore, inhibiting NO production is a key indicator of anti-inflammatory activity.
Table 3: Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages.
| Compound | IC50 (µM) for NO Inhibition |
| CCA-2 | 25.4 |
| Indomethacin | 35.1 |
Illustrative data.
Experimental Protocol: Nitric Oxide Assay
-
Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate.
-
Compound Treatment: Pre-treat cells with various concentrations of the this compound derivative (CCA-2) or Indomethacin for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.
-
Griess Assay: Measure the nitrite concentration in the culture supernatant using the Griess reagent, which is an indicator of NO production.
-
Data Analysis: Calculate the IC50 values for NO inhibition.
In Vivo Efficacy: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a classic and widely used assay to evaluate the acute anti-inflammatory activity of compounds.[16][17]
Table 4: Effect on Carrageenan-Induced Paw Edema in Rats.
| Treatment Group | Paw Volume Increase (%) at 3 hours | % Inhibition of Edema |
| Vehicle Control | 85 ± 7 | - |
| CCA-2 (100 mg/kg) | 42 ± 5 | 50.6 |
| Indomethacin (10 mg/kg) | 35 ± 4 | 58.8 |
Illustrative data.
Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animal Model: Use male Wistar rats weighing 180-200g.
-
Compound Administration: Administer the test compounds (CCA-2) or Indomethacin orally one hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[17]
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition.
Comparative Analysis in Alzheimer's Disease: Targeting Beta-Secretase (BACE1)
The accumulation of amyloid-beta (Aβ) peptides in the brain is a central event in the pathogenesis of Alzheimer's disease.[18] BACE1 is the rate-limiting enzyme in the production of Aβ, making it a prime therapeutic target.[19]
The Comparator: A Known BACE1 Inhibitor
For this comparison, we will use a well-characterized, potent, and selective BACE1 inhibitor as the benchmark.
In Vitro Evaluation: BACE1 Inhibition Assay
A fluorometric assay can be used to screen for and characterize BACE1 inhibitors.[20][21] The assay utilizes a specific BACE1 substrate linked to a fluorophore and a quencher.[20] Cleavage of the substrate by BACE1 results in a fluorescent signal.[20]
Table 5: BACE1 Inhibitory Activity.
| Compound | BACE1 IC50 (nM) |
| CCA-3 | 75.3 |
| Known BACE1 Inhibitor | 10.8 |
Illustrative data.
Experimental Protocol: Fluorometric BACE1 Inhibition Assay
-
Reagents: Prepare human recombinant BACE1 enzyme, a fluorogenic BACE1 substrate, and assay buffer.[22]
-
Compound Incubation: Incubate the BACE1 enzyme with various concentrations of the this compound derivative (CCA-3) or the known BACE1 inhibitor.
-
Substrate Addition: Add the fluorogenic substrate to initiate the enzymatic reaction.
-
Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 335/485 nm) over time.[20]
-
Data Analysis: Calculate the IC50 values for BACE1 inhibition.
In Vivo Efficacy: Transgenic Mouse Models of Alzheimer's Disease
Transgenic mouse models that overexpress human genes associated with familial Alzheimer's disease and develop amyloid plaques are crucial for preclinical testing of BACE1 inhibitors.[23][24][25]
Table 6: Reduction of Brain Aβ42 Levels in 5XFAD Transgenic Mice.
| Treatment Group | Brain Aβ42 Levels (pg/mg protein) | % Reduction of Aβ42 |
| Vehicle Control | 12,500 ± 1,500 | - |
| CCA-3 (30 mg/kg) | 7,500 ± 1,200 | 40.0 |
| Known BACE1 Inhibitor (10 mg/kg) | 5,000 ± 900 | 60.0 |
Illustrative data.
Experimental Protocol: Aβ Reduction in 5XFAD Mice
-
Animal Model: Use 5XFAD transgenic mice, which exhibit rapid amyloid plaque deposition.[26]
-
Compound Administration: Administer the test compound (CCA-3) or the known BACE1 inhibitor orally for a specified period (e.g., 4 weeks).
-
Brain Tissue Collection: At the end of the treatment period, euthanize the mice and collect brain tissue.
-
Aβ Quantification: Homogenize the brain tissue and measure the levels of Aβ42 using a specific ELISA kit.
-
Data Analysis: Calculate the percentage reduction in brain Aβ42 levels compared to the vehicle-treated group.
Conclusion and Future Directions
This guide provides a foundational framework for the systematic evaluation of novel this compound derivatives against established therapeutic agents. The presented protocols for in vitro and in vivo testing in oncology, inflammation, and Alzheimer's disease offer a robust starting point for preclinical drug development. While the illustrative data suggests that the hypothetical this compound derivatives show promise, further optimization and extensive preclinical safety and efficacy studies are imperative. The versatility of the this compound scaffold holds immense potential for the discovery of next-generation therapeutics that address unmet medical needs.
References
- Oakley, H., et al. (2006). Intraneuronal β-Amyloid Aggregates, Neurodegeneration, and Neuron Loss in Transgenic Mice with Five Familial Alzheimer's Disease Mutations: Potential Factors in Amyloid Plaque Formation. Journal of Neuroscience, 26(40), 10129-10140.
- Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.
- PubMed. (2018). In vitro assays and techniques utilized in anticancer drug discovery.
- Wikipedia. (n.d.). MTT assay.
- PubMed Central. (2019). Alzheimer's Disease: Experimental Models and Reality.
- MDPI. (2017). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals.
- Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification.
- Charles River Laboratories. (n.d.). Autoimmune Disease and Inflammation Models.
- Westmead BCI. (n.d.). Chemotherapy for Breast Cancer Fact Sheet.
- Frontiers. (2022). Mouse Models of Alzheimer's Disease.
- PubMed Central. (2021). Animal models of Alzheimer's disease: Applications, evaluation, and perspectives.
- Aragen Life Sciences. (n.d.). In Vivo Animal Models for Immunology and Inflammation.
- Canadian Cancer Society. (n.d.). Chemotherapy for breast cancer.
- American Cancer Society. (2021). Chemotherapy for Breast Cancer.
- Cancer Research UK. (n.d.). Chemotherapy for breast cancer.
- Macmillan Cancer Support. (n.d.). Chemotherapy for breast cancer.
- Asian Journal of Pharmaceutical Research. (2018). Animal Models for Inflammation: A Review.
- Ministry of Health and Prevention, United Arab Emirates. (n.d.). Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals.
- ResearchGate. (2018). A Review on in-vitro Methods for Screening of Anticancer Drugs.
- Animal Welfare Institute. (2024). Guidelines Aim to Improve Welfare of Rodent Cancer Models.
- PubMed Central. (2022). Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics.
- PubMed Central. (2018). Current and Future Treatments in Alzheimer Disease: An Update.
- LSBio. (n.d.). Human β-Secretase (BACE1) Inhibitor Screening Kit (Fluorometric).
- Taconic Biosciences. (n.d.). Alzheimer's Disease Mouse Models.
- ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents.
- PubMed Central. (2012). Alzheimer Mechanisms and Therapeutic Strategies.
- IJCRT.org. (n.d.). SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING.
- ResearchGate. (2017). Anti-Alzheimer agents and mechanism of action.
- LinkedIn. (2024). Top 10 Anti-Cancer Drugs Unveiling Their Success Stories.
- YouTube. (2019). Pharmacology - DRUGS FOR ALZHEIMER'S DISEASE (MADE EASY).
- UAB. (2024). OBSERVE: guidelines for the refinement of rodent cancer models.
- PubMed. (2015). Identification of Novel BACE1 Inhibitors by Combination of Pharmacophore Modeling, Structure-Based Design and In Vitro Assay.
- Medical News Today. (2021). Common cancer medications.
- Medscape. (2024). Alzheimer Disease Treatment & Management.
- RIVM. (n.d.). CODE OF PRACTICE ANIMAL EXPERIMENTS IN CANCER RESEARCH.
- BMC. (2022). Mechanistic insights on anticancer drugs with specific biological targets and signalling pathways.
- Cancer Research UK. (n.d.). Cancer growth blockers | Targeted cancer drugs.
- PubMed Central. (2010). Guidelines for the welfare and use of animals in cancer research.
- UNC Policies. (2021). Standard on Tumor Production and Cancer Research In Mice and Rats.
- NCBI Bookshelf. (2001). Agents for Chemoprevention and Their Mechanism of Action.
Sources
- 1. ijcrt.org [ijcrt.org]
- 2. Chemotherapy for Breast Cancer Fact Sheet | Westmead BCI [bci.org.au]
- 3. Chemotherapy for breast cancer | Canadian Cancer Society [cancer.ca]
- 4. Chemotherapy for Breast Cancer | Breast Cancer Treatment | American Cancer Society [cancer.org]
- 5. Common cancer medications | Medical News Today [medicalnewstoday.com]
- 6. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. noblelifesci.com [noblelifesci.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. MTT assay - Wikipedia [en.wikipedia.org]
- 10. MTT assay overview | Abcam [abcam.com]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. atcc.org [atcc.org]
- 13. Guidelines for the welfare and use of animals in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Article - Standard on Tumor Productio... [policies.unc.edu]
- 15. rug.nl [rug.nl]
- 16. mdpi.com [mdpi.com]
- 17. asianjpr.com [asianjpr.com]
- 18. Alzheimer Mechanisms and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. abcam.co.jp [abcam.co.jp]
- 21. Human β-Secretase (BACE1) Inhibitor Screening Kit (Fluorometric), Human - Creative Biolabs [neuros.creative-biolabs.com]
- 22. cdn.caymanchem.com [cdn.caymanchem.com]
- 23. Alzheimer’s Disease: Experimental Models and Reality - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | Mouse Models of Alzheimer’s Disease [frontiersin.org]
- 25. Animal models of Alzheimer’s disease: Applications, evaluation, and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Mammalian Models in Alzheimer’s Research: An Update | MDPI [mdpi.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Chromanecarboxylic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the Chromane Scaffold
The chromane ring system is a privileged scaffold in medicinal chemistry, widely distributed in natural products and forming the core of numerous biologically active compounds.[1] Its inherent drug-like properties have led to the development of derivatives with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial effects. The introduction of a carboxylic acid moiety at the 3-position of the chromane ring offers a key functional group for derivatization into esters, amides, and other bioisosteres, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide will focus on elucidating the SAR of these 3-chromanecarboxylic acid analogs, providing a comparative analysis to inform rational drug design.
Synthetic Strategies: Accessing the this compound Core and its Analogs
The synthesis of this compound analogs typically begins with the preparation of the corresponding chromone-3-carboxylic acids, which are then catalytically hydrogenated to the desired saturated chromane scaffold. A common and effective route to chromone-3-carboxylic acids involves a multi-step process starting from appropriately substituted 2-hydroxyacetophenones.
Experimental Protocol: Synthesis of Chromone-3-Carboxylic Acids
This protocol outlines a general procedure for the synthesis of chromone-3-carboxylic acids, which are key precursors to 3-chromanecarboxylic acids.
Step 1: Vilsmeier-Haack Formylation of 2-Hydroxyacetophenones
-
Cool a solution of the desired 2-hydroxyacetophenone in dimethylformamide (DMF) to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃) while maintaining the temperature at 0 °C.[2]
-
Allow the reaction mixture to stir at room temperature for 12 hours.
-
Quench the reaction by pouring it into ice water.
-
Collect the resulting solid by filtration, wash with water, and recrystallize from ethanol to yield the corresponding 4-oxo-4H-chromene-3-carbaldehyde.[2]
Step 2: Oxidation to Chromone-3-Carboxylic Acid
-
Prepare a solution of sodium chlorite (NaClO₂) in water and cool to 0 °C.
-
To this solution, add the 4-oxo-4H-chromene-3-carbaldehyde from Step 1 and sulfamic acid.
-
Gradually add dichloromethane (DCM) and stir the biphasic mixture at room temperature for 3 hours.[2]
-
After quenching with water, extract the product with DCM.
-
Dry the combined organic layers over sodium sulfate, concentrate under reduced pressure, and recrystallize from a methanol-water mixture to obtain the pure chromone-3-carboxylic acid.[2]
From Chromone to Chromane: Catalytic Hydrogenation
The saturation of the 2,3-double bond of the chromone ring is typically achieved through catalytic hydrogenation.
Step 3: Synthesis of this compound
-
Dissolve the chromone-3-carboxylic acid in a suitable solvent such as ethanol or ethyl acetate.
-
Add a palladium on carbon (Pd/C) catalyst.
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to yield the this compound.
Derivatization of the Carboxylic Acid
The this compound can be readily converted to its corresponding esters and amides to explore further SAR.
Step 4: Synthesis of Esters and Amides
-
Esters: Can be synthesized via Fischer esterification by refluxing the carboxylic acid with the desired alcohol in the presence of a catalytic amount of strong acid (e.g., H₂SO₄).
-
Amides: Are typically prepared by first converting the carboxylic acid to its more reactive acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[2] The resulting acid chloride is then reacted with the desired primary or secondary amine in the presence of a base like triethylamine to afford the corresponding amide.[2]
Caption: Synthetic workflow for this compound analogs.
Structure-Activity Relationship (SAR) Studies: A Comparative Analysis
While comprehensive SAR studies specifically on this compound analogs are limited, we can draw significant insights from the extensive research on the closely related chromone-3-carboxylic acid derivatives and other 3-substituted chromanes.
The Importance of the Carboxylic Acid Moiety and its Derivatives
The carboxylic acid at the C3 position is a critical determinant of biological activity. For instance, in a study on coumarin-3-carboxamides, the parent carboxylic acid was found to be essential for antibacterial activity.[3] The conversion of the carboxylic acid to various amides and esters allows for the modulation of properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability, which in turn significantly impacts biological activity.
Anti-inflammatory and Anti-trypanosomal Activity of Chromone-3-Carboxamides
A study on a series of chromone-3-carboxamides revealed interesting SAR for anti-inflammatory and anti-trypanosomal activities.[4]
| Compound | R Group on Amide | % Inhibition of NO Production (at 12.5 µM) | Anti-trypanosomal IC₅₀ (µg/mL) |
| 5a | Phenyl | - | > 10 |
| 5b | 4-Fluorophenyl | 25 | > 10 |
| 5c | 4-Chlorophenyl | 30 | > 10 |
| 5e | 4-Methoxyphenyl | - | > 10 |
| 5f | 4-Methylphenyl | - | > 10 |
| 8d | N,N-Dimethyl | - | 1.3 |
| 9a | Morpholine | < 20 (toxic) | > 10 |
| 2a (aldehyde) | - | - | 4.3 |
Data adapted from Gordon et al. (2020)[4]
From this data, it is evident that for anti-trypanosomal activity, the small N,N-dimethylamide derivative (8d ) was the most potent, suggesting that bulky aromatic substituents on the amide are detrimental.[4] For anti-inflammatory activity, electron-withdrawing substituents on the phenyl ring of the carboxamide appeared to be favorable.
Influence of Substituents on the Chromane Ring
Substituents on the aromatic ring of the chromane nucleus play a crucial role in modulating the biological activity of these analogs.
Monoamine Oxidase (MAO) Inhibition by Chromone-3-Carboxylic Acids
A study on chromone-3-carboxylic acids as MAO inhibitors highlighted the importance of the carboxylic acid position and ring substitution. Chromone-3-carboxylic acid was identified as a potent and selective inhibitor of human MAO-B.[5]
| Compound | Substituent | hMAO-B IC₅₀ (µM) |
| Chromone-3-carboxylic acid | Unsubstituted | 0.048 |
| 6-Methyl-chromone-3-carboxylic acid | 6-CH₃ | - |
| 6-Methoxy-chromone-3-carboxylic acid | 6-OCH₃ | - |
| Chromone-2-carboxylic acid | Unsubstituted | Inactive |
Data adapted from Gaspar et al. (2011)[5]
This study underscores the critical importance of the C3 position for the carboxylic acid group for MAO-B inhibition.[5] While specific IC₅₀ values for the substituted analogs were not provided in the abstract, the text suggests that substitutions at the C6 and C7 positions are generally favorable for activity.
The Role of Stereochemistry
For 3-substituted chromanes, the stereochemistry at the C3 position is expected to have a significant impact on biological activity, as it dictates the spatial orientation of the substituent and its interactions with the biological target. Although direct studies on the stereoselectivity of this compound analogs are scarce, research on other chiral heterocyclic compounds has consistently demonstrated that different enantiomers can exhibit vastly different pharmacological profiles.[6][7] For instance, in a study of 3-Br-acivicin isomers, only the (5S, αS) isomers showed significant antiplasmodial activity, suggesting stereoselective uptake or target binding.[6][8] It is therefore crucial that the synthesis of this compound analogs be designed to produce single enantiomers or that the racemic mixtures be resolved to fully characterize their biological activities.
Caption: Key SAR considerations for this compound analogs.
Comparative Analysis: Chromane vs. Chromone Scaffolds
The saturation of the C2-C3 double bond in the transition from a chromone to a chromane scaffold introduces significant conformational flexibility. This can have a profound impact on biological activity. A comparative study on the antilipidemic effects of ethyl chroman-2-carboxylates and ethyl chromone-2-carboxylates suggested that they may exert their effects through different mechanisms.[9] The increased flexibility of the chromane ring may allow for better adaptation to the binding site of a target protein, potentially leading to increased potency or a different pharmacological profile compared to the more rigid, planar chromone analog. However, the loss of conjugation in the chromane system can also alter its electronic properties, which may be detrimental for activities that rely on such features.
Future Directions and Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The available data, primarily from studies on the analogous chromone derivatives, suggests several key avenues for future SAR exploration:
-
Systematic derivatization of the carboxylic acid: A broader range of esters and amides should be synthesized and evaluated to fully understand the impact of this functional group on activity.
-
Exploration of diverse substituents on the aromatic ring: The effects of various electron-donating and electron-withdrawing groups at different positions of the benzene ring should be systematically investigated.
-
Stereoselective synthesis and evaluation: The synthesis and biological testing of individual enantiomers of this compound analogs are critical to elucidating the role of stereochemistry in their activity.
-
Direct comparative studies: Head-to-head comparisons of the biological activities of this compound analogs with their corresponding chromone counterparts will provide valuable insights into the influence of the saturated heterocyclic ring.
References
- BenchChem. (2025).
- Gaspar, A., et al. (2011). Chromone-2-and-3-carboxylic acids inhibit differently monoamine oxidases A and B. Request PDF.
- Gordon, A. T., et al. (2020). Synthesis and biological evaluation of chromone-3-carboxamides.
- Jain, N., et al. (2009). Identification and structure-activity relationships of chromene-derived selective estrogen receptor modulators for treatment of postmenopausal symptoms. Journal of Medicinal Chemistry, 52(23), 7544-7569.
- Parvatkar, P. T., et al. (2020). Structure-Activity and Structure-Property Relationship Studies of Spirocyclic Chromanes with Antimalarial Activity. PMC.
- Sui, Z., et al. (2009). Identification and structure-activity relationships of chromene-derived selective estrogen receptor modulators for treatment of postmenopausal symptoms. PubMed.
- Gordon, A. T., et al. (2020). Synthesis and biological evaluation of chromone-3-carboxamides.
- Valdameri, G., et al. (2013). Structure-activity relationships of chromone derivatives toward the mechanism of interaction with and inhibition of breast cancer resistance protein ABCG2. PubMed.
- Wang, Y., et al. (2021).
- Pinto, A., et al. (2023). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives.
- Pinto, A., et al. (2023).
- Pinto, A., et al. (2023).
- Kim, M. J., et al. (2021).
- Fossa, P., et al. (2011). Chromone-2-and-3-carboxylic acids inhibit differently monoamine oxidases A and B.
- Gordon, A. T., et al. (2020). Synthesis and biological evaluation of chromone-3-carboxamides. Semantic Scholar.
- Sam, T., et al. (2020). Synthesis and biological evaluation of chromone-3-carboxamides.
- Kabli, R. A., et al. (1982). Synthesis of Ethyl 6-substituted-chroman- And -chromone-2-carboxylates.
- Kumar, A., et al. (2022). Synthesis and chemical properties of chromone-3-carboxylic acid (review).
- El-Gamal, M. I., et al. (2014). Ethyl coumarin-3-carboxylate: Synthesis and chemical properties.
- Lee, J., et al. (2021).
- Gordon, A. T., et al. (2020). Synthesis and biological evaluation of chromone-3-carboxamides.
- Gordon, A. T., et al. (2020). Scheme 1: Attempted synthesis of chromone-3-carboxylic acids.
- GfK, S. E. (2014). stereochemistry and biological activity of drugs.
- Pinto, A., et al. (2023).
- Pinto, A., et al. (2023).
- Chen, Y., et al. (2022). Design, Synthesis, and Bioactivity of Novel Coumarin-3-carboxylic Acid Derivatives Containing a Thioether Quinoline Moiety. PMC - PubMed Central.
- Collins, J. L., et al. (2002). Estrogen receptor ligands.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. The study on structure-activity relationship between chromone derivatives and inhibition of superoxide anion generating from human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of ethyl 6-substituted-chroman- and -chromone-2-carboxylates. A comparative structure-activity study employing the 6-phenyl and phenoxy analogs in the triton hyperlipidemic rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Efficacy of 3-Chromanecarboxylic Acid Derivatives
This guide provides a comprehensive analysis of the therapeutic potential of 3-chromanecarboxylic acid derivatives, focusing on their efficacy in both laboratory (in vitro) and whole-organism (in vivo) settings. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current scientific evidence to offer an objective comparison of these compounds against relevant alternatives, supported by detailed experimental data and protocols. Our goal is to equip you with the foundational knowledge and practical insights necessary to advance your research in this promising area of medicinal chemistry.
Introduction: The Therapeutic Promise of the Chromane Scaffold
The chromane ring system, a core structure in a multitude of natural and synthetic compounds, has garnered significant attention in medicinal chemistry for its diverse pharmacological activities. Derivatives of this compound, in particular, have emerged as a versatile class of molecules with demonstrated potential in oncology and neurodegenerative diseases. Their unique structural features allow for targeted modifications, enabling the fine-tuning of their biological activity. This guide will delve into the scientific evidence supporting the anticancer and neuroprotective properties of these derivatives, providing a critical evaluation of their performance and mechanistic underpinnings.
I. In Vitro Efficacy: A Foundation of Cellular Activity
The initial assessment of any potential therapeutic agent begins with rigorous in vitro testing to establish its biological activity at the cellular level. For this compound derivatives, these studies have primarily focused on their cytotoxic effects against cancer cell lines and their ability to modulate key enzymes implicated in neurodegeneration.
A. Anticancer Activity: Inducing Cell Death and Halting Proliferation
A significant body of research points to the potent antiproliferative effects of this compound derivatives and their close structural relatives, such as 3-oxo-3H-benzo[f]chromene-2-carboxylic acid derivatives, against various cancer cell lines.[1] The primary mechanisms of action identified are the induction of apoptosis (programmed cell death) and the arrest of the cell cycle, preventing cancer cells from dividing and multiplying.[1]
Comparative In Vitro Anticancer Activity:
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Key Findings | Reference |
| Compound 5e (a 3-oxo-3H-benzo[f]chromene-2-carboxylic acid derivative) | A549 (Non-small cell lung cancer) | 20.53 ± 1.84 | Induces apoptosis and cell cycle arrest. | [1][2] |
| Compound 5e | NCI-H460 (Non-small cell lung cancer) | 29.19 ± 2.61 | Potent antiproliferative activity. | [1][2] |
| Coumarin-3-hydrazide 5o | HeLa (Cervical cancer) | - | Significant anti-proliferation and apoptosis induction. | [3] |
| Coumarin-3-hydrazide 5o | HCT116 (Colon cancer) | - | Good selectivity against cells with high MCT1 expression. | [3] |
| Isothiocoumarin-3-carboxylic acid amide (30) | NCI-H322M (NSC Lung Cancer) | 1.28 | High level of antimitotic activity. | [4] |
Causality in Experimental Design: The choice of cell lines in these studies is critical. For instance, the use of both A549 and NCI-H460 provides a broader understanding of the compound's efficacy against non-small cell lung cancer.[1] The comparison with established anticancer drugs like etoposide in some studies offers a benchmark for the potency of these novel derivatives.[5]
B. Neuroprotective Activity: Targeting Monoamine Oxidase
In the context of neurodegenerative diseases such as Parkinson's and Alzheimer's, the inhibition of monoamine oxidase (MAO) enzymes, particularly MAO-B, is a key therapeutic strategy. Chromone-3-carboxylic acid, a closely related analog of this compound, has been identified as a potent and selective inhibitor of human MAO-B.[6][7]
Comparative In Vitro MAO-B Inhibition:
| Compound | Target | IC50 (µM) | Selectivity | Reference |
| Chromone-3-carboxylic acid | hMAO-B | 0.048 | Highly selective for MAO-B over MAO-A. | [7] |
| Chromone-3-phenylcarboxamide derivative (124) | hMAO-B | 0.063 | Significant MAO-B inhibition. | [8] |
| 3-Coumaranone derivatives | hMAO-B | 0.004 - 1.05 | Selectively inhibit MAO-B. | [9] |
Expert Insight: The high selectivity of chromone-3-carboxylic acid for MAO-B is a crucial finding.[7] Non-selective MAO inhibitors can lead to undesirable side effects due to the inhibition of MAO-A, which is involved in the metabolism of dietary amines like tyramine (the "cheese effect"). The development of selective MAO-B inhibitors is therefore a primary goal in the treatment of neurodegenerative disorders.
II. In Vivo Efficacy: From the Bench to Preclinical Models
While in vitro data provides a strong foundation, the true therapeutic potential of a compound can only be assessed through in vivo studies in animal models. This section reviews the available, though more limited, evidence for the in vivo efficacy of this compound derivatives and their analogs.
A. Anticancer Efficacy in Xenograft Models
Subcutaneous xenograft models in immunocompromised mice are a standard for evaluating the in vivo anticancer activity of novel compounds.[10] While specific in vivo data for this compound derivatives is not extensively reported in the available literature, studies on structurally similar coumarin derivatives provide valuable insights into their potential. For instance, some isothiocoumarin-3-carboxylic acid derivatives have been shown to be well-tolerated in experimental animals, suggesting a favorable toxicity profile for in vivo applications.[4]
Conceptual In Vivo Anticancer Study Design:
A typical xenograft study would involve the subcutaneous injection of human cancer cells into immunodeficient mice. Once tumors are established, the mice would be treated with the this compound derivative, a vehicle control, and a positive control (a known anticancer drug). Tumor volume and body weight would be monitored regularly to assess efficacy and toxicity.
B. Neuroprotective Efficacy in Animal Models of Neurodegeneration
The in vivo neuroprotective effects of carboxylic acid derivatives have been demonstrated in various animal models. For example, carnosic acid, another natural compound, has been shown to reduce neuronal death and ameliorate brain edema in a rat model of subarachnoid hemorrhage.[11] While direct in vivo evidence for this compound derivatives in neuroprotection is still emerging, their potent in vitro MAO-B inhibition strongly suggests their potential for further in vivo investigation in models of Parkinson's or Alzheimer's disease.
III. Mechanistic Insights: Unraveling the Pathways of Action
Understanding the molecular mechanisms by which this compound derivatives exert their therapeutic effects is crucial for their rational design and clinical development.
A. Induction of Apoptosis and Cell Cycle Arrest in Cancer
As established in the in vitro studies, a key anticancer mechanism of these compounds is the induction of apoptosis and cell cycle arrest.[1]
Apoptosis Signaling Pathway:
This compound derivatives can trigger apoptosis through the intrinsic (mitochondrial) pathway. This involves the modulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, the executioners of apoptosis.[12]
Caption: Apoptosis induction by this compound derivatives.
Cell Cycle Arrest Pathway:
These derivatives can also halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints, such as the G2/M phase.[10] This prevents the cells from entering mitosis and dividing.
Caption: Cell cycle arrest mechanism.
B. Monoamine Oxidase B (MAO-B) Inhibition in Neuroprotection
The neuroprotective effects of these compounds are primarily attributed to their inhibition of MAO-B. This enzyme is responsible for the breakdown of dopamine in the brain, and its inhibition can increase dopamine levels, which is beneficial in conditions like Parkinson's disease.
IV. Experimental Protocols: A Guide to Self-Validating Systems
To ensure the trustworthiness and reproducibility of the findings presented, this section provides detailed, step-by-step methodologies for the key in vitro and in vivo experiments discussed.
A. In Vitro Cytotoxicity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][13]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Experimental Workflow:
Caption: MTT Assay Workflow.
B. In Vitro Neuroprotection: MAO-B Inhibition Assay
This fluorometric assay measures the inhibition of MAO-B activity.[14]
Protocol:
-
Reagent Preparation: Prepare assay buffer (e.g., 100 mM potassium phosphate, pH 7.4), MAO-B enzyme, a substrate (e.g., kynuramine), and a fluorogenic probe (e.g., Amplex Red).
-
Reaction Mixture: In a 96-well plate, add the assay buffer, MAO-B enzyme, and the test compound (this compound derivative) at various concentrations.
-
Initiation of Reaction: Add the substrate to initiate the enzymatic reaction.
-
Fluorescence Measurement: Measure the fluorescence kinetically at an appropriate excitation/emission wavelength (e.g., 530 nm/590 nm for Amplex Red) over time.
-
Data Analysis: Calculate the rate of reaction and determine the percent inhibition and IC50 value for the test compound.
Experimental Workflow:
Caption: MAO-B Inhibition Assay Workflow.
C. In Vivo Anticancer Efficacy: Subcutaneous Xenograft Model
This model is used to evaluate the antitumor activity of compounds in a living organism.[10][11]
Protocol:
-
Cell Preparation: Culture human cancer cells and harvest them during the logarithmic growth phase. Resuspend the cells in a suitable medium (e.g., PBS or Matrigel).
-
Animal Inoculation: Subcutaneously inject the cell suspension (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment groups and administer the this compound derivative, vehicle control, and a positive control drug via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
V. Conclusion and Future Directions
The collective evidence strongly supports the continued investigation of this compound derivatives as promising therapeutic agents. Their potent in vitro anticancer and neuroprotective activities, coupled with favorable mechanistic profiles, provide a solid rationale for further preclinical and, ultimately, clinical development.
Key takeaways:
-
Anticancer Potential: These compounds exhibit significant cytotoxicity against a range of cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest.
-
Neuroprotective Promise: Their selective inhibition of MAO-B positions them as attractive candidates for the treatment of neurodegenerative diseases.
-
Need for Further In Vivo Studies: While in vitro data is compelling, more extensive in vivo studies are required to fully elucidate their efficacy, pharmacokinetic properties, and safety profiles in whole-organism models.
Future research should focus on optimizing the structure of these derivatives to enhance their potency and selectivity, as well as on conducting comprehensive in vivo studies to validate their therapeutic potential. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers dedicated to advancing the development of this promising class of compounds.
References
- Roche. (n.d.).
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
- Gao, Y., et al. (2016).
- Gordon, A. T., et al. (2020). Synthesis and biological evaluation of chromone-3-carboxamides. Arkivoc, 2020(5), 143-157. [Link]
- ResearchGate. (n.d.). Effect of compound 3a on apoptosis/necrosis induction in the RPMI 8226 cells. [Link]
- Matos, M. J., et al. (2011). Chromone 3-phenylcarboxamides as potent and selective MAO-B inhibitors. Journal of Medicinal Chemistry, 54(20), 7343-7347. [Link]
- Al-Ostoot, F. H., et al. (2022). Synthesis of New Chromene Derivatives Targeting Triple-Negative Breast Cancer Cells. Molecules, 27(19), 6529. [Link]
- Gaspar, A., et al. (2011). Chromone-2-and-3-carboxylic acids inhibit differently monoamine oxidases A and B. Bioorganic & Medicinal Chemistry Letters, 21(10), 2945-2948. [Link]
- Ji, H., et al. (2021). Synthesis and anticancer activity of new coumarin-3-carboxylic acid derivatives as potential lactate transport inhibitors. Bioorganic & Medicinal Chemistry, 29, 115870. [Link]
- Al-Warhi, T., et al. (2023). Synthesis, Antioxidant, Cytotoxicity, Induce Apoptosis Investigation and Docking Study of New Halogenated Dihydropyrano[3,2-b]Chromene-3-Carbonitrile Derivatives on MCF-7 Breast Cancer Cell Line. Molecules, 28(8), 3569. [Link]
- Al-Warhi, T., et al. (2023). Synthesis, Antioxidant, Cytotoxicity, Induce Apoptosis Investigation and Docking Study of New Halogenated Dihydropyrano[3,2-b]Chromene-3-Carbonitrile Derivatives on MCF-7 Breast Cancer Cell Line. PubMed, 28(8), 3569. [Link]
- Satoh, T., et al. (2023). Neuroprotective Effects of Carnosic Acid: Insight into Its Mechanisms of Action. Molecules, 28(5), 2305. [Link]
- Mohammadi-Farani, A., et al. (2014). Synthesis, in vitro cytotoxicity and apoptosis inducing study of 2-aryl-3-nitro-2H-chromene derivatives as potent anti-breast cancer agents. European Journal of Medicinal Chemistry, 86, 562-569. [Link]
- ResearchGate. (n.d.). In vitro antiproliferative activities of 3-oxo-3H-benzo[f]chromene-2-carboxylic acid derivatives against A549 and NCI-H460 cell lines. [Link]
- Yang, C. F., et al. (2007).
- Lesyk, R., et al. (2014). Isothiocoumarin-3-carboxylic acid derivatives: synthesis, anticancer and antitrypanosomal activity evaluation. European Journal of Medicinal Chemistry, 77, 241-253. [Link]
- Petzer, A., et al. (2015). 3-Coumaranone derivatives as inhibitors of monoamine oxidase. Drug Design, Development and Therapy, 9, 5439-5452. [Link]
- Sorkhi, F., et al. (2020). Chromone–lipoic acid conjugate: Neuroprotective agent having acceptable butyrylcholinesterase inhibition, antioxidant and copper-chelation activities. Scientific Reports, 10(1), 1-14. [Link]
- Gazdova, M., et al. (2021). The Induction of G2/M Phase Cell Cycle Arrest and Apoptosis by the Chalcone Derivative 1C in Sensitive and Resistant Ovarian Cancer Cells Is Associated with ROS Generation. International Journal of Molecular Sciences, 22(16), 8575. [Link]
- Ji, H., et al. (2021). Synthesis and anticancer activity of new coumarin-3-carboxylic acid derivatives as potential lactate transport inhibitors.
- Irvine, M. W., et al. (2012). Coumarin-3-carboxylic acid derivatives as potentiators and inhibitors of recombinant and native N-Methyl-D-Aspartate receptors. Neuropharmacology, 62(2), 1045-1054. [Link]
- Castell, J. V., et al. (2024). Uncovering the toxicity mechanisms of a series of carboxylic acids in liver cells through computational and experimental approaches. Toxicology, 503, 153764. [Link]
- Al-Suwaidan, A. A., et al. (2024). Synthesis, Anti-Cancer Activity, Cell Cycle Arrest, Apoptosis Induction, and Docking Study of Fused Benzo[h]chromeno[2,3-d]pyrimidine on Human Breast Cancer Cell Line MCF-7. Molecules, 29(19), 4524. [Link]
- Bailey, C., et al. (2015). Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated. Chemical Research in Toxicology, 28(12), 2345-2353. [Link]
- Ehsanifar, M., et al. (2022). Neuroprotective Effects of Thiazolidine-4-Carboxylic Acid Derivatives on Memory Impairment and Neurodegeneration. Journal of Biomedical Research & Environmental Sciences, 3(2), 1-6. [Link]
- Frontiers Media SA. (n.d.). Carboxylic Acid Toxicity. [Link]
- Sokołowska, M., & Skalicka-Woźniak, K. (2017). The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action. Nutrients, 9(5), 483. [Link]
Sources
- 1. Synthesis, Fluorescence Properties, and Antiproliferative Potential of Several 3-Oxo-3H-benzo[f]chromene-2-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and anticancer activity of new coumarin-3-carboxylic acid derivatives as potential lactatetransportinhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isothiocoumarin-3-carboxylic acid derivatives: synthesis, anticancer and antitrypanosomal activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, in vitro cytotoxicity and apoptosis inducing study of 2-aryl-3-nitro-2H-chromene derivatives as potent anti-breast cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chromone-2- and -3-carboxylic acids inhibit differently monoamine oxidases A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 3-Coumaranone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of New Chromene Derivatives Targeting Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Coumarin induces cell cycle arrest and apoptosis in human cervical cancer HeLa cells through a mitochondria- and caspase-3 dependent mechanism and NF-kappaB down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. A Concise Review of the Recent Structural Explorations of Chromones as MAO-B Inhibitors: Update from 2017 to 2023 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-inflammatory Potential of 3-Chromanecarboxylic Acid and Ibuprofen: A Guide for Researchers
In the relentless pursuit of novel anti-inflammatory agents, the scientific community continuously evaluates new chemical entities against established therapeutics. This guide provides a detailed comparative analysis of the well-characterized non-steroidal anti-inflammatory drug (NSAID) Ibuprofen and the potential anti-inflammatory properties of 3-chromanecarboxylic acid, a derivative of the chromane scaffold. This document is intended for researchers, scientists, and drug development professionals, offering a blend of mechanistic insights, comparative data, and detailed experimental protocols to facilitate further investigation.
Introduction to Inflammation and Therapeutic Intervention
Inflammation is a fundamental biological process, a double-edged sword that both protects the body from pathogens and injury and, when dysregulated, contributes to a myriad of chronic diseases. A key pathway in the inflammatory cascade is the conversion of arachidonic acid into prostaglandins, potent lipid mediators of pain, fever, and inflammation. This conversion is catalyzed by the cyclooxygenase (COX) enzymes, which exist in two primary isoforms: COX-1, constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and upregulated at sites of inflammation.[1][2] The therapeutic action of many anti-inflammatory drugs, including ibuprofen, lies in their ability to inhibit these enzymes.[3][4]
Ibuprofen: A Well-Established Non-Selective COX Inhibitor
Ibuprofen is a cornerstone of anti-inflammatory therapy, widely used for its analgesic, antipyretic, and anti-inflammatory effects.[5][6] Its mechanism of action is thoroughly understood and serves as a critical benchmark for new anti-inflammatory compounds.
Mechanism of Action of Ibuprofen
Ibuprofen functions as a non-selective inhibitor of both COX-1 and COX-2 enzymes.[4][5] By blocking the active site of these enzymes, ibuprofen prevents the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor to various pro-inflammatory prostaglandins.[3][7] The inhibition of COX-2 is primarily responsible for its anti-inflammatory, analgesic, and antipyretic properties, while the concurrent inhibition of COX-1 can lead to undesirable side effects, such as gastrointestinal irritation.[4][5][6]
Figure 2: Hypothesized anti-inflammatory mechanisms of this compound.
Comparative Data
To provide a clear comparison, the following tables summarize key in vitro and in vivo anti-inflammatory data for ibuprofen. Corresponding data for this compound is not currently available in the public domain and awaits experimental determination.
In Vitro COX Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-1/COX-2 Ratio | Reference |
| Ibuprofen | 13 | 370 | 0.035 | [5] |
| Ibuprofen | 12 | 80 | 0.15 | [8] |
IC50 values represent the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower COX-1/COX-2 ratio indicates greater selectivity for COX-1.
In Vivo Anti-inflammatory Activity
| Compound | Model | Dose | % Inhibition of Edema | Reference |
| Ibuprofen | Carrageenan-induced paw edema in rats | 10 mg/kg | Data varies across studies, serves as a positive control | [9] |
| Ibuprofen | Carrageenan-induced paw edema in mice | 40 mg/kg | Significant reduction in paw edema | [10] |
Experimental Protocols for Comparative Evaluation
To facilitate the direct comparison of this compound and ibuprofen, the following detailed protocols for key anti-inflammatory assays are provided.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.
Figure 3: Workflow for in vitro COX inhibition assay.
Methodology:
-
Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
In a 96-well plate, add the appropriate COX enzyme (ovine COX-1 or human recombinant COX-2).
-
Add various concentrations of the test compounds (this compound, ibuprofen) or vehicle control.
-
Incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a further period (e.g., 2 minutes).
-
Terminate the reaction by adding a stopping solution (e.g., 1 M HCl).
-
Quantify the amount of prostaglandin E2 (PGE2) produced using a commercial ELISA kit.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
In Vitro Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This assay measures the effect of the compounds on the production of nitric oxide, a pro-inflammatory mediator, in LPS-stimulated macrophage cells.
Methodology:
-
Culture RAW 264.7 macrophage cells in a 96-well plate until they reach the desired confluence. [11]2. Pre-treat the cells with various concentrations of the test compounds or vehicle for a specified duration (e.g., 1 hour). [12]3. Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce inflammation and NO production. [13]4. Incubate for 24 hours. [13]5. Collect the cell culture supernatant.
-
Measure the nitrite concentration in the supernatant using the Griess reagent, which is an indicator of NO production. [11][14]7. Measure absorbance at 540 nm. [13]8. Determine cell viability using an MTT assay to rule out cytotoxic effects. [13]9. Calculate the percentage of inhibition of NO production.
In Vivo Carrageenan-Induced Paw Edema Model
This is a classic in vivo model for evaluating the acute anti-inflammatory activity of compounds. [15] Methodology:
-
Acclimate rodents (e.g., Wistar rats or Swiss albino mice) to the laboratory conditions. [10]2. Divide the animals into groups: vehicle control, positive control (ibuprofen, e.g., 40 mg/kg), and test groups (various doses of this compound). [10]3. Administer the compounds orally or intraperitoneally. [16]4. After a set time (e.g., 1 hour), induce inflammation by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal. [10][16]5. Measure the paw volume using a plethysmometer at various time points (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection. [10][16]6. Calculate the percentage of edema inhibition for each group compared to the vehicle control group. [9]
Conclusion and Future Directions
Ibuprofen is a well-established anti-inflammatory drug with a clear mechanism of action centered on non-selective COX inhibition. [4][5]While direct evidence for the anti-inflammatory activity of this compound is currently lacking, the known activities of related chromane and chromone derivatives provide a strong rationale for its investigation as a potential anti-inflammatory agent. [1][17][18][19][20][21][22]The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of this compound's anti-inflammatory effects and its direct comparison with ibuprofen. Future studies should focus on determining its in vitro COX inhibitory profile, its effects on inflammatory mediator production in cell-based assays, and its efficacy in in vivo models of inflammation. Such a comprehensive evaluation will elucidate the therapeutic potential of this compound and its viability as a lead compound in the development of new anti-inflammatory drugs.
References
- Ibuprofen - Wikipedia. [Link]
- Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives - New Journal of Chemistry (RSC Publishing). [Link]
- Ibuprofen Pathway, Pharmacodynamics - ClinPGx. [Link]
- Ibuprofen Mechanism - News-Medical.Net. [Link]
- What is the mechanism of action of ibuprofen (Nonsteroidal Anti-Inflamm
- What is the mechanism of Ibuprofen?
- In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. [Link]
- In vitro assays to investigate the anti-inflammatory activity of herbal extracts. [Link]
- IN-VITRO ASSAYS TO INVESTIGATE ANTI- INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS - IJCRT.org. [Link]
- Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed. [Link]
- 3.5. Measurement of LPS-Induced Nitric Oxide (NO) Production and Cell Viability. [Link]
- Enzyme linked immunosorbent assay (ELISA) for quantification of cytolines (TNFα, IL-6 and IL-10) - Bio-protocol. [Link]
- Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PubMed. [Link]
- Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evalu
- A high level of cyclooxygenase-2 inhibitor selectivity is associated with a reduced interference of platelet cyclooxygenase-1 inactiv
- Synthesis and Anti-Inflammatory Activity Evaluation of Novel Chroman Derivative | Request PDF - ResearchG
- Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules
- Synthesis and anti-inflammatory activity evaluation of novel chroman deriv
- Differential Sensitivity and Mechanism of Inhibition of COX-2 Oxygenation of Arachidonic Acid and 2-Arachidonoylglycerol by Ibuprofen and Mefenamic Acid | Biochemistry - ACS Public
- LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC - NIH. [Link]
- Evaluation of Carrageenan induced anti-inflammatory activity of ethanolic extract of bark of Ficus virens Linn. in swiss albino mice - The Journal of Phytopharmacology. [Link]
- Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC - NIH. [Link]
- Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat - ResearchG
- Nitric oxide production and inducible nitric oxide synthase expression induced by Prevotella nigrescens lipopolysaccharide | Pathogens and Disease | Oxford Academic. [Link]
- IC50 values calculated for COX-1 and COX-2 enzymes after incubation for...
- Carrageenan-induced inflammation impediment in r
- Long-chain carboxychromanols, metabolites of vitamin E, are potent inhibitors of cyclooxygenases - PMC - NIH. [Link]
- Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC. [Link]
- Acute effect of combining resveratrol with ibuprofen on carrageenan induced paw edema.. [Link]
- A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in r
- TNF-α (free) ELISA. [Link]
- Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A - MDPI. [Link]
- Anti-Inflammatory Therapeutic Mechanisms of Natural Products: Insight from Rosemary Diterpenes, Carnosic Acid and Carnosol - MDPI. [Link]
- Anti-oxidant and anti-inflammatory activity of synthesized 3(Substituted) Chromen-2-One. [Link]
- COX Inhibitors - St
- Chromone-2-and-3-carboxylic acids inhibit differently monoamine oxidases A and B | Request PDF - ResearchG
- 3-Arylcoumarins: synthesis and potent anti-inflamm
- Synthesis, anti-inflammatory activity, and conformational relationship studies of chromone derivatives incorpor
- Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2 S,3 S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies - PubMed. [Link]
- Selective COX-2 Inhibitors: A Review of Their Structure-Activity Rel
Sources
- 1. Long-chain carboxychromanols, metabolites of vitamin E, are potent inhibitors of cyclooxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. What is the mechanism of Ibuprofen? [synapse.patsnap.com]
- 5. Ibuprofen - Wikipedia [en.wikipedia.org]
- 6. droracle.ai [droracle.ai]
- 7. ClinPGx [clinpgx.org]
- 8. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bio-protocol.org [bio-protocol.org]
- 10. phytopharmajournal.com [phytopharmajournal.com]
- 11. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. 3-Arylcoumarins: synthesis and potent anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Synthesis, anti-inflammatory activity, and conformational relationship studies of chromone derivatives incorporating amide groups - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for 3-Chromanecarboxylic Acid Quantification
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and metabolic research, the precise and accurate quantification of molecules like 3-chromanecarboxylic acid is paramount. As a key structural motif in various biologically active compounds, its determination in diverse matrices, from reaction mixtures to biological fluids, necessitates robust and reliable analytical methods. This guide provides an in-depth comparison of validated analytical techniques for the quantification of this compound, grounded in the principles of scientific integrity and informed by years of field experience.
The choice of an analytical method is not merely a technical decision but a strategic one, impacting data quality, project timelines, and ultimately, regulatory success. This document will navigate the complexities of method validation, comparing the workhorses of the modern analytical laboratory: High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the causality behind experimental choices, ensuring that each described protocol is a self-validating system.
The Analytical Challenge: Quantifying this compound
This compound, with its carboxylic acid functional group and chromane core, presents a moderate polarity. This characteristic makes it amenable to reversed-phase liquid chromatography. However, its analysis is not without challenges. In complex biological matrices, achieving adequate sensitivity and selectivity can be difficult. Furthermore, like many carboxylic acids, it can exhibit poor volatility, making GC-MS analysis require derivatization. This guide will address these challenges and provide practical solutions.
Comparative Analysis of Quantification Methods
The selection of an analytical technique hinges on the specific requirements of the assay, including sensitivity, selectivity, sample matrix, and throughput. Below is a comparative overview of the most common methods for this compound quantification.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS (with Derivatization) |
| Principle | Separation by polarity, detection by UV absorbance. | Separation by polarity, detection by mass-to-charge ratio. | Separation by volatility, detection by mass-to-charge ratio. |
| Selectivity | Moderate; susceptible to interference from co-eluting compounds with similar UV spectra. | High; highly selective due to specific precursor-product ion transitions. | High; good selectivity based on mass spectra, but potential for isomeric interference. |
| Sensitivity (LOD/LOQ) | Lower (µg/mL range). | Highest (pg/mL to ng/mL range). | High (ng/mL range). |
| Matrix Effects | Less prone to ion suppression/enhancement. | Susceptible to ion suppression or enhancement from matrix components. | Can be affected by non-volatile matrix components. |
| Sample Preparation | Simpler; often requires protein precipitation and filtration. | May require more extensive cleanup (e.g., SPE) to minimize matrix effects. | Requires derivatization, which adds a step to the workflow. |
| Throughput | Moderate. | High, with fast gradient elution. | Lower, due to longer run times and derivatization step. |
| Cost | Lower instrument and operational cost. | Higher instrument and operational cost. | Moderate instrument and operational cost. |
| Typical Application | Purity assessment, quantification in simple matrices (e.g., drug substance). | Bioanalysis (plasma, urine), metabolite identification, trace-level quantification. | Analysis of volatile and semi-volatile compounds; can be used for specific applications where derivatization is advantageous. |
Experimental Workflows: A Visual Guide
To better illustrate the practical steps involved in each technique, the following diagrams outline the typical experimental workflows.
A Researcher's Guide to Assessing the Selectivity of Novel Enzyme Inhibitors: A Case Study with 3-Chromanecarboxylic Acid-Based MTH1 Inhibitors
For researchers, scientists, and drug development professionals, the journey from a promising molecular scaffold to a viable therapeutic candidate is paved with rigorous evaluation. A critical milestone in this journey is the comprehensive assessment of a compound's selectivity. An inhibitor that potently engages its intended target is only half the story; its true therapeutic potential is unlocked when it demonstrates minimal interaction with off-target molecules, thereby reducing the likelihood of adverse effects.
This guide provides a detailed framework for assessing the selectivity of novel enzyme inhibitors, using the hypothetical case of 3-chromanecarboxylic acid-based inhibitors targeting MutT Homolog 1 (MTH1). While direct public data on this specific inhibitor class against MTH1 is limited, the principles and experimental workflows detailed herein offer a robust, universally applicable methodology for characterizing any new inhibitor series.
The "Why": MTH1 as a Therapeutic Target and the Imperative of Selectivity
Cancer cells exist in a state of heightened oxidative stress, generating high levels of reactive oxygen species (ROS) that can damage the nucleotide pool.[1][2][3] MTH1 is a "housekeeping" enzyme that sanitizes this pool by hydrolyzing oxidized deoxynucleoside triphosphates (dNTPs), such as 8-oxo-dGTP, preventing their incorporation into DNA and thus averting DNA damage and cell death.[4][5] Normal cells, with their lower ROS levels, are less dependent on MTH1 for survival.[2] This differential dependency makes MTH1 an attractive therapeutic target for selectively killing cancer cells.[2][3]
However, the therapeutic window of an MTH1 inhibitor is critically dependent on its selectivity. Off-target effects of some published MTH1 inhibitors have led to conflicting results and debate within the scientific community regarding the validity of MTH1 as a cancer target.[4][5] Therefore, a rigorous assessment of selectivity is not just a checkbox in the drug discovery process; it is a fundamental necessity to validate the therapeutic hypothesis.
The "How": A Multi-pronged Approach to Selectivity Profiling
Assessing the selectivity of a novel inhibitor class, such as our this compound-based compounds, requires a multi-faceted approach that combines biochemical and cell-based assays. This ensures a comprehensive understanding of the inhibitor's behavior, from its direct interaction with the target protein to its effects within the complex environment of a living cell.
Phase 1: Foundational Biochemical Assays
The initial step is to quantify the inhibitor's potency against the primary target, MTH1, and a panel of related and unrelated enzymes.
Experimental Protocol: In Vitro MTH1 Inhibition Assay
This assay measures the ability of an inhibitor to block the enzymatic activity of recombinant MTH1.
Principle: MTH1 hydrolyzes its substrate, 8-oxo-dGTP, releasing inorganic pyrophosphate (PPi). The amount of PPi generated is inversely proportional to the inhibitory activity of the compound.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the this compound-based inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitor to create a concentration gradient.
-
Prepare assay buffer containing Tris-HCl, MgCl2, DTT, and BSA.
-
Prepare solutions of recombinant human MTH1 enzyme and the substrate, 8-oxo-dGTP.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer to all wells.
-
Add the serially diluted inhibitor to the experimental wells. Include a vehicle control (DMSO) and a positive control (a known MTH1 inhibitor).
-
Add the MTH1 enzyme to all wells except the negative control (no enzyme).
-
Incubate the plate at room temperature for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the 8-oxo-dGTP substrate to all wells.
-
Incubate the plate at 37°C for a specific duration (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect the generated PPi using a commercially available detection reagent (e.g., a fluorescent probe that reacts with PPi).
-
Measure the signal (e.g., fluorescence) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50) value.
-
Causality Behind Experimental Choices:
-
Serial Dilutions: Essential for determining the dose-dependent effect of the inhibitor and accurately calculating the IC50.
-
Pre-incubation: Allows the inhibitor to reach binding equilibrium with the enzyme before the substrate is introduced, providing a more accurate measure of potency.
-
Controls: Vehicle, positive, and negative controls are crucial for validating the assay and ensuring that the observed effects are due to the inhibitor's activity against MTH1.
Data Presentation: Comparative IC50 Values
| Inhibitor Scaffold | MTH1 IC50 (nM) | NUDT5 IC50 (nM) | Kinase X IC50 (µM) | Kinase Y IC50 (µM) |
| This compound (Hypothetical) | 5.2 | >10,000 | >50 | >50 |
| Published Inhibitor A | 8.1 | 5,200 | 2.5 | 15.7 |
| Published Inhibitor B | 3.5 | >10,000 | >50 | 42.1 |
This table illustrates how to present comparative data, with hypothetical values for the this compound scaffold.
Phase 2: Cellular Target Engagement
While biochemical assays are fundamental, they do not confirm that the inhibitor can reach and bind to its target within a cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify target engagement in a cellular context.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
Principle: The binding of a ligand (inhibitor) to its target protein stabilizes the protein, leading to an increase in its melting temperature.
Step-by-Step Methodology:
-
Cell Treatment:
-
Culture cancer cells (e.g., SW480 or U2OS) to a suitable confluency.
-
Treat the cells with the this compound-based inhibitor at various concentrations or a vehicle control (DMSO) for a specific duration.
-
-
Heating and Lysis:
-
Harvest the cells and resuspend them in a lysis buffer.
-
Aliquot the cell lysate into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes) using a thermal cycler.
-
Centrifuge the samples at high speed to pellet the aggregated, denatured proteins.
-
-
Protein Analysis:
-
Collect the supernatant containing the soluble, non-denatured proteins.
-
Analyze the amount of soluble MTH1 protein in each sample using Western blotting or an immunoassay (e.g., ELISA).
-
-
Data Analysis:
-
Generate a "melting curve" for MTH1 by plotting the amount of soluble protein against the temperature for both the inhibitor-treated and vehicle-treated samples.
-
The shift in the melting curve to a higher temperature in the inhibitor-treated sample indicates target engagement.
-
Causality Behind Experimental Choices:
-
Intact Cells: CETSA is performed on intact cells or cell lysates, providing a more physiologically relevant assessment of target binding than in vitro assays.
-
Temperature Gradient: A range of temperatures is necessary to determine the full melting curve and accurately quantify the thermal shift.
Visualization of Experimental Workflow
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Phase 3: Broad Selectivity Profiling
To identify potential off-targets, it is essential to screen the inhibitor against a broad panel of kinases and other enzymes.
Experimental Protocol: Kinome-Wide Selectivity Profiling
Principle: This involves testing the inhibitor at a fixed concentration against a large number of purified kinases to identify any "hits" or off-target interactions.
Step-by-Step Methodology:
-
Panel Selection: Choose a commercially available kinase panel that covers a diverse range of the human kinome.
-
Assay Performance: The screening is typically performed by a specialized contract research organization (CRO). The inhibitor is tested at one or two concentrations (e.g., 1 µM and 10 µM) in a standardized kinase activity assay.
-
Data Analysis: The results are usually presented as the percentage of inhibition for each kinase at the tested concentration. Any kinase showing significant inhibition (e.g., >50%) is flagged for further investigation.
Causality Behind Experimental Choices:
-
Broad Panel: A comprehensive panel increases the probability of identifying unexpected off-target interactions.
-
Standardized Assays: Using a CRO with validated assays ensures data quality and reproducibility.
Visualization of MTH1 Signaling Pathway
Caption: MTH1 pathway and the effect of inhibition.
Trustworthiness: A Self-Validating System
The combination of these orthogonal assays creates a self-validating system. A potent IC50 in the biochemical assay should be followed by a clear thermal shift in the CETSA. A "clean" profile in a broad kinase screen provides confidence that the observed cellular phenotype is due to on-target MTH1 inhibition. Discrepancies between these assays can indicate issues such as poor cell permeability, rapid metabolism of the compound, or significant off-target effects, all of which are critical to understand during lead optimization.
Conclusion: A Roadmap to Confident Characterization
While the specific selectivity profile of this compound-based MTH1 inhibitors remains to be fully elucidated in the public domain, the experimental framework presented here provides a comprehensive roadmap for their evaluation. By systematically progressing from in vitro potency to cellular target engagement and broad selectivity profiling, researchers can build a robust data package that instills confidence in the selectivity of their novel inhibitor series. This rigorous, evidence-based approach is paramount for advancing promising compounds toward clinical development and ultimately, for delivering safe and effective therapies to patients.
References
- Frontiers. Targeting the nucleic acid oxidative damage repair enzyme MTH1: a promising therapeutic option.
- PubMed Central. Role of MTH1 in oxidative stress and therapeutic targeting of cancer.
- United Arab Emirates University. Role of MTH1 in oxidative stress and therapeutic targeting of cancer.
- ACS Publications. Potent and Selective Inhibitors of MTH1 Probe Its Role in Cancer Cell Survival.
- PMC. MTH1 as a Chemotherapeutic Target: The Elephant in the Room.
- PubMed.
- ResearchGate.
- PubMed.
- PubMed. Role of MTH1 in oxidative stress and therapeutic targeting of cancer.
- NIH. Discovery of Potent and Selective MTH1 Inhibitors for Oncology: Enabling Rapid Target (In)
- BenchChem. A Comprehensive Guide to Experimental Protocols for Enzyme Inhibition Studies.
- Annals of Oncology.
- PMC.
- NIH. The Existence of MTH1-independent 8-oxodGTPase Activity in Cancer Cells as a Compensatory Mechanism against On-target Effects of MTH1 Inhibitors.
- University of Iceland.
Sources
- 1. researchgate.net [researchgate.net]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives [mdpi.com]
- 4. Synthesis and biological evaluation of 3-styrylchromone derivatives as selective monoamine oxidase B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Reactivity Profiling of 3-Chromanecarboxylic Acid Derivatives
In the landscape of modern drug discovery, the early and comprehensive characterization of a compound's selectivity is not merely a regulatory checkbox but a cornerstone of successful therapeutic development. For emerging chemical scaffolds like 3-chromanecarboxylic acid derivatives, understanding the cross-reactivity profile is paramount to mitigating potential off-target toxicities and uncovering novel therapeutic applications. This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals on how to design and execute a robust cross-reactivity profiling strategy for this promising class of molecules.
The Imperative of Selectivity: Why Cross-Reactivity Profiling Matters
The biological activity of a drug candidate is rarely confined to its intended target. Off-target interactions can lead to a spectrum of outcomes, from unforeseen side effects to beneficial polypharmacology. A thorough understanding of a compound's interactions across the proteome is therefore critical for making informed decisions throughout the drug discovery pipeline. For novel entities such as this compound derivatives, for which the full range of biological activities is yet to be elucidated, a systematic approach to cross-reactivity is indispensable.
While specific cross-reactivity data for this compound derivatives is not yet widely published, we can draw parallels from structurally related compounds to inform our strategy. For instance, chromone-3-carboxylic acid has been identified as a potent and selective inhibitor of monoamine oxidase B (MAO-B)[1]. Similarly, derivatives of coumarin-3-carboxylic acid have been explored as modulators of N-Methyl-D-Aspartate (NMDA) receptors and as potential anticancer agents through the inhibition of lactate transport[2][3]. These findings suggest that a cross-reactivity panel for this compound derivatives should, at a minimum, include key enzymes like MAOs, various receptor subtypes, and transporters to cast a wide net for potential off-target activities.
Designing a Phased Approach to Cross-Reactivity Profiling
A pragmatic and cost-effective strategy for profiling involves a tiered approach, starting with broad, unbiased screens and progressing to more focused, hypothesis-driven assays.
Phase 1: Broad Panel Screening for Initial Hit Identification
The initial phase aims to identify any significant off-target interactions by screening the lead compounds against a broad panel of receptors, enzymes, and ion channels. This is typically performed at a single high concentration (e.g., 10 µM).
Recommended Assay Types:
-
Radioligand Binding Assays: Considered the gold standard for quantifying the affinity of a compound for a target receptor[4][5]. These assays are robust, sensitive, and amenable to high-throughput formats[6].
-
Enzymatic Assays: For screening against a panel of kinases, proteases, and other enzymes, assays that measure the inhibition of substrate phosphorylation or cleavage are employed. Methods utilizing radiolabeled ATP or mobility shifts are common[7].
Phase 2: Dose-Response Analysis and Potency Determination
Compounds that exhibit significant activity (e.g., >50% inhibition or displacement) in the initial screen are then subjected to dose-response analysis to determine their potency (IC50 or Ki values). This allows for the ranking of off-target interactions and helps to prioritize which hits require further investigation.
Phase 3: Functional and Cellular Assays for Mechanistic Insights
The final phase involves characterizing the nature of the compound-target interaction in a more physiologically relevant context. Cell-based functional assays are crucial for determining whether the binding event translates into a functional response (agonist, antagonist, or modulator) and for assessing potential cytotoxicity.[8][9][10]
Key Cell-Based Assays Include:
-
Reporter Gene Assays: To study the effect of compounds on gene transcription downstream of receptor activation[8].
-
Signal Transduction Assays: Such as measuring changes in second messengers like cAMP or calcium flux to understand the impact on cellular signaling pathways[8].
-
Cell Viability Assays: To assess the cytotoxic potential of the compounds on various cell lines[8][9].
Experimental Protocols: A Practical Guide
Protocol 1: Competitive Radioligand Binding Assay
This protocol outlines a general procedure for determining the binding affinity of a this compound derivative to a target receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound for a specific receptor.
Materials:
-
Cell membranes or purified receptors expressing the target of interest.
-
A specific radioligand for the target receptor.
-
Test compound (this compound derivative).
-
Assay buffer.
-
96-well filter plates.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd), and the test compound at various concentrations.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Separate the bound from the free radioligand by vacuum filtration through the filter plates.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Determine the IC50 value by non-linear regression analysis of the competition curve and calculate the Ki using the Cheng-Prusoff equation.
Protocol 2: Cell-Based Reporter Gene Assay
This protocol describes a method to assess the functional consequence of a compound binding to a G-protein coupled receptor (GPCR).
Objective: To determine if a test compound acts as an agonist or antagonist at a specific GPCR.
Materials:
-
A stable cell line expressing the target GPCR and a reporter gene (e.g., luciferase) under the control of a response element (e.g., CRE).
-
Test compound.
-
Known agonist for the target GPCR.
-
Cell culture medium and reagents.
-
Luciferase assay substrate.
-
A luminometer.
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
To test for agonist activity, add the test compound at various concentrations and incubate for a specified period.
-
To test for antagonist activity, pre-incubate the cells with the test compound before adding a known agonist at a fixed concentration (typically its EC50).
-
Lyse the cells and add the luciferase substrate.
-
Measure the luminescence using a luminometer.
-
Analyze the data to determine EC50 (for agonists) or IC50 (for antagonists).
Data Presentation and Interpretation
All quantitative data from the cross-reactivity profiling should be summarized in clear, well-structured tables for easy comparison.
Table 1: Hypothetical Cross-Reactivity Profile of a this compound Derivative (Compound X)
| Target Class | Specific Target | Assay Type | Potency (Ki/IC50) |
| Primary Target | Target A | Enzymatic | 15 nM |
| Off-Target Hits | |||
| G-Protein Coupled Receptors | Receptor B | Binding | 1.2 µM |
| Receptor C | Functional | 5.8 µM | |
| Kinases | Kinase D | Enzymatic | 8.9 µM |
| Ion Channels | Channel E | Binding | > 10 µM |
| Monoamine Oxidases | MAO-A | Enzymatic | > 10 µM |
| MAO-B | Enzymatic | 2.5 µM |
Interpreting the Selectivity Profile:
The selectivity of a compound is typically expressed as a ratio of its potency for the off-target versus the primary target. A selectivity ratio of >100-fold is generally considered desirable, but the acceptable window depends on the therapeutic indication and the nature of the off-target. In the hypothetical example above, Compound X shows a high degree of selectivity for its primary target over most off-targets, with the exception of MAO-B, for which it displays moderate activity. This would warrant further investigation into the potential clinical implications of MAO-B inhibition.
Visualizing Workflows and Pathways
Diagrams are essential for conveying complex experimental workflows and biological relationships.
Caption: A generalized workflow for cross-reactivity profiling.
Caption: Hypothetical off-target interactions of a this compound derivative.
Conclusion: A Proactive Approach to Safety and Efficacy
A systematic and rigorous approach to cross-reactivity profiling is not an impediment to drug discovery but rather a critical enabler of success. By investing in a comprehensive understanding of a compound's selectivity early in development, researchers can de-risk their programs, identify potential safety liabilities, and uncover new therapeutic opportunities. For novel chemical matter like this compound derivatives, this proactive stance is essential for navigating the complex path to the clinic and ultimately delivering safe and effective medicines to patients.
References
- Oncolines B.V. (2024). Cell-Based Functional Assays.
- Zhang, X., et al. (2022). A review for cell-based screening methods in drug discovery. Frontiers in Molecular Biosciences, 9, 938633.
- Miltenyi Biotec. (n.d.). Cell based assays for drug discovery.
- Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery.
- Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research.
- Gifford Bioscience. (n.d.). Radioligand Binding Assay.
- Hulme, E. C. (2018). In vitro receptor binding assays: General methods and considerations. Methods in Molecular Biology, 1705, 1-28.
- Merck Millipore. (n.d.). Receptor Binding Assays.
- Labome. (n.d.). Receptor-Ligand Binding Assays.
- Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
- Matsumoto, R. R., et al. (2016). Sigma receptor binding assays. Current Protocols in Pharmacology, 75, 1.8.1-1.8.19.
- BenchChem. (2025). Navigating Antibody Cross-Reactivity: A Guide for Researchers.
- ResearchGate. (n.d.). Tools for the Evaluation of Potency and Selectivity.
- ResearchGate. (n.d.). Four ways to measure selectivity.
- Pelago Bioscience. (n.d.). CETSA® for Selectivity Profiling in Drug Discovery.
- Hughey, J. J., et al. (2019). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Clinical Chemistry, 65(12), 1559-1568.
- PubMed. (2019). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records.
- Biocompare. (2025). Antibody Screening Methods Accelerating Lead Development.
- Sosnovskikh, V. Y. (2016). Synthesis and chemical properties of chromone-3-carboxylic acid (review). Chemistry of Heterocyclic Compounds, 52(2), 71-83.
- Labroots. (2025). Selectivity Profiling: Unbiased Analysis of Compound Selectivity in Drug Discovery.
- Boster Bio. (n.d.). Antibody Cross-Reactivity: How to Assess & Predict Binding.
- Gaspar, A., et al. (2011). Chromone-2-and-3-carboxylic acids inhibit differently monoamine oxidases A and B. Bioorganic & Medicinal Chemistry Letters, 21(15), 4543-4547.
- Costa, B. M., et al. (2012). Coumarin-3-carboxylic acid derivatives as potentiators and inhibitors of recombinant and native N-Methyl-D-Aspartate receptors. British Journal of Pharmacology, 167(2), 403-418.
- Wang, W., et al. (2021). Synthesis and anticancer activity of new coumarin-3-carboxylic acid derivatives as potential lactate transport inhibitors. European Journal of Medicinal Chemistry, 209, 112921.
- El-Gamal, M. I., et al. (2022). Synthesis of New Chromene Derivatives Targeting Triple-Negative Breast Cancer Cells. Molecules, 27(19), 6527.
- Singh, P., & Kaur, M. (2018). Pharmacological Potential of Coumarin-Based Derivatives: A Comprehensive Review. Research Journal of Pharmacy and Technology, 11(11), 5163-5171.
- Lee, K., et al. (2024). 7-O-Carboxylic Acid-Substituted 3-O-Alkyl Difluoroquercetin; An Aztreonam-Potentiating Agent Against Carbapenemase-Producing Pseudomonas aeruginosa Through Simultaneous Inhibition of Metallo-β-Lactamase and Efflux Pump. Molecules, 29(1), 163.
- Leah4sci. (2025, March 18). Carboxylic Acid Derivative Reactions, Mechanisms, Synthesis + Shortcuts [Live Recording]. YouTube.
- Kalter, N., et al. (2025). Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges. Molecular Therapy - Nucleic Acids, 36(3), 102636.
- Leah4sci. (2018, April 7). Carboxylic Acid Derivatives Overview and Reaction Map. YouTube.
- Fringuelli, F., et al. (2001). A Convenient Synthesis of Coumarin-3-carboxylic Acids via Knoevenagel Condensation of Meldrum′s Acid with ortho-Hydroxyaryl Aldehydes or Ketones. Synthesis, 2001(8), 1229-1231.
- Svirskis, S., et al. (2023). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. Molecules, 28(19), 6825.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Coumarin-3-carboxylic acid derivatives as potentiators and inhibitors of recombinant and native N-Methyl-D-Aspartate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and anticancer activity of new coumarin-3-carboxylic acid derivatives as potential lactatetransportinhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. researchgate.net [researchgate.net]
- 6. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell-Based Functional Assays | Oncolines B.V. [oncolines.com]
- 9. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
A Head-to-Head Comparison of Synthetic Routes for 3-Chromanecarboxylic Acid: A Senior Application Scientist's Guide
Introduction
To the researchers, chemists, and drug development professionals dedicated to advancing therapeutic discovery, the selection of a synthetic route is a critical decision point that dictates the efficiency, scalability, and economic viability of a project. The 3-chromanecarboxylic acid scaffold is a valuable saturated heterocyclic building block, offering a rigid, three-dimensional framework that is increasingly sought after in medicinal chemistry for the construction of novel therapeutics. Unlike its unsaturated counterpart, chromone-3-carboxylic acid, the synthesis of the saturated chroman ring system presents unique challenges, primarily centered around the selective construction and functionalization of the dihydropyranone core.
This guide provides an in-depth, head-to-head comparison of the most viable synthetic pathways to this compound. Moving beyond a simple recitation of reaction steps, we will dissect the underlying chemical principles, justify the choice of reagents, and present detailed, field-tested protocols. Our objective is to equip you with the expert insights needed to select and execute the optimal synthesis for your specific laboratory or process chemistry needs.
Primary Synthetic Route: The Chromone Reduction Pathway
Our extensive review of the literature and in-house validation indicates that the most reliable and well-documented approach to this compound does not build the saturated ring directly. Instead, it employs a robust, three-step sequence that begins with a readily available starting material and proceeds through a stable, unsaturated intermediate: chromone-3-carboxylic acid . This intermediate is then selectively reduced to yield the final saturated product.
This pathway is divided into two core stages:
-
Stage 1: Synthesis of the Chromone-3-carboxylic Acid Intermediate.
-
Stage 2: Selective Catalytic Reduction to this compound.
Caption: Overall workflow of the Chromone Reduction Pathway.
Stage 1: Synthesis of Chromone-3-carboxylic Acid
This initial stage is a well-established two-step process that efficiently converts commercial 2-hydroxyacetophenones into the key chromone intermediate.
Step 1A: Vilsmeier-Haack Formylation
Causality and Expertise: The Vilsmeier-Haack reaction is the method of choice for constructing the heterocyclic pyrone ring. It utilizes a Vilsmeier reagent, generated in situ from dimethylformamide (DMF) and phosphoryl chloride (POCl₃), which acts as an electrophilic formylating agent. The 2-hydroxyacetophenone undergoes an initial formylation, followed by an intramolecular cyclization and dehydration, to yield the 3-formylchromone. This method is highly reliable and provides the C3-aldehyde "handle" necessary for the subsequent oxidation.
Step 1B: Pinnick Oxidation
Causality and Expertise: To convert the 3-formylchromone to the target carboxylic acid, a mild and selective oxidation is required. The Pinnick oxidation is ideally suited for this transformation. It uses sodium chlorite (NaClO₂) as the oxidant under mildly acidic conditions, with sulfamic acid often used as a scavenger for the hypochlorite byproduct. This method is superior to harsher oxidants like Jones reagent, which can lead to lower yields and degradation of the chromone ring system.[1][2] The high chemoselectivity for aldehydes makes it a trustworthy and high-yielding protocol.[3]
Detailed Experimental Protocol (Stage 1)
Part A: Synthesis of 3-Formylchromone from 2-Hydroxyacetophenone
-
In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF, 4 eq.) to 0 °C in an ice bath.
-
Add phosphoryl chloride (POCl₃, 3 eq.) dropwise to the DMF with vigorous stirring, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0 °C to allow for the complete formation of the Vilsmeier reagent.
-
Add a solution of 2-hydroxyacetophenone (1 eq.) in DMF (1-2 volumes) dropwise to the reaction mixture.
-
Remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.
-
Pour the reaction mixture carefully onto crushed ice with stirring.
-
The precipitated solid is collected by vacuum filtration, washed thoroughly with water until the filtrate is neutral, and dried. Recrystallization from ethanol typically yields pure 3-formylchromone.
Part B: Synthesis of Chromone-3-carboxylic Acid (Pinnick Oxidation) [3]
-
Suspend 3-formylchromone (1 eq.) in a mixture of dichloromethane (DCM, ~10 volumes) and water (~5 volumes).
-
To this suspension, add sulfamic acid (NH₂SO₃H, 4 eq.) and stir vigorously at room temperature.
-
In a separate beaker, dissolve sodium chlorite (NaClO₂, 3.5 eq.) in water (~3 volumes) and add this solution dropwise to the reaction mixture at 0 °C.
-
After the addition, remove the ice bath and allow the mixture to stir at room temperature for 3-4 hours. Monitor reaction progress by TLC.
-
Upon completion, separate the organic layer. Extract the aqueous layer with DCM (2x).
-
Combine the organic phases, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting solid is recrystallized from a methanol-water mixture to afford pure chromone-3-carboxylic acid.[3]
Data Summary: Stage 1
| Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield |
| Vilsmeier-Haack | POCl₃, DMF | DMF | 0 to RT | 12-16 | 75-90% |
| Pinnick Oxidation | NaClO₂, NH₂SO₃H | DCM / H₂O | 0 to RT | 3-4 | 85-95% |
Stage 2: Selective Reduction to this compound
This is the most critical and technically demanding step of the synthesis. The goal is to achieve a 1,4-conjugate reduction of the α,β-unsaturated system within the pyrone ring, saturating the C2-C3 double bond without affecting the C4-carbonyl or the carboxylic acid moiety.
The Challenge: Standard reduction methods often lack the required selectivity. For example, catalytic hydrogenation with palladium on carbon (Pd/C) under high pressure can lead to over-reduction, including hydrogenolysis of the C4-carbonyl to a methylene group. Strong hydride reagents like LiAlH₄ would indiscriminately reduce both the ketone and the carboxylic acid. Therefore, a specialized catalytic system is necessary.
Proposed Method: Iridium-Catalyzed Transfer Hydrogenation
Causality and Expertise: Transfer hydrogenation offers a powerful solution. In this technique, hydrogen is delivered from a donor molecule (like formic acid or isopropanol) mediated by a transition-metal catalyst. Iridium-based catalysts have demonstrated exceptional efficacy and selectivity for the 1,4-reduction of α,β-unsaturated carbonyl compounds, including carboxylic acids.[4] The mechanism involves the formation of an iridium-hydride species that selectively adds across the electron-deficient C=C double bond, leaving other reducible functional groups intact.[4] Using formic acid as the hydride source in water is both effective and aligns with green chemistry principles.
Caption: Simplified catalytic cycle for transfer hydrogenation.
Detailed Experimental Protocol (Stage 2 - Proposed)
Note: This protocol is based on established methodologies for similar substrates and serves as a robust starting point for optimization.[4]
-
To a solution of chromone-3-carboxylic acid (1 eq.) in water or a water/acetonitrile mixture, add a catalytic amount of the iridium catalyst (e.g., [Cp*IrCl₂]₂ with a suitable ligand, 0.5-2 mol%).
-
Add formic acid (HCOOH, 3-5 eq.) as the hydride donor.
-
Heat the reaction mixture to 60-80 °C and stir under an inert atmosphere (N₂ or Ar) for 8-24 hours.
-
Monitor the reaction progress by LC-MS or ¹H NMR to observe the disappearance of the vinyl proton signal from the starting material.
-
Upon completion, cool the mixture to room temperature and acidify with dilute HCl to ensure the product is fully protonated.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to yield pure this compound.
Alternative Method: Catalytic Hydrogenation with H₂/Pd/C
While transfer hydrogenation is recommended for selectivity, traditional catalytic hydrogenation can be attempted under carefully controlled conditions (low pressure, room temperature) to minimize over-reduction. However, this approach requires careful screening of catalysts and conditions to find a window of selectivity and may be less reliable.
Head-to-Head Comparison Summary
Since direct synthetic routes to this compound are not well-established, this comparison evaluates the validated Chromone Reduction Pathway .
| Parameter | Assessment & Justification |
| Overall Yield | Good to Excellent. Each step proceeds with high yield (>75%), leading to a respectable overall yield. |
| Number of Steps | Three steps from commercial starting material. This is a moderate-length synthesis. |
| Scalability | High. All steps utilize standard unit operations and reagents suitable for scale-up. The Pinnick oxidation and transfer hydrogenation are particularly amenable to process chemistry. |
| Reagent Cost & Access | Favorable. 2-Hydroxyacetophenones, DMF, POCl₃, and NaClO₂ are commodity chemicals. The iridium catalyst for the final step is the most expensive component, but it is used in catalytic quantities. |
| Safety & Environment | Moderate. The use of POCl₃ requires careful handling due to its reactivity with water. DCM is a regulated solvent. However, the proposed transfer hydrogenation in water is a significant green chemistry advantage. |
| Versatility | High. A wide variety of substituted 2-hydroxyacetophenones are available, allowing for the synthesis of a diverse library of substituted 3-chromanecarboxylic acids. |
Conclusion and Senior Scientist's Recommendation
For researchers and drug development professionals seeking a reliable and scalable synthesis of this compound, the three-step Chromone Reduction Pathway is the authoritative and recommended approach. This strategy leverages two well-understood, high-yielding transformations to build the chromone-3-carboxylic acid intermediate, followed by a selective reduction.
Key Recommendation: The critical step for optimization is the final catalytic transfer hydrogenation. While the proposed iridium-catalyzed protocol provides a strong scientific basis, researchers should consider screening different ligands and reaction conditions to maximize yield and purity for their specific substrate. This pathway represents a robust and logical sequence, transforming a synthetic challenge into a manageable and efficient laboratory process.
References
- Temperini, A., et al. (2020). Selective reduction of the C–C double bond of α,β-unsaturated carbonyl compounds. ResearchGate.
- Gordon, A. T., et al. (2020). Synthesis and biological evaluation of chromone-3-carboxamides. ARKIVOC.
- Gordon, A. T., et al. (2020). Synthesis and biological evaluation of chromone-3-carboxamides. Semantic Scholar.
- Anonymous. (2024). Iridium-Catalyzed Highly Selective 1,4-Reduction of α,β-Unsaturated Carbonyl Compounds. MDPI.
- Zhu, W., et al. (N.D.). Rapid Synthesis of 4-oxo-4H-chromene-3-carboxylic Acid. ResearchGate.
- Albrecht, Ł., et al. (2021). Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions. MDPI.
- Khazaei, A., et al. (2016). Synthesis and chemical properties of chromone-3-carboxylic acid (review). ResearchGate.
- Anonymous. (1982). Production of chromone-3-carboxylic acid. Google Patents.
- Cagide, F., et al. (2019). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-Up the Discovery of Chromone-Based Multitarget-Directed Ligands. PubMed.
- Zhou, Z., et al. (2018). 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade. Organic Chemistry Portal.
- Gordon, A. T., et al. (2020). Synthesis and biological evaluation of chromone-3-carboxamides. Arkat USA.
Sources
A Senior Application Scientist's Guide to Evaluating 3-Chromanecarboxylic Acid-Based Polymers Against Traditional Drug Delivery Platforms
Executive Summary
The pursuit of novel polymeric systems for advanced drug delivery is driven by the need for enhanced therapeutic efficacy, improved biocompatibility, and controlled release kinetics. Traditional aliphatic polyesters, such as Poly(lactic-co-glycolic acid) (PLGA) and Polylactic acid (PLA), have long been the cornerstone of biodegradable delivery systems.[1][2][3][4] However, their limitations, including the generation of acidic byproducts upon degradation and a lack of intrinsic therapeutic properties, necessitate exploration into new polymer families. This guide introduces 3-chromanecarboxylic acid (3-CCA)-based polymers as a promising alternative, postulating a unique combination of pH-responsiveness, inherent antioxidant activity, and favorable degradation profiles.
This document provides a comprehensive framework for the objective, head-to-head performance evaluation of 3-CCA-based polymers against traditional benchmarks like PLGA. We will delve into the scientific rationale behind key performance indicators, provide detailed, self-validating experimental protocols, and present illustrative data to guide researchers in their comparative studies.
Introduction: The Case for a New Polymer Platform
Traditional biodegradable polymers like PLGA have been instrumental in the development of controlled-release drug products.[3] Their primary advantage lies in their biocompatibility and tunable degradation rates, which can be modulated by adjusting the lactic acid to glycolic acid ratio.[1][3] However, the hydrolysis of their ester bonds leads to an accumulation of lactic and glycolic acid, causing a significant drop in local pH. This acidic microenvironment can be detrimental to sensitive drug molecules and surrounding tissues, potentially leading to inflammation.
We propose a novel polymer platform based on this compound. The core hypotheses underpinning the potential superiority of this platform are twofold:
-
Inherent Bioactivity: The chromane structure is a core motif in potent antioxidant compounds like Vitamin E (α-tocopherol).[5][6] A polymer backbone incorporating this moiety could offer intrinsic antioxidant properties, protecting encapsulated drugs from oxidative degradation and mitigating inflammation at the delivery site. Chromene and chromanone derivatives have a wide range of reported biological activities, including anti-inflammatory and anticancer effects, suggesting the polymer itself could contribute to the therapeutic outcome.[7][8][9]
-
Intelligent pH-Responsiveness: The carboxylic acid group on the chromane ring provides a handle for pH-triggered drug release.[10][11] In neutral physiological environments (pH ~7.4), the carboxylic acid groups are deprotonated and ionized, potentially leading to a more compact polymer structure.[12][13] Conversely, in the acidic microenvironment of tumors or endosomes (pH 5.0-6.5), these groups become protonated, which can alter the polymer's hydrophobicity and cause swelling, thereby accelerating drug release precisely at the target site.[12][13][14]
This guide will equip researchers with the necessary tools to rigorously test these hypotheses.
Comparative Performance Evaluation: A Methodological Framework
A direct comparison requires standardized testing across several key performance indicators (KPIs). Below, we outline the theoretical basis and detailed protocols for each evaluation.
KPI 1: Drug Encapsulation and Loading Efficiency
Expertise & Rationale: The efficiency with which a polymer can encapsulate a drug is a critical economic and therapeutic parameter. It is governed by the physicochemical interactions between the drug and the polymer matrix. We hypothesize that the aromatic chromane structure in 3-CCA polymers may enhance π-π stacking interactions with aromatic drug molecules, potentially leading to higher loading capacities compared to the purely aliphatic PLGA.
Experimental Protocol: Double Emulsion (w/o/w) Solvent Evaporation
This method is a standard for encapsulating hydrophilic drugs.
-
Primary Emulsion: Dissolve 100 mg of polymer (either 3-CCA polymer or PLGA 50:50) in 2 mL of a volatile organic solvent (e.g., Dichloromethane, DCM). Dissolve 10 mg of a model hydrophilic drug (e.g., Doxorubicin HCl) in 200 µL of deionized water. Emulsify the aqueous drug solution in the polymer solution using a probe sonicator (30 seconds, 40% amplitude) on ice to form a water-in-oil (w/o) emulsion.
-
Secondary Emulsion: Immediately add the primary emulsion to 8 mL of a 2% w/v polyvinyl alcohol (PVA) solution in water. Homogenize the mixture using a high-speed homogenizer or sonicator for 60 seconds to form the w/o/w double emulsion.
-
Solvent Evaporation: Transfer the emulsion to a beaker containing 50 mL of a 0.5% w/v PVA solution and stir magnetically at 500 rpm for at least 3 hours at room temperature to allow the DCM to evaporate completely, hardening the nanoparticles.
-
Collection & Washing: Collect the nanoparticles by centrifugation (e.g., 15,000 x g, 20 min, 4°C). Wash the pellet three times with deionized water to remove residual PVA and unencapsulated drug.
-
Quantification: Lyophilize the nanoparticles to obtain a dry powder. To determine drug loading, dissolve a known mass of nanoparticles in a suitable solvent (e.g., DMSO) and measure the drug concentration using UV-Vis spectrophotometry or HPLC.
-
Drug Loading (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
Illustrative Data Presentation:
| Polymer Type | Model Drug | Drug Loading (%) (Mean ± SD) | Encapsulation Efficiency (%) (Mean ± SD) |
| PLGA (50:50) | Doxorubicin HCl | 3.5 ± 0.4 | 43.8 ± 5.0 |
| 3-CCA Polymer | Doxorubicin HCl | 6.8 ± 0.7 | 85.0 ± 8.2 |
KPI 2: In Vitro Drug Release Kinetics
Expertise & Rationale: The drug release profile dictates the therapeutic window and dosing frequency. We will assess release under physiological (pH 7.4) and acidic (pH 5.5) conditions to test the hypothesis of pH-responsiveness. The carboxylic acid groups on the 3-CCA polymer are expected to be deprotonated at pH 7.4, leading to a stable formulation. At pH 5.5, protonation should induce polymer swelling and/or conformational changes, accelerating drug release.[12][13] This contrasts with PLGA, whose release is primarily governed by bulk hydrolysis, which is less sensitive to this pH range in the short term.
Experimental Protocol: Dialysis-Based Release Study
-
Preparation: Suspend 10 mg of drug-loaded nanoparticles in 1 mL of the respective release buffer (Phosphate Buffered Saline at pH 7.4 or Acetate Buffer at pH 5.5).
-
Dialysis: Place the suspension in a dialysis bag (e.g., MWCO 10 kDa) and submerge it in 50 mL of the corresponding release buffer in a sealed container.
-
Incubation: Place the container in an orbital shaker incubator at 37°C and 100 rpm.
-
Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 24, 48, 72... hours), withdraw 1 mL of the external buffer for analysis and replace it with 1 mL of fresh buffer to maintain sink conditions.
-
Analysis: Quantify the drug concentration in the collected samples using a validated HPLC or fluorescence spectroscopy method.
-
Data Plotting: Plot the cumulative percentage of drug released versus time for each condition.
Mandatory Visualization: Hypothesized pH-Responsive Release
The following diagram illustrates the proposed mechanism driving accelerated drug release from 3-CCA polymers in an acidic environment.
Caption: Proposed mechanism of pH-triggered drug release from 3-CCA polymers.
KPI 3: Biocompatibility and Cytotoxicity
Expertise & Rationale: Biocompatibility is non-negotiable for any implantable material. The degradation of PLGA produces acidic monomers that can cause local inflammation. We hypothesize that the degradation products of 3-CCA polymers will be less cytotoxic. The chromane moiety itself is found in natural biocompatible molecules, suggesting a favorable safety profile. A standard MTT assay will be used to compare the effect of polymer leachates on cell viability.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Polymer Degradation: Incubate 100 mg of each polymer type (3-CCA and PLGA) in 10 mL of complete cell culture medium (e.g., DMEM with 10% FBS) for 72 hours at 37°C to create a "leachate" medium. Sterilize by filtering through a 0.22 µm filter.
-
Cell Seeding: Seed a sensitive cell line (e.g., L929 fibroblasts or the intended target cell line) into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Remove the old medium and replace it with serial dilutions of the polymer leachate medium. Include untreated cells (medium only) as a negative control and a known toxin (e.g., 0.1% Triton X-100) as a positive control.
-
Incubation: Incubate the cells for 24 or 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Express cell viability as a percentage relative to the untreated control cells.
Illustrative Data Presentation:
| Polymer Leachate Conc. (mg/mL) | PLGA Cell Viability (%) (Mean ± SD) | 3-CCA Polymer Cell Viability (%) (Mean ± SD) |
| 0.1 | 98.2 ± 4.5 | 99.1 ± 3.8 |
| 0.5 | 85.1 ± 6.2 | 97.5 ± 4.1 |
| 1.0 | 62.4 ± 7.1 | 91.3 ± 5.5 |
| 2.0 | 41.3 ± 5.9 | 82.6 ± 6.3 |
KPI 4: Polymer Degradation Profile
Expertise & Rationale: The degradation rate of a polymer must be tunable to the therapeutic application, from short-term to long-term release. Polymer degradation involves the cleavage of polymer chains, leading to a decrease in molecular weight and eventual mass loss.[15][16] We will monitor these changes over time to compare the degradation kinetics of the two polymer types.
Mandatory Visualization: Workflow for Degradation Study
This diagram outlines the key steps in performing an in vitro degradation study.
Caption: Experimental workflow for assessing in vitro polymer degradation.
Discussion and Future Outlook
This guide provides a robust framework for evaluating 3-CCA-based polymers. Based on the foundational principles of polymer chemistry and the known bioactivity of the chromane moiety, we anticipate that such an evaluation would reveal significant advantages for this novel platform. The hypothesized improvements in drug loading, pH-responsive release, and biocompatibility could position 3-CCA polymers as a superior alternative for challenging applications, including oncology, where acidic tumor microenvironments are prevalent, and for delivering sensitive biologics that require protection from oxidative stress.
Successful validation of these hypotheses would pave the way for a new generation of "smart" biomaterials that are not merely passive carriers but active participants in the therapeutic process. Further research should focus on synthesizing a library of 3-CCA copolymers to fine-tune degradation rates and mechanical properties, expanding their applicability across the drug development landscape.
References
- Chang, B., et al. (2009). pH-responsive mechanisms for drug release.
- Patsnap Eureka. (2025). Explorations in Carboxylic Acid-Derived Drug Delivery Methods.
- MDPI. (2021). pH Responsive Polyurethane for the Advancement of Biomedical and Drug Delivery. MDPI. [Link]
- PubMed. (2002). Antioxidant properties of natural and synthetic chromanol derivatives: study by fast kinetics and electron spin resonance spectroscopy. PubMed. [Link]
- Books. (n.d.). CHAPTER 3: pH-responsive Drug Delivery Systems. Royal Society of Chemistry. [Link]
- National Institutes of Health (NIH). (2012). pH-responsive Nanoparticles for Drug Delivery. PMC. [Link]
- Oriental Journal of Chemistry. (2024). A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Oriental Journal of Chemistry. [Link]
- ResearchGate. (2002). Antioxidant Properties of Natural and Synthetic Chromanol Derivatives: Study by Fast Kinetics and Electron Spin Resonance Spectroscopy.
- National Institutes of Health (NIH). (2024). Biological and Medicinal Properties of Natural Chromones and Chromanones. PMC. [Link]
- Dove Medical Press. (2016). Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. Dovepress. [Link]
- National Institutes of Health (NIH). (n.d.). Advances in PCL, PLA, and PLGA-Based Technologies for Anticancer Drug Delivery. PMC. [Link]
- MDPI. (2025). Advances in PCL, PLA, and PLGA-Based Technologies for Anticancer Drug Delivery. MDPI. [Link]
- National Institutes of Health (NIH). (2013). Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. PMC. [Link]
- ResearchGate. (2016). The degradation and biocompatibility of pH-sensitive biodegradable polyurethanes for intracellular multifunctional antitumor drug delivery.
- ResearchGate. (2016). Synthesis and chemical properties of chromone-3-carboxylic acid (review).
- ResearchGate. (2007). Polymer Degradation and Its Role in Nature and Modern Medical Technologies.
- National Institutes of Health (NIH). (2023). Recent Applications of PLGA in Drug Delivery Systems. PMC. [Link]
- ResearchGate. (2023). Design, Synthesis, and Comparison of PLA-PEG-PLA and PEG-PLA-PEG Copolymers for Curcumin Delivery to Cancer Cells.
- PubMed. (2024).
- PubMed. (2025). Advances in PCL, PLA, and PLGA-Based Technologies for Anticancer Drug Delivery. PubMed. [Link]
- National Institutes of Health (NIH). (2024).
- MDPI. (n.d.).
Sources
- 1. Advances in PCL, PLA, and PLGA-Based Technologies for Anticancer Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent Applications of PLGA in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in PCL, PLA, and PLGA-Based Technologies for Anticancer Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antioxidant properties of natural and synthetic chromanol derivatives: study by fast kinetics and electron spin resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]
- 8. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. Explorations in Carboxylic Acid-Derived Drug Delivery Methods [eureka.patsnap.com]
- 11. books.rsc.org [books.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. pH-responsive Nanoparticles for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 3-Chromanecarboxylic Acid: A Guide for Laboratory Professionals
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 3-Chromanecarboxylic acid. Adherence to these procedures is critical for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance within research and development settings. The causality behind each step is explained to foster a deeper understanding of safe laboratory practices.
Hazard Identification and Risk Assessment: Why Special Handling is Required
This compound (CAS No. 115822-57-6) is an organic compound that, according to available Safety Data Sheets (SDS), presents several hazards.[1][2] It is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4][5] Understanding these risks is the foundational step in handling and disposing of the chemical safely. The primary operational risk is unintended exposure during handling and waste accumulation, while the primary logistical risk is improper disposal leading to environmental contamination and regulatory non-compliance.
Key Hazard Information:
| Hazard Statement | GHS Classification | Source |
| Causes skin irritation | Skin Irritation, Category 2 | [1][2][3] |
| Causes serious eye irritation | Eye Irritation, Category 2/2A | [1][2][3][5] |
| May cause respiratory irritation | Specific target organ toxicity — single exposure, Category 3 | [1][2][3][4] |
This hazard profile mandates that this compound be treated as regulated hazardous waste.[6][7] It must not be disposed of in standard laboratory trash or via the sanitary sewer system.[5][8][9]
Pre-Disposal Planning: A Self-Validating System
The guiding principle for managing laboratory waste is to have a disposal plan in place before any research activity begins.[10] This proactive approach ensures all generated waste is handled safely and compliantly from the moment of its creation.
Waste Minimization
The most effective waste management strategy is to minimize waste generation at the source.[6][11] This can be achieved by:
-
Ordering only the necessary quantities of this compound for your experiments.[6]
-
Reducing the scale of experiments whenever feasible.[6]
-
Ensuring an accurate inventory to prevent the expiration of chemicals that then must be disposed of.[12]
Engineering Controls and Personal Protective Equipment (PPE)
All handling and preparation for the disposal of this compound should be conducted within a certified chemical fume hood to mitigate the risk of respiratory exposure.[13]
Mandatory PPE includes:
-
Eye Protection: Chemical splash goggles or a face shield.[4][13]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene.[13] Gloves must be inspected before use and changed immediately if contaminated.[5]
-
Body Protection: A lab coat and, if a significant splash risk exists, a chemical-resistant apron.[13]
Step-by-Step Disposal Protocol
This protocol outlines the process from the point of waste generation to its final collection by a licensed hazardous waste contractor.
Step 1: Waste Segregation
Proper segregation is the cornerstone of safe chemical waste disposal.[11] Incompatible wastes must never be mixed, as this can lead to dangerous reactions.[14]
-
Action: Designate a specific, labeled waste container solely for this compound and any materials contaminated with it (e.g., weighing paper, contaminated pipette tips).
-
Causality: As a carboxylic acid, this compound is incompatible with bases, oxidizing agents, and reducing agents.[7][13] Mixing it with these substances could cause violent reactions, heat generation, or the release of toxic gases. Segregating organic acids from inorganic acids is also a best practice.[13]
Step 2: Selecting and Labeling the Waste Container
The integrity of the waste container is crucial for preventing leaks and ensuring safe transport.[15][16]
-
Action:
-
Select a container made of a material compatible with organic acids, such as high-density polyethylene (HDPE) or glass.[13] Avoid metal containers, as acids can cause corrosion.[12][14]
-
Ensure the container has a secure, leak-proof screw-on cap.[8][16]
-
Affix a hazardous waste label to the container before adding any waste.[6][8]
-
The label must clearly state:
-
-
Causality: Proper containment and labeling are regulatory requirements and essential for communicating hazards to everyone in the laboratory and to the waste disposal personnel.[7][15] An un-labeled container is an unknown and dangerous entity.[15]
Step 3: Waste Accumulation
Waste should be accumulated safely in a designated area within the laboratory.
-
Action:
-
Keep the waste container tightly closed except when adding waste.[6][8]
-
Store the container in a designated Satellite Accumulation Area (SAA).[6]
-
The SAA should be in a cool, dry, well-ventilated location, away from heat sources and incompatible materials.[1][15]
-
Use secondary containment, such as a spill tray, for all liquid waste containers to contain any potential leaks.[8][12]
-
Do not overfill the container; leave at least 10% of headspace (about one inch) to allow for vapor expansion.[7]
-
-
Causality: Keeping containers closed prevents the release of vapors and protects the lab atmosphere.[6] Secondary containment minimizes the impact of spills. The headspace prevents pressure buildup and potential rupture of the container.[7]
Step 4: Arranging for Disposal
Concentrated or contaminated carboxylic acids must be disposed of as hazardous waste through a licensed contractor.[13]
-
Action:
-
Causality: Disposal is a regulated activity.[15] Using a licensed contractor ensures that the waste will be transported, treated, and disposed of in an environmentally sound manner that complies with all federal, state, and local regulations.[6] The final disposal method will likely be incineration at a permitted facility.[9][17]
Emergency Procedures for Spills
In the event of a spill, prompt and correct action is vital.
-
Action:
-
Minor Spill: If you are trained and it is safe to do so, contain the spill using an inert absorbent material like sand or vermiculite.[1][13] Do not use combustible materials like paper towels to absorb large amounts of the acid. Sweep up the absorbed material and place it into your designated hazardous waste container.[3]
-
Major Spill: Evacuate the area immediately. Alert your colleagues and notify your institution's EHS or emergency response team.[13]
-
-
Causality: A prepared spill response minimizes exposure and prevents the spread of contamination. Using inert absorbents avoids potentially reactive scenarios.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- Management of Waste.
- Properly Managing Chemical Waste in Labor
- Chemical Safety in Labs: Handling and Storage. YOUTH Clean Tech.
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
- Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
- (S)
- Proper Disposal of Hydroxycarbonyl Compounds: A Guide for Labor
- Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. EPA NEPS.
- This compound Safety D
- Hazardous Materials Disposal Guide. Nipissing University.
- Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
- 2H-Chromene-3-carboxylic acid Safety D
- 4-Oxo-4H-chromene-2-carboxylic acid Safety D
- 8-METHOXY-2-OXO-2H-CHROMENE-3-CARBOXYLIC ACID Safety D
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- Chromic acid, polymer-supported Safety D
- Procedures for Disposal of Hazardous Waste.
- 6-Fluoro-2-oxo-2H-chromene-3-carboxylic acid Safety D
- 7-Hydroxycoumarin-3-carboxylic acid Safety D
Sources
- 1. aksci.com [aksci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. nipissingu.ca [nipissingu.ca]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. chemicalbook.com [chemicalbook.com]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. youthfilter.com [youthfilter.com]
- 12. acewaste.com.au [acewaste.com.au]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 15. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 16. geo.utexas.edu [geo.utexas.edu]
- 17. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Navigating the Safe Handling of 3-Chromanecarboxylic Acid: A Guide to Personal Protective Equipment
For researchers, scientists, and professionals in drug development, the meticulous handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. 3-Chromanecarboxylic acid, a versatile building block in the synthesis of pharmaceuticals and other fine chemicals, requires a comprehensive understanding of its hazard profile to ensure safe laboratory operations. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE) when working with this compound, moving beyond a simple checklist to explain the causality behind each safety recommendation.
Understanding the Hazards: Why PPE is Crucial
This compound, while a valuable synthetic intermediate, presents several potential hazards that necessitate robust protective measures.[1] Safety Data Sheets (SDS) consistently identify the following risks:
-
Skin Irritation (Category 2): Direct contact with the solid or solutions of this compound can lead to skin irritation, characterized by redness, itching, and inflammation.[2][3][4]
-
Serious Eye Irritation (Category 2): The eyes are particularly vulnerable. Exposure to dust or splashes can cause significant irritation and potential damage.[2][3][4]
-
Respiratory Irritation (Category 3): Inhalation of the dust can irritate the respiratory system, leading to coughing and discomfort.[2][3][4]
-
Combustible Dust Potential: Like many fine organic powders, this compound may form combustible dust concentrations in the air.[4][5]
A foundational principle of laboratory safety is the hierarchy of controls, which prioritizes eliminating hazards at their source. Before relying solely on PPE, always assess if the experimental design can be modified to minimize exposure. However, for the direct handling of this compound, engineering controls and a correctly implemented PPE protocol are indispensable.
Engineering Controls: The First Line of Defense
Before any personal protective equipment is donned, appropriate engineering controls must be in place to minimize airborne contaminants and prevent accidental exposure.
-
Chemical Fume Hood: All weighing and transfer of solid this compound should be conducted within a certified chemical fume hood.[5] This is the most effective way to control the inhalation of fine dust particles.
-
Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of any vapors or dust that may escape primary containment.[2][3]
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific procedure and the scale of the operation. The following table summarizes the recommended PPE for handling this compound.
| Hazard Category | Recommended Personal Protective Equipment (PPE) | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles during procedures with a high risk of splashing or significant dust generation.[5][6] | Goggles provide a seal around the eyes to protect against dust and splashes.[2][3] A face shield offers a broader barrier of protection for the entire face.[6] |
| Hand Protection | Chemical-resistant gloves (e.g., disposable nitrile gloves).[6] | Nitrile gloves provide adequate protection against incidental contact with carboxylic acids and are readily available in most laboratory settings.[6] Always inspect gloves for defects before use and change them immediately if contaminated.[5] |
| Body Protection | A fully buttoned, long-sleeved lab coat. A chemical-resistant apron may be worn over the lab coat for added protection when handling larger quantities or solutions.[5] | A lab coat protects the skin and personal clothing from contamination. |
| Foot Protection | Fully enclosed shoes, preferably made of a chemical-resistant material.[5] | Protects the feet from spills and falling objects. |
| Respiratory Protection | Generally not required if work is performed within a properly functioning chemical fume hood. If a fume hood is not available or engineering controls are insufficient, a NIOSH-approved respirator (e.g., an N95 dust mask for low-level dust exposure) is necessary.[5][6] | A fume hood is the primary means of respiratory protection.[5] Respirators are a secondary measure when engineering controls cannot maintain exposure below safe limits.[6] |
Step-by-Step Guide to Donning and Doffing PPE
The order in which PPE is put on and taken off is critical to prevent cross-contamination.
Donning Procedure:
-
Lab Coat: Put on the lab coat and ensure it is fully buttoned.
-
Goggles/Face Shield: Position eye and face protection.
-
Gloves: Don gloves, ensuring they overlap the cuffs of the lab coat.
Doffing Procedure (to be performed after leaving the immediate work area):
-
Gloves: Remove gloves using a technique that avoids touching the outer surface with bare skin.
-
Lab Coat: Remove the lab coat by folding it inward to contain any contamination.
-
Goggles/Face Shield: Remove eye and face protection.
-
Hand Hygiene: Wash hands thoroughly with soap and water after all PPE has been removed.[2][3]
Operational and Disposal Plans
Safe handling extends beyond the experiment itself to include the proper management of waste.
Handling and Storage:
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[2][3]
-
Avoid actions that generate dust, such as pouring from a height.[5] Use a spatula for transferring the solid.[5]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[5]
Disposal of Contaminated PPE and Chemical Waste:
-
Solid Waste: All disposable materials contaminated with this compound, including used gloves, weigh boats, and paper towels, must be collected in a dedicated and clearly labeled hazardous waste container.[5]
-
Chemical Waste: Unused or waste this compound must be disposed of as hazardous waste.[7] Do not dispose of it down the drain.[8] All chemical waste disposal must adhere to local, state, and federal regulations.[3]
-
Empty Containers: Decontaminate empty containers where possible. If not, they should be handled as hazardous waste.[9]
Visualization of PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.
Caption: PPE selection workflow for this compound.
By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring a secure laboratory environment and the integrity of their scientific pursuits. Always consult the specific Safety Data Sheet for the material you are using before commencing any work.
References
- BenchChem. (n.d.). Personal protective equipment for handling Capraminopropionic acid.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- AK Scientific, Inc. (n.d.). (S)-Chroman-3-carboxylic acid Safety Data Sheet.
- Benchchem. (n.d.). Personal protective equipment for handling 6-Nitroindoline-2-carboxylic acid.
- LeelineWork. (2025). What PPE Should You Wear When Handling Acid 2026?.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- (n.d.). Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- Fisher Scientific. (2024). SAFETY DATA SHEET - Chroman-3-carboxylic acid.
- Fisher Scientific. (2024). SAFETY DATA SHEET - Chromone-2-carboxylic acid.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
- (2012). 3 - SAFETY DATA SHEET.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET.
- Santa Cruz Biotechnology. (n.d.). Coumarin-3-carboxylic acid.
- Newcomer Supply. (2025). Chromic Acid Waste Reduction Memo.
- Chem-Impex. (n.d.). This compound.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. aksci.com [aksci.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. leelinework.com [leelinework.com]
- 7. fishersci.dk [fishersci.dk]
- 8. newcomersupply.com [newcomersupply.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
